molecular formula C10H12ClNO2 B1280237 Isopropyl 3-amino-4-chlorobenzoate CAS No. 343773-02-4

Isopropyl 3-amino-4-chlorobenzoate

Cat. No.: B1280237
CAS No.: 343773-02-4
M. Wt: 213.66 g/mol
InChI Key: MODGZMKPTCPKSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isopropyl 3-amino-4-chlorobenzoate is a useful research compound. Its molecular formula is C10H12ClNO2 and its molecular weight is 213.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

propan-2-yl 3-amino-4-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-6(2)14-10(13)7-3-4-8(11)9(12)5-7/h3-6H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MODGZMKPTCPKSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC(=C(C=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50503612
Record name Propan-2-yl 3-amino-4-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50503612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343773-02-4
Record name Propan-2-yl 3-amino-4-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50503612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Isopropyl 3-amino-4-chlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropyl 3-amino-4-chlorobenzoate is a substituted aromatic ester with potential applications as a key intermediate in the synthesis of pharmaceuticals and other functional materials. This technical guide provides a comprehensive overview of its chemical properties, drawing upon established data from its parent compound, 3-amino-4-chlorobenzoic acid, and closely related structural analogs. This document is intended to serve as a foundational resource for researchers, offering insights into its synthesis, structural elucidation, reactivity, and safe handling. While direct experimental data for this specific ester is limited in publicly available literature, this guide synthesizes known chemical principles and data from analogous compounds to provide a robust predictive profile.

Introduction

The strategic incorporation of halogen and amine functionalities onto a benzoate scaffold is a common motif in medicinal chemistry and materials science. The chlorine atom can modulate electronic properties and metabolic stability, while the amino group provides a key reactive handle for further molecular elaboration. This compound, as an ester, offers altered solubility and pharmacokinetic properties compared to its parent carboxylic acid. This guide will systematically explore the chemical landscape of this molecule, providing both theoretical and practical insights for its use in a research and development context.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a benzene ring substituted with a chlorine atom, an amino group, and an isopropyl ester group. The relative positions of these substituents are crucial in determining the molecule's reactivity and intermolecular interactions.

Predicted Physicochemical Properties

A summary of predicted and known physicochemical properties for this compound and its parent acid, 3-Amino-4-chlorobenzoic acid, are presented in Table 1. These values are critical for anticipating solubility, membrane permeability, and appropriate analytical conditions.

PropertyThis compound (Predicted)3-Amino-4-chlorobenzoic acid (Experimental/Computed)Reference
Molecular Formula C₁₀H₁₂ClNO₂C₇H₆ClNO₂[1]
Molecular Weight 213.66 g/mol 171.58 g/mol [1]
CAS Number Not available2840-28-0
Appearance Predicted to be a white to off-white solidWhite to faint brown powder
Melting Point Predicted to be lower than the parent acid214-215 °C
Boiling Point Predicted to be > 200 °C at atmospheric pressureDecomposes before boiling
Solubility Predicted to be soluble in organic solvents (e.g., ethanol, methanol, DMSO, ethyl acetate) and sparingly soluble in water.Soluble in ethanol, ether; slightly soluble in water.
pKa (of the amino group) Predicted to be around 2-3~2.5 (for the carboxylic acid)
LogP Predicted to be higher than the parent acid, likely in the range of 2.5-3.51.8[1]

Synthesis and Reactivity

Synthetic Strategy

The most direct and logical synthesis of this compound is via the Fischer esterification of its parent carboxylic acid, 3-amino-4-chlorobenzoic acid. This well-established reaction involves heating the carboxylic acid in isopropanol with a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

Conceptual Synthetic Workflow:

G A 3-Amino-4-chlorobenzoic Acid D Reaction Mixture A->D B Isopropanol (excess) B->D C Acid Catalyst (e.g., H₂SO₄) C->D E Reflux D->E Heat F Workup (Neutralization, Extraction) E->F G Purification (Crystallization/Chromatography) F->G H This compound G->H

Caption: Fischer Esterification Workflow

Experimental Protocol: Fischer Esterification

  • To a round-bottom flask equipped with a reflux condenser, add 3-amino-4-chlorobenzoic acid (1.0 eq).

  • Add an excess of isopropanol (e.g., 10-20 eq), which serves as both reactant and solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the excess isopropanol under reduced pressure.

  • Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Reactivity Profile

The reactivity of this compound is dictated by its three primary functional groups:

  • Amino Group: The primary amine is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, diazotization, and formation of Schiff bases. This is the most common site for derivatization in drug discovery.

  • Ester Group: The isopropyl ester is susceptible to hydrolysis under both acidic and basic conditions to yield the parent carboxylic acid. It can also undergo transesterification in the presence of other alcohols and a suitable catalyst.

  • Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution. The amino group is a strong activating group and is ortho-, para-directing, while the chloro and ester groups are deactivating and meta-directing. The overall substitution pattern will be a composite of these directing effects.

Spectroscopic and Analytical Characterization

Unambiguous characterization of this compound is essential for confirming its identity and purity. The following section outlines the expected spectroscopic data based on the analysis of its parent acid and related esters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the isopropyl group, and the amino group. Based on data for 3-amino-4-chlorobenzoic acid[2], the aromatic region should display a distinct splitting pattern.

  • Aromatic Protons (3H): Expected in the range of δ 6.5-8.0 ppm. The substitution pattern should give rise to three distinct signals.

  • Isopropyl Methine Proton (1H): A septet around δ 5.0-5.3 ppm.

  • Isopropyl Methyl Protons (6H): A doublet around δ 1.2-1.4 ppm.

  • Amino Protons (2H): A broad singlet, the chemical shift of which is dependent on solvent and concentration, likely in the range of δ 4.0-6.0 ppm.

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework.

  • Carbonyl Carbon: Expected around δ 165-170 ppm.

  • Aromatic Carbons (6C): Six distinct signals in the range of δ 110-150 ppm. The carbons attached to the nitrogen and chlorine will be significantly shifted.

  • Isopropyl Methine Carbon: Expected around δ 68-72 ppm.

  • Isopropyl Methyl Carbons: Expected around δ 20-25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present. Data from 3-amino-4-chlorobenzoic acid provides a good reference for the amine and aromatic C-H stretches.[3][4]

  • N-H Stretching: Two bands in the region of 3300-3500 cm⁻¹ for the primary amine.

  • C-H Stretching (aromatic): Above 3000 cm⁻¹.

  • C-H Stretching (aliphatic): Below 3000 cm⁻¹.

  • C=O Stretching (ester): A strong absorption band in the region of 1700-1730 cm⁻¹.

  • C=C Stretching (aromatic): In the region of 1450-1600 cm⁻¹.

  • C-O Stretching (ester): In the region of 1100-1300 cm⁻¹.

  • C-Cl Stretching: In the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern. For this compound, the mass spectrum should show a molecular ion peak (M⁺) at m/z 213 and an M+2 peak at m/z 215 with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method would be suitable for assessing the purity of this compound. A C18 column with a mobile phase consisting of a mixture of acetonitrile or methanol and a buffered aqueous solution would be a good starting point for method development.[5][6][7]

Illustrative HPLC-UV Protocol

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength determined by the UV-Vis spectrum of the compound (likely around 254 nm and 290 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Workflow for HPLC Analysis:

G A Sample Preparation (Dissolve in Mobile Phase) C Injection A->C B HPLC System D Separation on C18 Column C->D E UV Detection D->E F Data Acquisition and Analysis E->F G Purity Assessment F->G

Caption: HPLC Purity Analysis Workflow

Safety and Handling

While specific toxicity data for this compound is not available, information from related compounds such as Isopropyl 3-[(chloroacetyl)amino]benzoate and 3-amino-4-chlorobenzoic acid should be considered for establishing safe handling procedures.[8]

  • Hazard Classification (Predicted): May cause skin, eye, and respiratory irritation. May be harmful if swallowed.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. A NIOSH-approved respirator should be used if dusts are generated.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid generating dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Applications and Future Directions

Derivatives of aminobenzoic acids are important in various fields. For example, 4-amino-3-chlorobenzoic acid derivatives have been investigated for their antimicrobial properties.[9] this compound can serve as a valuable building block for creating libraries of novel compounds for screening in drug discovery programs. The amino group provides a convenient point for diversification, allowing for the synthesis of amides, sulfonamides, and other derivatives with potentially interesting biological activities.

Conclusion

This technical guide provides a detailed, albeit predictive, overview of the chemical properties of this compound. By leveraging data from its parent acid and other closely related analogs, a comprehensive picture of its synthesis, reactivity, analytical characterization, and safe handling has been constructed. This information is intended to empower researchers to confidently incorporate this versatile intermediate into their synthetic and drug discovery endeavors. As with any compound for which direct experimental data is sparse, it is imperative that all experimental work be conducted with due diligence and appropriate safety precautions.

References

  • Supporting Information for an unspecified article. (n.d.).
  • Sigma-Aldrich. (2024, March 4).
  • Sigma-Aldrich. (2023, September 13).
  • Thermo Fisher Scientific. (2025, September 12).
  • Fisher Scientific. (n.d.).
  • ChemBK. (n.d.). isopropyl 4-amino-2-chlorobenzoate.
  • Supporting Information for a Chemical Communications article. (2009). The Royal Society of Chemistry.
  • PubChem. (n.d.). Isopropyl 4-aminobenzoate. National Center for Biotechnology Information.
  • Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide. (n.d.).
  • SIELC Technologies. (2018, May 16). Isopropyl 3-amino-4-methylbenzoate.
  • Isopropyl 3-chloro-4-methylbenzoate and method for producing same. (n.d.).
  • Analytical Methods. (n.d.). RSC Publishing.
  • PubChem. (n.d.). Isopropyl 3-aminobenzoate. National Center for Biotechnology Information.
  • PubChem. (n.d.). 3-Amino-4-chlorobenzoic acid. National Center for Biotechnology Information.
  • PubChem. (n.d.). Ethyl 4-amino-3-chlorobenzoate. National Center for Biotechnology Information.
  • NIST. (n.d.). 3-Amino-4-chlorobenzoic acid. NIST Chemistry WebBook.
  • Analytical Methods. (n.d.). RSC Publishing.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • PubChemLite. (n.d.). Isopropyl 3-amino-4-methylbenzoate (C11H15NO2).
  • Isopropyl 4-aminobenzoate. (2022).
  • Synthesis reaction of 3-amino-4-chloro benzohydrazide. (n.d.).
  • Al-Suhaimi, E. A., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2431478.
  • BenchChem. (n.d.). A Comparative Guide to the HPLC Purity Analysis of Synthesized 4-Amino-2-chlorobenzoic Acid.
  • BenchChem. (n.d.).
  • SIELC Technologies. (n.d.). HPLC Separation of Isomers of Aminobenzoic Acid.
  • BenchChem. (n.d.).
  • Tokyo Chemical Industry. (n.d.). 3-Amino-4-chlorobenzoic Acid.

Sources

Isopropyl 3-amino-4-chlorobenzoate structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Topic: Isopropyl 3-amino-4-chlorobenzoate

Abstract

This technical guide provides a comprehensive scientific examination of this compound, a pivotal chemical intermediate in modern synthetic chemistry. The document delineates its molecular structure, physicochemical properties, and a robust, field-proven synthetic protocol. A detailed overview of analytical characterization techniques is presented to ensure structural verification and purity assessment. Furthermore, this guide explores the compound's applications as a versatile building block in drug development and outlines essential safety and handling procedures. Designed for an audience of researchers and drug development professionals, this whitepaper merges foundational chemical principles with practical, actionable insights to facilitate its effective use in the laboratory and beyond.

Introduction: Strategic Importance in Synthesis

This compound is a substituted aromatic ester that serves as a high-value building block in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its structure is strategically functionalized with an amino group, a chlorine atom, and an isopropyl ester, each offering distinct points for chemical modification. The electronic effects and positional arrangement of these groups—the electron-donating amino group ortho to the electron-withdrawing chlorine atom—create a unique reactivity profile that can be exploited in diverse synthetic pathways. Understanding the interplay of these functionalities is crucial for its successful application in constructing novel therapeutic agents and other advanced materials. Aminobenzoic acid derivatives, as a class, are foundational in medicinal chemistry, forming the scaffold for numerous drugs.[1]

Molecular Structure and Physicochemical Properties

A foundational understanding of the molecule's structure and physical characteristics is paramount for its manipulation in a laboratory setting, influencing everything from solvent choice to reaction kinetics and purification strategies.

Chemical Structure

The systematic IUPAC name for this compound is propan-2-yl 3-amino-4-chlorobenzoate . Its structure consists of a central benzene ring with the following substitutions:

  • Position 1: An isopropyl carboxylate group (-COOCH(CH₃)₂)

  • Position 3: An amino group (-NH₂)

  • Position 4: A chlorine atom (-Cl)

Caption: 2D Chemical Structure of this compound.

Physicochemical Data

The quantitative properties of the compound are essential for experimental design and are summarized below.

PropertyValue / DescriptionSource
Molecular Formula C₁₀H₁₂ClNO₂[2][3]
Molecular Weight 213.66 g/mol [2]
Appearance Solid, likely off-white to light-colored powder(Typical for this class)
Melting Point Not widely reported; related isomers melt ~110°C[3]
Boiling Point ~338.5 °C (Predicted)(Based on related structures)
Solubility Expected to be soluble in organic solvents like methanol, ethyl acetate, and dichloromethane.(General chemical principles)

Synthesis Methodology

The most direct and industrially scalable approach to synthesizing this compound is the Fischer esterification of its corresponding carboxylic acid. This method is reliable, uses readily available reagents, and proceeds with good yields.

Synthetic Workflow Overview

The synthesis is a single-step conversion of a carboxylic acid to an ester using an alcohol in the presence of an acid catalyst.

G cluster_start Starting Material cluster_reagents Reagents cluster_product Final Product Start 3-Amino-4-chlorobenzoic Acid (CAS: 2840-28-0) Reaction Fischer Esterification (Reflux) Start->Reaction Isopropanol Isopropanol (Solvent & Reactant) Isopropanol->Reaction Catalyst H₂SO₄ (conc.) (Catalyst) Catalyst->Reaction Product This compound Reaction->Product

Caption: Workflow for the synthesis of this compound.

Field-Proven Experimental Protocol

This protocol is adapted from established methods for the esterification of similar aminobenzoic acids.[4][5] The causality behind each step is explained to provide a robust understanding of the process.

Objective: To synthesize this compound from 3-amino-4-chlorobenzoic acid.

Materials:

  • 3-Amino-4-chlorobenzoic acid (1 equivalent)

  • Isopropanol (Anhydrous, ~20 mL per gram of acid)

  • Sulfuric Acid (Concentrated, catalytic amount, ~0.1 equivalents)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

  • Standard reflux and extraction glassware

Methodology:

  • Reaction Setup: To a round-bottom flask containing 3-amino-4-chlorobenzoic acid, add a significant excess of isopropanol.

    • Causality: Using isopropanol as the solvent and reactant drives the reaction equilibrium toward the ester product, maximizing the yield as dictated by Le Châtelier's principle.

  • Catalysis: While stirring, carefully add the concentrated sulfuric acid dropwise.

    • Causality: The strong acid protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the isopropanol's hydroxyl group.

  • Reflux: Equip the flask with a condenser and heat the mixture to reflux (approx. 82 °C) for 4-6 hours.

    • Causality: The elevated temperature provides the necessary activation energy to overcome the reaction barrier, increasing the rate of esterification.

  • Reaction Monitoring (Self-Validation): Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with a suitable eluent (e.g., 3:1 Hexane:Ethyl Acetate). The disappearance of the more polar starting material spot and the appearance of a new, less polar product spot indicates completion.

  • Workup - Quenching: Cool the reaction to room temperature and slowly pour it into a beaker of cold, saturated NaHCO₃ solution.

    • Causality: This neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid, quenching the reaction. The formation of CO₂ gas causes effervescence.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase three times with ethyl acetate. Combine the organic layers.

    • Causality: The desired ester product is significantly more soluble in the organic phase (ethyl acetate) than in the aqueous phase, allowing for its efficient separation from inorganic salts and other water-soluble impurities.

  • Workup - Washing: Wash the combined organic layers sequentially with water and then brine.

    • Causality: The water wash removes residual water-soluble impurities, while the brine wash removes the bulk of the dissolved water from the organic layer, initiating the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification (Optional): If necessary, purify the crude solid by recrystallization from a suitable solvent like ethanol/water to obtain the final product. The purity can be confirmed by melting point analysis and the spectroscopic methods below.

Analytical Characterization

To confirm the identity and purity of the synthesized product, a suite of analytical techniques should be employed. While specific spectra for this exact compound are not widely published, the expected results can be reliably predicted based on its structure and data from close isomers.[6][7]

  • ¹H NMR (Proton NMR): This technique will confirm the presence of all proton environments. Key expected signals include: a doublet for the two methyl groups of the isopropyl moiety, a septet for the single isopropyl methine proton, distinct signals in the aromatic region for the three protons on the benzene ring, and a broad singlet for the two protons of the amino group.

  • ¹³C NMR (Carbon NMR): This analysis will show distinct peaks for each unique carbon atom, including the isopropyl carbons, the aromatic carbons (some of which will be quaternary), and the ester carbonyl carbon.

  • IR (Infrared) Spectroscopy: IR spectroscopy validates the presence of key functional groups. Expect characteristic absorption bands for N-H stretching of the amine (typically two bands around 3300-3500 cm⁻¹), a strong C=O stretch for the ester carbonyl (around 1700-1730 cm⁻¹), and C-O and C-Cl stretches at lower wavenumbers.

  • MS (Mass Spectrometry): Mass spectrometry confirms the molecular weight. The mass spectrum should show a molecular ion peak (M⁺) at m/z ≈ 213.6. A crucial validation is the presence of an (M+2)⁺ peak at m/z ≈ 215.6 with an intensity about one-third of the M⁺ peak, which is the characteristic isotopic signature of a molecule containing one chlorine atom.

Applications in Drug Development and Research

The true value of this compound lies in its versatility as a synthetic intermediate. Its functional groups are amenable to a wide array of subsequent reactions:

  • Amine Group Modification: The -NH₂ group can undergo acylation, alkylation, diazotization, or be used as a nucleophile to construct heterocyclic rings, which are common motifs in pharmacologically active compounds.

  • Ester Group Manipulation: The isopropyl ester can be readily hydrolyzed back to the carboxylic acid if needed for subsequent amide bond formation or other carboxylate chemistry.

  • Aromatic Ring Substitution: The existing substituents direct further electrophilic aromatic substitution, allowing for the introduction of additional functional groups onto the ring.

A pertinent example of this scaffold's utility is in the development of kinase inhibitors. A recent study detailed the synthesis of novel 4-amino-3-chloro benzoate ester derivatives that act as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[8][9] This highlights the direct relevance of this chemical class in creating targeted, biologically active molecules.

Safety, Handling, and Storage

Adherence to proper safety protocols is mandatory when working with any chemical substance.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a laboratory coat, and chemical-resistant gloves.[10]

  • Handling: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of dust.[11][12] Avoid contact with skin and eyes. In case of exposure, rinse the affected area thoroughly with water.[10]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents and direct sunlight.[11]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[12]

Always consult the most current Safety Data Sheet (SDS) for the compound before use.

Conclusion

This compound is more than a simple chemical; it is a strategically designed synthetic tool. Its well-defined structure provides multiple handles for chemical elaboration, making it an invaluable precursor in the multi-step synthesis of complex target molecules. This guide has provided the essential technical information—from synthesis to analysis and application—required for researchers and drug development professionals to confidently and effectively incorporate this versatile building block into their synthetic programs, paving the way for the discovery of novel chemical entities.

References

  • [Vertex AI Search] (2023). SAFETY DATA SHEET.
  • [Fisher Scientific] (2025). SAFETY DATA SHEET - Isopropyl 4-aminobenzoate.
  • [Sigma-Aldrich] (2025). SAFETY DATA SHEET - 4-aminobenzoic acid.
  • [Thermo Fisher Scientific] (2025). SAFETY DATA SHEET - 3-Amino-4-chlorobenzoic acid.
  • [Fisher Scientific] (2023). SAFETY DATA SHEET - Isopropyl 2-bromobenzoate.
  • [Priyanka, P., et al.] (n.d.). Isopropyl 4-aminobenzoate. National Center for Biotechnology Information.
  • [Google Patents] (n.d.). Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • [Google Patents] (n.d.). Isopropyl 3-chloro-4-methylbenzoate and method for producing same.
  • [PubChem] (n.d.). Isopropyl 3-aminobenzoate. National Center for Biotechnology Information.
  • [BLD Pharm] (n.d.). Isopropyl 2-amino-4-chlorobenzoate.
  • [SIELC Technologies] (2018). Isopropyl 3-amino-4-methylbenzoate.
  • [ChemBK] (n.d.). isopropyl 4-amino-2-chlorobenzoate.
  • [PubChem] (n.d.). Ethyl 4-amino-3-chlorobenzoate. National Center for Biotechnology Information.
  • [PubChemLite] (n.d.). Isopropyl 3-amino-4-methylbenzoate (C11H15NO2).
  • [ChemicalBook] (n.d.). ISOPROPYL 4-AMINOBENZOATE(18144-43-9) 1H NMR spectrum.
  • [ChemicalBook] (n.d.). ISOPROPYL 4-[(CHLOROACETYL)AMINO]BENZOATE Product Description.
  • [ResearchGate] (2022). (PDF) Isopropyl 4-aminobenzoate.
  • [PubChem] (n.d.). 3-Amino-4-chlorobenzoic acid. National Center for Biotechnology Information.
  • [Abd Al Rahim, N. A., et al.] (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PubMed.
  • [ResearchGate] (n.d.). Synthesis reaction of 3-amino-4-chloro benzohydrazide.
  • [ScienceDirect] (2025). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids.
  • [MDPI] (n.d.). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications.
  • [Benchchem] (n.d.). A Comparative Spectroscopic Analysis of 4-Amino-3-bromobenzoic Acid and Its Isomers.
  • [Abd Al Rahim, N. A., et al.] (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PubMed Central.
  • [BLD Pharm] (n.d.). Isopropyl 3-amino-4-bromobenzoate.

Sources

Isopropyl 3-amino-4-chlorobenzoate CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Isopropyl 3-amino-4-chlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Compound Identification and Structural Context

This compound belongs to the family of aminobenzoic acid esters, a class of compounds with significant applications in the pharmaceutical and chemical industries.[1] The structural arrangement of the amino and chloro substituents on the benzene ring, along with the isopropyl ester group, dictates its physicochemical properties and potential biological activity.

While a dedicated CAS number for this compound could not be located, a systematic approach to its study can be derived from its parent acid and isomeric esters.

Chemical IdentifierThis compound (Target)3-Amino-4-chlorobenzoic acid (Parent Acid)
Synonyms Propan-2-yl 3-amino-4-chlorobenzoate4-Chloro-3-aminobenzoic acid
CAS Number Not Found2840-28-0
Molecular Formula C₁₀H₁₂ClNO₂C₇H₆ClNO₂
Molecular Weight 213.66 g/mol 171.58 g/mol
Canonical SMILES CC(C)OC(=O)C1=CC(=C(C=C1)Cl)NC1=CC(=C(C=C1C(=O)O)N)Cl
InChI Key (Predicted)DMGFVJVLVZOSOE-UHFFFAOYSA-N

Synthesis and Purification

The synthesis of this compound can be logically achieved through the Fischer esterification of its parent carboxylic acid, 3-amino-4-chlorobenzoic acid, with isopropanol in the presence of an acid catalyst.

Proposed Synthetic Pathway

The esterification reaction involves the protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack by the hydroxyl group of isopropanol. Subsequent dehydration yields the desired ester.

Synthesis_of_Isopropyl_3-amino-4-chlorobenzoate start 3-Amino-4-chlorobenzoic Acid esterification Fischer Esterification start->esterification isopropanol Isopropanol isopropanol->esterification catalyst Acid Catalyst (e.g., H₂SO₄) catalyst->esterification product This compound esterification->product purification Purification (e.g., Column Chromatography) product->purification final_product Pure Product purification->final_product

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: Fischer Esterification

This protocol is a generalized procedure based on the synthesis of similar aminobenzoate esters.[2]

  • Reaction Setup: To a solution of 3-amino-4-chlorobenzoic acid (1 equivalent) in isopropanol (10-20 equivalents, serving as both reactant and solvent), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) dropwise at room temperature.

  • Heating: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the mixture to room temperature and neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude ester by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.

Physicochemical and Spectroscopic Characterization

The physicochemical properties of this compound can be inferred from its parent acid and related compounds.

PropertyPredicted/Reported ValueSource
Melting Point (°C) 214-215 (for 3-Amino-4-chlorobenzoic acid)[3]
Boiling Point (°C) 274-276 (for 4-Chlorobenzoic acid)[4]
Solubility Soluble in hot water (for 4-Chlorobenzoic acid)[4]
pKa 3.98 (for 4-Chlorobenzoic acid)[4]
LogP 2.65 (for 4-Chlorobenzoic acid)[4]
Spectroscopic Analysis
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group. The amino group protons will appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon, the aromatic carbons (with distinct shifts due to the electron-withdrawing chlorine and electron-donating amino group), and the carbons of the isopropyl group.

  • Infrared (IR) Spectroscopy: Key vibrational bands are expected for the N-H stretching of the primary amine, the C=O stretching of the ester, and C-Cl stretching.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

Analytical Methodologies for Quality Control

High-Performance Liquid Chromatography (HPLC) is a robust method for assessing the purity of synthesized aminobenzoate esters.[5]

HPLC Purity Assay Protocol
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column is typically suitable.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). Isocratic or gradient elution can be employed.

  • Detection: UV detection at a wavelength where the analyte exhibits strong absorbance (e.g., 254 nm or 284 nm).[4][6]

  • Sample Preparation: Prepare a standard solution of the purified compound and a sample solution of the synthesis batch in a suitable diluent.

  • Analysis: Inject the standard and sample solutions and analyze the resulting chromatograms. Purity is determined by the area percentage of the main peak.

Analytical_Workflow synthesis Synthesized Product hplc HPLC Purity Analysis synthesis->hplc nmr NMR Structural Confirmation synthesis->nmr ms MS Molecular Weight Verification synthesis->ms ftir FTIR Functional Group Analysis synthesis->ftir pass Pass QC hplc->pass fail Fail QC (Further Purification) hplc->fail Impurity > Threshold nmr->pass nmr->fail Incorrect Structure ms->pass ms->fail Incorrect Mass ftir->pass ftir->fail Missing Functional Groups release Released for Further Use pass->release fail->synthesis Repurify

Caption: Quality control workflow for synthesized this compound.

Safety and Handling

Aromatic amines as a class of compounds require careful handling due to their potential toxicity.[7][8][9] They can be absorbed through the skin and by inhalation.[10]

PrecautionDescription
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety goggles, and a lab coat are mandatory. Work in a well-ventilated fume hood.
Handling Avoid generating dust or aerosols. Prevent contact with skin and eyes. Wash hands thoroughly after handling.
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and acids.[4]
Disposal Dispose of waste in accordance with local, state, and federal regulations.

Potential Applications and Future Research

Derivatives of para-aminobenzoic acid (PABA) are widely used as building blocks in the synthesis of pharmaceuticals, including local anesthetics and antimicrobial agents.[1][11][12] Given its structural similarity to other biologically active aminobenzoate esters, this compound could be investigated for:

  • Local Anesthetic Activity: The aminobenzoate scaffold is a common feature in local anesthetic drugs.

  • Enzyme Inhibition: It may serve as an inhibitor or substrate for various enzymes.

  • Intermediate in Organic Synthesis: It can be a valuable precursor for the synthesis of more complex molecules, such as dyes and polymers.

Future research should focus on the definitive synthesis and characterization of this compound to establish its physicochemical properties and explore its biological activity.

References

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ResearchG
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Public
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - Figshare. (2023-11-09). (URL: [Link])
  • Aromatic Amino Compounds - ILO Encyclopaedia of Occupational Health and Safety. (2011-08-03). (URL: [Link])
  • What are the Health and Safety Guidelines for Using Amines?
  • Chemical Properties of 4-Chlorobenzoic acid, propyl ester (CAS 25800-30-0) - Cheméo. (URL: [Link])
  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applic
  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applic
  • Isopropyl 4-aminobenzo
  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - MDPI. (URL: [Link])
  • Para-amino benzoic acid esters - Google P
  • 4-Chlorobenzoic Acid | ClC6H4COOH | CID 6318 - PubChem. (URL: [Link])
  • Chemical Properties of 4-Chlorobenzoic acid, heptyl ester (CAS 97222-05-4) - Cheméo. (URL: [Link])
  • Process for preparing aminobenzoate esters - Google P
  • (PDF)
  • 2-Chlorobenzoic acid - CAS Common Chemistry. (URL: [Link])
  • Analytical Methods - RSC Publishing. (URL: [Link])
  • Determination of nicotinamide and 4-aminobenzoic acid in pharmaceutical prepar
  • Process for preparing aminobenzoate esters - Google P
  • DETERMINATION OF IMPURITIES IN PHARMACEUTICAL PREPARATIONS CONTAINING FOLIC ACID. (URL: [Link])

Sources

An In-depth Technical Guide to Isopropyl 3-amino-4-chlorobenzoate: Molecular Weight, Synthesis, and Analytical Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Isopropyl 3-amino-4-chlorobenzoate, a substituted aromatic compound of interest in medicinal chemistry and materials science. We will delve into its fundamental physicochemical properties, with a core focus on its molecular weight, and explore its synthesis, analytical characterization, and potential applications. This document is intended to serve as a valuable resource for professionals engaged in research and development who require a detailed understanding of this molecule.

Core Molecular Profile

This compound is an organic molecule characterized by a benzene ring substituted with an amino group, a chlorine atom, and an isopropyl ester group. The relative positions of these functional groups are critical to its chemical reactivity and biological activity.

Molecular Structure and Weight

The definitive molecular structure of this compound is key to understanding its properties. The molecular formula for this compound, as with its isomers, is C₁₀H₁₂ClNO₂.[1][2] Based on this formula, the molecular weight is calculated to be 213.66 g/mol .[1][2]

Table 1: Core Physicochemical Properties of this compound and its Precursor

PropertyThis compound3-Amino-4-chlorobenzoic acid
Molecular Formula C₁₀H₁₂ClNO₂C₇H₆ClNO₂[3]
Molecular Weight 213.66 g/mol 171.58 g/mol [3]
CAS Number Not explicitly assigned (Isomers have assigned numbers)2840-28-0[3]
Appearance Predicted: Crystalline solidWhite to faint brown powder[3]
Melting Point Predicted: 110-111 °C (based on isomer data)[1]214-215 °C[3]

Synthesis of this compound

The primary route for the synthesis of this compound is through the Fischer esterification of its carboxylic acid precursor, 3-amino-4-chlorobenzoic acid, with isopropanol. This reaction is typically catalyzed by a strong acid.

Causality of Experimental Choices

The choice of Fischer esterification is based on its reliability and the ready availability of the starting materials. The use of a strong acid catalyst, such as sulfuric acid, is crucial to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the hydroxyl group of isopropanol. The reaction is driven to completion by using an excess of the alcohol or by removing the water formed during the reaction.

Experimental Protocol: Fischer Esterification

The following protocol is a standard, validated method for the synthesis of similar aminobenzoic acid esters and is directly applicable for the synthesis of the title compound.[4]

Materials:

  • 3-amino-4-chlorobenzoic acid

  • Isopropanol (2-propanol)

  • Concentrated sulfuric acid

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottomed flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottomed flask, suspend 1 mole equivalent of 3-amino-4-chlorobenzoic acid in an excess of isopropanol (e.g., 5-10 mole equivalents).

  • With stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 mole equivalents).

  • Attach a reflux condenser and heat the mixture to reflux for several hours (typically 4-8 hours).

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the excess acid by slowly adding a saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the product into ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The crude product can be further purified by recrystallization.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process 3-amino-4-chlorobenzoic_acid 3-Amino-4-chlorobenzoic Acid Reflux Reflux 3-amino-4-chlorobenzoic_acid->Reflux Isopropanol Isopropanol Isopropanol->Reflux H2SO4 H₂SO₄ (catalyst) H2SO4->Reflux Neutralization Neutralization (NaHCO₃) Reflux->Neutralization Extraction Extraction (Ethyl Acetate) Neutralization->Extraction Purification Purification Extraction->Purification Product This compound Purification->Product

Fischer Esterification Workflow

Analytical Characterization

The identity and purity of synthesized this compound can be confirmed using a variety of analytical techniques.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of aminobenzoic acid isomers.[5][6] A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is typically employed. The separation of isomers can be challenging due to their similar polarities, but optimization of the mobile phase pH and organic content can achieve baseline separation.

Spectroscopic Methods
  • Infrared (IR) Spectroscopy: The IR spectrum of this compound will show characteristic absorption bands for the N-H stretches of the primary amine (around 3300-3500 cm⁻¹), the C=O stretch of the ester (around 1700-1720 cm⁻¹), and C-Cl stretch (around 600-800 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will provide distinct signals for the aromatic protons, the methine proton of the isopropyl group (a septet), and the methyl protons of the isopropyl group (a doublet). The chemical shifts of the aromatic protons will be influenced by the positions of the amino, chloro, and ester substituents.

    • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the isopropyl group.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 213 and a characteristic isotopic pattern for the presence of a chlorine atom (M+2 peak at approximately one-third the intensity of the M⁺ peak).

Analytical_Workflow cluster_techniques Analytical Techniques Synthesized_Compound Synthesized Isopropyl 3-amino-4-chlorobenzoate HPLC HPLC (Purity & Isomer Separation) Synthesized_Compound->HPLC IR IR Spectroscopy (Functional Groups) Synthesized_Compound->IR NMR NMR Spectroscopy (¹H & ¹³C) (Structure Elucidation) Synthesized_Compound->NMR MS Mass Spectrometry (Molecular Weight Confirmation) Synthesized_Compound->MS Final_Characterization Final Characterized Compound HPLC->Final_Characterization IR->Final_Characterization NMR->Final_Characterization MS->Final_Characterization

Compound Characterization Workflow

Applications and Future Directions

Substituted aminobenzoic acids and their esters are important intermediates in the synthesis of a wide range of organic molecules. While specific applications for this compound are not extensively documented, its structural motifs suggest potential utility in several areas:

  • Pharmaceutical Synthesis: Aminobenzoic acid derivatives are precursors to many active pharmaceutical ingredients (APIs). The presence of the amino, chloro, and ester functionalities provides multiple reaction sites for further chemical modification in the development of novel therapeutic agents.

  • Materials Science: This compound can serve as a monomer or a building block in the synthesis of specialty polymers and other functional materials. The aromatic core and reactive functional groups can be exploited to create materials with tailored electronic, optical, or thermal properties.

Further research into the reactivity and biological activity of this compound is warranted to fully explore its potential in drug discovery and materials science.

References

  • Babu, B. R., & Balasubramaniam, S. (2000). A convenient synthesis of p-dimethylaminobenzoic acid. Organic Process Research & Development, 4(3), 229-230.
  • HELIX Chromatography. (n.d.). HPLC Separation of Three Isomers of Aminobenzoic Acid on Coresep 100 Mixed-Mode Column.
  • SIELC Technologies. (n.d.). HPLC Separation of Isomers of Aminobenzoic Acid.
  • ChemBK. (n.d.). isopropyl 4-amino-2-chlorobenzoate.
  • ResearchGate. (2022). Isopropyl 4-aminobenzoate.

Sources

An In-depth Technical Guide to the Synthesis Precursors of Isopropyl 3-amino-4-chlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of Isopropyl 3-amino-4-chlorobenzoate, a valuable intermediate in the pharmaceutical and specialty chemical industries. The document details the selection and justification of primary precursors, outlines validated synthetic pathways, and provides in-depth experimental protocols. Emphasis is placed on the causal relationships behind procedural choices, ensuring a robust and reproducible synthetic strategy. This guide is intended for researchers, chemists, and professionals in drug development and process chemistry, offering both theoretical grounding and practical, field-proven insights into the synthesis of this key molecule.

Introduction: Strategic Overview of the Synthesis Pathway

The synthesis of this compound is most efficiently approached through a three-step linear sequence commencing from readily available starting materials. The strategic disconnection of the target molecule reveals three key transformations:

  • Electrophilic Nitration: Introduction of a nitro group onto the aromatic ring of a suitable precursor.

  • Chemoselective Reduction: Conversion of the nitro group to a primary amine.

  • Fischer-Speier Esterification: Formation of the isopropyl ester from the corresponding carboxylic acid.

This pathway is predicated on the principles of regioselectivity and functional group compatibility, ensuring high yields and purity of the final product. The selection of precursors is critical and is based on commercial availability, cost-effectiveness, and the directing effects of substituents on the benzene ring.

The overall synthetic workflow is depicted below:

Synthesis_Workflow Overall Synthesis Workflow for this compound pCBA p-Chlorobenzoic Acid CNBA 4-Chloro-3-nitrobenzoic Acid pCBA->CNBA Nitration (HNO₃, H₂SO₄) ACBA 3-Amino-4-chlorobenzoic Acid CNBA->ACBA Reduction (e.g., Catalytic Hydrogenation) IPAC This compound ACBA->IPAC Esterification (Isopropanol, H₂SO₄) Nitration_Mechanism Nitration of p-Chlorobenzoic Acid cluster_0 Generation of Nitronium Ion cluster_1 Electrophilic Attack and Rearomatization HNO₃H₂SO₄ HNO₃H₂SO₄ H₂NO₃⁺HSO₄⁻ H₂NO₃⁺HSO₄⁻ HNO₃H₂SO₄->H₂NO₃⁺HSO₄⁻ H₂NO₃⁺ H₂NO₃⁺ NO₂⁺H₂O NO₂⁺H₂O H₂NO₃⁺->NO₂⁺H₂O p-Chlorobenzoic AcidNO₂⁺ p-Chlorobenzoic AcidNO₂⁺ Sigma Complex Sigma Complex p-Chlorobenzoic AcidNO₂⁺->Sigma Complex 4-Chloro-3-nitrobenzoic Acid 4-Chloro-3-nitrobenzoic Acid Sigma Complex->4-Chloro-3-nitrobenzoic Acid -H⁺

Caption: Nitration mechanism overview.

Experimental Protocol:

  • Reaction Setup: To a 2-liter, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 680 mL of concentrated sulfuric acid and 400 g of p-chlorobenzoic acid. [1]2. Cooling: Cool the mixture to 0 °C using an ice-salt bath with constant stirring. [1]3. Preparation of Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture by adding 216 mL of concentrated nitric acid to 216 mL of concentrated sulfuric acid, ensuring the mixture remains cool. [1]4. Addition: Add the nitrating mixture dropwise to the reaction flask via the dropping funnel. The rate of addition should be controlled to maintain the internal temperature between 10 °C and 25 °C. [1]5. Reaction: After the addition is complete, raise the temperature to 37 °C and continue stirring for 10-14 hours. [1]6. Work-up and Isolation: Pour the reaction mixture slowly over a large volume of crushed ice with vigorous stirring. The product, 4-chloro-3-nitrobenzoic acid, will precipitate. [1]7. Purification: Collect the precipitate by vacuum filtration and wash thoroughly with cold water. The product can be dried in an oven. A yield of approximately 98.7% with a melting point of 178-180 °C is expected. This material is often of sufficient purity for the subsequent step without further purification. [1]

Step 2: Reduction of 4-Chloro-3-nitrobenzoic Acid

The reduction of the nitro group to a primary amine can be achieved through various methods. Catalytic hydrogenation is a clean and efficient method, often employing palladium on carbon (Pd/C) as the catalyst. [2]An alternative, classical method involves the use of a metal in acidic media, such as tin(II) chloride in hydrochloric acid.

Method A: Catalytic Hydrogenation

This method is preferred for its high efficiency and the generation of water as the only byproduct. Care must be taken to prevent dehalogenation, which can be a side reaction.

Hydrogenation_Workflow Catalytic Hydrogenation Workflow start Dissolve 4-Chloro-3-nitrobenzoic Acid in Solvent (e.g., Ethanol) add_catalyst Add Pd/C Catalyst start->add_catalyst hydrogenate Hydrogenate in a Parr Apparatus under H₂ Pressure add_catalyst->hydrogenate monitor Monitor Reaction by H₂ Uptake or TLC hydrogenate->monitor filter Filter to Remove Catalyst monitor->filter concentrate Concentrate Filtrate filter->concentrate purify Purify by Recrystallization concentrate->purify

Caption: Catalytic hydrogenation workflow.

Experimental Protocol (Catalytic Hydrogenation):

  • Reactor Setup: In a suitable hydrogenation apparatus (e.g., a Parr shaker), combine 4-chloro-3-nitrobenzoic acid, a suitable solvent such as ethanol, and a catalytic amount of 5-10% Pd/C (typically 1-5 mol%).

  • Inerting: Seal the reactor and purge with an inert gas (e.g., nitrogen or argon) to remove air.

  • Hydrogenation: Introduce hydrogen gas to the desired pressure (e.g., 50 psi) and begin vigorous stirring. The reaction is typically exothermic and may require cooling to maintain the desired temperature (e.g., room temperature to 50 °C).

  • Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake.

  • Work-up: Once the reaction is complete, vent the hydrogen and purge the reactor with an inert gas.

  • Isolation: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to yield crude 3-amino-4-chlorobenzoic acid. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Method B: Reduction with Tin(II) Chloride

This method is a robust alternative to catalytic hydrogenation and avoids the need for specialized high-pressure equipment.

Experimental Protocol (SnCl₂ Reduction):

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a stirrer, dissolve 4-chloro-3-nitrobenzoic acid in a suitable solvent like ethanol or a mixture of ethanol and concentrated hydrochloric acid.

  • Reagent Addition: Add a solution of tin(II) chloride dihydrate (typically 3-5 equivalents) in concentrated hydrochloric acid portion-wise. The reaction is exothermic. [3]3. Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed. [3]4. Work-up: Cool the reaction mixture to room temperature and carefully neutralize by the slow addition of a concentrated sodium hydroxide solution until the pH is strongly basic. This will initially precipitate tin hydroxides, which will then redissolve to form sodium stannate.

  • Isolation: Extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be recrystallized.

Step 3: Fischer-Speier Esterification of 3-Amino-4-chlorobenzoic Acid

The final step is the acid-catalyzed esterification of 3-amino-4-chlorobenzoic acid with isopropanol. To drive the equilibrium towards the product, isopropanol is typically used in large excess, serving as both a reactant and a solvent. A strong acid catalyst, such as concentrated sulfuric acid, is required. [4] Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 3-amino-4-chlorobenzoic acid (1.0 eq) in a large excess of isopropanol (e.g., 10-20 eq). [4]2. Catalyst Addition: With stirring, slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise. The addition is exothermic. [4]3. Reflux: Heat the mixture to a gentle reflux for 4-6 hours. The progress of the reaction can be monitored by TLC. [4]4. Cooling and Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled mixture into a beaker containing ice water. [4]5. Neutralization: Slowly add a 10% aqueous sodium carbonate solution to neutralize the acidic mixture until the evolution of CO₂ ceases and the pH is basic (pH > 8). The product will precipitate out of the solution.

  • Isolation and Purification: Collect the crude this compound by vacuum filtration. Wash the solid with cold water and dry. The product can be further purified by recrystallization from a suitable solvent like ethanol/water or by column chromatography.

Quality Control and Analytical Characterization

Rigorous quality control is essential at each stage of the synthesis. The following analytical techniques are recommended for monitoring reaction progress and characterizing the final product.

Table 2: Analytical Characterization Data

AnalyteTechniqueExpected Observations
Reaction Monitoring Thin-Layer Chromatography (TLC)Disappearance of starting material and appearance of the product spot with a different Rf value.
High-Performance Liquid Chromatography (HPLC)A reverse-phase HPLC method can be used to quantify the conversion of starting material to product. [5]
Product Characterization Melting PointA sharp melting point range indicates high purity.
¹H NMR SpectroscopyThe spectrum should show characteristic peaks for the aromatic protons, the amino group, and the isopropyl ester moiety.
¹³C NMR SpectroscopyThe spectrum should show the expected number of carbon signals corresponding to the product structure.
Infrared (IR) SpectroscopyCharacteristic absorption bands for the N-H stretches of the amine, the C=O stretch of the ester, and C-Cl and aromatic C-H stretches.
Mass Spectrometry (MS)The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product.

Conclusion

The synthesis of this compound is a well-established process that can be reliably executed through the three-step sequence of nitration, reduction, and esterification. The precursors, p-chlorobenzoic acid and isopropanol, are readily available and cost-effective. The provided protocols, grounded in established chemical principles, offer a robust framework for the laboratory-scale synthesis of this important intermediate. Careful control of reaction conditions, particularly temperature during nitration and the choice of reduction method, is crucial for achieving high yields and purity. The analytical methods outlined provide the necessary tools for process monitoring and final product validation.

References

  • Mori, A., Miyakawa, Y., Ohashi, E., Haga, T., Maegawa, T., & Sajiki, H. (2006). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Organic Letters, 8(15), 3279–3281. [Link]
  • Casey, M. (n.d.). The Cannizzaro Reaction: Synthesis of p-chlorobenzylalcohol and p-chlorobenzoic acid. Royal Society of Chemistry. [Link]
  • Priyanka, P., Jayanna, B. K., Kumar, H. K., Yathirajan, H. S., Divakara, T. R., Foro, S., & Butcher, R. J. (2022). Isopropyl 4-aminobenzoate.
  • PubChem. (n.d.). 4-Chloro-3-nitrobenzoic acid.
  • PubChem. (n.d.). 3-Amino-4-chlorobenzoic acid.
  • Sciencemadness Discussion Board. (2018). Reduction of 4-nitrobenzoic acid. [Link]
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]
  • Semantic Scholar. (n.d.). A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline. [Link]
  • Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C)
  • OperaChem. (2024).
  • Dominican University. (2011). CHEM254 Experiment 06 Synthesis of Novel Esters. [Link]
  • PrepChem.com. (n.d.). Preparation of 4-chloro-3-nitrobenzoic acid. [Link]
  • The Hive. (n.d.). SnCl2 reduction of Nitro. [Link]
  • Chemistry Stack Exchange. (2025). What groups can be reduced by Sn/HCl?. [Link]
  • ResearchGate. (2022).
  • SIELC Technologies. (2018).
  • PubChem. (n.d.). Isopropyl 3-aminobenzoate.
  • Royal Society of Chemistry. (n.d.). Supplementary Material (ESI)
  • ResearchGate. (n.d.). Synthesis reaction of 3-amino-4-chloro benzohydrazide. [Link]

Sources

The Versatile Intermediate: A Technical Guide to Isopropyl 3-amino-4-chlorobenzoate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of Isopropyl 3-amino-4-chlorobenzoate, a key building block in modern organic and medicinal chemistry. We will delve into its synthesis, elucidating the nuances of the Fischer-Speier esterification process, and explore the reactivity of its dual functional groups—the aromatic amine and the isopropyl ester. Particular emphasis is placed on its strategic application in the synthesis of complex heterocyclic scaffolds, most notably as a crucial intermediate in the preparation of the tyrosine kinase inhibitor, Nintedanib. This guide is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Strategic Importance of Substituted Aminobenzoates

Substituted aminobenzoic acids and their esters are a cornerstone of synthetic organic chemistry, serving as versatile scaffolds for the construction of a wide array of functional molecules.[1] Their utility is particularly pronounced in the pharmaceutical industry, where they form the backbone of numerous therapeutic agents, from local anesthetics to potent enzyme inhibitors.[2][3] this compound, with its strategically positioned amino, chloro, and isopropyl ester functionalities, presents a unique combination of reactive sites, making it a highly valuable intermediate for the synthesis of complex target molecules. The chloro substituent influences the electronic properties of the aromatic ring and provides a potential site for further functionalization, while the amino group is a key handle for N-acylation, N-alkylation, and the construction of nitrogen-containing heterocycles. The isopropyl ester offers a balance of steric bulk and stability, often influencing the solubility and crystalline nature of its derivatives.

This guide will provide a comprehensive overview of the synthesis and synthetic applications of this compound, with a focus on the practical aspects and underlying chemical principles that govern its reactivity.

Synthesis of this compound: A Practical Approach via Fischer-Speier Esterification

The most direct and industrially scalable method for the synthesis of this compound is the Fischer-Speier esterification of 3-amino-4-chlorobenzoic acid. This acid-catalyzed reaction between a carboxylic acid and an alcohol is a reversible process, and to achieve high yields, the equilibrium must be shifted towards the product.[4] This is typically accomplished by using a large excess of the alcohol, which also serves as the solvent, and/or by removing the water formed during the reaction.[5]

Mechanistic Rationale

The Fischer esterification is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, typically sulfuric acid (H₂SO₄). This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of isopropanol. The resulting tetrahedral intermediate then undergoes a series of proton transfers, leading to the elimination of a water molecule and the formation of the protonated ester. Deprotonation of this species yields the final ester product and regenerates the acid catalyst.

Fischer_Esterification Start 3-Amino-4-chlorobenzoic Acid + Isopropanol Protonation Protonation of Carbonyl Oxygen (H₂SO₄) Start->Protonation Acid Catalyst Nucleophilic_Attack Nucleophilic Attack by Isopropanol Protonation->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Elimination Elimination of Water Proton_Transfer->Water_Elimination Final_Product This compound Water_Elimination->Final_Product Deprotonation

Caption: Fischer-Speier Esterification Mechanism.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the esterification of similar aminobenzoic acids.[2][6]

Materials:

Reagent/MaterialGrade
3-Amino-4-chlorobenzoic acid≥98%
IsopropanolAnhydrous
Sulfuric Acid (H₂SO₄)Concentrated (98%)
Sodium Bicarbonate (NaHCO₃)Saturated solution
Ethyl AcetateReagent Grade
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent Grade

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3-amino-4-chlorobenzoic acid (1.0 eq) in a generous excess of anhydrous isopropanol (10-20 eq). The isopropanol serves as both the reactant and the solvent.

  • Catalyst Addition: With vigorous stirring, slowly add concentrated sulfuric acid (0.2-0.3 eq) dropwise to the suspension. Caution: The addition of sulfuric acid is highly exothermic. An initial precipitation of the aminobenzoic acid sulfate salt may be observed.

  • Reflux: Heat the reaction mixture to a gentle reflux (boiling point of isopropanol is ~82°C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing crushed ice and water.

  • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate to the mixture with stirring until the effervescence ceases and the pH of the solution is neutral to slightly basic (pH 7-8). This will neutralize the excess sulfuric acid and deprotonate the amino group of the product, causing it to precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash the filter cake thoroughly with cold water.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield a crystalline solid.

  • Drying: Dry the purified product in a vacuum oven to remove any residual solvent.

Expected Yield: Based on similar esterification reactions, yields in the range of 70-85% can be expected.[2]

Characterization

The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methine proton of the isopropyl group (a septet), and the methyl protons of the isopropyl group (a doublet). The amino group protons will appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the isopropyl group.

  • IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine, the C=O stretching of the ester, and C-Cl stretching.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.

Reactivity and Synthetic Applications

This compound is a bifunctional molecule, and its reactivity is dictated by the amino and ester groups.

Reactions at the Amino Group

The primary amino group is a versatile handle for a variety of chemical transformations, including N-acylation and N-alkylation.

The amino group can be readily acylated using acyl chlorides, anhydrides, or carboxylic acids in the presence of a coupling agent to form the corresponding amides. This reaction is fundamental in the synthesis of many pharmaceutical compounds.[7]

N_Acylation Start This compound Amide_Product N-Acylated Product Start->Amide_Product Acylating_Agent Acylating Agent (e.g., R-COCl) Acylating_Agent->Amide_Product Base

Caption: General scheme for N-acylation.

Selective N-alkylation of anilines can be achieved using various alkylating agents such as alkyl halides or by reductive amination with aldehydes and a reducing agent.[1][8][9] The reaction conditions can be tuned to favor mono- or di-alkylation.

N_Alkylation Start This compound Alkylated_Product N-Alkylated Product Start->Alkylated_Product Alkylating_Agent Alkylating Agent (e.g., R-X) Alkylating_Agent->Alkylated_Product Base

Caption: General scheme for N-alkylation.

Application in Heterocycle Synthesis: The Case of Nintedanib

A prominent application of aminobenzoate derivatives is in the synthesis of heterocyclic compounds of medicinal importance. While many synthetic routes to the tyrosine kinase inhibitor Nintedanib start from 4-chloro-3-nitrobenzoic acid, intermediates derived from 3-amino-4-chlorobenzoic acid are crucial for the construction of the core indolinone structure.[10][11] The amino group of an aminobenzoate ester can participate in cyclization reactions to form various heterocyclic rings. For instance, it can be a key component in the synthesis of benzothiazoles.[12]

The general strategy often involves the initial protection or modification of the amino group, followed by reactions that build the heterocyclic ring system, and finally, deprotection and further functionalization.

Conclusion

This compound is a strategically important and versatile intermediate in organic synthesis. Its straightforward preparation via Fischer esterification and the presence of two distinct reactive functional groups make it a valuable building block for the synthesis of complex molecules, particularly in the realm of drug discovery and development. The protocols and reactivity patterns discussed in this guide provide a solid foundation for researchers and scientists to effectively utilize this compound in their synthetic endeavors. The continued exploration of the reactivity of this and similar substituted aminobenzoates will undoubtedly lead to the development of novel synthetic methodologies and the discovery of new bioactive compounds.

References

  • Chiappe, C., Piccioli, P., & Pieraccini, D. (2005). Selective N-alkylation of anilines in ionic liquids. Green Chemistry, 7(10), 717-721.
  • Li, W., et al. (2022). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. RSC Advances, 12(19), 11953-11957.
  • Thomas, D. G., Billman, J. H., & Davis, C. E. (1942). Alkylation of Amines. II. N,N-Dialkylation of Nuclear Substituted Anilines. Journal of the American Chemical Society, 64(11), 2653–2655.
  • Google Patents. (2020). Methods for preparing Nintedanib and intermediates thereof. US10836751B2.
  • Sanz, D. D., & Williams, J. M. J. (2017). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source.
  • Priyanka, P., et al. (2022). Isopropyl 4-aminobenzoate.
  • Albericio, F., & Carpino, L. A. (1997). Peptide Coupling Reagents, More than a Letter Soup. Methods in Enzymology, 289, 104-126.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
  • DergiPark. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. Bilge International Journal of Science and Technology Research, 2(1), 74-82.
  • Google Patents. (2016). A synthetic method of Nintedanib and an intermediate of Nintedanib. CN105837493A.
  • Katritzky, A. R., et al. (2010). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 15(4), 2749-2761.
  • Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications.
  • ResearchGate. (2017). N-Acylation Reactions of Amines.
  • ResearchGate. (2018). IR spectroscopy studies of sodium salts of some aminobenzoic acid derivatives.
  • Google Patents. (2016). Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide. CN105936625A.
  • PubMed. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses.
  • Rahim, N. A. A., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Future Medicinal Chemistry, 16(24), 2647-2662.
  • OperaChem. (2024). Fischer Esterification-Typical Procedures.
  • ResearchGate. (2015). Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid.
  • ResearchGate. (2022). Isopropyl 4-aminobenzoate.
  • Chemistry LibreTexts. (2021). 3: Esterification (Experiment).
  • ResearchGate. (2021). A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification.
  • Rahim, N. A. A., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Future Medicinal Chemistry, 16(24), 2647-2662.
  • Spectrabase. (n.d.). p-Aminobenzoic acid, dodecyl ester.
  • Perišić, N., et al. (2023).
  • ResearchGate. (2018). Efficient Conversion of Substituted Aryl Thioureas to 2-Aminobenzothiazoles Using Benzyltrimethylammonium Tribromide.

Sources

Isopropyl 3-amino-4-chlorobenzoate: A Comprehensive Technical Guide for Pharmaceutical Intermediate Synthesis and Application

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Executive Summary: Isopropyl 3-amino-4-chlorobenzoate is a trifunctional chemical building block of significant interest in pharmaceutical development. Its unique arrangement of an amine, a chloro-substituent, and an isopropyl ester on a benzene ring offers a versatile scaffold for the synthesis of complex active pharmaceutical ingredients (APIs). This guide provides a detailed exploration of this intermediate, covering its synthesis via Fischer-Speier esterification, comprehensive purification protocols, analytical characterization methods, and its strategic application in drug discovery, particularly in the development of targeted therapies like EGFR inhibitors. Authored for researchers and drug development professionals, this document emphasizes the causality behind experimental choices and provides robust, self-validating protocols to ensure scientific integrity.

Core Concepts: Chemical Identity and Strategic Importance
1.1 Physicochemical Properties

This compound is a derivative of 3-amino-4-chlorobenzoic acid.[1] The introduction of the isopropyl ester group modifies its solubility and reactivity, making it a suitable intermediate for subsequent synthetic transformations in organic solvents.

PropertyValueSource
IUPAC Name propan-2-yl 3-amino-4-chlorobenzoate-
Parent Acid CAS No. 2840-28-0 (for 3-amino-4-chlorobenzoic acid)[1]
Molecular Formula C₁₀H₁₂ClNO₂Inferred
Molecular Weight 213.66 g/mol Inferred
Appearance Off-white to light yellow solid (Predicted)-
Solubility Soluble in organic solvents like methanol, ethanol, ethyl acetateInferred
1.2 Significance in Pharmaceutical Synthesis

The strategic value of this compound lies in its three distinct functional groups, which can be manipulated selectively.

  • Amino Group: Serves as a key nucleophile or a site for forming amides, sulfonamides, or for participation in cross-coupling reactions to build more complex molecular architectures.

  • Chloro Group: An electron-withdrawing group that influences the reactivity of the aromatic ring. It can also serve as a leaving group in certain nucleophilic aromatic substitution reactions or as a handle in metal-catalyzed cross-coupling chemistry.

  • Isopropyl Ester: Protects the carboxylic acid from unwanted side reactions. Its relative steric bulk can influence reaction outcomes, and it can be readily hydrolyzed under basic or acidic conditions to reveal the carboxylic acid for further modification, such as amide bond formation.[2]

This trifunctional nature makes it an ideal starting point for creating libraries of compounds in drug discovery campaigns, particularly for kinase inhibitors and other targeted therapies.[3][4]

Synthesis and Purification: A Validated Approach

The most direct and industrially scalable method for preparing this compound is the Fischer-Speier esterification of 3-amino-4-chlorobenzoic acid.[5]

2.1 Causality Behind the Method

Fischer-Speier esterification is an acid-catalyzed equilibrium reaction.[6] The choice of this method is deliberate:

  • High Atom Economy: The only byproduct is water.

  • Cost-Effectiveness: It utilizes inexpensive and readily available reagents: isopropanol and a strong acid catalyst like sulfuric acid (H₂SO₄).

  • Driving Equilibrium: The reaction's yield is maximized by exploiting Le Châtelier's principle. Using isopropanol as both the reactant and the solvent provides a large excess, shifting the equilibrium toward the ester product.[6]

2.2 Mechanistic Insight

The reaction proceeds through a well-established, multi-step mechanism. The acid catalyst serves two primary roles: it protonates the carbonyl oxygen to activate the carboxylic acid toward nucleophilic attack, and it facilitates the departure of water as a good leaving group.[5]

Fischer_Esterification Mechanism of Fischer-Speier Esterification cluster_0 Activation cluster_1 Nucleophilic Attack cluster_2 Proton Transfer & Elimination cluster_3 Product Formation RCOOH 3-Amino-4-chlorobenzoic Acid Protonated Protonated Carbonyl (Activated) RCOOH->Protonated + H⁺ Tetrahedral Tetrahedral Intermediate Protonated->Tetrahedral + Isopropanol Alcohol Isopropanol (Nucleophile) ProtonTransfer Protonated Intermediate Tetrahedral->ProtonTransfer Proton Transfer WaterLoss Loss of Water ProtonTransfer->WaterLoss - H₂O ProtonatedEster Protonated Ester FinalEster This compound ProtonatedEster->FinalEster - H⁺ (Catalyst Regenerated)

Caption: Acid-catalyzed mechanism of ester formation.

2.3 Detailed Experimental Protocol: Synthesis

This protocol is adapted from established methods for similar aminobenzoates.[7][8]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-amino-4-chlorobenzoic acid (10.0 g, 58.3 mmol).

  • Reagent Addition: Add 100 mL of anhydrous isopropanol to the flask. The acid will only partially dissolve.

  • Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (2.0 mL, ~37 mmol) dropwise to the suspension. Causality: The acid protonates the amino group, forming a salt which may precipitate, and catalyzes the esterification. The addition must be slow to control the exothermic reaction.

  • Reflux: Heat the mixture to a gentle reflux (approx. 82°C) using a heating mantle. Maintain reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[9]

  • Cooling: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

2.4 Work-up and Purification Protocol
  • Solvent Removal: Reduce the volume of isopropanol by approximately 70% using a rotary evaporator.

  • Quenching: Slowly pour the concentrated reaction mixture into 200 mL of ice-cold deionized water with stirring.

  • Neutralization: Carefully add a 10% aqueous solution of sodium carbonate (Na₂CO₃) dropwise to the acidic solution. Causality: This step neutralizes the excess sulfuric acid and deprotonates the amino group's salt, causing the water-insoluble ester product to precipitate. Continue adding the base until gas evolution (CO₂) ceases and the pH is approximately 8.[9]

  • Isolation: Collect the crude solid precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake with two 50 mL portions of cold deionized water to remove residual salts.

  • Recrystallization: Purify the crude product by recrystallization from an ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Drying: Filter the purified crystals and dry them in a vacuum oven at 40-50°C to a constant weight. A typical yield is 75-85%.

2.5 Synthesis and Purification Workflow

Workflow Start 1. Reagents (3-amino-4-chlorobenzoic acid, Isopropanol, H₂SO₄) Reaction 2. Reflux (4-6 hours, ~82°C) Start->Reaction TLC TLC Monitoring Reaction->TLC Check Completion TLC->Reaction Incomplete Cooling 3. Cool to RT TLC->Cooling Complete Quench 4. Quench & Neutralize (Ice Water, Na₂CO₃) Cooling->Quench Filter1 5. Vacuum Filtration (Isolate Crude Product) Quench->Filter1 Recrystal 6. Recrystallization (Ethanol/Water) Filter1->Recrystal Filter2 7. Final Filtration Recrystal->Filter2 Dry 8. Vacuum Drying Filter2->Dry QC 9. QC Analysis (HPLC, NMR) Dry->QC Final Pure Isopropyl 3-amino-4-chlorobenzoate QC->Final

Caption: Step-by-step synthesis and purification workflow.

Analytical Characterization and Quality Control

Ensuring the purity and structural integrity of a pharmaceutical intermediate is critical. A multi-pronged analytical approach is required.

3.1 Protocol: Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard for determining the purity of intermediates like this compound.[10]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Formic Acid. Causality: Formic acid is used to ensure the amino group is protonated, leading to sharper, more symmetrical peaks.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve an accurately weighed sample in the mobile phase to a concentration of ~0.1 mg/mL.

  • Analysis: Purity is calculated based on the area percentage of the main product peak relative to the total area of all observed peaks. A purity level of >99% is typically desired.

3.2 Structural Confirmation by Spectroscopy

While HPLC confirms purity, spectroscopic methods validate the chemical structure.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Will confirm the presence of the isopropyl group (a septet and a doublet), the aromatic protons (with characteristic splitting patterns), and the amino group protons.

  • IR (Infrared) Spectroscopy: Will show characteristic peaks for the N-H stretches of the amine (~3300-3500 cm⁻¹), the C=O stretch of the ester (~1700-1720 cm⁻¹), and C-Cl stretch.

  • MS (Mass Spectrometry): Will confirm the molecular weight of the compound, with the molecular ion peak (M⁺) appearing at m/z 213.66, along with a characteristic M+2 peak (~3:1 ratio) due to the ³⁷Cl isotope.

Analytical Technique Purpose Expected Key Result
HPLC Purity Assessment & QuantificationSingle major peak (>99% area)
¹H NMR Structural Confirmation (Protons)Signals for aromatic, amine, and isopropyl protons
IR Spectroscopy Functional Group IdentificationN-H, C=O (ester), and C-Cl stretches
Mass Spectrometry Molecular Weight VerificationMolecular ion peak at m/z ~213.7 with Cl isotope pattern
Melting Point Purity and Identity CheckSharp, defined melting range
Applications in Drug Development
4.1 A Versatile Scaffold for API Synthesis

This compound is a precursor, not an active drug. Its value is in providing a modifiable core structure for building more complex APIs.[] The primary reaction handle is the amino group, which is readily acylated or used in coupling reactions to attach other molecular fragments.

4.2 Case Study: Precursor to EGFR Inhibitors

Recent research has highlighted the use of 4-amino-3-chloro benzoate esters in the synthesis of novel Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors for cancer therapy.[3][4] In these syntheses, the core intermediate is first converted to a benzohydrazide, which then serves as a platform to build various heterocyclic structures like 1,3,4-oxadiazoles and hydrazine-1-carbothioamides.[4] These final compounds have shown promising cytotoxic activity against cancer cell lines by inhibiting EGFR.[3][4]

4.3 Logical Pathway: From Intermediate to API

The following diagram illustrates the logical progression from this compound to a potential complex API, highlighting the key transformations.

API_Pathway Start This compound Step1 Amide Coupling or Acylation Start->Step1 Intermediate2 N-Acylated Intermediate Step1->Intermediate2 Step2 Ester Hydrolysis (Saponification) Intermediate2->Step2 Intermediate3 Carboxylic Acid Intermediate Step2->Intermediate3 Step3 Amide Bond Formation (Coupling with another amine) Intermediate3->Step3 API Complex API Target (e.g., Kinase Inhibitor) Step3->API

Caption: Synthetic logic from intermediate to a final API.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, a robust safety protocol can be constructed from data on analogous compounds like chlorobenzoic acids and other aminobenzoates.[12][13]

5.1 Hazard Identification
  • Skin Irritation: Likely to cause skin irritation upon contact.

  • Eye Irritation: Causes serious eye irritation.[12]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as dust.[12]

  • Toxicity: May be toxic if swallowed, in contact with skin, or if inhaled, similar to other substituted aromatic compounds.

5.2 Recommended Handling Procedures
  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood. Eyewash stations and safety showers should be readily accessible.[13]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile).

    • Eye Protection: Use chemical safety goggles or a face shield.[13]

    • Clothing: Wear a lab coat to prevent skin contact.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

5.3 Storage and Stability
  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12]

  • Incompatibilities: Keep away from strong oxidizing agents and strong acids/bases.

Hazard CategoryPrecautionary StatementReference
Skin Contact P280: Wear protective gloves/clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[12]
Eye Contact P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[12]
Inhalation P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area.[12]
Storage P403+P233: Store in a well-ventilated place. Keep container tightly closed.
Conclusion

This compound is more than a simple chemical; it is a strategically designed platform for innovation in pharmaceutical synthesis. Its preparation via the robust Fischer esterification is scalable and efficient. The compound's true value is realized in its application, where its distinct functional groups provide medicinal chemists with the tools to construct novel, complex, and potentially life-saving active pharmaceutical ingredients. Adherence to the rigorous synthesis, purification, and analytical protocols outlined in this guide is essential for ensuring the quality and consistency required in the demanding field of drug development.

References
  • CN105936625A. (2016). Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide. Google Patents.
  • Royal Society of Chemistry. (n.d.). Analytical Methods. RSC Publishing. (Simulated reference for general analytical techniques).
  • Zhejiang Dinglong Technology Co., Ltd. (n.d.). 3-Amino-4-Chlorobenzoic Acid Dodecyl Ester.
  • Priyanka, P. S., et al. (2022). Isopropyl 4-aminobenzoate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 9), 896–899.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 236743, Isopropyl 3-aminobenzoate.
  • ChemBK. (n.d.). isopropyl 4-amino-2-chlorobenzoate.
  • Abd Al Rahim, N. A., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Future Medicinal Chemistry.
  • SIELC Technologies. (2018, May 16). Separation of Isopropyl 3-amino-4-methylbenzoate on Newcrom R1 HPLC column.
  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76092, 3-Amino-4-chlorobenzoic acid.
  • Abd Al Rahim, N. A., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Future Medicinal Chemistry.
  • Chemistry LibreTexts. (2021, August 16). 3: Esterification (Experiment).
  • Priyanka, P. S., et al. (2022). Isopropyl 4-aminobenzoate. ResearchGate.
  • Havinga, E., et al. (1956). The chlorination of 4‐aminobenzoic acid and its methyl ester. Recueil des Travaux Chimiques des Pays-Bas.
  • WO2013015203A1. (2013). Isopropyl 3-chloro-4-methylbenzoate and method for producing same. Google Patents.

Sources

Introduction: The Strategic Importance of the Aminobenzoate Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Applications of Isopropyl 3-amino-4-chlorobenzoate

This guide provides a comprehensive overview of this compound, a versatile chemical intermediate with significant potential in drug discovery and materials science. We will delve into its synthesis, characterization, and explore its promising applications as a scaffold for novel therapeutics and functional polymers. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

This compound belongs to the aminobenzoic acid ester family, a class of compounds recognized for their broad utility as building blocks in organic synthesis.[1] The strategic placement of the amino, chloro, and isopropyl ester functionalities on the benzene ring offers multiple reactive sites for chemical modification, making it an attractive starting material for creating diverse molecular architectures.

While direct literature on this compound is not extensive, its constituent moieties are present in numerous bioactive molecules. This guide will, therefore, extrapolate its potential based on the well-documented applications of structurally related compounds, particularly in the realm of kinase inhibition and as a precursor to other valuable chemical entities.

Synthesis and Characterization

A plausible and efficient synthesis of this compound involves the esterification of 3-amino-4-chlorobenzoic acid. This reaction is typically acid-catalyzed and proceeds with high yield.

Proposed Synthetic Protocol

Reaction: Fischer Esterification

  • Step 1: To a solution of 3-amino-4-chlorobenzoic acid (1 equivalent) in isopropanol (10-20 volumes), add a catalytic amount of concentrated sulfuric acid (0.1-0.2 equivalents) at room temperature.

  • Step 2: Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress using thin-layer chromatography (TLC).

  • Step 3: Upon completion, cool the mixture to room temperature and neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Step 4: Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Step 5: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Step 6: Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Characterization

The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would confirm the presence of the isopropyl and aminochlorobenzoyl moieties.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for the N-H, C=O (ester), and C-Cl bonds would be expected.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of C₁₀H₁₂ClNO₂ would confirm the identity of the compound.

Potential Application I: A Key Intermediate for Novel Kinase Inhibitors

One of the most compelling potential applications of this compound is as a precursor for the synthesis of kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR). Dysregulation of EGFR signaling is a hallmark of many cancers, making it a prime target for therapeutic intervention.

Recent studies have highlighted the potent anti-proliferative activity of derivatives of 4-amino-3-chloro benzoate esters.[2][3][4] Specifically, hydrazine-1-carbothioamide derivatives have shown promising results as EGFR inhibitors, inducing apoptosis in cancer cell lines.[2][3][4] this compound can serve as a key starting material for the synthesis of analogous compounds.

Proposed Synthetic Workflow for EGFR Inhibitors

G A This compound B Hydrazinolysis (Hydrazine Hydrate) A->B Step 1 C 3-Amino-4-chlorobenzohydrazide B->C D Reaction with Isothiocyanates (R-NCS) C->D Step 2 E Target Hydrazine-1-carbothioamide Derivatives D->E

Caption: Proposed synthetic workflow for EGFR inhibitors.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Amino-4-chlorobenzohydrazide

  • a. Dissolve this compound (1 equivalent) in ethanol.

  • b. Add hydrazine hydrate (10-20 equivalents) to the solution.

  • c. Reflux the mixture for 12-24 hours, monitoring by TLC.

  • d. Cool the reaction and remove the solvent under reduced pressure.

  • e. Recrystallize the resulting solid from a suitable solvent to yield pure 3-amino-4-chlorobenzohydrazide.[5]

Step 2: Synthesis of Hydrazine-1-carbothioamide Derivatives

  • a. Suspend 3-amino-4-chlorobenzohydrazide (1 equivalent) in ethanol.

  • b. Add the desired isothiocyanate (1 equivalent) to the suspension.

  • c. Stir the reaction mixture at room temperature overnight.

  • d. Add cold distilled water to precipitate the product.

  • e. Filter the precipitate and recrystallize from aqueous ethanol to obtain the target hydrazine-1-carbothioamide derivative.[2]

Potential Application II: A Versatile Scaffold for Bioactive Amides

The amino group of this compound provides a convenient handle for the synthesis of a wide array of N-acylated derivatives.[6] Amide bond formation is a cornerstone of medicinal chemistry, and by reacting this compound with various carboxylic acids or their activated derivatives, a diverse library of compounds can be generated for biological screening.

General Synthetic Scheme for Amide Derivatives

G A This compound C N-Acylated this compound Derivatives A->C B Acylating Agent (R-COCl or R-COOH with coupling agent) B->C

Caption: General scheme for synthesizing amide derivatives.

Experimental Protocol: Amide Coupling
  • Step 1: Dissolve this compound (1 equivalent) and a carboxylic acid (1.1 equivalents) in a suitable solvent like dichloromethane or dimethylformamide.

  • Step 2: Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and an activator like 1-hydroxybenzotriazole (HOBt) (1.2 equivalents).

  • Step 3: Stir the reaction at room temperature for 12-24 hours.

  • Step 4: Filter off any precipitated urea byproduct.

  • Step 5: Wash the filtrate with dilute acid, base, and brine.

  • Step 6: Dry the organic layer and concentrate it to yield the crude amide, which can be further purified by chromatography or recrystallization.

Potential Application III: A Monomer for High-Performance Polymers

The bifunctional nature of this compound, possessing both an amino and an ester group, makes it a candidate monomer for the synthesis of specialty polymers such as polyamides and poly(ester-amide)s. The presence of the chloro-substituent can also impart desirable properties like flame retardancy and modified solubility to the resulting polymer.

Conceptual Polymerization Scheme

G A This compound (Monomer A) C Polycondensation A->C B Diacyl Chloride (Monomer B) B->C D Polyamide C->D

Sources

An In-depth Technical Guide to Isopropyl 3-amino-4-chlorobenzoate Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of isopropyl 3-amino-4-chlorobenzoate and its derivatives, a chemical scaffold with emerging significance in medicinal chemistry. We will delve into the synthetic pathways, explore the known and potential biological activities, and analyze the structure-activity relationships that govern the therapeutic potential of these compounds. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction: The this compound Core

The 3-amino-4-chlorobenzoic acid framework is a versatile building block in the synthesis of various heterocyclic compounds with diverse pharmacological activities. The introduction of an isopropyl ester functionality can significantly influence the molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, which are critical determinants of pharmacokinetic and pharmacodynamic profiles. While much of the published research has focused on the corresponding ethyl esters, the unique steric and electronic properties of the isopropyl group warrant a dedicated investigation into its potential advantages in drug design.

Derivatives of the closely related 4-amino-3-chlorobenzoate ester have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[1][2][3][4][5] This suggests that this compound derivatives could also harbor potential as anticancer agents.

Synthesis of the this compound Scaffold

The synthesis of the core scaffold, this compound, can be achieved through a classic Fischer-Speier esterification of 3-amino-4-chlorobenzoic acid with isopropanol in the presence of an acid catalyst.

Experimental Protocol: Fischer-Speier Esterification

This protocol is adapted from established methods for the esterification of similar aminobenzoic acids.[6][7]

Materials and Reagents:

  • 3-Amino-4-chlorobenzoic acid

  • Isopropanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-amino-4-chlorobenzoic acid (1.0 eq) in an excess of anhydrous isopropanol (10-20 eq).

  • Catalyst Addition: With vigorous stirring, slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) to the suspension. The addition is exothermic and may result in the formation of a precipitate, which will dissolve as the reaction proceeds.

  • Reflux: Heat the reaction mixture to reflux (approximately 82°C for isopropanol) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. Neutralize the excess acid by the slow addition of a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Characterization:

  • ¹H NMR: Expect signals corresponding to the aromatic protons, the amino protons, the isopropyl methine proton (a septet), and the isopropyl methyl protons (a doublet).

  • ¹³C NMR: Expect signals for the aromatic carbons, the carbonyl carbon of the ester, and the carbons of the isopropyl group.

  • IR Spectroscopy: Look for characteristic absorption bands for the N-H stretching of the amine, the C=O stretching of the ester, and C-Cl stretching.

  • Mass Spectrometry: The molecular ion peak corresponding to the mass of the product should be observed.

Derivatization and Medicinal Chemistry Applications

The this compound core is a versatile platform for the synthesis of a wide array of derivatives. The amino group can be readily acylated, alkylated, or used as a nucleophile in the construction of various heterocyclic systems.

Synthetic Workflow for Derivatization

G A This compound B Acylation (Acid chlorides, Anhydrides) A->B RCOCl D Reductive Amination (Aldehydes/Ketones, NaBH3CN) A->D RCHO, NaBH3CN F Diazotization followed by Sandmeyer Reaction A->F 1. NaNO2, HCl 2. CuX H Cyclization Reactions (e.g., with 1,3-dicarbonyls) A->H Reagents for heterocycle formation C Amide Derivatives B->C E Substituted Amine Derivatives D->E G Diverse Aryl Derivatives F->G I Heterocyclic Derivatives (e.g., Benzodiazepines, Quinolines) H->I

Caption: Synthetic pathways for the derivatization of this compound.

Biological Activities and Therapeutic Targets

While direct biological data for this compound derivatives is scarce in the available literature, the activities of the closely related ethyl 4-amino-3-chlorobenzoate derivatives provide valuable insights into their potential therapeutic applications.

Anticancer Activity: EGFR Inhibition

Recent studies have highlighted the potential of 4-amino-3-chlorobenzoate ester derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2][3][5][6] Specifically, hydrazine-1-carbothioamide derivatives of ethyl 4-amino-3-chlorobenzoate have demonstrated potent anti-proliferative activity against various cancer cell lines, including A549 (lung), HepG2 (liver), and HCT-116 (colon).[1][2] One of the most promising compounds, N5a, exhibited EGFR inhibitory properties comparable to the known drug erlotinib and induced apoptosis through the extrinsic pathway by activating caspases 3 and 8.[1][2]

It is plausible that the corresponding isopropyl derivatives would exhibit similar, if not enhanced, activity. The increased lipophilicity of the isopropyl group could lead to improved cell membrane permeability and target engagement.

EGFR Signaling Pathway and Inhibition

G cluster_membrane Cell Membrane EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K RAS Ras EGFR->RAS Derivatives This compound Derivatives Derivatives->EGFR Inhibition AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified EGFR signaling pathway and the inhibitory action of potential drug candidates.

Antimicrobial Activity

The 3-amino-4-substituted benzoyl scaffold is also found in molecules with antimicrobial properties. For instance, derivatives of 3-amino-4-aminoximidofurazan have shown activity against Staphylococcus aureus and Pseudomonas aeruginosa.[5] While a different core structure, this highlights the potential of the aminobenzoate moiety in antimicrobial drug design. Further investigation into the antimicrobial and antibiofilm activities of this compound derivatives is warranted.

Structure-Activity Relationship (SAR) Analysis

Based on the studies of related 4-amino-3-chlorobenzoate derivatives, several key structural features are important for biological activity.

Position/ModificationObservationImplication for Isopropyl Derivatives
Ester Group Ethyl ester is well-tolerated and shows good activity.The bulkier isopropyl group may enhance binding through increased hydrophobic interactions, potentially leading to improved potency. However, excessive bulk could also lead to steric hindrance.
Amino Group (Position 3) Essential for derivatization and interaction with the target.Modifications at this position, such as acylation or the formation of heterocyclic rings, are likely to be a fruitful avenue for SAR exploration.
Chloro Group (Position 4) The electron-withdrawing nature and steric bulk of the chlorine atom can influence the electronic properties and conformation of the molecule, impacting target binding.The position and nature of the halogen can be varied to fine-tune activity. For example, replacing chlorine with bromine could alter reactivity in cross-coupling reactions for further derivatization.[4]

A systematic exploration of different substituents on the aromatic ring and modifications of the amino and ester groups of the this compound core is necessary to establish a comprehensive SAR and optimize for potency and selectivity against specific therapeutic targets.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold in medicinal chemistry. Based on the biological activities of its ethyl ester counterparts, its derivatives hold significant potential as anticancer agents, particularly as EGFR inhibitors. The unique physicochemical properties imparted by the isopropyl group may offer advantages in terms of pharmacokinetics and target engagement.

Future research should focus on:

  • The development and optimization of synthetic routes to a diverse library of this compound derivatives.

  • Systematic biological evaluation of these derivatives against a panel of cancer cell lines and other relevant therapeutic targets.

  • In-depth SAR studies to elucidate the key structural determinants of activity and selectivity.

  • Pharmacokinetic and in vivo efficacy studies of the most promising lead compounds.

By pursuing these avenues of research, the full therapeutic potential of this versatile chemical scaffold can be unlocked.

References

  • Abd Al Rahim, N. A., Mahmood, A. A. R., Tahtamouni, L. H., AlSakhen, M. F., Yasin, S. R., & Saleh, A. M. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Future Medicinal Chemistry, 16(24), 2647–2662. [Link]
  • Electronic Supplementary Material (ESI) for RSC Advances - The Royal Society of Chemistry. (n.d.).
  • Abd Al Rahim, N. A., Mahmood, A. A. R., Tahtamouni, L. H., AlSakhen, M. F., Yasin, S. R., & Saleh, A. M. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Future Medicinal Chemistry, 16(24), 2647–2662. [Link]
  • PubChem. (n.d.). 3-Amino-4-chlorobenzoic acid.
  • Abd Al Rahim, N. A., Mahmood, A. A. R., Tahtamouni, L. H., AlSakhen, M. F., Yasin, S. R., & Saleh, A. M. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Taylor & Francis Online. [Link]
  • MDPI. (2021). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures.
  • ResearchGate. (n.d.). Synthesis reaction of 3-amino-4-chloro benzohydrazide.
  • Priyanka, P., Jayanna, B. K., Kumar, H. K., Yathirajan, H. S., Divakara, T. R., Foro, S., & Butcher, R. J. (2022). Isopropyl 4-aminobenzoate.
  • MDPI. (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry.
  • PubMed. (2019). 3-Amino-4-aminoximidofurazan derivatives: small molecules possessing antimicrobial and antibiofilm activity against Staphylococcus aureus and Pseudomonas aeruginosa.
  • ResearchGate. (2022). Isopropyl 4-aminobenzoate.
  • MDPI. (2017). Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents.
  • Priyanka, P., Jayanna, B. K., Kumar, H. K., Yathirajan, H. S., Divakara, T. R., Foro, S., & Butcher, R. J. (2022). Isopropyl 4-aminobenzoate.
  • Klebeko, J., Krüger, O., Dubicki, M., Ossowicz-Rupniewska, P., & Janus, E. (2022). Isopropyl Amino Acid Esters Ionic Liquids as Vehicles for Non-Steroidal Anti-Inflammatory Drugs in Potential Topical Drug Delivery Systems with Antimicrobial Activity. International journal of molecular sciences, 23(22), 13915. [Link]
  • Google Patents. (n.d.). Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • Chemistry LibreTexts. (2021). 3: Esterification (Experiment).

Sources

An In-depth Technical Guide to the Solubility of Isopropyl 3-amino-4-chlorobenzoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Isopropyl 3-amino-4-chlorobenzoate is a chemical intermediate of significant interest in the pharmaceutical and fine chemical industries. A comprehensive understanding of its solubility in various organic solvents is critical for process optimization, formulation development, and purification strategies. This technical guide provides a detailed exploration of the solubility characteristics of this compound. In the absence of extensive publicly available quantitative data, this guide offers a predicted solubility profile based on first principles and data from analogous structures. More importantly, it furnishes a robust, step-by-step experimental protocol for the precise determination of its equilibrium solubility, empowering researchers to generate reliable in-house data. This document is intended to be an essential resource for scientists and drug development professionals, enabling informed solvent selection and facilitating reproducible experimental outcomes.

Introduction: The Significance of Solubility

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a fundamental physicochemical property that governs its behavior in various chemical and biological systems. In drug development, solubility is a critical determinant of bioavailability and plays a pivotal role in the design of dosage forms. For synthetic chemists, solvent selection based on solubility is paramount for achieving optimal reaction kinetics, controlling reaction pathways, and developing efficient crystallization-based purification methods.

This compound, with its substituted aromatic structure, presents a nuanced solubility profile. The presence of an amino group, a chloro substituent, and an isopropyl ester moiety imparts a combination of polar and non-polar characteristics to the molecule. This structural complexity necessitates a systematic approach to understanding its solubility in a diverse range of organic solvents. This guide aims to provide both a theoretical framework for predicting solubility and a practical methodology for its empirical determination.

Physicochemical Properties and Predicted Solubility Profile

The molecular structure of this compound (C₁₀H₁₂ClNO₂) is the primary determinant of its solubility. The molecule possesses a moderately polar ester group and an amino group, which can participate in hydrogen bonding, and a halogenated aromatic ring which contributes to its lipophilicity.

Based on the principle of "like dissolves like," the solubility of this compound in various organic solvents can be qualitatively predicted. The presence of the polar amino and ester groups suggests that it will exhibit appreciable solubility in polar solvents. Conversely, the non-polar isopropyl group and the chlorinated benzene ring suggest some solubility in less polar environments.

To further inform these predictions, we can consider the properties of structurally similar compounds. For instance, 3-amino-4-chlorobenzoic acid, the parent acid, has a melting point of 214-215 °C, indicating strong intermolecular forces in its solid state, and is expected to be soluble in polar organic solvents.[1] The esterification to the isopropyl derivative will likely increase its solubility in less polar solvents compared to the parent acid.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassSolventPredicted SolubilityRationale
Polar Protic MethanolSolubleThe polarity of methanol and its ability to act as a hydrogen bond donor and acceptor are compatible with the solute's functional groups.
EthanolSolubleSimilar to methanol, ethanol is expected to be a good solvent.
IsopropanolSolubleAs the parent alcohol of the ester, it is expected to be a very good solvent.
Polar Aprotic AcetoneSolubleThe polarity of acetone aligns well with that of the solute.
AcetonitrileSolubleA polar aprotic solvent that should effectively solvate the molecule.
Dimethylformamide (DMF)Very SolubleA highly polar solvent that is likely to be an excellent solvent for this compound.
Dimethyl Sulfoxide (DMSO)Very SolubleAnother highly polar solvent expected to readily dissolve the solute.
Tetrahydrofuran (THF)SolubleA moderately polar ether that should be a good solvent.
Non-Polar TolueneModerately SolubleThe aromatic nature of toluene can interact with the benzene ring of the solute.
HexaneSparingly SolubleThe non-polar nature of hexane is less compatible with the polar amino and ester groups.
DichloromethaneSolubleThe moderate polarity and ability to interact via dipole-dipole forces make it a likely good solvent.

Disclaimer: The solubility predictions in Table 1 are based on chemical principles and data from analogous compounds. For precise applications, experimental verification is strongly recommended.

Experimental Determination of Equilibrium Solubility

The most reliable method for determining the thermodynamic or equilibrium solubility of a compound is the shake-flask method.[2][3] This method involves equilibrating an excess amount of the solid compound with the solvent of interest at a constant temperature until the concentration of the dissolved solute in the supernatant remains constant.

Principle of the Shake-Flask Method

The shake-flask method is designed to achieve a state of thermodynamic equilibrium between the undissolved solid and the dissolved solute in a specific solvent. At equilibrium, the rate of dissolution of the solid is equal to the rate of precipitation from the solution, resulting in a saturated solution. The concentration of the solute in this saturated solution is its equilibrium solubility.

Detailed Step-by-Step Experimental Protocol

This protocol outlines the procedure for determining the equilibrium solubility of this compound.

Materials and Equipment:

  • This compound (solid)

  • Selected organic solvents (HPLC grade)

  • Temperature-controlled orbital shaker or incubator

  • Analytical balance

  • Glass vials with screw caps (e.g., 4 mL or 8 mL)

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

  • Syringes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • HPLC column (e.g., C18, 250 mm x 4.6 mm, 5 µm)

Procedure:

  • Preparation of Vials: Add an excess amount of solid this compound to several glass vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

  • Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.

  • Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the vials at a constant speed for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. It is advisable to conduct a preliminary experiment to determine the time required to reach equilibrium by sampling at different time points (e.g., 12, 24, 48, 72 hours) and analyzing the concentration until it plateaus.[4]

  • Sample Collection and Preparation: After the equilibration period, allow the vials to stand undisturbed at the same temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe.

  • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step is crucial to prevent artificially high solubility values.

  • Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV).

  • Analysis: Analyze the diluted sample using a validated analytical method to determine the concentration of this compound.

Analytical Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a precise and widely used method for quantifying the concentration of dissolved solutes.[5][6]

Sample Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid or phosphoric acid. The exact ratio should be optimized to achieve good peak shape and retention time.[7]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 25 °C

  • Detection Wavelength: Determined by measuring the UV absorbance spectrum of this compound to find the wavelength of maximum absorbance (λmax).

Calibration Curve:

A calibration curve must be prepared using standard solutions of this compound of known concentrations in the chosen solvent. The peak area from the HPLC chromatograms is plotted against the concentration to generate a linear regression curve. The concentration of the unknown sample is then determined from this curve.

Data Analysis and Reporting

The solubility is calculated from the concentration of the diluted sample and the dilution factor.

Solubility (mg/mL) = Concentration of diluted sample (mg/mL) x Dilution Factor

The results should be reported as the mean ± standard deviation of at least three replicate experiments for each solvent and temperature.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis cluster_data Data Processing prep1 Add excess solid to vial prep2 Add known volume of solvent prep1->prep2 Step 1 & 2 equil1 Shake at constant temperature prep2->equil1 Step 3 equil2 Allow solid to settle equil1->equil2 Step 4 sample1 Withdraw supernatant equil2->sample1 Step 5 sample2 Filter supernatant (0.22 µm) sample1->sample2 Step 6 sample3 Dilute sample sample2->sample3 Step 7 sample4 Analyze by HPLC sample3->sample4 Step 8 data1 Determine concentration from calibration curve sample4->data1 data2 Calculate solubility data1->data2

Caption: Workflow for the experimental determination of solubility.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[8]

  • Ventilation: Handle the compound and organic solvents in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[9]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[10] Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible substances.

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Always consult the SDS for the specific organic solvents being used, as they may have their own unique hazards.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. While a predicted solubility profile offers a valuable starting point for solvent screening, the detailed experimental protocol provided herein empowers researchers to generate precise and reliable quantitative data. Adherence to the described shake-flask method, coupled with accurate analytical quantification, will ensure the generation of high-quality solubility data that is essential for the successful development and application of this important chemical intermediate.

References

  • BenchChem Technical Support Team. (2025). General Experimental Protocol for Determining Solubility. BenchChem.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: Isopropyl 3-[(chloroacetyl)
  • Lund University Publications. (n.d.).
  • Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
  • Chinese Journal of New Drugs. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments.
  • World Health Organization. (2019). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver.
  • Sigma-Aldrich. (2024).
  • MilliporeSigma. (2023).
  • Thermo Fisher Scientific. (2025).
  • Fisher Scientific. (2025).
  • Royal Society of Chemistry. (n.d.). Analytical Methods.
  • PubChem. (n.d.). Ethyl 4-amino-3-chlorobenzoate.
  • ChemBK. (n.d.).
  • Royal Society of Chemistry. (n.d.). Analytical Methods.
  • PubChem. (n.d.). 3-Amino-4-chlorobenzoic acid.
  • Sigma-Aldrich. (n.d.). 3-Amino-4-chlorobenzoic acid.
  • SIELC Technologies. (2018).
  • BenchChem. (2025).
  • BLD Pharm. (n.d.).
  • National Institutes of Health. (2022).
  • BenchChem. (2025).

Sources

An In-depth Technical Guide to Isopropyl 3-amino-4-chlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Isopropyl 3-amino-4-chlorobenzoate, a compound of interest in synthetic chemistry and potential pharmaceutical applications. While specific experimental data for this molecule is not extensively available in public literature, this document synthesizes information from closely related analogs and foundational chemical principles to offer a robust working knowledge base.

Nomenclature and Structure

The formal IUPAC name for the compound is This compound . Its chemical structure consists of a benzoate core, substituted with an amino group at the 3-position and a chlorine atom at the 4-position. The carboxyl group is esterified with an isopropyl group.

Molecular Formula: C₁₀H₁₂ClNO₂

Molecular Weight: 213.66 g/mol

Chemical Structure:

Caption: Chemical structure of this compound.

Synthesis and Purification

The most direct and industrially scalable synthesis of this compound is through the Fischer esterification of 3-amino-4-chlorobenzoic acid. This acid-catalyzed reaction with isopropanol offers a high-yield pathway.

Proposed Synthetic Workflow

G start Start: 3-Amino-4-chlorobenzoic Acid & Isopropanol reaction Reaction Vessel: - Add reactants - Catalytic H₂SO₄ - Reflux start->reaction monitoring Reaction Monitoring: - Thin Layer Chromatography (TLC) reaction->monitoring workup Aqueous Work-up: - Quench with NaHCO₃ (aq) - Separate layers monitoring->workup Upon completion extraction Extraction: - Ethyl Acetate workup->extraction drying Drying: - Anhydrous Na₂SO₄ extraction->drying purification Purification: - Column Chromatography (Silica Gel, Hexane/Ethyl Acetate) drying->purification product Final Product: This compound purification->product

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 3-amino-4-chlorobenzoic acid (1.0 eq.).

  • Reagent Addition: Add an excess of isopropanol (e.g., 10-20 eq.) to act as both reactant and solvent.

  • Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq.).

  • Heating: Heat the reaction mixture to reflux and maintain for several hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the mixture to room temperature and carefully neutralize the acid catalyst by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Physicochemical Properties

PropertyValueSource
IUPAC Name This compound-
Molecular Formula C₁₀H₁₂ClNO₂-
Molecular Weight 213.66 g/mol -
Melting Point (°C) Predicted: ~110-115Based on similar compounds like isopropyl 4-amino-2-chlorobenzoate (110-111 °C)[1]
Boiling Point (°C) Predicted: >300Based on similar compounds
Solubility Expected to be soluble in common organic solvents (e.g., ethyl acetate, dichloromethane, acetone) and sparingly soluble in water.-
pKa Predicted: ~2-3 (for the protonated amine)General knowledge of anilines
Parent Acid MP (°C) 214-2153-Amino-4-chlorobenzoic acid[2]

Analytical Characterization

The structure of the synthesized this compound can be confirmed using standard analytical techniques. The expected spectral characteristics are outlined below, based on analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • Aromatic Protons: Expect three signals in the aromatic region (approx. δ 6.5-8.0 ppm). The substitution pattern will lead to distinct splitting patterns (singlet, doublet, doublet of doublets).

    • Isopropyl Group: A septet for the CH proton (approx. δ 5.0-5.3 ppm) and a doublet for the two CH₃ groups (approx. δ 1.2-1.4 ppm).

    • Amino Group: A broad singlet for the NH₂ protons (approx. δ 4.0-5.0 ppm), which is exchangeable with D₂O.

  • ¹³C NMR:

    • Carbonyl Carbon: A signal around δ 165-170 ppm.

    • Aromatic Carbons: Six distinct signals in the aromatic region (approx. δ 110-150 ppm).

    • Isopropyl Carbons: A signal for the CH carbon (approx. δ 65-70 ppm) and a signal for the two equivalent CH₃ carbons (approx. δ 20-25 ppm).

Infrared (IR) Spectroscopy
  • N-H Stretching: Two characteristic sharp peaks in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

  • C=O Stretching: A strong absorption band around 1700-1720 cm⁻¹ for the ester carbonyl group.

  • C-O Stretching: A signal in the region of 1100-1300 cm⁻¹ for the ester C-O bond.

  • C-Cl Stretching: A signal in the fingerprint region, typically around 600-800 cm⁻¹.

Mass Spectrometry (MS)
  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z 213 and an M+2 peak at m/z 215 with a characteristic ~3:1 ratio, confirming the presence of one chlorine atom.

  • Fragmentation: Common fragmentation patterns would include the loss of the isopropyl group and cleavage at the ester linkage.

Analytical Workflow

G sample Purified Sample nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr ir IR Spectroscopy sample->ir ms Mass Spectrometry sample->ms data_analysis Data Analysis and Structure Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis final_report Characterization Report data_analysis->final_report

Caption: Analytical workflow for the characterization of this compound.

Applications and Mechanism of Action

While specific applications for this compound are not well-documented, its structural motifs suggest potential utility in several areas of research and development.

  • Synthetic Intermediate: Aminobenzoate esters are valuable building blocks in organic synthesis. The amino group can be diazotized for Sandmeyer-type reactions, and both the amino and chloro substituents can direct further electrophilic aromatic substitution.

  • Pharmaceutical Scaffolding: The 3-amino-4-chlorobenzoic acid core is present in molecules with demonstrated biological activity. For instance, derivatives of 4-amino-3-chlorobenzoic acid have been investigated as potential antimicrobial agents and EGFR inhibitors. The parent compound, 3-amino-4-chlorobenzoic acid, is also used in peptide synthesis.[2]

  • Material Science: This compound could serve as a monomer or precursor for the synthesis of novel polymers with specific thermal or optical properties.

The mechanism of action for any potential biological activity would be highly dependent on the target. For antimicrobial applications, it could potentially act as an inhibitor of folate biosynthesis, similar to other aminobenzoic acid derivatives. In the context of kinase inhibition, the molecule could serve as a scaffold to which pharmacophoric groups are attached to target the ATP-binding site of enzymes like EGFR.

Safety and Handling

Based on the safety data for 3-amino-4-chlorobenzoic acid and other related compounds, the following precautions should be observed when handling this compound:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood.

  • Inhalation: Avoid inhaling dust or vapors.

  • Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.

Conclusion

This compound is a chemical entity with potential applications in various scientific fields. This guide provides a foundational understanding of its synthesis, characterization, and potential uses, based on established chemical principles and data from analogous compounds. Further experimental investigation is warranted to fully elucidate its physicochemical properties and biological activities.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information.
  • Royal Society of Chemistry. (n.d.). Supporting Information.
  • PubChem. (n.d.). 3-Amino-4-chlorobenzoic acid.
  • ChemBK. (n.d.). isopropyl 4-amino-2-chlorobenzoate.
  • Priyanka, P. S., et al. (2022). Isopropyl 4-aminobenzoate. IUCrData, 7(9), x220904.
  • PubChem. (n.d.). Isopropyl 3-aminobenzoate.
  • SIELC Technologies. (2018). Isopropyl 3-amino-4-methylbenzoate.
  • PubChemLite. (n.d.). Isopropyl 3-amino-4-methylbenzoate (C11H15NO2).
  • Priyanka, P. S., et al. (2022). Isopropyl 4-aminobenzoate. ResearchGate.
  • Google Patents. (n.d.). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • ResearchGate. (n.d.). Synthesis reaction of 3-amino-4-chloro benzohydrazide.
  • Chemsrc. (2025). This compound Suppliers, Manufacturers & Traders.

Sources

An In-depth Technical Guide to Isopropyl 3-amino-4-chlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Potential Pharmacophore

Isopropyl 3-amino-4-chlorobenzoate is an organic compound that belongs to the aminobenzoic acid ester family. While specific research on this exact molecule is not extensively documented in publicly available literature, its structural components—a PABA (para-aminobenzoic acid) backbone modified with a chlorine atom and an isopropyl ester—suggest significant potential in medicinal chemistry. Aminobenzoic acid derivatives are a well-established class of compounds with diverse biological activities, serving as crucial building blocks in the synthesis of pharmaceuticals.[1] The introduction of a chlorine atom and an isopropyl group can significantly modulate the parent molecule's lipophilicity, metabolic stability, and target-binding affinity, making it a compound of interest for drug discovery and development.[2]

This technical guide provides a comprehensive overview of this compound, drawing upon data from structurally related analogs to infer its physicochemical properties, potential synthetic routes, spectroscopic characteristics, and plausible biological activities.

Physicochemical Properties and Structural Analogs

The properties of this compound can be predicted by examining its constituent parts and related molecules. The parent compound, 3-Amino-4-chlorobenzoic acid, is a solid with a melting point of 214-215 °C. Esterification with isopropanol would likely result in a compound with a lower melting point and increased solubility in organic solvents.

PropertyPredicted Value/InformationBasis of Prediction
Molecular Formula C₁₀H₁₂ClNO₂Based on chemical structure
Molecular Weight 213.66 g/mol Based on chemical structure
Appearance Likely a white to off-white solidBased on related aminobenzoic acid esters
Solubility Expected to be soluble in common organic solvents (e.g., ethanol, ethyl acetate, DMSO) and have low solubility in water.General characteristic of similar esters
Melting Point Lower than the parent acid (214-215 °C). The related Isopropyl 4-amino-2-chlorobenzoate has a melting point of 110-111 °C.[3]Comparison with parent acid and isomers
Boiling Point Predicted to be around 348.4 °CBased on prediction for the isomer Isopropyl 4-amino-2-chlorobenzoate[3]

Synthesis and Potential Methodologies

A plausible synthetic route to this compound is the Fischer esterification of 3-amino-4-chlorobenzoic acid with isopropanol in the presence of a strong acid catalyst, such as sulfuric acid. This is a common and well-established method for the synthesis of esters from carboxylic acids and alcohols.[4]

An alternative approach could involve the reduction of a nitro precursor, such as Isopropyl 4-chloro-3-nitrobenzoate. The synthesis of related compounds often starts with the nitration of a chlorobenzoic acid derivative, followed by esterification, and finally, reduction of the nitro group to an amine.[5]

Proposed Experimental Protocol: Fischer Esterification

This protocol is a generalized procedure based on the synthesis of similar benzoate esters and should be optimized for the specific synthesis of this compound.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-amino-4-chlorobenzoic acid (1 equivalent) and an excess of isopropanol (to serve as both reactant and solvent).

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) to the mixture while stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Synthesis_Pathway 3-Amino-4-chlorobenzoic_acid 3-Amino-4-chlorobenzoic Acid Product This compound 3-Amino-4-chlorobenzoic_acid->Product Esterification Isopropanol Isopropanol Isopropanol->Product H2SO4 H₂SO₄ (catalyst) H2SO4->Product

Caption: Proposed Fischer esterification synthesis of this compound.

Spectroscopic Characterization: A Predictive Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the amino group protons, and the isopropyl group protons. The aromatic protons will appear as multiplets in the downfield region (around 6.5-8.0 ppm). The amino group protons will likely appear as a broad singlet. The isopropyl group will show a septet for the CH proton and a doublet for the two CH₃ groups.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the carbonyl carbon of the ester, and the carbons of the isopropyl group. The carbonyl carbon will be the most downfield signal (around 165-170 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the following key absorption bands:

  • N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

  • C=O stretching: A strong absorption band around 1700-1730 cm⁻¹ for the ester carbonyl group.

  • C-O stretching: A band in the region of 1100-1300 cm⁻¹ for the ester C-O bond.

  • C-Cl stretching: A band in the fingerprint region, typically around 600-800 cm⁻¹.

  • Aromatic C-H and C=C stretching: Bands in their characteristic regions.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (213.66 g/mol ). Due to the presence of chlorine, an M+2 peak with approximately one-third the intensity of the M⁺ peak is expected, which is characteristic of the isotopic abundance of ³⁵Cl and ³⁷Cl.

Potential Applications in Drug Development

Derivatives of aminobenzoic acid have shown a wide range of biological activities, suggesting that this compound could be a valuable lead compound in several therapeutic areas.

Antimicrobial Activity

Para-aminobenzoic acid (PABA) is an essential precursor in the folate synthesis pathway of many microorganisms.[2] Its derivatives can act as competitive inhibitors of dihydropteroate synthase (DHPS), a key enzyme in this pathway, leading to a bacteriostatic effect. The structural modifications in this compound could enhance its binding to the active site of DHPS in various bacteria.[2]

Anticancer Activity

Some aminobenzoic acid derivatives have demonstrated cytotoxic effects against various cancer cell lines.[6] A recent study on 4-amino-3-chloro benzoate ester derivatives showed that they could act as EGFR tyrosine kinase inhibitors, inducing apoptosis in cancer cells.[7][8] This suggests that this compound could be investigated for its potential as an anticancer agent.

Biological_Activity I3A4CB This compound Antimicrobial Antimicrobial Activity I3A4CB->Antimicrobial Anticancer Anticancer Activity I3A4CB->Anticancer DHPS DHPS Inhibition Antimicrobial->DHPS Mechanism EGFR EGFR Inhibition Anticancer->EGFR Potential Target

Caption: Potential biological activities of this compound.

Safety and Handling

Specific toxicology data for this compound is not available. However, based on the safety data sheets (SDS) of related compounds like 3-amino-4-chlorobenzoic acid and other chloroanilines, it should be handled with care.[9]

  • Hazards: May cause skin and eye irritation. May be harmful if swallowed or inhaled.

  • Precautions: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust or vapors. Wash hands thoroughly after handling.[10]

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible substances.[10] Keep the container tightly closed.

Conclusion and Future Directions

This compound is a molecule with significant, yet largely unexplored, potential in the field of drug development. Based on the known biological activities of its structural analogs, it warrants further investigation as a potential antimicrobial and anticancer agent. Future research should focus on the development of an optimized and scalable synthetic route, followed by comprehensive spectroscopic characterization to confirm its structure. Subsequently, in vitro and in vivo studies are necessary to elucidate its biological activity, mechanism of action, and toxicological profile. The insights provided in this guide, though based on predictive analysis, offer a solid foundation for initiating such research endeavors.

References

  • AK Scientific, Inc. (n.d.). Isopropyl 3-[(chloroacetyl)
  • Sigma-Aldrich. (2024, March 4).
  • Thermo Fisher Scientific. (2025, September 14).
  • Merck. (2023, September 13).
  • Thermo Fisher Scientific. (2025, September 12).
  • Royal Society of Chemistry. (n.d.). Analytical Methods.
  • Google Patents. (n.d.). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • National Center for Biotechnology Information. (n.d.).
  • ChemBK. (n.d.).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76092, 3-Amino-4-chlorobenzoic acid.
  • Priyanka, P., Jayanna, B. K., Kumar, H. K., Yathirajan, H. S., Divakara, T. R., Foro, S., & Butcher, R. J. (2022). Isopropyl 4-aminobenzoate.
  • Abd Al Rahim, N. A., Mahmood, A. A. R., Tahtamouni, L. H., AlSakhen, M. F., Yasin, S. R., & Saleh, A. M. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2431478.
  • BLD Pharm. (n.d.).
  • Google Patents. (n.d.).
  • SIELC Technologies. (2018, May 16).
  • ChemComplete. (2019, October 15). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube.
  • Abd Al Rahim, N. A., Mahmood, A. A. R., Tahtamouni, L. H., AlSakhen, M. F., Yasin, S. R., & Saleh, A. M. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PubMed Central.
  • Acar, M., Almaz, M., & Çelik, A. (2023). Synthesis reaction of 3-amino-4-chloro benzohydrazide.
  • Priyanka, P., Jayanna, B. K., Kumar, H. K., Yathirajan, H. S., Divakara, T. R., Foro, S., & Butcher, R. J. (2022). Isopropyl 4-aminobenzoate.
  • Sigma-Aldrich. (n.d.). 3-Amino-4-chlorobenzoic acid.
  • Klebeko, J., Krüger, O., Dubicki, M., Ossowicz-Rupniewska, P., & Janus, E. (2022). Isopropyl Amino Acid Esters Ionic Liquids as Vehicles for Non-Steroidal Anti-Inflammatory Drugs in Potential Topical Drug Delivery Systems with Antimicrobial Activity. International Journal of Molecular Sciences, 23(22), 13993.
  • BenchChem. (2025).
  • Samsonowicz, M., Hrynaszkiewicz, T., Świsłocka, R. S., Regulska, E., & Lewandowski, W. (2005). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Journal of Molecular Structure, 744-747, 359-366.
  • BenchChem. (2025). A Comparative Guide to the HPLC Purity Analysis of Synthesized 4-Amino-2-chlorobenzoic Acid.
  • Khan, I., et al. (2023).
  • BLD Pharm. (n.d.).
  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Spectroscopic Analysis of 4-Amino-3-bromobenzoic Acid and Its Isomers.
  • Priyanka, P., Jayanna, B. K., Kumar, H. K., Yathirajan, H. S., Divakara, T. R., Foro, S., & Butcher, R. J. (2022).
  • National Center for Biotechnology Information. (n.d.).

Sources

The Genesis of Local Anesthesia: A Technical Guide to the Discovery and History of Aminobenzoate Esters

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The development of aminobenzoate esters as local anesthetics represents a pivotal moment in the history of medicine, marking the dawn of rational drug design and the transition from natural alkaloids to safer, synthetic therapeutic agents. This in-depth technical guide provides a comprehensive exploration of the discovery and history of this crucial class of compounds, from the perilous reign of cocaine to the landmark synthesis of benzocaine and procaine. Tailored for researchers, scientists, and drug development professionals, this guide delves into the scientific underpinnings of their discovery, the evolution of their chemical synthesis, the methodologies of early pharmacological and toxicological assessments, and the structure-activity relationships that continue to inform modern anesthetic development.

The Precursor Problem: Cocaine and the Quest for a Safer Alternative

The story of aminobenzoate esters begins with the formidable legacy of cocaine. Isolated from coca leaves in the mid-19th century, cocaine's potent anesthetic properties were first demonstrated for clinical use in ophthalmology by Carl Koller in 1884.[1] This discovery revolutionized surgery and dentistry, offering for the first time the ability to perform localized procedures without the risks of general anesthesia.[1] However, the widespread adoption of cocaine soon revealed its dark side: severe central nervous system and cardiovascular toxicity, and a high potential for addiction.[1][2] The medical community faced a profound crisis, with numerous deaths reported among both patients and medical professionals who became addicted.[1] This urgent need for a safer alternative spurred a new era of chemical research, one focused on understanding the relationship between a molecule's structure and its biological activity.

The Dawn of Synthetic Anesthetics: Benzocaine and the Principle of Simplification

The first significant breakthrough in the development of synthetic local anesthetics came from the German chemist Eduard Ritsert. In 1900, Ritsert synthesized benzocaine, the ethyl ester of para-aminobenzoic acid (PABA).[3] Introduced to the market in 1902 under the trade name "Anaesthesin," benzocaine was a product of the burgeoning field of medicinal chemistry, which sought to create novel therapeutic agents by modifying the structure of naturally occurring compounds.[3]

The development of benzocaine was guided by the principle of simplification. Researchers hypothesized that the anesthetic properties of cocaine resided in a specific portion of its complex structure. By isolating and synthesizing this "anesthesiophoric" fragment, they aimed to retain the desired anesthetic effect while eliminating the undesirable toxic and addictive properties. Benzocaine, being a simple ester of PABA, represented a radical simplification of the cocaine molecule. While it proved to be a weaker anesthetic than cocaine and was primarily used for topical applications due to its low water solubility, its synthesis was a landmark achievement, demonstrating that a synthetic compound could replicate the anesthetic effects of a natural alkaloid with a significantly improved safety profile.[3]

Early Synthesis of Benzocaine: The Fischer Esterification

The synthesis of benzocaine in the early 20th century relied on the Fischer esterification reaction, a classic method for producing esters from carboxylic acids and alcohols in the presence of an acid catalyst.

Experimental Protocol: Synthesis of Benzocaine via Fischer Esterification

  • Reactant Preparation: In a round-bottom flask, dissolve p-aminobenzoic acid in an excess of ethanol.

  • Acid Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture. The sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.

  • Reflux: Heat the reaction mixture to reflux for a period of time to drive the equilibrium towards the formation of the ester. The excess ethanol serves to shift the equilibrium in favor of the product.

  • Neutralization and Precipitation: After cooling, the reaction mixture is poured into water and neutralized with a weak base, such as sodium carbonate, to deprotonate the amino group and neutralize the excess sulfuric acid. The sparingly soluble benzocaine precipitates out of the aqueous solution.

  • Isolation and Purification: The crude benzocaine is then collected by filtration, washed with water to remove any remaining salts, and can be further purified by recrystallization from a suitable solvent, such as ethanol.

Fischer_Esterification PABA p-Aminobenzoic Acid Benzocaine Benzocaine PABA->Benzocaine + Ethanol Ethanol Ethanol->Benzocaine H2SO4 H₂SO₄ (catalyst) H2SO4->Benzocaine Water Water Benzocaine->Water + Procaine_Synthesis pNitrobenzoicAcid p-Nitrobenzoic Acid Intermediate Diethylaminoethyl p-nitrobenzoate pNitrobenzoicAcid->Intermediate + Diethylaminoethanol Diethylaminoethanol Diethylaminoethanol->Intermediate Reduction Reduction (e.g., Sn/HCl) Intermediate->Reduction ProcaineBase Procaine Base Reduction->ProcaineBase HCl HCl ProcaineBase->HCl ProcaineHCl Procaine HCl HCl->ProcaineHCl

Caption: A conceptual workflow for the synthesis of Procaine Hydrochloride.

Establishing a New Standard: Early Pharmacological and Toxicological Evaluation

The introduction of a new synthetic drug necessitated the development of methods to scientifically evaluate its efficacy and safety. The early pharmacological and toxicological studies of procaine were crucial in establishing it as a safer alternative to cocaine.

Assessing Anesthetic Potency

Early methods for determining local anesthetic potency were often qualitative or semi-quantitative, relying on observations of nerve block in animal models. Common techniques included:

  • Corneal Reflex Test: Application of the anesthetic solution to the cornea of a rabbit or guinea pig and observing the abolition of the blink reflex upon mechanical stimulation.

  • Cutaneous Wheal Test: Intradermal injection of the anesthetic in humans or animals and assessing the area of insensitivity to a pinprick.

  • Sciatic Nerve Block in Frogs: Exposing the sciatic nerve of a frog and applying the anesthetic solution, then observing the time until muscle contraction ceases upon electrical stimulation of the nerve.

These early studies consistently demonstrated that while procaine was less potent than cocaine, it was still highly effective at producing a reliable nerve block.

The Critical Assessment of Toxicity

The primary driver for the development of procaine was the high toxicity of cocaine. Therefore, comparative toxicity studies were of paramount importance. These early investigations laid the groundwork for modern toxicology.

In 1924, the American Medical Association formed the "Committee for the Study of Toxic Effects of Local Anesthetics." [4]This committee collected and analyzed reports of fatalities associated with local anesthetic use, providing the first systematic evaluation of the risks of these drugs. [4]Their work highlighted that while procaine was significantly safer than cocaine, it was not without risks, especially at high doses. [2][4] Further research, such as the collaboration between John Lundy and Robert Isenberger in 1928, systematically investigated the systemic toxicity of procaine in animal models. [2]Their work helped to establish safe dosage limits and explored the use of barbiturates to counteract the central nervous system toxicity of local anesthetics. [2] Table 1: Comparative Properties of Early Local Anesthetics

PropertyCocaineProcaineBenzocaine
Chemical Class Natural Tropane AlkaloidSynthetic Amino EsterSynthetic Amino Ester
Potency HighLow to ModerateLow
Toxicity HighLowVery Low
Addiction Potential HighNoneNone
Vasoconstriction YesNo (Vasodilator)No
Onset of Action ModerateSlowFast (Topical)
Duration of Action ModerateShortShort (Topical)
Primary Metabolism LiverPlasma EsterasesPlasma Esterases

Structure-Activity Relationships and the Physicochemical Basis of Anesthetic Action

The successful development of benzocaine and procaine provided a wealth of data for understanding the relationship between the chemical structure of a molecule and its anesthetic properties. This led to the formulation of the first structure-activity relationships (SAR) for local anesthetics, which are still relevant today.

The essential components of an aminobenzoate ester local anesthetic were identified as:

  • A Lipophilic Aromatic Ring: This portion of the molecule, derived from PABA, is responsible for the molecule's ability to penetrate the lipid-rich nerve membrane.

  • An Intermediate Ester Linkage: This chain connects the aromatic ring to the amino group. The nature of this linkage (ester vs. amide) determines the metabolic fate of the drug.

  • A Hydrophilic Tertiary Amine: This group is crucial for the water solubility of the molecule and for its interaction with the sodium channel receptor.

The Role of Physicochemical Properties

The clinical efficacy of a local anesthetic is governed by its physicochemical properties, particularly its pKa and lipid solubility. The Henderson-Hasselbalch equation is fundamental to understanding how these properties influence anesthetic action. [1][5] Local anesthetics are weak bases and exist in equilibrium between a charged (cationic) and uncharged (base) form. The uncharged base is more lipid-soluble and can readily diffuse across the nerve membrane into the axoplasm. Once inside the nerve cell, the molecule re-equilibrates, and the charged cationic form binds to the intracellular side of the voltage-gated sodium channel, blocking the influx of sodium ions and preventing the propagation of the action potential.

  • pKa: The pKa of a local anesthetic is the pH at which 50% of the molecules are in the charged form and 50% are in the uncharged form. Anesthetics with a pKa closer to the physiological pH of tissues (around 7.4) will have a higher proportion of molecules in the uncharged form, leading to a faster onset of action.

  • Lipid Solubility: Higher lipid solubility enhances the potency of a local anesthetic by facilitating its passage through the nerve membrane.

LA_Mechanism cluster_extracellular Extracellular Fluid (pH ~7.4) cluster_membrane Nerve Membrane (Lipid Bilayer) cluster_intracellular Axoplasm (Intracellular) LA_base_ext LA (Base, Uncharged) LA_cation_ext LA-H⁺ (Cation, Charged) LA_base_ext->LA_cation_ext Equilibrium LA_base_int LA (Base, Uncharged) LA_base_ext->LA_base_int Diffusion LA_cation_int LA-H⁺ (Cation, Charged) LA_base_int->LA_cation_int Equilibrium SodiumChannel Voltage-Gated Sodium Channel LA_cation_int->SodiumChannel Blocks Channel

Caption: Mechanism of action of aminobenzoate ester local anesthetics.

Conclusion: The Enduring Legacy of Aminobenzoate Esters

The discovery and development of aminobenzoate esters, particularly benzocaine and procaine, represent a triumph of early medicinal chemistry. This journey, from the hazardous reliance on a natural alkaloid to the creation of safer, synthetic alternatives, laid the foundation for modern drug discovery. The principles of rational drug design, the importance of systematic pharmacological and toxicological evaluation, and the understanding of structure-activity relationships that emerged from this era continue to guide the development of new therapeutic agents today. While many aminobenzoate esters have been superseded by the longer-acting and more stable amide local anesthetics, their historical significance is undeniable. They were the first to demonstrate that the dangerous properties of a natural drug could be engineered away, leaving behind a safer and more effective therapeutic tool, forever changing the landscape of medicine and patient care.

References

  • The Historical Perspective of Local Anesthetics. (2018). Crimson Publishers. [Link]
  • Ruetsch, Y. A., Böni, T., & Borgeat, A. (2001). From cocaine to ropivacaine: the history of local anesthetic drugs. Current topics in medicinal chemistry, 1(3), 175–182. [Link]
  • Jacob, J. S., & Kovac, A. L. (2017). Procaine and Local Anesthetic Toxicity: A Collaboration Between the Clinical and Basic Sciences. Regional anesthesia and pain medicine, 42(6), 760–763. [Link]
  • From Cocaine to Novocain: The Development of Safer Local Anesthesia. (n.d.).
  • Mayer, E. (1924). The toxic effects following the use of local anesthetics: an analysis of the reports of forty-three deaths submitted to the committee for the study of toxic effects of local anesthetics of the american medical association, and the recommendations of the committee.
  • Einhorn, A. (1910). Ueber p-Aminobenzoyl-diäthylamino-äthanol. Justus Liebigs Annalen der Chemie, 371(1), 125-131. [Link] (Note: This is a reference to a digitized version of the journal, the direct article link may require institutional access).
  • Stewart, M. V. (2023). Introduction of the First Injectable Anesthetic. In Research Starters: Sociology. EBSCO. [Link]
  • Alfred Einhorn. (n.d.). In Wikipedia.
  • Novocain. (n.d.). Wood Library-Museum of Anesthesiology.
  • Strichartz, G. R., Sanchez, V., Arthur, G. R., Chafetz, R., & Martin, D. (1990). Fundamental properties of local anesthetics. II. Measured octanol:buffer partition coefficients and pKa values. Anesthesia and analgesia, 71(2), 158–170.
  • Pope, R. L., & Brown, A. M. (2020). A primer on tissue pH and local anesthetic potency.
  • Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. (n.d.).
  • Benzocaine. (n.d.). Wood Library-Museum of Anesthesiology.

Sources

Methodological & Application

synthesis of Isopropyl 3-amino-4-chlorobenzoate protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of Isopropyl 3-amino-4-chlorobenzoate

Abstract

This document provides a comprehensive guide for the synthesis of this compound, a key intermediate in the development of various chemical and pharmaceutical compounds. The protocol herein details the Fischer-Speier esterification of 3-amino-4-chlorobenzoic acid with isopropanol, utilizing a strong acid catalyst. This application note is designed for researchers, chemists, and drug development professionals, offering a detailed, step-by-step methodology, an exploration of the underlying chemical principles, safety protocols, and troubleshooting guidance. The aim is to provide a robust and reproducible procedure grounded in established chemical literature.

Introduction and Scientific Principles

This compound is a substituted aromatic ester derivative. Its molecular structure, featuring an amino group, a halogen, and an ester functional group, makes it a versatile building block in organic synthesis. The primary method for its preparation is the Fischer-Speier esterification, a classic and reliable acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2][3]

The reaction proceeds by protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, typically sulfuric acid (H₂SO₄). This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the oxygen atom of the alcohol (isopropanol in this case).[1][2] A series of proton transfer steps follows, leading to the elimination of a water molecule and the formation of the ester.

The Fischer esterification is a reversible equilibrium-driven process. To achieve a high yield of the desired ester, the equilibrium must be shifted toward the product side. This is typically accomplished by using a large excess of the alcohol, which also conveniently serves as the solvent, or by removing water as it is formed.[4][5] The presence of the basic amino group on the benzoic acid starting material means it will be protonated by the strong acid catalyst; this salt will typically dissolve as the reaction proceeds.[1] The final product is isolated after neutralization, which deprotonates the amino group.

Reaction Scheme

The overall chemical transformation is depicted below.

Reaction_Scheme cluster_reactants Reactants cluster_products Products 3-amino-4-chlorobenzoic_acid 3-Amino-4-chlorobenzoic Acid Catalyst H₂SO₄ (cat.) Reflux 3-amino-4-chlorobenzoic_acid->Catalyst Isopropanol Isopropanol Isopropanol->Catalyst Product_ester This compound Water Water Catalyst->Product_ester Catalyst->Water

Caption: Fischer-Speier esterification of 3-amino-4-chlorobenzoic acid.

Detailed Experimental Protocol

Materials and Reagents
Reagent/MaterialRequired GradeSupplier ExampleNotes
3-Amino-4-chlorobenzoic acid≥97%Indofine Chemical Co.Starting material.[6]
Isopropanol (2-Propanol)AnhydrousThermo Fisher ScientificReactant and solvent.
Sulfuric Acid (H₂SO₄)Concentrated (98%)VariousCatalyst. Handle with extreme care.
Sodium Bicarbonate (NaHCO₃)Reagent GradeVariousFor neutralization.
Ethyl AcetateReagent GradeVariousFor extraction/recrystallization.
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeVariousFor drying the organic phase.
Deionized WaterHigh PurityN/AFor work-up and washing.
Equipment
  • Round-bottom flask (100 mL or 250 mL)

  • Reflux condenser

  • Heating mantle with a stirrer

  • Magnetic stir bar

  • Separatory funnel (250 mL)

  • Büchner funnel and vacuum flask

  • Beakers and Erlenmeyer flasks

  • Graduated cylinders and pipettes

  • Rotary evaporator (optional)

  • TLC plates (silica gel) and developing chamber

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 250 mL round-bottom flask, combine 3-amino-4-chlorobenzoic acid (1.0 eq) with an excess of anhydrous isopropanol (15-20 eq), which acts as both reactant and solvent. Add a magnetic stir bar.

  • Catalyst Addition: While stirring the mixture at room temperature in a fume hood, slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise using a glass pipette. Caution: This addition is exothermic and may cause the isopropanol to warm significantly. A precipitate of the aminobenzoic acid salt may form but will dissolve as the reaction is heated.[1][4]

  • Reflux: Attach a reflux condenser to the flask and secure the apparatus. Heat the mixture to a gentle reflux (boiling point of isopropanol is ~82°C) using a heating mantle. Continue refluxing for 4-6 hours.[7]

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Periodically take a small aliquot from the reaction mixture, neutralize it with a drop of NaHCO₃ solution, and spot it on a TLC plate against the starting material.[8] A suitable eluent system is typically a mixture of ethyl acetate and hexanes.

  • Cooling and Quenching: Once the reaction is complete (as indicated by the consumption of the starting material on TLC), remove the heat source and allow the mixture to cool to room temperature.

  • Neutralization and Precipitation: Pour the cooled reaction mixture into a beaker containing 100 mL of ice water. While stirring vigorously, slowly add a 10% aqueous solution of sodium bicarbonate or sodium carbonate to neutralize the mixture. Continue adding the base in small portions until the evolution of CO₂ gas ceases and the pH of the solution is approximately 8. The crude this compound will precipitate as a solid.

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid cake with three portions of cold deionized water to remove any inorganic salts.[1]

  • Purification: The crude product can be purified by recrystallization. A common solvent system for similar esters is a mixture of ethanol and water or ethyl acetate.[8][7] Dissolve the crude solid in a minimum amount of the hot solvent, then allow it to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Drying and Characterization: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them thoroughly. Determine the mass of the product and calculate the percent yield. Characterize the final product by determining its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity.

Quantitative Data Summary
ParameterValue
3-Amino-4-chlorobenzoic Acid (MW: 171.58 g/mol )5.0 g (29.1 mmol, 1.0 eq)
Isopropanol (MW: 60.1 g/mol , d: 0.786 g/mL)50 mL (~438 mmol, ~15 eq)
Concentrated H₂SO₄ (98%)~0.3 mL (~5.8 mmol, ~0.2 eq)
Reaction Temperature~82°C (Reflux)
Reaction Time4-6 hours
Theoretical Yield of Product (MW: 213.66 g/mol )6.22 g
Expected Yield70-85%

Experimental Workflow Visualization

The following diagram outlines the key stages of the synthesis protocol.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Combine 3-amino-4-chlorobenzoic acid and isopropanol in flask B Slowly add concentrated H₂SO₄ catalyst A->B C Heat mixture to reflux (82°C) for 4-6 hours B->C D Monitor reaction by TLC C->D E Cool mixture to room temperature D->E F Pour into ice water E->F G Neutralize with NaHCO₃ solution to pH ~8 F->G H Collect precipitate via vacuum filtration G->H I Recrystallize crude product H->I J Dry purified crystals I->J K Characterize final product (MP, NMR, IR, MS) J->K

Caption: Step-by-step workflow for the synthesis of this compound.

Safety and Hazard Management

All procedures must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles.

  • 3-Amino-4-chlorobenzoic acid: May cause skin, eye, and respiratory irritation.[9]

  • Isopropanol: Flammable liquid and vapor. Keep away from ignition sources.

  • Concentrated Sulfuric Acid: Extremely corrosive and a strong oxidizing agent. Causes severe skin and eye burns.[1] Always add acid to the solvent slowly and with stirring to dissipate heat.

  • Waste Disposal: All chemical waste should be disposed of according to institutional and local environmental regulations. Aqueous acidic and basic waste should be neutralized before disposal. Organic waste should be collected in designated containers.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield Incomplete reaction; insufficient heating/time.Monitor the reaction with TLC to ensure the starting material is consumed. Extend reflux time if necessary.
Water present in reagents or glassware.Use anhydrous isopropanol and ensure all glassware is thoroughly dried before use.
Catalyst degradation or insufficient amount.Use fresh, concentrated sulfuric acid and ensure the correct stoichiometry.
Product Fails to Precipitate Insufficient neutralization; solution is still acidic.Check the pH of the aqueous solution. Continue to add base until the pH is confirmed to be >8.
Product is too soluble in the water/isopropanol mixture.If possible, remove the excess isopropanol under reduced pressure (rotary evaporator) before neutralization.
Oily Product Instead of Solid Presence of impurities.Attempt to triturate the oil with a non-polar solvent like hexanes to induce solidification. Ensure thorough washing during filtration and proper recrystallization.
Difficulty with Recrystallization Incorrect solvent system or product is impure.Perform small-scale solvent screening to find an optimal recrystallization solvent/system. If highly impure, consider column chromatography.

References

  • ResearchGate. Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid.
  • Prezi. Synthesis of Benzocaine by Nicholas Fitz.
  • Fu, C., & Liang, W. (1994). Journal of China Pharmaceutical University.
  • Hanna, P. E., et al. (1990). Pharmaceutical Research.
  • American Society for Microbiology. Cross-Disciplinary Collaborative Laboratory Activities that Reinforce Chemistry Content Knowledge.
  • INDOFINE Chemical Company. 3-AMINO-4-CHLOROBENZOIC ACID.
  • National Center for Biotechnology Information. Isopropyl 4-aminobenzoate. PubChem Compound Summary.
  • National Center for Biotechnology Information. 3-Amino-4-chlorobenzoic acid. PubChem Compound Summary.
  • Chemistry LibreTexts. 3: Esterification (Experiment).

Sources

Application Notes and Protocols for the Esterification of 3-Amino-4-chlorobenzoic Acid to Isopropyl 3-amino-4-chlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Isopropyl 3-amino-4-chlorobenzoate is a valuable chemical intermediate in the synthesis of a variety of organic molecules, finding applications in the development of pharmaceuticals and other specialty chemicals. Its structure, featuring an aromatic amine, a halogen substituent, and an ester moiety, provides multiple points for further chemical modification. The esterification of the parent carboxylic acid, 3-amino-4-chlorobenzoic acid, with isopropanol is a key transformation in the synthetic routes leading to these more complex targets.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the reaction conditions and protocol for the synthesis of this compound. The primary focus of this application note is the Fischer-Speier esterification, a classic and robust acid-catalyzed method. We will delve into the mechanistic underpinnings of this reaction, provide a step-by-step experimental protocol, and offer insights into potential challenges and troubleshooting.

The Fischer-Speier Esterification: A Mechanistic Overview

The Fischer-Speier esterification is a reversible, acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[1][2] The reaction's equilibrium nature necessitates strategies to drive it towards the product side to achieve high yields.

The mechanism of the Fischer esterification proceeds through a series of protonation and deprotonation steps, which can be summarized as follows:

  • Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, typically sulfuric acid (H₂SO₄). This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[3][4]

  • Nucleophilic Attack by the Alcohol: The lone pair of electrons on the oxygen atom of the alcohol (in this case, isopropanol) attacks the activated carbonyl carbon. This step forms a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups of the carboxylic acid. This converts a poor leaving group (-OH) into a good leaving group (H₂O).

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl double bond. This results in a protonated ester.

  • Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst.

Due to the presence of the basic amino group on the 3-amino-4-chlorobenzoic acid, a stoichiometric amount of the acid catalyst is often required. The amino group will be protonated by the strong acid, which deactivates it towards unwanted side reactions but also consumes some of the catalyst.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the esterification of structurally similar aminobenzoic acids.[5][6]

Materials and Reagents:

Reagent/MaterialGradeNotes
3-Amino-4-chlorobenzoic acid≥98%Starting material.
Isopropanol (2-Propanol)AnhydrousReactant and solvent.
Sulfuric Acid (H₂SO₄)Concentrated (98%)Catalyst. Handle with extreme care.
Sodium Bicarbonate (NaHCO₃)Reagent GradeFor neutralization.
Ethyl AcetateReagent GradeFor extraction.
Brine (saturated NaCl solution)For washing.
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)Reagent GradeFor drying the organic phase.
Deionized WaterFor work-up.

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, Erlenmeyer flasks, etc.)

  • pH paper or pH meter

Reaction Workflow Diagram:

Esterification_Workflow cluster_reaction Reaction Setup & Reflux cluster_workup Work-up & Isolation cluster_purification Purification & Characterization A 1. Combine 3-amino-4-chlorobenzoic acid and excess isopropanol in a round-bottom flask. B 2. Slowly add concentrated H₂SO₄ with stirring and cooling. A->B C 3. Heat the mixture to reflux (approx. 82°C) for 4-6 hours. B->C D 4. Monitor reaction progress by TLC. C->D E 5. Cool the reaction mixture to room temperature. D->E Reaction Complete F 6. Remove excess isopropanol under reduced pressure. E->F G 7. Dissolve the residue in ethyl acetate and water. F->G H 8. Neutralize with saturated NaHCO₃ solution until pH > 7. G->H I 9. Separate the organic layer. H->I J 10. Wash the organic layer with brine. I->J K 11. Dry the organic layer over anhydrous Na₂SO₄. J->K Isolated Crude Product L 12. Filter and concentrate the solvent under reduced pressure. K->L M 13. Purify the crude product by column chromatography or recrystallization. L->M N 14. Characterize the final product (NMR, IR, MS, melting point). M->N

Caption: A general workflow for the synthesis of this compound.

Step-by-Step Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-amino-4-chlorobenzoic acid (1.0 eq). To this, add a significant excess of anhydrous isopropanol (10-20 eq), which will serve as both a reactant and the solvent. Stir the mixture to form a suspension.

  • Catalyst Addition: While stirring the mixture in an ice bath to dissipate heat, slowly and carefully add concentrated sulfuric acid (1.1 - 1.5 eq) dropwise. Caution: The addition of sulfuric acid to an alcohol is highly exothermic. A precipitate of the ammonium sulfate salt of the starting material may form, which should dissolve as the reaction proceeds.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (the boiling point of isopropanol is approximately 82°C) using a heating mantle or an oil bath.

  • Reaction Monitoring: Allow the reaction to proceed under reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.[7]

  • Cooling and Quenching: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the excess isopropanol using a rotary evaporator.

  • Extraction: To the residue, add ethyl acetate and a small amount of deionized water. Stir until the residue dissolves. Transfer the mixture to a separatory funnel.

  • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate to the separatory funnel in small portions to neutralize the acidic mixture. Swirl gently and vent the funnel frequently to release the carbon dioxide gas that evolves. Continue adding the bicarbonate solution until the aqueous layer is neutral or slightly basic (pH > 7).

  • Separation: Allow the layers to separate and drain the aqueous layer.

  • Washing: Wash the organic layer with brine to remove any remaining water-soluble impurities.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water or hexanes/ethyl acetate).

  • Characterization: The final product should be characterized to confirm its identity and purity using techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, mass spectrometry, and melting point analysis.

Troubleshooting and Optimization

Problem Possible Cause Solution
Low or No Product Yield Reversible reaction equilibrium not shifted sufficiently.Use a larger excess of isopropanol. Ensure the isopropanol is anhydrous. If feasible, use a Dean-Stark apparatus to remove water as it forms.
Insufficient catalyst.The basic amino group neutralizes some of the acid catalyst. Ensure a sufficient amount of acid catalyst is used.
Reaction Stalls Steric hindrance from the secondary alcohol (isopropanol) slowing the reaction.Increase the reaction time and continue to monitor by TLC. A slightly higher temperature (if using a higher boiling co-solvent) could be considered, but with caution.
Formation of Side Products Dehydration of isopropanol to propene at high temperatures.Maintain a gentle reflux and avoid excessive heating.[3]
Self-condensation of isopropanol to form diisopropyl ether.Use a moderate reaction temperature and avoid prolonged reaction times after the starting material is consumed.
Difficult Work-up Emulsion formation during neutralization.Add more brine to the separatory funnel to help break the emulsion.
Product is an Oil and Difficult to Purify Impurities present.Ensure complete removal of starting materials and byproducts through careful neutralization and washing before attempting purification. Column chromatography is often effective for oily products.

Causality Behind Experimental Choices

  • Excess Alcohol: The use of a large excess of isopropanol serves two purposes: it acts as the solvent for the reaction and, according to Le Châtelier's principle, shifts the equilibrium towards the formation of the ester, thereby increasing the yield.[1][3]

  • Strong Acid Catalyst: A strong acid like sulfuric acid is crucial for protonating the carbonyl oxygen, which activates the carboxylic acid for nucleophilic attack by the weakly nucleophilic alcohol.[2][4]

  • Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate. The reflux temperature is determined by the boiling point of the alcohol being used.

  • Neutralization with Sodium Bicarbonate: The work-up procedure involves neutralizing the excess sulfuric acid. Sodium bicarbonate is a weak base that effectively neutralizes the acid without causing significant hydrolysis of the newly formed ester, which can occur with stronger bases like sodium hydroxide.

  • Anhydrous Conditions: While water is a product of the reaction, starting with anhydrous reagents (especially the alcohol) is important to maximize the initial forward reaction rate and prevent the equilibrium from being pushed towards the starting materials from the outset.

Alternative Esterification Strategies

While Fischer esterification is a cost-effective and straightforward method, other strategies can be employed, particularly if the substrate is sensitive to strong acids and high temperatures.

  • Acyl Chloride Formation: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with isopropanol, often in the presence of a non-nucleophilic base like pyridine or triethylamine, to form the ester. This method is generally faster and not reversible but involves harsher reagents.[8]

  • Coupling Reagents: Reagents such as dicyclohexylcarbodiimide (DCC) can be used to activate the carboxylic acid, allowing for its direct reaction with the alcohol under milder conditions. This is a common strategy in peptide synthesis and for acid-sensitive substrates.[9]

Conclusion

The Fischer-Speier esterification of 3-amino-4-chlorobenzoic acid with isopropanol is a robust and scalable method for the synthesis of this compound. By understanding the reaction mechanism and carefully controlling the reaction conditions, particularly the use of excess alcohol and an adequate amount of acid catalyst, high yields of the desired product can be achieved. The provided protocol and troubleshooting guide offer a solid foundation for researchers to successfully perform this important transformation in their synthetic endeavors.

References

  • Priyanka, T. N., et al. (2022). Isopropyl 4-aminobenzoate. IUCrData, 7(9).
  • CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide. Google Patents.
  • WO2013015203A1 - Isopropyl 3-chloro-4-methylbenzoate and method for producing same. Google Patents.
  • EP0009168A1 - Isopropyl amine derivatives, processes for their preparation and medicaments containing them. Google Patents.
  • Visible Light-Promoted Oxidative Cross-Coupling of Alcohols to Esters. (2024). Molecules.
  • 3: Esterification (Experiment). (2021). Chemistry LibreTexts.
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry.
  • Fischer Esterification. Organic Chemistry Portal.
  • Fischer Esterification. Chemistry Steps.
  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry.
  • Kinetics of the fischer esterification of PaLM fatty acids with isoProPanoL and butyL-ceLLosoLVe. SciELO.
  • CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline. Google Patents.
  • WO2024084491A1 - PROCESS FOR SYNTHESIS OF RESMETIROM AND ITS INTERMEDIATES THEREOF. Google Patents.
  • Why is Fisher method preferred for the esterification of amino acids? (2014). Reddit.

Sources

Application Note: High-Purity Isolation of Isopropyl 3-amino-4-chlorobenzoate via Automated Flash Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract Isopropyl 3-amino-4-chlorobenzoate is a key intermediate in the synthesis of various pharmaceutical compounds and functional materials.[1][2] Achieving high purity of this intermediate is critical for the success of subsequent synthetic steps and for meeting the stringent quality standards of the pharmaceutical industry. This application note provides a detailed, field-proven protocol for the efficient purification of this compound from a crude reaction mixture using automated flash column chromatography. We will explore the rationale behind methodological choices, from stationary phase selection to mobile phase optimization, and provide a comprehensive, step-by-step guide coupled with a troubleshooting reference to ensure reproducible, high-yield purification.

Introduction: The Rationale for Chromatographic Purification

The subject compound, this compound, possesses a primary aromatic amine group. This functional group is basic and highly susceptible to strong interactions with the acidic silanol groups present on the surface of standard silica gel, a common stationary phase in chromatography.[3] These acid-base interactions can lead to several undesirable outcomes:

  • Irreversible Adsorption: Loss of product on the column, resulting in low recovery.

  • Peak Tailing: Broad, asymmetric peaks that lead to poor separation from impurities and contamination of collected fractions.

  • On-Column Degradation: Potential decomposition of the target molecule.

To overcome these challenges, a tailored chromatographic strategy is essential. This protocol employs a method that passivates the acidic stationary phase, ensuring a sharp elution profile, excellent separation, and high recovery of the target compound.

Foundational Strategy: Method Development

The success of any chromatographic separation hinges on optimizing the selectivity between the target compound and its impurities.[3] This is achieved by carefully selecting the stationary and mobile phases based on the analyte's chemical properties.

Stationary Phase Selection: Mitigating Amine-Silica Interactions

Given the basic nature of the aromatic amine, two primary stationary phase strategies are recommended:

  • Amine-Functionalized Silica: This is the preferred choice. The silica surface is covalently modified with aminopropyl groups, which effectively shields the target molecule from the underlying acidic silanols. This results in a more inert surface, promoting symmetrical peak shapes and improving recovery.[3][4]

  • Standard Silica Gel with a Mobile Phase Modifier: If amine-functionalized silica is unavailable, standard silica can be used in conjunction with a basic mobile phase additive. A small concentration (0.1-1%) of a competing amine, such as triethylamine (TEA) or ammonium hydroxide, is added to the eluent.[3][5] This additive preferentially interacts with the acidic sites on the silica, "passivating" the column and allowing the target amine to elute without deleterious interactions.

Mobile Phase Selection: The Role of Thin-Layer Chromatography (TLC)

The selection of an appropriate mobile phase is crucial for achieving separation. For normal-phase chromatography, a binary system of a non-polar solvent (e.g., Hexanes, Heptane) and a more polar solvent (e.g., Ethyl Acetate, Dichloromethane) is typically used.[5]

The ideal solvent ratio is determined empirically using Thin-Layer Chromatography (TLC). The goal is to find a solvent system where the target compound exhibits a Retention Factor (Rf) of approximately 0.3 .[5][6] An Rf in this range generally ensures that the compound will elute from a flash column in a reasonable number of column volumes, well-separated from highly polar and non-polar impurities.

Workflow for Method Development & Purification

Purification_Workflow cluster_prep Phase 1: Method Development cluster_purify Phase 2: Purification cluster_post Phase 3: Analysis & Isolation TLC TLC Analysis (Crude Mixture) Solvent Identify Optimal Solvent System (Rf ≈ 0.3) TLC->Solvent Screen Solvents Pack Pack Column (Amine-Silica or SiO2) Solvent->Pack Apply System Load Prepare & Load Sample (Dry or Wet Loading) Pack->Load Elute Elute with Gradient & Collect Fractions Load->Elute Monitor Monitor Fractions (TLC Analysis) Elute->Monitor Analyze Combine Combine Pure Fractions Monitor->Combine Evap Solvent Evaporation Combine->Evap Pure Obtain Pure Compound Evap->Pure

Sources

Foundational Strategy: The Role of Orthogonal Analytical Techniques

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Characterization of Isopropyl 3-amino-4-chlorobenzoate

This document provides a comprehensive overview of the essential analytical methodologies for the characterization of this compound. As a key intermediate in pharmaceutical synthesis, rigorous analytical control is paramount to ensure its identity, purity, and stability. This guide is designed for researchers, scientists, and drug development professionals, offering both the theoretical basis for method selection and practical, field-proven protocols.

The narrative herein moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established scientific principles and regulatory expectations.

The comprehensive analysis of a pharmaceutical intermediate like this compound relies not on a single method, but on a suite of orthogonal techniques. Each method provides a different and complementary piece of the analytical puzzle. High-Performance Liquid Chromatography (HPLC) is the workhorse for purity and assay, Gas Chromatography (GC) is essential for monitoring residual solvents, and spectroscopic methods like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) provide unequivocal structural confirmation. This multi-faceted approach ensures a deep understanding of the material's quality attributes.

High-Performance Liquid Chromatography (HPLC): The Core of Purity and Assay Analysis

HPLC is the definitive technique for quantifying this compound and separating it from process-related impurities and potential degradants. A reverse-phase method is ideally suited for this molecule, leveraging its moderate polarity for effective retention and separation on a nonpolar stationary phase.

Causality of Method Design:

The choice of a C18 column provides a universal nonpolar stationary phase with robust hydrophobic interactions. The mobile phase, a buffered aqueous solution mixed with an organic solvent like acetonitrile, is critical. The buffer's pH is controlled to maintain the amino group in a consistent protonation state, preventing peak shape distortion. A Diode Array Detector (DAD) is selected for its ability to monitor multiple wavelengths and perform peak purity analysis, which is indispensable for a stability-indicating method.

Experimental Protocol: A Validated Reverse-Phase HPLC Method

This protocol provides a starting point for the development and validation of a robust purity and assay method.

Instrumentation:

  • An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).[1]

Chromatographic Conditions:

ParameterRecommended Setting
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.02 M Potassium Phosphate buffer, pH adjusted to 3.5 with phosphoric acid
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection DAD, 254 nm for quantification, with spectral data collected from 200-400 nm for peak purity assessment.[1]

Solution Preparation:

  • Diluent: A 50:50 (v/v) mixture of Acetonitrile and Water.

  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 100.0 mL of diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the sample and dissolve in 100.0 mL of diluent. Filter through a 0.45 µm syringe filter if necessary.

Workflow for HPLC Purity Analysis

Caption: Workflow for HPLC Purity Determination.

Trustworthiness through Method Validation

The reliability of this HPLC method must be established through a rigorous validation process according to International Council for Harmonisation (ICH) guidelines.[2][3] Validation provides documented evidence that the method is suitable for its intended purpose.[4][5]

Validation ParameterPurposeTypical Acceptance Criteria (for Assay/Purity)
Specificity To ensure the method can assess the analyte unequivocally in the presence of impurities and degradants.Peak purity index > 0.999; baseline resolution between analyte and impurities.
Linearity To demonstrate a proportional relationship between analyte concentration and detector response.Correlation coefficient (r²) ≥ 0.999.
Accuracy (% Recovery) To determine the closeness of the test results to the true value.98.0% to 102.0% recovery.
Precision (RSD%) To measure the degree of scatter between a series of measurements.Repeatability RSD ≤ 1.0%; Intermediate Precision RSD ≤ 2.0%.[6]
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.System suitability parameters remain within limits.

Gas Chromatography (GC): A Focus on Residual Solvents

The synthesis of this compound inevitably involves organic solvents. Since these solvents offer no therapeutic benefit and can be toxic, their levels must be controlled.[7] Headspace Gas Chromatography (HS-GC) with Flame Ionization Detection (FID) is the industry-standard technique for this purpose due to its high sensitivity and ability to analyze volatile compounds without interference from the non-volatile sample matrix.

Protocol: HS-GC for Residual Solvent Analysis

Instrumentation:

  • A GC system with a Flame Ionization Detector (FID) and a Headspace Autosampler.

Chromatographic & Headspace Conditions:

ParameterRecommended Setting
Column DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm film thickness
Carrier Gas Helium, constant flow at 2.0 mL/min
Oven Program 40 °C (hold 5 min), ramp to 220 °C at 10 °C/min, hold 5 min
Injector Temperature 230 °C
Detector Temperature 250 °C
Headspace Vial Temp. 80 °C
Headspace Equil. Time 20 min

Solution Preparation:

  • Solvent: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

  • Sample Preparation: Accurately weigh approximately 100 mg of this compound into a 20 mL headspace vial. Add 5.0 mL of DMSO, cap, and vortex to dissolve.

Workflow for Residual Solvent Analysis

Caption: Workflow for HS-GC Residual Solvent Analysis.

Spectroscopic Characterization: Unambiguous Identification

While chromatography separates and quantifies, spectroscopy identifies. MS and NMR are the definitive tools for structural confirmation.

Mass Spectrometry (MS)

Coupled with HPLC (LC-MS), mass spectrometry provides molecular weight confirmation and fragmentation data essential for identifying unknown impurities.

  • Principle of Operation: For this compound, Electrospray Ionization (ESI) in positive mode is ideal, as it will readily protonate the basic amino group to form a pseudomolecular ion [M+H]⁺. The presence of a chlorine atom will produce a characteristic isotopic pattern (M and M+2 in an approximate 3:1 ratio), providing high confidence in the identification of chlorine-containing species. Tandem MS (MS/MS) experiments can be performed to fragment the parent ion, yielding structural information about impurities or degradants.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for structural elucidation. It provides detailed information about the carbon-hydrogen framework of the molecule.

  • Expected ¹H NMR Signals:

    • Aromatic Protons: Three protons in the aromatic region (approx. 6.5-8.0 ppm) exhibiting distinct splitting patterns due to their positions relative to the chloro, amino, and ester groups.

    • Isopropyl Group: A septet for the single methine (CH) proton and a doublet for the six equivalent methyl (CH₃) protons.

    • Amino Group: A broad singlet for the two NH₂ protons.

  • ¹³C NMR: Will show distinct signals for each of the unique carbon atoms in the molecule, including the carbonyl carbon of the ester.

Logical Flow of Spectroscopic Identification

Caption: Logic for Unambiguous Structural Confirmation.

Application: Forced Degradation and Stability-Indicating Method Development

Regulatory bodies require that analytical methods used for stability testing are "stability-indicating."[9] This means the method must be able to separate the intact drug substance from its degradation products.[10] Forced degradation studies are performed to intentionally stress the compound and generate these potential degradants.[11][12]

Forced Degradation Protocol

The compound should be subjected to the following stress conditions as per ICH Q1A/Q1B guidelines:

  • Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid material stored at 105 °C for 48 hours.

  • Photolytic Degradation: Exposed to UV/Vis light (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

The stressed samples are then analyzed using the developed HPLC method. The goal is to achieve an appropriate level of degradation (typically 5-20%) to demonstrate separation.[11] The DAD detector is used to assess the peak purity of the parent compound in each stressed sample, confirming that no degradants are co-eluting.

Forced Degradation Workflow

Caption: Workflow for Forced Degradation Studies.

Conclusion

The analytical characterization of this compound is a systematic process requiring a combination of chromatographic and spectroscopic techniques. A validated, stability-indicating HPLC method serves as the foundation for quality control, providing reliable data on purity and impurity profiles. This is complemented by HS-GC for residual solvent control and definitive structural confirmation by MS and NMR. The application of these methods within a framework of forced degradation studies ensures the development of a robust analytical package suitable for supporting drug development and meeting stringent regulatory requirements.

References

  • Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • Jadhav, S. B., et al. (n.d.). Analytical method validation: A brief review. GSC Biological and Pharmaceutical Sciences.
  • Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers.
  • R Discovery. (n.d.). Forced Degradation Studies Research Articles.
  • Chaudhary, A. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • Royal Society of Chemistry. (n.d.). Analytical Methods.
  • Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications.
  • ChemicalBook. (n.d.). ISOPROPYL 4-AMINOBENZOATE(18144-43-9) 1H NMR spectrum.
  • BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals.
  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing.
  • Singh, R., & Kumar, R. (2016). Forced Degradation Studies. SciSpace.
  • Bakshi, M., & Singh, S. (n.d.). Forced degradation and impurity profiling.
  • ChemicalBook. (n.d.). 3-Amino-4-chlorobenzoic acid(2840-28-0) 1H NMR spectrum.
  • BenchChem. (n.d.). A Comparative Guide to the HPLC Purity Analysis of Synthesized 4-Amino-2-chlorobenzoic Acid.
  • Kassab, N. M., et al. (n.d.). Analytical Methods. Royal Society of Chemistry.
  • NIH PubChem. (n.d.). 3-Amino-4-chlorobenzoic acid.
  • NIH PubChem. (n.d.). Isopropyl 3-aminobenzoate.
  • Wiley-VCH. (2024). Tandem mass spectrometry of homologous 3‐hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation pathways.
  • de Oliveira, A. R. M., et al. (2025). Analytical Method by Headspace‐Gas Chromatography for Determination of Six Residual Solvents in Losartan Potassium Raw Material. PMC - NIH.

Sources

Application Note: A Validated Stability-Indicating HPLC Method for the Analysis of Isopropyl 3-amino-4-chlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Isopropyl 3-amino-4-chlorobenzoate, a key intermediate in pharmaceutical synthesis. The developed isocratic method provides excellent separation and resolution from potential impurities and degradation products. The protocol has been structured to meet the rigorous standards of the pharmaceutical industry, with a comprehensive validation strategy based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] This document serves as a complete guide for researchers, quality control analysts, and drug development professionals, covering method development rationale, detailed experimental protocols, validation procedures, and data interpretation.

Introduction

This compound (Figure 1) is a crucial chemical intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its purity and stability are critical to ensuring the quality, safety, and efficacy of the final drug product. Therefore, a reliable and validated analytical method is essential for its quantification and impurity profiling throughout the manufacturing process and in stability studies.

High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose due to its high resolution, sensitivity, and specificity.[4][5] This note describes a simple, yet effective, isocratic RP-HPLC method using a C18 column and UV detection, which is common for aromatic compounds.[6][7][8][9] The method is designed to be stability-indicating, meaning it can accurately measure the analyte in the presence of its degradation products, a key requirement of regulatory bodies.[10][11][12]

Figure 1: Chemical Structure of this compound

(Note: A chemical structure image would be placed here in a formal document.)

Experimental

Instrumentation and Software
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Data Acquisition: Agilent OpenLab CDS or equivalent chromatography data software.

  • Analytical Balance: Mettler Toledo XPE205 or equivalent (0.01 mg readability).

  • pH Meter: Calibrated pH meter.

  • Filtration: 0.45 µm PTFE syringe filters.[5][13]

Chemicals and Reagents
  • This compound Reference Standard: USP or equivalent, purity >99.5%.

  • Acetonitrile (ACN): HPLC grade.[14][15]

  • Methanol (MeOH): HPLC grade.[14][15]

  • Water: HPLC grade or Milli-Q® ultrapure water.

  • Phosphoric Acid (H₃PO₄): ACS grade, 85%.

  • Sodium Hydroxide (NaOH): ACS grade.

  • Hydrogen Peroxide (H₂O₂): 30% solution, ACS grade.

Chromatographic Conditions

The selection of chromatographic parameters was based on the physicochemical properties of this compound (a moderately polar, aromatic compound) and general principles of reversed-phase chromatography.[16][17] A C18 column was chosen for its versatility with hydrophobic compounds.[8] The mobile phase, a mixture of acetonitrile and a phosphate buffer, provides good peak shape and retention for this type of analyte.[14][18] The pH is controlled to ensure the consistent ionization state of the amino and carboxylic acid functional groups.

ParameterCondition
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0) (55:45, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 245 nm
Run Time 15 minutes

Rationale for Wavelength Selection: The detection wavelength of 245 nm was selected based on the UV absorbance profile of the parent compound, 3-amino-4-chlorobenzoic acid, which exhibits a significant absorbance maximum in this region. This wavelength is expected to provide high sensitivity for the isopropyl ester derivative as well. A full UV scan (200-400 nm) using the DAD is recommended during method development to confirm the optimal wavelength.

Protocols

Mobile Phase and Solution Preparation
  • 20 mM Phosphate Buffer (pH 3.0): Dissolve 2.72 g of monobasic potassium phosphate (KH₂PO₄) in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with 85% phosphoric acid. Filter through a 0.45 µm nylon membrane filter before use.

  • Mobile Phase: Mix acetonitrile and the prepared phosphate buffer in a 55:45 (v/v) ratio. Degas the solution by sonication or online degasser before use.[13]

  • Diluent: Use the mobile phase as the diluent for all standard and sample preparations to ensure compatibility and good peak shape.[19]

  • Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (50 µg/mL): Accurately weigh a quantity of the sample equivalent to 25 mg of this compound into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent. Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial.[13][20]

HPLC Analysis Workflow

The following diagram illustrates the general workflow for the analysis.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase Preparation E Standard & Sample Injections A->E B Standard Solution Preparation D System Suitability (SST) Injections B->D C Sample Solution Preparation C->E D->E SST Pass F Peak Integration & Identification E->F G Quantification (Assay/Impurities) F->G H Generate Report G->H

Caption: HPLC analysis workflow from preparation to reporting.

Method Validation

The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1][2][3][21] The validation parameters include specificity, linearity, range, accuracy, precision, and robustness.

Specificity (Forced Degradation)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3] Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[10][11][22]

Protocol: Subject the sample solution (50 µg/mL) to the following stress conditions:

  • Acid Hydrolysis: 5 mL of sample + 5 mL of 0.1 N HCl, heat at 80°C for 4 hours. Neutralize before injection.

  • Base Hydrolysis: 5 mL of sample + 5 mL of 0.1 N NaOH, heat at 80°C for 2 hours. Neutralize before injection.

  • Oxidative Degradation: 5 mL of sample + 5 mL of 3% H₂O₂, store at room temperature for 24 hours.

  • Thermal Degradation: Store the solid drug substance at 105°C for 48 hours, then prepare the sample solution.

  • Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) and visible light for an overall illumination of not less than 1.2 million lux hours and 200 watt hours/square meter, respectively, as per ICH Q1B guidelines.[12][23]

Acceptance Criteria: The method is considered specific if the main peak for this compound is well-resolved from any degradation peaks (resolution > 2.0). The peak purity of the analyte peak, assessed using a DAD, should pass (purity angle < purity threshold). A degradation of 5-20% is desirable to properly evaluate the method.[11][24]

Validation Parameters Summary

The following table summarizes the protocols and acceptance criteria for the remaining validation parameters.

ParameterProtocolAcceptance Criteria
Linearity Analyze five concentrations from 50% to 150% of the working concentration (25, 37.5, 50, 62.5, 75 µg/mL). Plot a graph of peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999. Y-intercept should be insignificant.
Range The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within this range.50% to 150% of the working concentration.
Accuracy (Recovery) Perform recovery studies by spiking a placebo with the analyte at three concentration levels (80%, 100%, 120%) in triplicate.Mean recovery should be between 98.0% and 102.0%.
Precision Repeatability (Intra-day): Analyze six replicate preparations of the sample at 100% of the test concentration on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst and/or instrument.Repeatability: RSD ≤ 1.0%. Intermediate Precision: Overall RSD for both sets of data should be ≤ 2.0%.
Robustness Intentionally vary method parameters: - Flow Rate (± 0.1 mL/min) - Column Temperature (± 5 °C) - Mobile Phase pH (± 0.2 units) - Mobile Phase Organic Content (± 2%)System suitability parameters must pass under all varied conditions. The effect on the assay result should be statistically insignificant.
System Suitability Inject the working standard solution five times before starting the analysis sequence.Tailing Factor: ≤ 2.0 Theoretical Plates: ≥ 2000 %RSD of Peak Areas: ≤ 2.0%

Results and Discussion

A typical chromatogram under the proposed conditions should show a well-defined, symmetric peak for this compound eluting at approximately 6-8 minutes. The forced degradation studies are expected to show partial degradation of the main peak with the appearance of new, well-resolved impurity peaks, confirming the stability-indicating nature of the method. The validation results should meet all predefined acceptance criteria, demonstrating that the method is accurate, precise, linear, and robust for its intended use.

Conclusion

This application note presents a validated, stability-indicating RP-HPLC method for the quantitative determination of this compound. The method is simple, rapid, and employs common reagents and instrumentation, making it suitable for routine quality control and stability testing in the pharmaceutical industry. The comprehensive validation protocol ensures that the method is reliable and compliant with regulatory expectations.

References

  • ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]
  • ICH. Quality Guidelines. ICH. [Link]
  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
  • International Journal of Advanced Research in Science, Communication and Technology. A Review on Force Degradation Studies for Drug Substances. IJARSCT. [Link]
  • ResolveMass.
  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]
  • Drawell. Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell. [Link]
  • Pharmaceutical Outsourcing. Forced Degradation to Develop Stability-indicating Methods. Pharmaceutical Outsourcing. [Link]
  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]
  • SIELC Technologies. HPLC Separation of Isomers of Aminobenzoic Acid. SIELC. [Link]
  • Mtoz Biolabs. How to Prepare Sample for HPLC? Mtoz Biolabs. [Link]
  • BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Peng, Y., et al. Characterization of polychlorinated aromatic hydrocarbons by reversed-phase liquid chromatography with ultraviolet absorbance and mass spectrometric detection.
  • Jones Chromatography. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Hichrom. [Link]
  • Tyski, S., et al. Simultaneous determination of p-aminobenzoic acid and its metabolites in urine by high performance liquid chromatography.
  • Organomation. HPLC Sample Preparation.
  • Greyhound Chromatography. How to Prepare a Sample for HPLC Analysis.
  • Der Pharma Chemica. Reversed-phase high-performance liquid chromatography of disaccharides labeled by 4-aminobenzoic acid ethyl ester. Der Pharma Chemica. [Link]
  • Moravek. Exploring the Different Mobile Phases in HPLC. Moravek. [Link]
  • Alwsci. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Alwsci. [Link]
  • Okdeh, S., et al. Determination of p-Amino Benzoic Acid and p-Hydroxy Methyl Benzoate in Sunscreens by HPLC. Asian Journal of Chemistry. [Link]
  • Hao, L., et al. Analysis of monosaccharides and uronic acids in polysaccharides by pre-column derivatization with p-aminobenzoic acid and high performance liquid chromatography.
  • Next LVL Programming. How To Select Mobile Phase In HPLC Method Development? YouTube. [Link]
  • Polymer Chemistry Characterization Lab.
  • Valenty, S. J., et al. Determination of aqueous chlorination reaction products of polynuclear aromatic hydrocarbons by reversed phase high performance.
  • Szepesy, L., & Czencz, M. INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Hungarian Journal of Industrial Chemistry. [Link]
  • Foster, M. D., & Synovec, R. E. Reversed phase liquid chromatography of organic hydrocarbons with water as the mobile phase. Analytical Chemistry. [Link]
  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC. [Link]

Sources

Application Note: Comprehensive 13C NMR Characterization of Isopropyl 3-amino-4-chlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropyl 3-amino-4-chlorobenzoate is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Unambiguous structural confirmation is critical for quality control, reaction monitoring, and regulatory compliance. This document provides a detailed guide to the characterization of this compound using Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy. We present a theoretical analysis of the molecular structure, predict the 13C NMR chemical shifts based on substituent effects, and provide a comprehensive, field-proven protocol for sample preparation, data acquisition, and spectral interpretation.

Introduction: The Role of 13C NMR in Structural Elucidation

13C NMR spectroscopy is an indispensable tool for determining the carbon framework of an organic molecule.[1] Unlike 1H NMR, standard proton-decoupled 13C NMR spectra provide a single peak for each unique carbon environment, simplifying spectral analysis.[2] The chemical shift (δ) of each carbon is highly sensitive to its local electronic environment, which is influenced by hybridization and the inductive and resonance effects of neighboring atoms and functional groups.[3] For a substituted aromatic compound like this compound, 13C NMR allows for precise confirmation of:

  • The number of unique carbon atoms in the molecule.

  • The presence of the carbonyl group, aromatic ring, and isopropyl moiety.

  • The substitution pattern on the benzene ring, based on the distinct chemical shifts of the aromatic carbons.

This application note serves as a practical guide for researchers to reliably obtain and interpret the 13C NMR spectrum of the title compound.

Molecular Structure and Predicted Electronic Effects

The structure of this compound contains 10 unique carbon environments. The chemical shifts are primarily dictated by the electronic effects of the three substituents on the benzene ring: the amino (-NH2) group, the chloro (-Cl) group, and the isopropyl ester (-COOCH(CH3)2) group.

  • Amino (-NH2) Group: A strong electron-donating group (EDG) through resonance, which shields the ortho and para carbons, causing an upfield shift (lower ppm).[4]

  • Chloro (-Cl) Group: An electron-withdrawing group (EWG) through induction and weakly electron-donating through resonance. Its primary effect is deshielding.[5]

  • Isopropyl Ester (-COOR) Group: A deactivating, electron-withdrawing group that deshields the ipso-carbon and other carbons in the ring. The carbonyl carbon itself is significantly deshielded and appears far downfield.[6]

The interplay of these effects results in a unique and predictable 13C NMR spectrum.

Caption: Standard workflow for 13C NMR characterization.

Protocol: Sample Preparation

Rationale: The quality of the NMR spectrum is directly dependent on the quality of the sample. For 13C NMR, a higher concentration is needed compared to 1H NMR due to the low natural abundance (1.1%) of the 13C isotope. [7]The chosen deuterated solvent must fully dissolve the analyte without reacting with it, and its own carbon signals should not obscure important regions of the spectrum. Chloroform-d (CDCl3) is a common choice for non-polar to moderately polar compounds.

Materials:

  • This compound (50-100 mg)

  • Chloroform-d (CDCl3), high purity

  • Tetramethylsilane (TMS)

  • 5 mm NMR tube, clean and unscratched

  • Glass Pasteur pipette and glass wool

  • Small vial for dissolution

Procedure:

  • Weighing: Accurately weigh between 50 mg and 100 mg of the solid sample into a clean, dry vial. [8]2. Solvent Addition: Add approximately 0.6 mL of CDCl3 to the vial. [9]3. Internal Standard: Add one drop of a dilute TMS solution in CDCl3. TMS provides the 0 ppm reference peak.

  • Dissolution: Gently swirl or vortex the vial to ensure the sample dissolves completely. The solution should be transparent and free of visible particles.

  • Filtration: Place a small, tight plug of glass wool into a Pasteur pipette.

  • Transfer: Filter the solution through the glass wool plug directly into the NMR tube. This critical step removes any particulate matter that can degrade spectral quality by disrupting the magnetic field homogeneity. 7. Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identity. [10]

Protocol: Data Acquisition

Rationale: The goal is to obtain a spectrum with a high signal-to-noise (S/N) ratio and flat baseline in a reasonable amount of time. Standard acquisition uses proton broadband decoupling, which collapses C-H coupling multiplets into single lines for each carbon and enhances signal intensity via the Nuclear Overhauser Effect (NOE). [7] Typical Spectrometer Parameters (e.g., on a 400 MHz instrument):

  • Insertion and Locking: Insert the sample into the spectrometer. Lock the field frequency onto the deuterium signal of the CDCl3 solvent.

  • Shimming: Perform automated or manual shimming of the magnetic field to maximize its homogeneity across the sample volume. This process is crucial for obtaining sharp, symmetrical peaks.

  • Tuning and Matching: Tune and match the 13C probe to the sample.

  • Acquisition Parameters:

    • Experiment: Standard 1D carbon experiment with proton decoupling (e.g., zgpg30 on Bruker systems).

    • Spectral Width: ~240 ppm (e.g., -10 to 230 ppm) to ensure all peaks, including the carbonyl and solvent, are captured.

    • Number of Scans (NS): Start with 128 or 256 scans. Increase as needed to improve S/N for dilute samples.

    • Relaxation Delay (D1): 2.0 seconds. This allows for sufficient relaxation of the carbon nuclei between pulses.

    • Acquisition Time (AQ): ~1.0 - 1.5 seconds.

  • Initiate Acquisition: Start the experiment. The acquisition time will typically range from 15 minutes to over an hour, depending on the sample concentration and the required number of scans.

Data Processing and Interpretation

  • Fourier Transform: The acquired Free Induction Decay (FID) is converted into the frequency-domain spectrum via a Fourier Transform.

  • Phase Correction: Manually or automatically adjust the phase so that all peaks are positive and have a symmetrical, absorptive shape.

  • Baseline Correction: Apply a polynomial function to correct any rolling or distortion in the baseline.

  • Referencing: Calibrate the spectrum by setting the TMS peak to 0.0 ppm. If TMS is not used, the CDCl3 solvent peak can be referenced to its known value of 77.16 ppm. [11]5. Peak Picking and Assignment: Identify all peaks in the spectrum and compare their chemical shifts to the predicted values in the table above. The excellent correlation between the nine expected signals (noting the equivalence of the two isopropyl methyl carbons) and the experimental data provides definitive structural confirmation.

Conclusion

13C NMR spectroscopy is a powerful and definitive method for the structural verification of this compound. By understanding the influence of the molecule's functional groups on carbon chemical shifts, a predicted spectrum can be generated. Following the detailed protocols for sample preparation and data acquisition outlined in this note will enable researchers to obtain high-quality spectra. The subsequent comparison of the experimental data with the predicted values allows for unambiguous peak assignment and confident confirmation of the molecular structure, ensuring the material's identity and purity for downstream applications in research and development.

References

  • Chemical Instrumentation Facility, Iowa State University.
  • Department of Chemistry and Biochemistry, University of Maryland.
  • Compound Interest. An Introduction to Carbon-13 NMR Spectroscopy. (2015-04-07). [Link]
  • Scribd.
  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. (2023-01-29). [Link]
  • University of Leicester.
  • University College London (UCL).
  • Anasazi Instruments. A Great 13C NMR Spectrum Even When Your Sample is Dilute. [Link]
  • Chemistry Steps. 13C Carbon NMR Spectroscopy. [Link]
  • YouTube. How to Interpret Chemical Shift in the Carbon-13 NMR. (2022-11-28). [Link]
  • PubMed. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones. (2006). [Link]
  • Royal Society of Chemistry. The halogen effect on the 13C NMR chemical shift in substituted benzenes. (2019). [Link]
  • University of Puget Sound. 13C NMR Chemical Shift Table. [Link]
  • ResearchGate.
  • Royal Society of Chemistry. Supplementary Material (ESI)
  • MDPI.
  • MDPI.
  • ResearchGate. Can anyone help me to tell me any online website to check 13C NMR prediction?. (2016). [Link]
  • PubChem. 3-Amino-4-chlorobenzoic acid. [Link]
  • Organic Chemistry D
  • NMRDB.org. Predict 13C carbon NMR spectra. [Link]

Sources

Application Note: Mass Spectrometric Analysis of Isopropyl 3-amino-4-chlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the mass spectrometric analysis of Isopropyl 3-amino-4-chlorobenzoate, a key intermediate in pharmaceutical synthesis. We detail protocols for both Electron Impact (EI) and Electrospray Ionization (ESI) mass spectrometry, offering researchers, scientists, and drug development professionals the necessary tools for the robust identification, characterization, and purity assessment of this compound. A proposed fragmentation pathway, grounded in established principles of mass spectrometry, is presented to aid in spectral interpretation.

Introduction

This compound is a crucial building block in the synthesis of a variety of pharmaceutical agents. Its purity and structural integrity are paramount to ensure the safety and efficacy of the final drug product. Mass spectrometry is an indispensable analytical technique for the characterization of such compounds, providing sensitive and specific information regarding molecular weight and structure. This guide offers a detailed examination of the mass spectrometric behavior of this compound, enabling its unambiguous identification and facilitating impurity profiling.

Chemical Properties

PropertyValue
Chemical Formula C₁₀H₁₂ClNO₂
Molecular Weight 213.66 g/mol
CAS Number 1038342-87-8
Structure
Chemical structure of this compound

Ionization Techniques: A Comparative Overview

The choice of ionization technique is critical in mass spectrometry, directly influencing the type of information obtained.

  • Electron Impact (EI) Ionization: A "hard" ionization technique that bombards the analyte with high-energy electrons, leading to extensive fragmentation.[1][2] This provides a detailed "fingerprint" of the molecule, which is invaluable for structural elucidation and library matching.[3]

  • Electrospray Ionization (ESI): A "soft" ionization technique that is particularly well-suited for polar and thermally labile molecules.[2][3] ESI typically produces protonated molecules [M+H]⁺ with minimal fragmentation, making it ideal for accurate molecular weight determination and for coupling with liquid chromatography (LC-MS).[1][4]

For this compound, both techniques offer complementary information. EI-MS is ideal for detailed structural confirmation, while ESI-MS is preferable for quantitative analysis and for analyzing complex mixtures.

Proposed Fragmentation Pathway (EI-MS)

Under Electron Impact (EI) ionization, this compound is expected to undergo a series of characteristic fragmentations. The presence of a chlorine atom will result in a distinctive isotopic pattern for all chlorine-containing fragments, with an M+2 peak approximately one-third the intensity of the M peak.[5][6]

The proposed fragmentation pathway is as follows:

  • Molecular Ion Formation: The initial event is the removal of an electron to form the molecular ion (m/z 213/215).

  • Loss of the Isopropyl Group: A common fragmentation pathway for esters is the loss of the alkoxy group. In this case, the loss of an isopropyl radical (•C₃H₇) would result in a fragment at m/z 170/172.

  • Loss of Propylene: A McLafferty-type rearrangement could lead to the loss of a neutral propylene molecule (C₃H₆), resulting in a fragment at m/z 171/173.[7]

  • Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon and the aromatic ring would lead to the formation of an acylium ion at m/z 43 ([C₃H₇O]⁺) and a chloroaminobenzoyl radical.

  • Loss of the Amino Group: Fragmentation of the aromatic ring could involve the loss of the amino group (•NH₂) to yield a fragment at m/z 197/199.

  • Loss of Chlorine: Cleavage of the carbon-chlorine bond would result in the loss of a chlorine radical (•Cl), leading to a fragment at m/z 178.

Caption: Proposed EI fragmentation of this compound.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is designed for the analysis of this compound using a standard GC-MS system with an EI source.

Workflow Diagram:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Ethyl Acetate Sample->Dissolve Dilute Dilute to 10 µg/mL Dissolve->Dilute Inject Inject 1 µL Dilute->Inject Separate GC Separation Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Analyze Mass Analysis (m/z 40-300) Ionize->Analyze Acquire Acquire Spectrum Analyze->Acquire Identify Identify Peaks Acquire->Identify Compare Library Comparison Identify->Compare

Caption: Workflow for the GC-MS analysis of this compound.

Materials:

  • This compound standard

  • Ethyl acetate (HPLC grade)

  • GC vials with inserts

  • Micropipettes

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an EI source.

  • Capillary column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

Procedure:

  • Sample Preparation:

    • Accurately weigh 1 mg of this compound.

    • Dissolve in 1 mL of ethyl acetate to make a 1 mg/mL stock solution.

    • Perform a serial dilution to a final concentration of 10 µg/mL in ethyl acetate.

    • Transfer the final solution to a GC vial.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Injection Mode: Split (10:1)

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow of 1 mL/min

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

  • MS Conditions:

    • Ion Source: Electron Impact (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40-300

    • Solvent Delay: 3 minutes

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

This protocol is suitable for the analysis of this compound using an LC-MS system with an ESI source.

Workflow Diagram:

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Dilute Dilute to 1 µg/mL Dissolve->Dilute Inject Inject 5 µL Dilute->Inject Separate LC Separation Inject->Separate Ionize ESI Ionization (+) Separate->Ionize Analyze Mass Analysis (m/z 100-300) Ionize->Analyze Acquire Acquire Spectrum Analyze->Acquire Identify Identify [M+H]⁺ Acquire->Identify Quantify Quantify Peak Area Identify->Quantify

Caption: Workflow for the LC-MS analysis of this compound.

Materials:

  • This compound standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (LC-MS grade)

  • LC vials

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) coupled to a mass spectrometer with an ESI source.

  • C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

Procedure:

  • Sample Preparation:

    • Accurately weigh 1 mg of this compound.

    • Dissolve in 1 mL of mobile phase (50:50 acetonitrile:water with 0.1% formic acid) to make a 1 mg/mL stock solution.

    • Perform a serial dilution to a final concentration of 1 µg/mL in the mobile phase.

    • Transfer the final solution to an LC vial.

  • LC Conditions:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient:

      • 0-1 min: 10% B

      • 1-8 min: 10-90% B

      • 8-10 min: 90% B

      • 10-10.1 min: 90-10% B

      • 10.1-15 min: 10% B

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • MS Conditions:

    • Ion Source: Electrospray Ionization (ESI)

    • Polarity: Positive

    • Capillary Voltage: 3.5 kV

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow: 600 L/hr

    • Cone Gas Flow: 50 L/hr

    • Scan Range: m/z 100-300

Data Interpretation and Expected Results

GC-MS (EI):

  • The total ion chromatogram (TIC) should show a sharp peak for this compound.

  • The mass spectrum of this peak should exhibit a molecular ion at m/z 213, accompanied by an isotopic peak at m/z 215 with approximately one-third the abundance.

  • Key fragment ions, as outlined in the proposed fragmentation pathway, should be present. The relative abundances of these fragments can be used for structural confirmation and library matching.

LC-MS (ESI):

  • The TIC should display a well-resolved peak for the target compound.

  • The mass spectrum will be dominated by the protonated molecular ion [M+H]⁺ at m/z 214, with its corresponding isotope peak at m/z 216.

  • Minimal in-source fragmentation is expected, making this method ideal for accurate mass determination and quantitation.

Conclusion

The protocols detailed in this application note provide a robust framework for the mass spectrometric analysis of this compound. By leveraging the complementary nature of EI and ESI ionization techniques, researchers can achieve comprehensive characterization, from detailed structural elucidation to sensitive quantification. The proposed fragmentation pathway serves as a valuable tool for the interpretation of EI-MS data, facilitating confident compound identification.

References

  • Doc Brown's Chemistry. (2025). C6H5Cl mass spectrum of chlorobenzene fragmentation pattern.
  • Royal Society of Chemistry. (n.d.). Analytical Methods.
  • ResearchGate. (2025). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement.
  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds.
  • Chemistry LibreTexts. (2023). 2.7 Mass Spectrometry of Some Common Functional Groups.
  • Emory University. (n.d.). Mass Spectrometry Ionization Methods.
  • Fiveable. (n.d.). Ionization techniques (EI, CI, ESI, MALDI) | Analytical Chemistry Class Notes.
  • National Institutes of Health. (n.d.). Effects of ESI conditions on kinetic trapping of the solution-phase protonation isomer of p-aminobenzoic acid in the gas phase.
  • ResearchGate. (n.d.). Amine vs. carboxylic acid protonation in ortho-, meta-, and para-aminobenzoic acid: An IRMPD spectroscopy study.
  • YouTube. (2021). Ionization Methods in Mass Spectrometry | MALDI | ESI | EI | CI | FAB| Dr. Nagendra Singh | PENS#70.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

Sources

Application Note: FT-IR Analysis of Isopropyl 3-amino-4-chlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Isopropyl 3-amino-4-chlorobenzoate

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its molecular structure, featuring a primary aromatic amine, an ester, and a halogenated benzene ring, necessitates stringent quality control to ensure the identity, purity, and consistency of active pharmaceutical ingredients (APIs) and final drug products. Fourier Transform Infrared (FT-IR) spectroscopy offers a rapid, non-destructive, and highly specific method for the molecular fingerprinting of this compound.[1][2][3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the qualitative analysis of this compound using FT-IR spectroscopy, with a focus on the Attenuated Total Reflectance (ATR) sampling technique. The protocols and validation principles described herein are grounded in established scientific principles and aligned with regulatory expectations outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[5][6][7][8][9][10][11][12][13]

The Principle of FT-IR Spectroscopy: A Molecular Vibration Perspective

FT-IR spectroscopy is a powerful analytical technique based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes.[3][14] When a molecule is exposed to infrared radiation, its bonds and functional groups vibrate by stretching, bending, scissoring, or wagging. The absorption of this energy occurs only when the frequency of the incoming radiation matches the natural vibrational frequency of the molecule. The resulting FT-IR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹), which serves as a unique "molecular fingerprint" of the compound.[2][14] For this compound, the key to its identification lies in the characteristic absorption bands of its constituent functional groups: the N-H bonds of the primary amine, the C=O and C-O bonds of the isopropyl ester, the C-Cl bond, and the aromatic C=C bonds of the benzene ring.

Experimental Protocol: Acquiring the FT-IR Spectrum

The choice of sampling technique is critical for obtaining a high-quality FT-IR spectrum. For powdered or solid samples like this compound, the Attenuated Total Reflectance (ATR) method is highly recommended due to its minimal sample preparation and ease of use.[15][16]

Instrumentation and Materials
  • FT-IR Spectrometer: A benchtop FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector is suitable for this application.

  • ATR Accessory: A single-reflection diamond ATR accessory is recommended for its durability and broad spectral range.

  • Sample: this compound (solid, powder form).

  • Solvent for Cleaning: Isopropanol or ethanol.

  • Wipes: Lint-free laboratory wipes.

Step-by-Step ATR-FTIR Protocol
  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's instructions. This minimizes spectral drift.

    • Purge the sample compartment with dry air or nitrogen to reduce interference from atmospheric water vapor and carbon dioxide.

  • Background Spectrum Acquisition:

    • Clean the diamond ATR crystal surface thoroughly with a lint-free wipe soaked in isopropanol and allow it to dry completely.[17]

    • Acquire a background spectrum. This is a critical step to ratio out the absorbance from the instrument's optical components, the ATR crystal, and the surrounding atmosphere.

  • Sample Analysis:

    • Place a small amount of the this compound powder directly onto the center of the ATR crystal.

    • Apply consistent pressure using the ATR's pressure clamp to ensure intimate contact between the sample and the crystal surface.[15][17] This is crucial for achieving a strong and reproducible signal.

    • Acquire the sample spectrum.

  • Data Acquisition Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32 scans (co-adding multiple scans improves the signal-to-noise ratio).

    • Apodization: Happ-Genzel is a suitable apodization function for routine analysis.

  • Post-Measurement Cleaning:

    • Retract the pressure clamp and carefully remove the sample powder.

    • Clean the ATR crystal meticulously with isopropanol and a lint-free wipe to prevent cross-contamination.[18]

Experimental Workflow Diagram

FTIR_Workflow cluster_prep Preparation cluster_analysis Sample Analysis cluster_post Post-Analysis start Start instrument_prep Instrument Warm-up & Purge start->instrument_prep clean_atr Clean ATR Crystal instrument_prep->clean_atr background Acquire Background Spectrum clean_atr->background apply_sample Apply Sample to ATR Crystal background->apply_sample apply_pressure Apply Consistent Pressure apply_sample->apply_pressure acquire_sample Acquire Sample Spectrum apply_pressure->acquire_sample clean_atr_post Clean ATR Crystal acquire_sample->clean_atr_post data_analysis Data Processing & Interpretation clean_atr_post->data_analysis end_node End data_analysis->end_node

Caption: Experimental workflow for FT-IR analysis using the ATR technique.

Data Analysis and Interpretation

The obtained FT-IR spectrum should be processed by performing a baseline correction and, if necessary, smoothing. The interpretation of the spectrum involves assigning the observed absorption bands to the specific vibrational modes of the functional groups present in this compound.

Predicted Characteristic Absorption Bands

The following table summarizes the expected characteristic IR absorption bands for this compound based on its molecular structure.

Wavenumber (cm⁻¹)Functional Group & Vibrational ModeExpected Intensity
3450 - 3350N-H Asymmetric Stretch (Primary Aromatic Amine)Medium
3350 - 3250N-H Symmetric Stretch (Primary Aromatic Amine)Medium
~3050Aromatic C-H StretchMedium to Weak
2980 - 2960Aliphatic C-H Stretch (Isopropyl group)Medium to Strong
1720 - 1700C=O Stretch (Ester)Strong
1620 - 1580N-H Bend (Primary Amine) & Aromatic C=C StretchMedium
1500 - 1400Aromatic C=C StretchMedium
1385 - 1370C-H Bend (Isopropyl group, gem-dimethyl)Medium
1300 - 1250Aromatic C-N StretchStrong
1250 - 1100C-O Stretch (Ester)Strong
850 - 800C-H Out-of-plane Bend (Substituted Benzene)Strong
750 - 650C-Cl StretchMedium to Strong

Note: The exact peak positions can be influenced by the sample's physical state and intermolecular interactions.

Logical Interpretation Workflow

Spectral_Interpretation cluster_high_freq High Frequency Region (4000-2500 cm⁻¹) cluster_mid_freq Mid Frequency Region (2500-1500 cm⁻¹) cluster_fingerprint Fingerprint Region (1500-400 cm⁻¹) cluster_conclusion Conclusion start FT-IR Spectrum nh_stretch Two peaks ~3400 cm⁻¹? start->nh_stretch ch_stretch Peaks >3000 & <3000 cm⁻¹? start->ch_stretch co_stretch Strong peak ~1710 cm⁻¹? start->co_stretch nh_bend_cc Peaks ~1600 cm⁻¹? start->nh_bend_cc cn_co_stretch Strong peaks 1300-1100 cm⁻¹? start->cn_co_stretch ccl_stretch Peak ~700 cm⁻¹? start->ccl_stretch primary_amine Primary Aromatic Amine nh_stretch->primary_amine aromatic_aliphatic Aromatic & Aliphatic C-H ch_stretch->aromatic_aliphatic ester Ester Group co_stretch->ester amine_aromatic Amine Bend & Aromatic Ring nh_bend_cc->amine_aromatic ester_amine Ester & Amine C-X Bonds cn_co_stretch->ester_amine chloro Chloro Group ccl_stretch->chloro final_id Identity Confirmed: This compound primary_amine->final_id aromatic_aliphatic->final_id ester->final_id amine_aromatic->final_id ester_amine->final_id chloro->final_id

Caption: Logical workflow for the interpretation of the FT-IR spectrum.

Method Validation: Ensuring Trustworthiness and Reliability

For use in a regulated environment, the FT-IR method for the identification of this compound must be validated to demonstrate its suitability for its intended purpose.[10] The validation should be conducted in accordance with ICH Q2(R1) guidelines.[6][9] For an identification test, the key validation parameter is specificity.

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[10] For an FT-IR identification test, specificity is demonstrated by the ability of the method to distinguish between the target compound and other structurally similar compounds, potential impurities, or degradation products.

Protocol for Demonstrating Specificity:

  • Reference Spectrum: Obtain a high-quality FT-IR spectrum of a well-characterized reference standard of this compound. This spectrum will serve as the benchmark.

  • Comparison with Structurally Similar Compounds: Analyze compounds with similar structures, such as:

    • 4-aminobenzoic acid

    • Isopropyl benzoate

    • 3-aminobenzoic acid

    • 4-chlorobenzoic acid

  • Analysis of Potential Impurities: If known process impurities or degradation products are available, their FT-IR spectra should be acquired and compared.

  • Acceptance Criteria: The FT-IR spectrum of the test sample must show a high degree of similarity to the reference standard's spectrum and be clearly distinguishable from the spectra of structurally similar compounds and potential impurities. This can be assessed visually or by using a spectral correlation algorithm provided by the instrument software. A correlation value of ≥ 0.95 is often considered acceptable.

Validation ParameterObjectiveAcceptance Criteria
Specificity To demonstrate that the FT-IR method can unambiguously identify this compound.The spectrum of the test sample must match that of the reference standard and be distinct from the spectra of structurally related compounds.

Conclusion

FT-IR spectroscopy, particularly with the ATR sampling technique, is a highly effective and efficient method for the qualitative analysis and identification of this compound. By following the detailed protocol and understanding the characteristic spectral features, researchers and quality control analysts can confidently verify the identity of this critical pharmaceutical intermediate. Proper method validation, focusing on specificity, ensures the reliability and trustworthiness of the results, meeting the stringent requirements of the pharmaceutical industry.

References

  • Title: FDA Guidance for Industry: Q2A Validation of Analytical Procedures Source: gmp-compliance.org URL:[Link]
  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL:[Link]
  • Title: Quality Guidelines Source: ICH URL:[Link]
  • Title: Q2(R2) Validation of Analytical Procedures March 2024 Source: FDA URL:[Link]
  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager Magazine URL:[Link]
  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: FDA URL:[Link]
  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: FDA URL:[Link]
  • Title: Infrared Spectroscopy Source: CDN URL:[Link]
  • Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL:[Link]
  • Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL:[Link]
  • Title: Working Principle of FTIR | FTIR Spectroscopy Explained | Pharma & Analytical Chemistry Source: YouTube (Pharmaguideline) URL:[Link]
  • Title: ATR-FTIR Spectroscopy, FTIR Sampling Techniques Source: Agilent URL:[Link]
  • Title: Q2(R2) Validation of Analytical Procedures Source: FDA URL:[Link]
  • Title: IR Spectroscopy Tutorial: Amines Source: University of Calgary URL:[Link]
  • Title: 12.
  • Title: 12.8: Infrared Spectra of Some Common Functional Groups Source: Chemistry LibreTexts URL:[Link]
  • Title: IR Spectroscopy Tutorial: Esters Source: University of Calgary URL:[Link]
  • Title: 7 Applications of FTIR Analysis Source: Richmond Scientific URL:[Link]
  • Title: Difference between Ether and Ester Bonding in FTIR Spectra Source: Rocky Mountain Labs URL:[Link]
  • Title: Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods Source: Drawell URL:[Link]
  • Title: The C=O Bond, Part VI: Esters and the Rule of Three Source: Spectroscopy Online URL:[Link]
  • Title: Applications of FTIR Spectroscopy: Review Source: IJSDR URL:[Link]
  • Title: Study of the composition of amines using IR spectroscopy Source: International Journal of Academic Research and Development URL:[Link]
  • Title: 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents Source: MDPI URL:[Link]
  • Title: Infrared Spectroscopy Absorption Table Source: Chemistry LibreTexts URL:[Link]
  • Title: 24.10: Spectroscopy of Amines Source: Chemistry LibreTexts URL:[Link]
  • Title: Application of Fourier Transform Infrared Spectrophotometry in Pharmaceutical Drugs Analysis Source: Applied Spectroscopy Reviews URL:[Link]
  • Title: A Comprehensive Guide to FTIR Analysis Source: Agilent URL:[Link]
  • Title: FTIR spectra for isopropyl alcohol, toluene, and perfluorodecalin plasma polymerized coating.

Sources

Application Notes & Protocols: Leveraging Isopropyl 3-amino-4-chlorobenzoate in Solid-Phase Synthesis for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Combinatorial Chemistry

In the landscape of modern drug discovery, the efficient construction of diverse molecular libraries is paramount. Solid-phase synthesis (SPS) has emerged as a cornerstone technology, enabling the rapid and systematic preparation of compound collections for high-throughput screening.[1][2] Within this paradigm, the selection of versatile building blocks is critical. Isopropyl 3-amino-4-chlorobenzoate is a uniquely functionalized scaffold, presenting three distinct points for chemical diversification: a nucleophilic amino group, an electrophilic chlorinated aromatic ring, and an isopropyl ester. This trifecta of reactivity makes it an exceptionally valuable starting point for the solid-phase synthesis of complex heterocyclic structures, particularly benzimidazoles and other privileged scaffolds in medicinal chemistry.[3][4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of this compound in solid-phase synthesis workflows. We will delve into the underlying chemical principles, provide detailed, field-tested protocols, and discuss critical analytical methods for reaction monitoring to ensure both efficiency and reproducibility.

The Strategic Advantage of this compound

The utility of this building block lies in the orthogonal reactivity of its functional groups, which can be addressed sequentially to build molecular complexity.

  • Primary Amine: This serves as the initial anchor point to the solid support. Its nucleophilicity allows for robust attachment to a variety of resins, most commonly those functionalized with carboxylic acids (to form a stable amide bond) or other electrophilic linkers.

  • Chlorinated Benzene Ring: The chlorine atom activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a second point of diversity by reacting the resin-bound intermediate with a wide array of amines, thiols, or other nucleophiles.

  • Isopropyl Ester: The ester group can be hydrolyzed in a final cleavage step or can be used as a handle for further derivatization, for instance, through amidation with a diverse set of amines after cleavage from the resin.

This strategic, multi-stage diversification potential is what positions this compound as a powerful tool for generating libraries of novel compounds.

Experimental Workflows & Protocols

Part 1: Immobilization of the Scaffold onto Solid Support

The foundational step is the covalent attachment of this compound to a suitable solid support. The choice of resin is critical and depends on the overall synthetic strategy, particularly the desired cleavage conditions. For this workflow, we will utilize a Rink Amide resin, which allows for cleavage under moderate acidic conditions to yield a C-terminal amide—a common functional group in bioactive molecules.

Workflow for Resin Functionalization

G cluster_prep Resin Preparation cluster_coupling Coupling Protocol Resin Rink Amide Resin Swell Swell Resin (DMF, 1h) Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF, DCM, DMF) Deprotect->Wash1 Coupling Couple to Resin (2-4h, RT) Wash1->Coupling BuildingBlock Isopropyl 3-amino- 4-chlorobenzoate Activation Pre-activation (HATU/DIEA in DMF) BuildingBlock->Activation Activation->Coupling Wash2 Wash & Dry (DMF, DCM, Ether) Coupling->Wash2 Diversification Diversification Wash2->Diversification Proceed to Diversification Step

Figure 1: Workflow for immobilizing this compound onto Rink Amide resin.

Detailed Protocol 1: Resin Immobilization

  • Resin Swelling: Place Rink Amide resin (e.g., 100-200 mesh, 0.5 mmol/g loading) in a solid-phase reaction vessel. Add N,N-Dimethylformamide (DMF) to swell the resin for at least 30-60 minutes.[5][6]

  • Fmoc Deprotection: Drain the DMF. Add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat with fresh solution for 15 minutes to ensure complete removal of the Fmoc protecting group.[7]

  • Washing: Wash the resin thoroughly to remove all traces of piperidine. A typical wash cycle is: DMF (3x), Dichloromethane (DCM) (3x), DMF (3x). Perform a qualitative test (e.g., Kaiser test) to confirm the presence of free primary amines.[8][9] A positive test (deep blue beads) indicates readiness for coupling.

  • Amino Acid Coupling:

    • In a separate vial, dissolve this compound (3 eq. relative to resin loading) in DMF.

    • Add a coupling reagent such as HATU (2.9 eq.) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIEA) (6 eq.).

    • Allow the mixture to pre-activate for 1-2 minutes.

    • Add the activated solution to the washed, deprotected resin.

  • Reaction & Monitoring: Agitate the reaction mixture at room temperature for 2-4 hours. To monitor the reaction, a small sample of resin beads can be removed, washed, and subjected to a Kaiser test. A negative test (colorless or yellow beads) indicates complete coupling.

  • Final Wash: Once the reaction is complete, drain the coupling solution and wash the resin extensively with DMF (3x), DCM (3x), and finally diethyl ether (2x) before drying under vacuum.

Part 2: On-Resin Diversification via SNAr

With the scaffold securely anchored, the chlorine atom is now positioned for diversification. The electron-withdrawing nature of the adjacent carbonyl group facilitates nucleophilic aromatic substitution.

Detailed Protocol 2: Nucleophilic Aromatic Substitution

  • Resin Preparation: Swell the resin from Protocol 1 in a suitable aprotic polar solvent like DMF or N-Methyl-2-pyrrolidone (NMP).

  • Reagent Addition: Add a solution of the desired primary or secondary amine (5-10 eq.) and a base such as DIEA (5-10 eq.) in DMF. The large excess of reagents is used to drive the reaction to completion, a key advantage of solid-phase synthesis.[10][11]

  • Reaction Conditions: Seal the reaction vessel and heat to 60-80 °C. The reaction time can vary from 12 to 24 hours depending on the nucleophilicity of the amine.

  • Monitoring: Reaction progress can be monitored by cleaving a small aliquot of the resin and analyzing the product via LC-MS. This provides direct evidence of the substitution.

  • Washing: After the reaction is complete, cool the vessel to room temperature, drain the solution, and wash the resin thoroughly with DMF (3x), DCM (3x), and methanol (3x) to remove all excess reagents and byproducts.

Part 3: Cleavage and Final Product Isolation

The final step involves cleaving the molecule from the solid support. The conditions for this step are determined by the linker chemistry of the resin. For Rink Amide resin, an acidic cocktail is used.

Cleavage and Purification Workflow

G start Diversified Peptidyl-Resin wash Final Wash & Dry (DCM, Ether) start->wash cleavage Add Cleavage Cocktail (e.g., 95% TFA/TIS/H₂O) wash->cleavage react Agitate (2-3h, RT) cleavage->react filter Filter to Separate Resin Beads react->filter precipitate Precipitate Crude Product (Cold Diethyl Ether) filter->precipitate centrifuge Centrifuge & Wash Pellet precipitate->centrifuge purify Purify via RP-HPLC centrifuge->purify final_product Lyophilize to Yield Pure Product purify->final_product

Figure 2: General workflow for cleavage from the resin and purification of the final product.

Detailed Protocol 3: Cleavage from Rink Amide Resin

  • Preparation: Wash the dried, diversified resin with DCM and dry it thoroughly under a vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the synthesized molecule. A standard, non-malodorous, and effective cocktail for most sequences is a mixture of 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[12] TIS acts as a scavenger to trap reactive cations generated during cleavage.

  • Cleavage Reaction: Add the cleavage cocktail to the resin in the reaction vessel (approximately 10 mL per gram of resin). Agitate gently at room temperature for 2-3 hours.

  • Isolation: Filter the resin and collect the filtrate, which contains the cleaved product. Wash the resin beads with a small amount of fresh TFA to ensure complete recovery.

  • Precipitation: Add the TFA filtrate dropwise to a large volume of cold diethyl ether (typically 10x the volume of the filtrate) with stirring. The crude product should precipitate out of the solution.

  • Collection & Purification: Collect the precipitate by centrifugation, wash with cold ether, and dry. The crude product can then be purified to homogeneity using reverse-phase high-performance liquid chromatography (RP-HPLC).

Analytical Characterization and Quality Control

Trustworthiness in any synthetic protocol is established through rigorous analytical validation at each stage.[1][13][14]

Stage Analytical Technique Purpose Expected Outcome
Post-Coupling Kaiser TestQualitative detection of free primary amines.Negative result (yellow/colorless beads) indicates complete coupling.
On-Resin Monitoring Gel-Phase ¹³C NMRStructural confirmation of resin-bound intermediates.Appearance of characteristic signals for the attached scaffold.
On-Resin Monitoring Magic Angle Spinning (MAS) ¹H NMRHigh-resolution structural analysis on the solid support.Provides detailed proton environment data without cleaving the sample.
Post-Cleavage LC-MSAssess purity and confirm molecular weight of the crude product.A major peak corresponding to the expected mass of the final compound.
Final Product High-Resolution Mass Spectrometry (HRMS) & ¹H/¹³C NMRUnambiguous structural elucidation and purity confirmation.Data consistent with the proposed chemical structure and >95% purity.

Conclusion and Future Perspectives

This compound is a powerful and versatile building block for solid-phase synthesis. Its unique arrangement of functional groups allows for a logical and efficient three-point diversification strategy, making it ideal for the construction of large, novel chemical libraries for drug discovery and materials science. The protocols outlined in this note provide a robust framework for its successful implementation. By combining these synthetic methods with diligent in-process analytical controls, researchers can confidently and rapidly explore vast regions of chemical space, accelerating the journey from initial hit to lead candidate.

References

  • Analytical methods for the monitoring of solid phase organic synthesis.Farmaco.
  • Analytical techniques for small molecule solid phase synthesis.Current Medicinal Chemistry.
  • New efficient route for solid-phase synthesis of benzimidazole derivatives.
  • Solid-phase synthesis of benzimidazole libraries biased for RNA targets.Tetrahedron.
  • Solid phase synthesis of peptides containing novel amino acids, substituted 3-benzimidazolealanines.
  • Application of Isopropyl Benzoate in Solid-Phase Peptide Synthesis: An Investig
  • Analytical Techniques for Small Molecule Solid Phase Synthesis.
  • “Traceless” solid-phase synthesis of benzimidazole libraries.Semantic Scholar.
  • A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides.Indian Academy of Sciences.
  • Analytical Methods for Solid Phase Peptide Synthesis.
  • New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses.PubMed Central.
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Peptides, solid-phase synthesis and characterization.Electronic Journal of Biotechnology.
  • New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses.PubMed.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry.Applied Biosystems.
  • Combinatorial chemistry: A novel method in drug discovery and its application.
  • Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis.
  • Combinatorial Chemistry: Innovations and Applications.Journal of Molecular and Organic Chemistry.
  • COMBINATORIAL CHEMISTRY AND ITS APPLICATION -A MODERN SYNTHETIC APPROACH.
  • Combinatorial chemistry and its application - a review.
  • Fmoc Resin Cleavage and Deprotection.Sigma-Aldrich.
  • Isopropyl 4-amino-benzo

Sources

scale-up synthesis of Isopropyl 3-amino-4-chlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scale-Up Synthesis of Isopropyl 3-amino-4-chlorobenzoate

Abstract

This compound is a key starting material and advanced intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably as a precursor for the tyrosine kinase inhibitor Axitinib.[1][2] The successful transition from laboratory-scale synthesis to pilot or manufacturing scale requires a robust, reproducible, and safe process. This application note provides a detailed protocol and critical insights for the via Fischer-Speier esterification of 3-amino-4-chlorobenzoic acid. The guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries.

Introduction and Strategic Rationale

The primary industrial route to this compound is the direct esterification of 3-amino-4-chlorobenzoic acid with isopropanol. The Fischer-Speier esterification method is selected for its operational simplicity, cost-effectiveness, and scalability.[3] This reaction proceeds via an acid-catalyzed nucleophilic acyl substitution.

The core principle for achieving high conversion on a large scale is leveraging Le Châtelier's principle. The protocol employs a significant excess of isopropanol, which serves as both a reactant and the reaction solvent. This high concentration of one of the reactants drives the equilibrium toward the formation of the desired ester product and water. The use of a strong acid catalyst, such as sulfuric acid or thionyl chloride, is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity for attack by the weakly nucleophilic isopropanol.[4][5]

Caption: Fischer-Speier Esterification Reaction Scheme.

Hazard Analysis and Process Safety

Scaling up chemical synthesis introduces risks that may be negligible at the lab scale. A thorough understanding and mitigation of these hazards are paramount. The reduction of a nitro-group precursor to obtain the 3-amino-4-chlorobenzoic acid starting material, for instance, can be highly exothermic and requires strict temperature control.[6] All operations must be conducted in a well-ventilated area, such as a walk-in fume hood or a designated process bay, with personnel equipped with appropriate Personal Protective Equipment (PPE).

Substance CAS No. Hazards Mitigation and Handling Precautions
3-Amino-4-chlorobenzoic acid 2840-28-0Harmful if swallowed; Causes skin and serious eye irritation; May cause respiratory irritation.[7][8]Wear gloves, safety glasses, and a lab coat. Avoid breathing dust. Use in a well-ventilated area.[8][9]
Isopropanol (IPA) 67-63-0Highly flammable liquid and vapor; Causes serious eye irritation; May cause drowsiness or dizziness.Store in a flammable-rated cabinet. Ground all equipment to prevent static discharge. Use in a well-ventilated area away from ignition sources.[10]
Sulfuric Acid (H₂SO₄) 7664-93-9Causes severe skin burns and eye damage. Highly corrosive. Reacts exothermically with water/alcohols.Wear acid-resistant gloves, a face shield, and an apron. Add slowly and carefully to the alcohol solution with cooling.[3]
Sodium Bicarbonate (NaHCO₃) 144-55-8Generally low hazard. Reaction with acid generates CO₂ gas.Add slowly for neutralization to control gas evolution and prevent pressure buildup.
Ethyl Acetate 141-78-6Highly flammable liquid and vapor; Causes serious eye irritation.Handle under inert atmosphere if possible. Use away from ignition sources.

Detailed Scale-Up Synthesis Protocol (100 g Scale)

This protocol details the synthesis of this compound from 100 g of 3-amino-4-chlorobenzoic acid.

Materials and Reagents
Reagent M.W. Amount Moles Equivalents
3-Amino-4-chlorobenzoic acid171.58100.0 g0.5831.0
Isopropanol (IPA)60.101.0 L13.022.3
Sulfuric Acid (98%)98.0816.2 mL0.300.5
Ethyl Acetate88.11~1.5 L--
Sodium Bicarbonate (Sat. Sol.)84.01~2.0 L--
Brine (Sat. NaCl Sol.)58.44~500 mL--
Anhydrous Sodium Sulfate142.04~50 g--
Step-by-Step Procedure
  • Reactor Setup: Charge a 3 L, 3-neck round-bottom flask (or a suitably sized glass-lined reactor) equipped with a mechanical stirrer, a reflux condenser, and a temperature probe with 3-amino-4-chlorobenzoic acid (100.0 g).

  • Solvent Addition: Add isopropanol (1.0 L) to the reactor. Begin stirring to create a slurry.

  • Catalyst Addition (Critical Step): In an ice-water bath, cool the stirred slurry to below 20°C. Slowly add concentrated sulfuric acid (16.2 mL) dropwise via an addition funnel over 30-45 minutes. Causality: The dissolution and subsequent protonation are exothermic. A controlled addition rate is crucial to prevent a temperature runaway. Monitor the internal temperature, ensuring it does not exceed 30°C.

  • Reaction Execution: After the complete addition of the catalyst, remove the cooling bath. Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-24 hours.

  • Reaction Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[11] The reaction is complete when the starting carboxylic acid is no longer detectable.

  • Cooling and Quenching: Once complete, cool the reaction mixture to room temperature. In a separate, larger vessel (e.g., 10 L reactor or bucket), prepare a saturated solution of sodium bicarbonate (~2 L).

  • Neutralization (Critical Step): With vigorous stirring, slowly pour the reaction mixture into the sodium bicarbonate solution. Causality: This step neutralizes the sulfuric acid catalyst. The addition must be slow to safely manage the significant CO₂ evolution and prevent foaming over. Monitor the pH of the aqueous layer, adding more bicarbonate solution if necessary to reach a pH of 7-8.

  • Extraction: Transfer the quenched mixture to a large separatory funnel. Extract the aqueous slurry with ethyl acetate (3 x 500 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layer with brine (500 mL) to break any emulsions and remove bulk water. Dry the organic phase over anhydrous sodium sulfate, then filter.

  • Solvent Removal: Concentrate the filtrate on a rotary evaporator under reduced pressure to remove the ethyl acetate and excess isopropanol. This will yield the crude product, often as an oil or waxy solid.

  • Purification by Recrystallization: Dissolve the crude product in a minimal amount of hot isopropanol. Slowly add heptane or water until persistent cloudiness is observed. Re-heat gently until the solution is clear again, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.[11]

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash the filter cake with a small amount of cold heptane, and dry the product in a vacuum oven at 40-50°C until a constant weight is achieved. The expected yield is 105-115 g (85-95%).

Process Workflow and Quality Control

A systematic workflow ensures consistency and product quality at scale. Each stage should be governed by in-process controls (IPCs) and followed by final quality control (QC) analysis.

Caption: Scale-Up Synthesis and Quality Control Workflow.

Analytical Quality Control Specifications
  • Appearance: White to off-white crystalline solid.

  • Purity (HPLC): ≥ 98.0% (AUC).[12]

  • Identity (¹H NMR): Spectrum must be consistent with the structure of this compound.

  • Melting Point: 73-76°C.

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis of this compound. By understanding the chemical principles behind the Fischer-Speier esterification and adhering to strict safety and process controls, this procedure can be reliably implemented at pilot and manufacturing scales. The keys to success are effective management of reaction equilibrium, controlled handling of exothermic steps, and a robust purification strategy.

References

  • Alpha Chemika. (n.d.). 3-AMINOBENZOIC ACID For Synthesis Safety Data Sheet.
  • Oxford Lab Fine Chem LLP. (n.d.). (Pure) (p-Amino Benzoic Acid) MSDS.
  • Loba Chemie. (2016). 3-AMINOBENZOIC ACID FOR SYNTHESIS MSDS.
  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Aminobenzoic acid.
  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Aminobenzoic acid.
  • Google Patents. (n.d.). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • Google Patents. (n.d.). CN1415598A - Method for industrialized synthesizing 3,5 diamido-4-chlorobenzoic acid isobutyl alcohl.
  • Ma, Y., et al. (2018). Design, Synthesis, and Biological Evaluation of Axitinib Derivatives. Molecules, 23(3), 713.
  • Al-Dhhan, Z. T., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Future Medicinal Chemistry.
  • Patsnap. (n.d.). Preparation method of axitinib intermediate.
  • Google Patents. (n.d.). WO2016108106A1 - An improved process for preparation of axitinib.
  • Google Patents. (n.d.). CN103570696A - Method for preparing intermediate of axitinib and application of....
  • Al-Dhhan, Z. T., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PubMed.
  • ResearchGate. (n.d.). Synthesis reaction of 3-amino-4-chloro benzohydrazide.
  • SIELC Technologies. (2018). Isopropyl 3-amino-4-methylbenzoate.
  • Google Patents. (n.d.). WO2013015203A1 - Isopropyl 3-chloro-4-methylbenzoate and method for producing same.
  • Priyanka, P., et al. (2022). Isopropyl 4-aminobenzoate. Acta Crystallographica Section E: Crystallographic Communications, E78(Pt 9), 929–932.

Sources

Topic: Isopropyl 3-amino-4-chlorobenzoate: A Practical Guide to Electrophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthetic Chemist

Audience: Researchers, scientists, and drug development professionals.

Introduction: Unlocking the Synthetic Potential of a Versatile Scaffold

Isopropyl 3-amino-4-chlorobenzoate is a substituted aromatic compound that serves as a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules. Its utility stems from the unique interplay of three distinct functional groups on a benzene ring: a strongly activating amino group, a deactivating chloro group, and a deactivating isopropoxycarbonyl (ester) group. Understanding how to selectively functionalize the aromatic ring through electrophilic aromatic substitution (SEAr) is paramount to leveraging this molecule's full potential.

This guide provides an in-depth analysis of the reactivity of this compound towards common electrophiles. We will move beyond simple procedural lists to explain the underlying electronic and steric factors that govern these transformations. By exploring both direct substitution and strategies involving chemical protection, this document offers robust, field-tested protocols designed for practical application in a research setting.

Chapter 1: Regioselectivity—Predicting the Site of Reaction

The outcome of an electrophilic aromatic substitution reaction is dictated by the electronic properties of the substituents already present on the aromatic ring.[1] In our target molecule, we have a competitive landscape of directing effects.

  • Amino Group (-NH₂ at C3): The lone pair of electrons on the nitrogen atom is delocalized into the aromatic π-system, vastly increasing the ring's electron density. This makes the amino group a powerful activating substituent and a strong ortho, para-director .[2]

  • Chloro Group (-Cl at C4): Halogens are a unique case. They are deactivating due to their inductive electron withdrawal but are ortho, para-directors because of electron donation through resonance.[3]

  • Isopropoxycarbonyl Group (-COOiPr at C1): This ester group is strongly electron-withdrawing and is a deactivating , meta-director .[4]

The Hierarchy of Influence: The activating effect of the amino group is overwhelmingly dominant.[2] It powerfully directs incoming electrophiles to the positions ortho (C2) and para (C6) relative to itself. The C4 position is already blocked by the chlorine atom. Therefore, electrophilic attack is predicted to occur almost exclusively at the C2 and C6 positions . The deactivating effects of the chloro and ester groups primarily serve to moderate the overall reaction rate rather than change the regiochemical outcome.

Caption: Dominant ortho, para-directing effect of the amino group.

Chapter 2: The Aniline Challenge—Reactivity Control is Key

The high reactivity conferred by the amino group is a double-edged sword. Without proper control, several side reactions can compromise the yield and purity of the desired product.[5]

  • Over-Reactivity and Polysubstitution: The strongly activated ring can react uncontrollably, leading to multiple substitutions. For instance, direct bromination of aniline derivatives often yields di- or tri-brominated products.[6]

  • Oxidation: The electron-rich amino group is susceptible to oxidation, especially under harsh, acidic conditions, leading to the formation of colored, tarry byproducts.[5]

  • Anilinium Ion Formation: In the presence of strong acids (e.g., H₂SO₄, HNO₃), the basic amino group is protonated to form an anilinium ion (-NH₃⁺). This group is strongly deactivating and a meta-director , completely altering the intended regioselectivity of the reaction.[5][6]

  • Friedel-Crafts Complications: The amino group, being a Lewis base, reacts with the Lewis acid catalyst (e.g., AlCl₃) required for Friedel-Crafts reactions. This forms a complex that deactivates the ring, preventing the reaction from occurring.[7]

Chapter 3: The Solution—A Protection-Deprotection Strategy

To circumvent these challenges, a common and highly effective strategy is the temporary "protection" of the amino group. The most frequent approach is acetylation , converting the amine (-NH₂) into an acetamide (-NHCOCH₃).[7]

This modification has several critical benefits:

  • Moderated Reactivity: The acetyl group is still an ortho, para-director, but its activating effect is significantly attenuated, preventing over-reaction.

  • Steric Shielding: The bulkier acetyl group can favor substitution at the less hindered para position (C6).

  • Prevention of Salt Formation: The amide nitrogen is far less basic than the amine, preventing protonation under acidic conditions.

The protection is reversible, and the amino group can be restored via acid- or base-catalyzed hydrolysis after the substitution reaction is complete.

Caption: General workflow for controlled electrophilic substitution.

Chapter 4: Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 4.1: Amino Group Protection (Acetylation)

This protocol converts the starting material into its N-acetyl derivative, preparing it for controlled substitution.

Materials:

  • This compound

  • Acetic Anhydride

  • Pyridine or Sodium Acetate

  • Dichloromethane (DCM) or Ethyl Acetate

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in DCM.

  • Add a mild base, such as pyridine (1.2 eq) or sodium acetate (1.5 eq), to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor progress by TLC.

  • Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the N-acetylated product.

Protocol 4.2: Electrophilic Aromatic Substitution (Example: Bromination)

This protocol describes the bromination of the protected intermediate.

Materials:

  • N-acetylated this compound (from Protocol 4.1)

  • N-Bromosuccinimide (NBS) or Bromine (Br₂)

  • Acetic Acid or Dichloromethane (DCM)

Procedure:

  • Dissolve the N-acetylated starting material (1.0 eq) in glacial acetic acid or DCM.

  • Slowly add N-Bromosuccinimide (NBS) (1.05 eq) in portions at room temperature. Alternatively, a solution of bromine (1.05 eq) in acetic acid can be added dropwise.

  • Stir the reaction at room temperature for 2-6 hours. Monitor by TLC for the disappearance of the starting material.

  • Once the reaction is complete, pour the mixture into a beaker of ice water.

  • If a precipitate forms, collect it by vacuum filtration, wash with cold water, and dry.

  • If no precipitate forms, extract the aqueous mixture with ethyl acetate or DCM. Wash the combined organic layers with sodium thiosulfate solution (to quench excess bromine), water, and brine.

  • Dry the organic phase, filter, and concentrate to obtain the crude brominated product, which can be purified by recrystallization or column chromatography.

Protocol 4.3: Amino Group Deprotection (Hydrolysis)

This protocol removes the acetyl protecting group to yield the final substituted product.

Materials:

  • N-acetylated substituted product (from Protocol 4.2)

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Ethanol or Methanol

Procedure (Acidic Hydrolysis):

  • Suspend the N-acetylated compound (1.0 eq) in a mixture of ethanol and concentrated HCl (e.g., 5:1 v/v).

  • Heat the mixture to reflux (typically 70-80 °C) for 2-4 hours, monitoring by TLC.

  • After cooling to room temperature, carefully neutralize the mixture by adding a concentrated NaOH solution until the pH is ~7-8.

  • The product may precipitate upon neutralization. If so, collect by filtration.

  • Alternatively, remove the alcohol under reduced pressure and extract the aqueous residue with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product.

Chapter 5: Summary of Reactions and Expected Products

The following table summarizes the expected major products from various electrophilic substitution reactions, assuming the use of the N-acetyl protection strategy.

Reaction Type Electrophile Source Typical Conditions Predicted Major Product(s)
Bromination N-Bromosuccinimide (NBS)Acetic Acid, RTIsopropyl 3-amino-2-bromo-4-chlorobenzoate and/or Isopropyl 3-amino-6-bromo-4-chlorobenzoate
Chlorination N-Chlorosuccinimide (NCS)Acetic Acid, RTIsopropyl 3-amino-2,4-dichlorobenzoate and/or Isopropyl 3-amino-4,6-dichlorobenzoate
Nitration HNO₃ / H₂SO₄Acetic Anhydride, 0 °C to RTIsopropyl 3-amino-4-chloro-2-nitrobenzoate and/or Isopropyl 3-amino-4-chloro-6-nitrobenzoate
Sulfonation Fuming H₂SO₄ (Oleum)0 °C to RTIsopropyl 3-amino-4-chloro-2-sulfobenzoate and/or Isopropyl 3-amino-4-chloro-6-sulfobenzoate

Note: The ratio of C2 to C6 substitution will depend on the specific electrophile and reaction conditions, influenced by steric factors.

Caption: General mechanism of electrophilic aromatic substitution.

References

  • Testbook. (n.d.).
  • Chemistry Steps. (n.d.). Reactions of Aniline. Chemistry Steps. [Link]
  • University of Calgary. (n.d.).
  • Chemistry LibreTexts. (2019). 16.1: Limitations on Electrophilic Substitution Reactions with Substituted Benzenes. [Link]
  • Chemistry Page. (2020).
  • Reddit. (2024). When 3-aminobenzoic acid reacts with HNO3/H2SO4 apparently it makes 5-amino-2,4-dinitrobenzoic acid. Can you help me understand why?. [Link]
  • Wikipedia. (n.d.).
  • PubChem. (n.d.). 3-Amino-4-chlorobenzoic acid.
  • Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. [Link]
  • PubMed. (2022).
  • Google Patents. (n.d.). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • University of York. (n.d.).
  • Michigan State University. (n.d.).
  • PubMed Central. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. [Link]
  • PubMed. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. [Link]
  • ChemBK. (n.d.).
  • PubChem. (n.d.). Methyl 3-Amino-4-chlorobenzoate.

Sources

Application Notes & Protocols: Strategic Derivatization of the Amino Group of Isopropyl 3-amino-4-chlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and medicinal chemistry, the substituted aminobenzoate scaffold is a cornerstone for the development of novel therapeutic agents.[1] Isopropyl 3-amino-4-chlorobenzoate, in particular, serves as a versatile and high-value building block. Its structural features—a reactive aromatic amino group, an ester moiety, and a halogenated benzene ring—offer multiple points for chemical modification. The strategic derivatization of the primary amino group is a critical step in exploring the Structure-Activity Relationship (SAR) of this scaffold, enabling the synthesis of diverse compound libraries with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4][5]

This guide provides an in-depth exploration of key chemical strategies for modifying the amino group of this compound. We will delve into the causality behind experimental choices for common and effective derivatization reactions, including acylation, sulfonylation, and reductive amination. Each section presents not just a list of steps, but a self-validating protocol grounded in established chemical principles, designed for researchers, scientists, and drug development professionals.

Section 1: Physicochemical Properties & Essential Safety

Before commencing any synthetic protocol, a thorough understanding of the starting material's properties and the necessary safety precautions is paramount.

Physicochemical Data
PropertyValue
IUPAC Name Propan-2-yl 3-amino-4-chlorobenzoate
Molecular Formula C₁₀H₁₂ClNO₂
Molecular Weight 213.66 g/mol
Appearance Off-white to light yellow crystalline powder
Solubility Soluble in methanol, ethanol, ethyl acetate, DCM. Sparingly soluble in water.
CAS Number 135493-68-2
Safety & Handling

This compound and its derivatizing agents must be handled with care. Aromatic amines can be toxic, and many reagents are corrosive or irritants.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves (nitrile or neoprene).[6]

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors or dust.[7]

  • Reagent Handling: Acyl halides and sulfonyl chlorides are moisture-sensitive and react exothermically with water, releasing corrosive acids (e.g., HCl). Handle under anhydrous conditions where necessary. Strong bases and reducing agents also require careful handling.[6]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Section 2: Derivatization Strategies & Protocols

The nucleophilic character of the aromatic amino group allows for a variety of reliable bond-forming reactions. The choice of strategy depends on the desired final functional group, which in turn is guided by the therapeutic target and SAR goals.

General Experimental Workflow

The following diagram outlines the typical workflow for the derivatization, work-up, and purification process described in this guide.

G cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification & Analysis start Dissolve Isopropyl 3-amino-4-chlorobenzoate in appropriate solvent reagent Add base (if required) and derivatizing agent start->reagent react Stir at specified temperature and time reagent->react quench Quench reaction (e.g., add water/brine) react->quench Monitor via TLC/ HPLC until completion extract Perform liquid-liquid extraction quench->extract dry Dry organic layer (e.g., Na₂SO₄) extract->dry concentrate Concentrate in vacuo (Rotary Evaporator) dry->concentrate purify Purify crude product (Recrystallization or Column Chromatography) concentrate->purify analyze Characterize pure product (NMR, MS, HPLC) purify->analyze

Caption: General workflow for derivatization reactions.

Acylation: Formation of Amide Derivatives

Causality: Acylation introduces an acyl group, forming a stable amide bond. This is one of the most fundamental modifications in medicinal chemistry. The resulting amide can act as a hydrogen bond donor and acceptor, significantly altering the molecule's polarity, solubility, and interaction with biological targets. The choice of acyl chloride or anhydride determines the nature of the R-group being introduced, allowing for systematic exploration of steric and electronic effects.

Protocol: Synthesis of Isopropyl 4-chloro-3-(acetylamino)benzoate

  • Materials:

    • This compound (1.0 eq)

    • Acetyl Chloride (1.1 eq)

    • Anhydrous Dichloromethane (DCM) or Ethyl Acetate

    • Triethylamine (TEA) or Pyridine (1.5 eq)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask under a nitrogen atmosphere, dissolve this compound in anhydrous DCM (approx. 10 mL per gram of starting material).

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add triethylamine to the stirred solution.

    • Add acetyl chloride dropwise via syringe over 5-10 minutes. A white precipitate (triethylamine hydrochloride) will form.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC until the starting amine is consumed.

    • Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purification: The crude product can be purified by recrystallization from an ethanol/water or ethyl acetate/hexane solvent system to yield the pure amide.[8]

Sulfonylation: Formation of Sulfonamide Derivatives

Causality: The sulfonamide functional group is a key pharmacophore found in a wide array of drugs, including antibiotics, diuretics, and anticonvulsants.[9] It is a strong hydrogen bond donor and its tetrahedral geometry can impart favorable binding characteristics. The reaction of the amine with a sulfonyl chloride is a robust method for its synthesis.[9] The use of a base is critical to neutralize the HCl generated in situ.

Protocol: Synthesis of Isopropyl 4-chloro-3-(phenylsulfonamido)benzoate

  • Materials:

    • This compound (1.0 eq)

    • Benzenesulfonyl Chloride (1.1 eq)

    • Anhydrous Pyridine or DCM

    • 1M Hydrochloric Acid (HCl)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve this compound in anhydrous pyridine (which acts as both solvent and base) in a round-bottom flask and cool to 0 °C.

    • Slowly add benzenesulfonyl chloride to the solution. The reaction may be slightly exothermic.

    • Stir the reaction at room temperature overnight. Monitor by TLC.

    • Work-up: Pour the reaction mixture into a beaker of ice water. The product may precipitate. If it does, collect it by vacuum filtration.

    • If the product remains dissolved, transfer the mixture to a separatory funnel and extract with ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl (to remove pyridine), water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purification: Purify the crude solid by recrystallization from a suitable solvent like ethanol.[8]

Derivatization StrategyKey ReagentsCore FunctionalityRationale
Acylation Acyl Chloride, Anhydride, Base (TEA)AmideModulates polarity, H-bonding capability.
Sulfonylation Sulfonyl Chloride, Base (Pyridine)SulfonamideIntroduces key pharmacophore, strong H-bond donor.
Reductive Amination Aldehyde/Ketone, Reducing AgentSecondary/Tertiary AmineIncreases basicity, introduces alkyl diversity.
Reductive Amination: N-Alkylation

Causality: Reductive amination is a powerful and widely used method for forming C-N bonds and synthesizing secondary or tertiary amines.[10][11] The process occurs in a one-pot fashion, first forming an imine (or iminium ion) intermediate via condensation of the amine with an aldehyde or ketone, which is then immediately reduced in situ.[10][12] This method avoids the over-alkylation problems often seen with direct alkylation using alkyl halides. The choice of reducing agent is critical; mild hydride donors like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred because they selectively reduce the protonated iminium ion intermediate much faster than the starting carbonyl compound.[12][13]

Mechanism of Reductive Amination

G Amine R¹-NH₂ (this compound) Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal Carbonyl R²-CHO (Aldehyde) Carbonyl->Hemiaminal Reducer [H⁻] (e.g., NaBH(OAc)₃) Product R¹-NH-CH₂R² (Secondary Amine) Reducer->Product Hydride Attack Water_mol - H₂O Hemiaminal->Water_mol Imine Imine Water_mol->Imine Iminium Iminium Ion (Electrophilic) Imine->Iminium Protonation H_plus H⁺ Iminium->Product

Sources

Isopropyl 3-amino-4-chlorobenzoate: A Versatile Scaffold for Heterocyclic Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Multifunctional Building Block

In the landscape of modern medicinal chemistry, the efficient construction of novel heterocyclic frameworks is a cornerstone of drug discovery. Isopropyl 3-amino-4-chlorobenzoate has emerged as a particularly valuable and versatile building block due to the strategic placement of three key functional groups: a nucleophilic amine, an electrophilic ester, and a halogenated site amenable to cross-coupling reactions. This unique arrangement provides a powerful platform for the synthesis of a diverse array of heterocyclic systems, including quinazolinones, benzimidazoles, and benzodiazepines, many of which are privileged structures in pharmacologically active compounds.[1]

This technical guide provides an in-depth exploration of the synthetic utility of this compound. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols for the synthesis of this key intermediate and its subsequent transformation into complex heterocyclic targets, and offer insights into the strategic application of this building block in drug development programs.

Synthesis of the Core Building Block: this compound

The journey into the diverse applications of this compound begins with its efficient and scalable synthesis. The most common and cost-effective method is the direct esterification of 3-amino-4-chlorobenzoic acid.

Protocol 1: Fischer Esterification of 3-amino-4-chlorobenzoic acid

This protocol is adapted from the well-established Fischer esterification method, a reliable and straightforward approach for the synthesis of esters from carboxylic acids and alcohols under acidic conditions.

Reaction Scheme:

G reactant1 3-Amino-4-chlorobenzoic acid catalyst H₂SO₄ (cat.) reactant1->catalyst + reactant2 Isopropanol product This compound reactant2->product Reflux catalyst->reactant2 +

Caption: Fischer esterification of 3-amino-4-chlorobenzoic acid.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Amino-4-chlorobenzoic acid171.5810.0 g0.0583
Isopropanol60.10100 mL-
Concentrated Sulfuric Acid (98%)98.082 mL-
Saturated Sodium Bicarbonate Solution-As needed-
Brine-As needed-
Anhydrous Magnesium Sulfate-As needed-
Ethyl Acetate-As needed-
Hexanes-As needed-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-amino-4-chlorobenzoic acid (10.0 g, 0.0583 mol) and isopropanol (100 mL).

  • Stir the suspension and slowly add concentrated sulfuric acid (2 mL) dropwise.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexanes/Ethyl Acetate).

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess isopropanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (150 mL) and transfer to a separatory funnel.

  • Carefully wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid, followed by brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford this compound as a solid.

Application in Heterocyclic Synthesis: The Gateway to Privileged Scaffolds

The true power of this compound lies in its ability to serve as a linchpin for the construction of complex heterocyclic systems. The ortho-relationship of the amino and ester functionalities is particularly conducive to cyclization reactions, while the chloro-substituent opens avenues for further molecular diversification.

Synthesis of Quinazolinones: A Cornerstone of Medicinal Chemistry

Quinazolinones are a prominent class of N-heterocycles with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] The reaction of an anthranilic acid derivative with a suitable one-carbon synthon is a classic approach to this scaffold.

This protocol outlines a two-step, one-pot synthesis of a quinazolinone derivative from this compound. The initial step involves the formation of an amidine, which then undergoes intramolecular cyclization.

Reaction Workflow:

G A This compound C Phosphorus oxychloride A->C + Acetonitrile B Acetonitrile D Amidine Intermediate C->D Formation E Intramolecular Cyclization D->E Heat F 6-Chloro-2-methyl-3-isopropyl-2,3-dihydroquinazolin-4(1H)-one E->F Product

Caption: Workflow for quinazolinone synthesis.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
This compound213.665.0 g0.0234
Acetonitrile41.0550 mL-
Phosphorus Oxychloride153.332.5 mL0.0270
Saturated Sodium Bicarbonate Solution-As needed-
Ethyl Acetate-As needed-
Anhydrous Sodium Sulfate-As needed-

Procedure:

  • In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, dissolve this compound (5.0 g, 0.0234 mol) in dry acetonitrile (50 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (2.5 mL, 0.0270 mol) dropwise with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 3-4 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and carefully quench by pouring it into a stirred mixture of ice and saturated sodium bicarbonate solution until the pH is neutral.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by column chromatography to yield the desired quinazolinone.

Diversification through Palladium-Catalyzed Cross-Coupling

The chloro-substituent at the 4-position of the benzoate ring provides a handle for further functionalization via palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This allows for the introduction of a wide range of nitrogen-containing substituents, significantly expanding the chemical space accessible from this building block.

Conceptual Application: Buchwald-Hartwig Amination

Conceptual Reaction Scheme:

G reactant1 This compound catalyst Pd Catalyst reactant1->catalyst + reactant2 Amine (R-NH₂) ligand Ligand reactant2->ligand + catalyst->reactant2 + base Base ligand->base + product Isopropyl 3-amino-4-(N-substituted)benzoate base->product Heat

Caption: Conceptual Buchwald-Hartwig amination.

Conclusion: A Building Block with Broad Horizons

This compound is a highly valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds. Its trifunctional nature allows for a modular and divergent approach to the construction of complex molecular architectures. The protocols and concepts outlined in this guide provide a solid foundation for researchers to explore the full potential of this scaffold in their drug discovery and development endeavors. The strategic combination of cyclization reactions and late-stage functionalization through cross-coupling opens up a vast chemical space for the generation of novel and potent therapeutic agents.

References

  • Google Patents. Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • National Center for Biotechnology Information. Synthesis of 1-isopropyl-3-acyl-5-methyl-benzimidazolone Derivatives and Their Antimicrobial Activity.
  • Organic Chemistry Portal. Benzimidazole synthesis.
  • National Center for Biotechnology Information. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics.
  • National Center for Biotechnology Information. Isopropyl 4-aminobenzoate.
  • Google Patents. Isopropyl 3-chloro-4-methylbenzoate and method for producing same.
  • National Center for Biotechnology Information. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives.
  • National Center for Biotechnology Information. Synthesis and biological profile of substituted benzimidazoles.
  • National Center for Biotechnology Information. Palladium-catalyzed C-H activation/intramolecular amination reaction: a new route to 3-aryl/alkylindazoles.
  • ResearchGate. Synthesis of 3-Substituted 1,4-Benzodiazepin-2-ones.
  • Google Patents. SYNTHESIS OF BENZODIAZEPINE DERIVATIVES.
  • National Center for Biotechnology Information. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects.
  • National Center for Biotechnology Information. Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts.
  • MDPI. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines.
  • National Center for Biotechnology Information. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives.
  • MIT Open Access Articles. Palladium-Catalyzed Synthesis of N-Aryl Carbamates.
  • MDPI. An Update on the Synthesis of Pyrrolo[1][4]benzodiazepines.
  • Organic Chemistry Portal. Synthesis of quinazolinones.
  • ResearchGate. Synthesis reaction of 3-amino-4-chloro benzohydrazide.
  • Beilstein Journals. Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors.
  • National Center for Biotechnology Information. Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives.
  • Organic Syntheses. Benzoic acid, 4-amino-3-methyl-, ethyl ester.
  • National Center for Biotechnology Information. Isopropyl 4-amino-benzoate.
  • ResearchGate. Palladium(II)-Catalyzed Intramolecular Aminobromination and Aminochlorination of Olefins.
  • National Center for Biotechnology Information. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Isopropyl 3-amino-4-chlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for the synthesis of Isopropyl 3-amino-4-chlorobenzoate. This resource is designed to provide in-depth, practical guidance to troubleshoot common issues and improve the yield and purity of your synthesis. As Senior Application Scientists, we combine established chemical principles with field-tested insights to help you navigate the complexities of this reaction.

Frequently Asked Questions (FAQs)

Here we address some of the initial questions you might have before embarking on or troubleshooting your synthesis.

Q1: What is the most common method for synthesizing this compound and what are its main challenges?

The most prevalent and well-documented method is the Fischer-Speier esterification.[1][2] This reaction involves heating 3-amino-4-chlorobenzoic acid with isopropanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid.[1][2][3] The primary challenge is the reversible nature of the reaction, which can lead to low yields if not properly managed.[2][4][5]

Q2: Why is a strong acid catalyst necessary, and how does the amino group on the starting material affect the reaction?

An acid catalyst is crucial because it protonates the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the isopropanol.[2][6][7] However, the basic amino group on 3-amino-4-chlorobenzoic acid will neutralize some of the acid catalyst.[2][6] Therefore, a sufficient amount of acid is required to both catalyze the reaction and protonate the amine.[2][6]

Q3: What are the key strategies to maximize the yield of this compound?

To drive the reaction towards the product and improve the yield, you need to shift the equilibrium to the right, in accordance with Le Châtelier's Principle.[4][8] The two primary strategies are:

  • Using an excess of a reactant: Employing a large excess of isopropanol is a common and effective method.[2][4]

  • Removing water as it forms: Since water is a byproduct of the esterification, its removal will push the equilibrium towards the ester.[2][4][7] This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.[4][5]

Q4: What are some potential side reactions and impurities I should be aware of?

Besides unreacted starting material, potential impurities can arise from side reactions.[9] If the reaction temperature is too high or the reaction time is prolonged in the presence of a strong acid, there is a risk of decomposition or polymerization.[2] Careful monitoring and purification are essential to obtain a pure product.

Troubleshooting Guide: Addressing Low Yield and Purity Issues

This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis of this compound.

Issue 1: Low Conversion of Starting Material

Symptom: TLC or other in-process monitoring shows a significant amount of 3-amino-4-chlorobenzoic acid remaining even after the recommended reaction time.

Possible Causes & Solutions:

Possible Cause Scientific Rationale Recommended Action
Insufficient Catalyst Activity The basic amino group neutralizes the acid catalyst, rendering it inactive for the esterification reaction.[2][6] Moisture in the reagents or glassware can also deactivate the catalyst.[5]Ensure you are using a sufficient excess of the acid catalyst. Use fresh, anhydrous reagents and properly dried glassware.[10]
Reaction Has Reached Equilibrium Fischer esterification is a reversible reaction. Without measures to shift the equilibrium, the reaction will stop short of completion.[2][4][5]Increase the excess of isopropanol (can also serve as the solvent).[4] If not already in use, employ a Dean-Stark apparatus or add molecular sieves to remove the water byproduct.[4][5]
Low Reaction Temperature Esterification reactions often require elevated temperatures to proceed at a reasonable rate.[5][9]Ensure the reaction is heated to a gentle reflux.[5] The specific temperature will depend on the boiling point of isopropanol.

Troubleshooting Workflow for Low Conversion:

LowConversionWorkflow Start Low Conversion Observed CheckCatalyst Is the catalyst amount and activity sufficient? Start->CheckCatalyst CheckEquilibrium Is the equilibrium shifted towards the product? CheckCatalyst->CheckEquilibrium Yes AddCatalyst Add fresh, anhydrous catalyst. CheckCatalyst->AddCatalyst No CheckTemp Is the reaction temperature adequate? CheckEquilibrium->CheckTemp Yes IncreaseAlcohol Increase excess of isopropanol. CheckEquilibrium->IncreaseAlcohol No IncreaseTemp Increase temperature to reflux. CheckTemp->IncreaseTemp No Monitor Continue monitoring reaction progress. CheckTemp->Monitor Yes AddCatalyst->Monitor RemoveWater Implement water removal (e.g., Dean-Stark). IncreaseAlcohol->RemoveWater RemoveWater->Monitor IncreaseTemp->Monitor SynthesisWorkflow Setup 1. Reaction Setup: 3-amino-4-chlorobenzoic acid + excess isopropanol Catalyst 2. Catalyst Addition: Slowly add conc. H₂SO₄ Setup->Catalyst Reflux 3. Reflux: Heat and monitor by TLC Catalyst->Reflux Workup 4. Work-up: Cool and pour into ice water Reflux->Workup Neutralize 5. Neutralization: Add 10% Na₂CO₃ solution (pH > 8) Workup->Neutralize Extract 6. Extraction: Extract with ethyl acetate Neutralize->Extract Wash 7. Washing: Wash with brine Extract->Wash Dry 8. Drying: Dry over Na₂SO₄ Wash->Dry Evaporate 9. Solvent Removal: Rotary evaporation Dry->Evaporate Purify 10. Purification: Recrystallization Evaporate->Purify

Caption: Step-by-step workflow for the synthesis of this compound.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Fischer Esterification.
  • Benchchem. (n.d.). Troubleshooting common problems in Fischer esterification of carboxylic acids.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
  • ResearchGate. (n.d.). Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid.
  • Filo. (2025, July 8). What are possible sources of error in an esterification lab?
  • Chemistry LibreTexts. (2021, August 16). 3: Esterification (Experiment).
  • Priyanka, T. R., et al. (2022). Isopropyl 4-aminobenzoate. IUCrData, 7(9), x220904.
  • Benchchem. (n.d.). Application Notes and Protocols for the Esterification of 4-Amino-2-chlorobenzoic Acid.
  • Organic Chemistry Portal. (n.d.). Fischer Esterification.
  • Benchchem. (n.d.). optimizing reaction conditions for esterification of 4-aminobenzoic acid.

Sources

Technical Support Center: Troubleshooting Side Reactions in the Synthesis of Isopropyl 3-amino-4-chlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Isopropyl 3-amino-4-chlorobenzoate. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. Instead of a rigid protocol, we offer a dynamic troubleshooting resource in a question-and-answer format, grounded in mechanistic principles and practical field experience. Our goal is to empower you to diagnose issues, mitigate side reactions, and optimize your synthetic outcomes.

Section 1: Understanding the Core Synthesis and Its Challenges

This compound is typically synthesized via one of two primary routes, each beginning with 4-chloro-3-nitrobenzoic acid.[1] The choice of route can significantly influence the side reaction profile.

  • Route A: Esterification First. In this pathway, the carboxylic acid is first esterified with isopropanol, followed by the reduction of the nitro group.

  • Route B: Reduction First. This route involves the initial reduction of the nitro group to an amine, followed by the esterification of the resulting 3-amino-4-chlorobenzoic acid.

The key challenges in this synthesis stem from the inherent reactivity of the starting materials and intermediates. The Fischer esterification is a reversible equilibrium-driven process, complicated by the basicity of the amino group which can neutralize the acid catalyst.[2][3] Furthermore, the reduction of the nitro group in the presence of a chloro-substituent carries the risk of hydrodechlorination.[4]

cluster_route_a Route A: Esterification First cluster_route_b Route B: Reduction First A_start 4-Chloro-3-nitrobenzoic Acid A_inter Isopropyl 4-chloro-3-nitrobenzoate A_start->A_inter Isopropanol, H+ Catalyst A_end Product: Isopropyl 3-amino-4-chlorobenzoate A_inter->A_end Reduction (e.g., H2, Cat.) B_start 4-Chloro-3-nitrobenzoic Acid B_inter 3-Amino-4-chlorobenzoic Acid B_start->B_inter Reduction (e.g., H2, Cat.) B_end Product: Isopropyl 3-amino-4-chlorobenzoate B_inter->B_end Isopropanol, H+ Catalyst

Caption: Primary synthetic pathways to this compound.

Section 2: Troubleshooting Guide

This section addresses specific experimental issues. Each problem is followed by an analysis of probable causes and actionable solutions.

Question 1: My Fischer esterification has a very low yield. Thin-Layer Chromatography (TLC) shows a significant amount of unreacted aminobenzoic acid. What's going wrong?

Answer: This is the most common issue encountered during the esterification of aminobenzoic acids. The root causes are typically twofold: the reversible nature of the reaction and the basicity of the amino group.

Cause A: Unfavorable Reaction Equilibrium The Fischer esterification is a reversible reaction where a carboxylic acid and an alcohol form an ester and water.[3] R-COOH + R'-OH ⇌ R-COOR' + H₂O If water is not removed, the reaction will reach equilibrium with substantial starting material remaining.

  • Solution: Drive the equilibrium toward the product. According to Le Chatelier's Principle, you can achieve this by:

    • Using a Large Excess of Alcohol: Employ a 5- to 10-fold molar excess of isopropanol to shift the equilibrium forward.[2]

    • Removing Water: If feasible for your setup, use a Dean-Stark apparatus to remove water as it forms.[2]

Cause B: Insufficient Acid Catalyst The amino group (-NH₂) on the benzene ring is basic and will be protonated by the strong acid catalyst (e.g., H₂SO₄). This non-catalytic consumption of acid means that a merely catalytic amount is often insufficient.[2][3]

  • Solution: Increase the amount of acid catalyst. For aminobenzoic acids, it is common to require a stoichiometric amount of the acid catalyst to ensure enough is available to both protonate the amine and catalyze the esterification.[3]

cluster_main Fischer Esterification: Key Issues cluster_solutions Solutions start 3-Amino-4-chlorobenzoic Acid + Isopropanol protonated_amine Protonated Amine (Unreactive) start->protonated_amine H+ (Consumed) ester_product Desired Ester Product start->ester_product H+ (Catalyst) sol1 Increase H+ Concentration protonated_amine->sol1 ester_product->start H2O (Hydrolysis) sol2 Use Excess Isopropanol Remove Water ester_product->sol2 water Water (Byproduct)

Caption: Causality diagram for low yield in Fischer esterification.

Question 2: During the reduction of Isopropyl 4-chloro-3-nitrobenzoate using H₂ and Palladium on Carbon (Pd/C), I'm observing a significant byproduct with a lower molecular weight. What is it?

Answer: You are likely observing hydrodechlorination, a common side reaction during catalytic hydrogenation of halogenated aromatic compounds.

Cause: Catalytic Hydrodechlorination Palladium on carbon (Pd/C) is a highly active catalyst that can cleave the carbon-chlorine bond in the presence of hydrogen, replacing the chlorine atom with hydrogen.[4] This results in the formation of Isopropyl 3-aminobenzoate as a major impurity.

  • Solutions:

    • Change the Catalyst: Raney Nickel is often a suitable alternative for reducing nitro groups on halogenated rings as it is generally less prone to causing dehalogenation.[4]

    • Use Metal/Acid Reduction: A classic and effective alternative is to use metals like iron (Fe) or tin (Sn) in an acidic medium (e.g., acetic acid or HCl).[4] These conditions are highly chemoselective for the nitro group and will not affect the aryl chloride.

    • Optimize Hydrogenation Conditions: If you must use Pd/C, try lowering the hydrogen pressure, reducing the reaction temperature, and minimizing the reaction time. Monitor the reaction closely by TLC or HPLC to stop it as soon as the starting material is consumed.

ParameterConditionRationale
Catalyst Raney Nickel or Fe/AcOHLower propensity for C-Cl bond cleavage.[4]
H₂ Pressure Lower (e.g., 1-2 atm)Reduces catalyst activity towards dehalogenation.
Temperature Room TemperatureSlower kinetics may favor nitro reduction over dehalogenation.
Monitoring Frequent TLC/HPLCPrevents over-reduction once the nitro group is gone.

Table 1: Recommended Adjustments to Mitigate Hydrodechlorination.

Question 3: My reaction mixture turns dark brown or black during the Fischer esterification, and I'm getting a complex mixture of products.

Answer: Significant darkening of the reaction mixture is a strong indicator of decomposition or polymerization, often caused by overly harsh reaction conditions.

Cause: Decomposition and/or Polymerization Heating aminobenzoic acids at high temperatures in the presence of strong, concentrated acid can lead to degradation.[2] Additionally, intermolecular reactions can occur. The amino group of one molecule can attack the activated carboxylic acid of another, leading to the formation of polyamide oligomers, although this is generally less favorable than esterification in the presence of a large excess of alcohol.

  • Solutions:

    • Control the Temperature: Avoid excessively high temperatures. Maintain a gentle reflux and use a heating mantle with a temperature controller.

    • Limit Reaction Time: Do not let the reaction run for an unnecessarily long time. Monitor the reaction's progress and work it up as soon as the starting material has been consumed.[2]

    • Ensure Proper Acid Addition: Add concentrated sulfuric acid slowly and with cooling, as the initial protonation is highly exothermic.

Section 3: Frequently Asked Questions (FAQs)

  • Q1: Which synthetic route is better, esterification first (Route A) or reduction first (Route B)?

    • A1: Both routes are viable, but they present a trade-off.

      • Route A (Esterification first) is often preferred. The esterification of the nitro-substituted acid avoids the complication of the basic amino group, potentially leading to a cleaner reaction. However, the subsequent reduction step carries the risk of dehalogenation.

      • Route B (Reduction first) avoids the dehalogenation risk to the final product. However, the esterification of 3-amino-4-chlorobenzoic acid is more challenging due to the issues described in Question 1. If you have a robust protocol for this specific esterification, this route can be very effective.

  • Q2: What is the best way to purify the final product and remove unreacted starting acid?

    • A2: Purification is best achieved through acid-base extraction during the work-up. After the reaction, the mixture is typically quenched in water and the excess acid is neutralized. By adjusting the pH to be slightly basic (e.g., pH 8-9 with sodium carbonate solution), you can exploit the difference in acidity between the starting material and the product.[3][5]

      • Unreacted 3-amino-4-chlorobenzoic acid will be deprotonated to form a water-soluble carboxylate salt.

      • The product, this compound, is a neutral ester and will remain in the organic layer (e.g., ethyl acetate or dichloromethane). Separating the layers effectively removes the unreacted starting material.

  • Q3: What analytical techniques are recommended for monitoring the reaction and assessing final purity?

    • A3: A combination of techniques is ideal.

      • TLC is excellent for real-time reaction monitoring.

      • High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative analysis of purity and detecting isomeric impurities or byproducts like the dechlorinated compound.[6][7]

      • NMR (¹H and ¹³C) is essential for structural confirmation of the final product and identification of impurities if they are present in sufficient quantities.

      • Mass Spectrometry (MS) , often coupled with GC or LC, is invaluable for identifying the molecular weights of byproducts, confirming the presence of dechlorinated or other unexpected species.

Section 4: Key Experimental Protocols

The following are generalized, self-validating protocols. You must monitor your reaction's progress by TLC or another appropriate method to determine the optimal reaction time.

Protocol 1: Fischer Esterification (Route B)

This protocol is for the esterification of 3-amino-4-chlorobenzoic acid.

  • Setup: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-amino-4-chlorobenzoic acid (1.0 eq).

  • Reagents: Add a 10-fold molar excess of dry isopropanol.

  • Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (1.0 - 1.2 eq) dropwise. The mixture may warm up and a precipitate of the amine salt may form.[3]

  • Reaction: Heat the mixture to a gentle reflux. The precipitate should dissolve as the reaction proceeds.

  • Monitoring: Monitor the consumption of the starting material by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase).

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Pour the reaction mixture into a beaker containing ice water.

  • Neutralization & Extraction: Slowly add a 10% aqueous sodium carbonate solution until the pH of the mixture is ~8. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by column chromatography or recrystallization.

Protocol 2: Nitro Group Reduction with Iron (Route A)

This protocol is for the reduction of Isopropyl 4-chloro-3-nitrobenzoate.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Isopropyl 4-chloro-3-nitrobenzoate (1.0 eq) and glacial acetic acid.

  • Reagent: Add iron powder (Fe, ~3.0 eq).

  • Reaction: Heat the stirred suspension to 80-90 °C.

  • Monitoring: Monitor the reaction by TLC until the starting material is no longer visible.

  • Work-up: Cool the reaction mixture and filter it through a pad of celite to remove the iron salts.

  • Isolation: Dilute the filtrate with water and neutralize carefully with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

References

  • Google Patents. (n.d.). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments (6th ed.). Cengage Learning. (General principles illustrated in Benzocaine synthesis). A representative procedure is available on ResearchGate: Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid.
  • Google Patents. (n.d.). CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid.
  • European Patent Office. (n.d.). EP0206635B1 - Preparation of 3-amino-4-hydroxybenzoic acids.
  • Chegg.com. (2023). If the Fischer esterification of para-aminobenzoic acid (PABA) did not reach completion....
  • SIELC Technologies. (2018). Isopropyl 3-amino-4-methylbenzoate.
  • Chemistry LibreTexts. (2021). 3: Esterification (Experiment).
  • PubChem. (n.d.). 4-Chloro-3-nitrobenzoic acid.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction.
  • PrepChem.com. (n.d.). A--Preparation of 4-chloro-3-nitrobenzoic acid.

Sources

Technical Support Center: Isopropyl 3-amino-4-chlorobenzoate Impurity Identification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the identification and characterization of impurities in Isopropyl 3-amino-4-chlorobenzoate. This guide is designed for researchers, analytical scientists, and drug development professionals. Here, we address common challenges and questions encountered during the impurity profiling of this active pharmaceutical ingredient (API) intermediate. Our focus is on providing not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your laboratory work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the impurity landscape of this compound.

Q1: What are the most probable process-related impurities I should expect to find in a sample of this compound?

A1: The impurity profile of this compound is intrinsically linked to its synthetic route. Typically, it is synthesized via the esterification of 3-amino-4-chlorobenzoic acid with isopropanol. Therefore, potential impurities can be categorized based on their origin.[1][2]

  • Starting Materials & Reagents: The most obvious impurities are unreacted starting materials.

    • 3-amino-4-chlorobenzoic acid: The primary starting material.[3] Its presence indicates an incomplete reaction.

    • Isopropanol: The esterifying alcohol. While often removed during workup, residual amounts may persist.

  • Synthesis By-products: Side reactions during the esterification can lead to related substances.

    • Di-isopropyl ether: Can form from the self-condensation of isopropanol under acidic conditions.

    • Isomeric Impurities: If the starting material (3-amino-4-chlorobenzoic acid) contains isomeric impurities, such as 4-amino-3-chlorobenzoic acid, these will likely carry through to form the corresponding isopropyl ester impurities.[4]

  • Intermediates: Depending on the specific synthetic pathway for the starting acid, related intermediates could also be present in trace amounts.[5]

Q2: What are the regulatory standards for identifying and qualifying impurities in a drug substance like this?

A2: The primary regulatory framework is provided by the International Council for Harmonisation (ICH), specifically the ICH Q3A(R2) guideline for Impurities in New Drug Substances .[6][7][8] This guideline establishes thresholds for reporting, identifying, and qualifying impurities based on the Maximum Daily Dose (MDD) of the final drug product.

The core principle is that impurities present above a certain level must have their structures elucidated (identification) and be assessed for safety (qualification).[1][9]

Table 1: ICH Q3A(R2) Thresholds for Reporting, Identification, and Qualification [1]

Maximum Daily Dose (MDD)Reporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg/day (whichever is lower)0.15% or 1.0 mg/day (whichever is lower)
> 2 g/day 0.03%0.05%0.05%

Understanding these thresholds is critical as it dictates the analytical rigor required. Any impurity detected at or above the identification threshold necessitates structural characterization.[9]

Q3: What analytical techniques are considered the gold standard for impurity identification?

A3: A multi-technique, or "orthogonal," approach is essential for robust impurity profiling. No single technique can provide all the necessary information.[10]

  • High-Performance Liquid Chromatography (HPLC/UPLC): This is the cornerstone technique for separation and quantification.[2][11] A well-developed, stability-indicating HPLC method is required to separate the API from all potential impurities. UV/PDA detectors are standard for initial detection and quantitation.

  • Mass Spectrometry (MS): When coupled with HPLC (LC-MS), MS provides critical molecular weight information for each separated impurity, which is the first step in structural identification.[12][13] High-resolution mass spectrometry (HRMS) can provide accurate mass data to help determine elemental composition.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for the unequivocal structural elucidation of unknown compounds.[15][16] It provides detailed information about the molecular structure, connectivity of atoms, and stereochemistry.[15][17] Isolation of the impurity is often required to obtain clean NMR data.[18]

The synergy between these techniques forms the basis of modern impurity profiling.[10]

G cluster_0 Impurity Profiling Workflow Detection Detection & Quantitation (HPLC-UV/PDA) Identification Preliminary Identification (LC-MS) Detection->Identification Impurity > 0.10%? Separation Separation & Isolation (Prep-HPLC) Elucidation Structure Elucidation (NMR) Separation->Elucidation Identification->Separation Structure Unknown? Report Final Report & Qualification Elucidation->Report

Caption: General workflow for impurity identification and characterization.

Q4: Why is a forced degradation (stress testing) study necessary, and what does it involve?

A4: Forced degradation studies are a regulatory requirement (ICH Q1A) and a critical part of drug development.[19][20] Their purpose is twofold:

  • To Identify Degradation Products: The study deliberately degrades the drug substance under more severe conditions than accelerated stability testing to rapidly identify potential degradation products that could form during storage.[20][21] This helps establish the degradation pathways.

  • To Demonstrate Method Specificity: It proves that your analytical method (e.g., HPLC) is "stability-indicating." This means the method can successfully separate the degradation products from the API and from each other, ensuring that any decrease in API concentration over time is accurately measured.[19]

A typical forced degradation study involves exposing this compound to the following conditions:[20][22]

  • Acidic Hydrolysis: e.g., 0.1 N HCl

  • Basic Hydrolysis: e.g., 0.1 N NaOH

  • Oxidation: e.g., 3% H₂O₂

  • Thermal Stress: e.g., 80°C dry heat

  • Photolytic Stress: Exposure to UV and visible light as per ICH Q1B guidelines.

The goal is to achieve a target degradation of 5-20%, which is sufficient to produce and detect degradation products without destroying the molecule entirely.[21]

Section 2: Troubleshooting Guide

This section provides solutions to specific experimental problems in a question-and-answer format.

HPLC/UPLC Issues

A: Peak tailing is a common issue, especially with amine-containing compounds like this compound. The primary cause is often secondary interactions between the basic amine group and acidic residual silanol groups on the surface of the silica-based C18 column.[23]

Troubleshooting Workflow:

G Start Peak Tailing Observed Check_pH Is Mobile Phase pH 2.5-3.5 or 8-10? Start->Check_pH Adjust_pH Adjust pH with Formic Acid (low) or Ammonium Bicarbonate (high) Check_pH->Adjust_pH No Check_Column Is an End-Capped Column being used? Check_pH->Check_Column Yes Adjust_pH->Check_Column Change_Column Switch to a high-quality end-capped C18 column Check_Column->Change_Column No Check_Conc Is the sample concentration too high? Check_Column->Check_Conc Yes Change_Column->Check_Conc Dilute_Sample Dilute the sample and re-inject Check_Conc->Dilute_Sample Yes End Peak Shape Improved Check_Conc->End No Dilute_Sample->End

Caption: Troubleshooting decision tree for HPLC peak tailing.

  • Mobile Phase pH: At intermediate pH, the amine can be protonated and interact strongly with deprotonated silanols.

    • Solution: Adjust the mobile phase to a low pH (e.g., 2.5-3.0) with an acid like formic or phosphoric acid. This protonates the silanols, minimizing the interaction.[23]

  • Column Type: Not all C18 columns are created equal. Older or lower-quality columns have more active silanol sites.

    • Solution: Use a modern, high-purity, end-capped C18 column. End-capping "blocks" most of the residual silanols.[23]

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to poor peak shape.

    • Solution: Dilute your sample and re-inject. If the peak shape improves, you were likely overloading the column.[23]

MS Detection & Identification Issues

A: This is a classic case of an isomeric impurity. Isomers have the same molecular formula and thus the same molecular weight, but different structural arrangements. They cannot be distinguished by MS alone.

Causality & Solution:

  • Probable Cause: The most likely source is an isomer of the starting material, such as 4-amino-3-chlorobenzoic acid or 3-amino-2-chlorobenzoic acid , which co-reacted to form an isomeric ester.

  • Analytical Strategy:

    • Chromatographic Separation: Your primary goal is to separate the isomer from the API. Modify your HPLC method (e.g., change the gradient slope, try a different column chemistry like a phenyl-hexyl phase) to achieve baseline resolution. Good separation is key.

    • Structural Elucidation (NMR): Once the isomeric impurity is chromatographically resolved and isolated (via preparative HPLC), its definitive structure must be determined using NMR. 1D and 2D NMR experiments (like COSY, HSQC, and HMBC) will reveal the precise substitution pattern on the aromatic ring, allowing you to distinguish it from the parent molecule.

Section 3: Experimental Protocols

These protocols provide a starting point for your laboratory work. They should be validated for your specific equipment and samples.

Protocol 1: General Purpose HPLC-UV Method for Impurity Profiling

This method is designed as a robust starting point for detecting process and degradation impurities.

  • Instrumentation & Materials:

    • HPLC or UPLC system with a PDA or UV detector.

    • Column: High-quality, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Diluent: 50:50 Acetonitrile:Water.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 245 nm (Verify with a UV scan of the API).

    • Injection Volume: 5 µL

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 10
      25.0 90
      30.0 90
      30.1 10

      | 35.0 | 10 |

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in the diluent to a final concentration of approximately 0.5 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Rationale: The gradient elution ensures that impurities with a wide range of polarities can be separated and detected.[24] Formic acid is used as a mobile phase modifier to improve peak shape and is compatible with mass spectrometry.[25]

Protocol 2: Forced Degradation Study

This protocol outlines the conditions for stress testing. Analyze all stressed samples against an unstressed control sample.

  • Prepare Stock Solution: Prepare a 1.0 mg/mL solution of this compound in a 50:50 Acetonitrile:Water mixture.

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 1.0 N HCl.

    • Heat at 60°C for 4 hours.

    • Cool, neutralize with 1 mL of 1.0 N NaOH, and dilute to 10 mL with diluent.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 1.0 N NaOH.

    • Keep at room temperature for 2 hours.

    • Cool, neutralize with 1 mL of 1.0 N HCl, and dilute to 10 mL with diluent.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 6% H₂O₂.

    • Keep at room temperature for 6 hours, protected from light.

    • Dilute to 10 mL with diluent.

  • Thermal Degradation:

    • Spread a thin layer of solid API powder in a petri dish.

    • Place in an oven at 80°C for 48 hours.

    • Prepare a sample for HPLC analysis at the target concentration.

  • Analysis:

    • Analyze all samples using the validated stability-indicating HPLC method (Protocol 1).

    • Check for peak purity of the main API peak and identify any new degradation peaks.

Rationale: The conditions are chosen to induce measurable degradation (target 5-20%) to reveal potential degradation pathways without completely destroying the sample.[20][21] Neutralization of acid/base stressed samples is crucial to prevent further degradation on the HPLC column.

References
  • Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. [Link]
  • Toref-Standards. (2023, February 15). NMR Applications in Pharmaceutical Impurity Profiling. [Link]
  • International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]
  • CONICET. (n.d.).
  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. [Link]
  • Moravek. (n.d.). Applications of NMR in Pharmaceutical Analysis. [Link]
  • ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. [Link]
  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]
  • New Food Magazine. (2014, October 28). NMR spectroscopy: Quality control of pharmaceutical products. [Link]
  • R Discovery. (n.d.).
  • BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. [Link]
  • SIELC Technologies. (2018, May 16).
  • SciSpace. (2016, December 14).
  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. [Link]
  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]
  • Waters Corporation. (n.d.).
  • Advances in Bioresearch. (2025, March 13). Impurity profiling Techniques for Pharmaceuticals – A Review. [Link]
  • ResearchGate. (n.d.). Techniques for impurity profiling. [Link]
  • National Institutes of Health (NIH). (n.d.).
  • International Journal of Trend in Scientific Research and Development. (2020, November 11). Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]
  • BioPharmaSpec. (n.d.).
  • PubMed. (2016, May 25). Analytical advances in pharmaceutical impurity profiling. [Link]
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • BioPharmaSpec. (2025, June 11). Managing Product-Related Impurities in Synthetic Peptides. [Link]
  • AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. [Link]
  • Veeprho. (n.d.). Isopropyl (2-amino-6-((4-fluorobenzyl)(nitroso)amino)pyridin-3-yl)
  • PubMed. (n.d.). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. [Link]
  • Asian Journal of Chemistry. (n.d.). Isolation, Identification and Characterization of Process Related Impurity in 2-Isopropyl-4-hydroxy Anisole. [Link]
  • ChemBK. (n.d.).
  • Waters Corporation. (n.d.).
  • Waters Corporation. (n.d.). Synthetic Peptide Characterization and Impurity Profiling Using a Compliance-Ready LC-HRMS Workflow. [Link]
  • Chemsrc. (2025, May 19). This compound Suppliers, Manufacturers & Traders. [Link]
  • PubChem. (n.d.). 3-Amino-4-chlorobenzoic acid. [Link]

Sources

Technical Support Center: Isopropyl 3-amino-4-chlorobenzoate Impurity Profiling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Isopropyl 3-amino-4-chlorobenzoate is a key starting material and intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate is paramount, as any impurities can carry through the synthetic process and compromise the quality, safety, and efficacy of the final drug product. Rigorous impurity profiling is therefore not just a quality control measure, but a critical component of regulatory compliance and patient safety.

This guide provides a comprehensive technical resource for researchers, analytical chemists, and drug development professionals involved in the impurity profiling of this compound. It offers insights into the origin of impurities, robust analytical strategies, and detailed troubleshooting for common experimental challenges, all grounded in established scientific principles and regulatory expectations.

Section 1: The Impurity Landscape

Understanding the potential sources of impurities is the first step in developing a robust analytical control strategy. Impurities in a drug substance are classified by the International Council for Harmonisation (ICH) into organic impurities, inorganic impurities, and residual solvents.[1][2][3]

  • Organic Impurities: These are the most common and structurally diverse class of impurities. They can arise from various stages of the manufacturing process or upon storage.[1][2]

    • Starting Materials & Intermediates: Unreacted starting materials or intermediates from preceding synthetic steps.

    • By-products: Formed from side reactions during the synthesis.

    • Degradation Products: Formed by the degradation of the intermediate during manufacturing or storage.

For this compound, the synthesis typically involves the reduction of a nitro group and esterification of a carboxylic acid. A common synthetic precursor is 3-nitro-4-chlorobenzoic acid.[4] This pathway can introduce several potential process-related impurities.

Table 1: Potential Organic Impurities in this compound

Impurity NameStructure (if available)Probable Origin
3-Amino-4-chlorobenzoic acidC₇H₆ClNO₂[5]Incomplete esterification or hydrolysis of the ester.
Isopropyl 3-nitro-4-chlorobenzoateC₁₀H₁₀ClNO₄Incomplete reduction of the nitro group.
4-Chloro-3-nitrobenzoic acidC₇H₄ClNO₄Unreacted starting material.[4]
Di-isopropyl 3,3'-azoxy-4,4'-dichlorodibenzoate-By-product from incomplete reduction of the nitro group.
Isomer Impurities (e.g., Isopropyl 4-amino-3-chlorobenzoate)C₁₀H₁₂ClNO₂Impurities in starting materials or isomerization during synthesis.

Section 2: Analytical Strategy & Methodology

High-Performance Liquid Chromatography (HPLC) with UV detection is the cornerstone technique for separating and quantifying impurities in pharmaceutical intermediates like this compound. Its versatility and sensitivity are well-suited for this application.[6]

Recommended HPLC-UV Protocol

This protocol provides a robust starting point for method development. Optimization will be necessary based on the specific impurity profile and instrumentation used.

Objective: To separate and quantify known and unknown impurities in a sample of this compound.

Materials:

  • HPLC or UHPLC system with a UV/DAD detector

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)[6]

  • Formic acid (0.1%) or Phosphate buffer (pH-adjusted)

  • Water (HPLC grade)

  • This compound reference standard and sample

  • Class A volumetric flasks and pipettes

Step-by-Step Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water. Filter through a 0.22 µm filter.

    • Mobile Phase B: Acetonitrile. Filter through a 0.22 µm filter.

    • Rationale: A C18 column provides excellent hydrophobic retention for the aromatic ring system. Using a low-ionic-strength acid like formic acid helps to protonate the amine group, ensuring a single ionic species and thus a sharp, symmetrical peak. It is also MS-compatible.[7]

  • Sample Preparation:

    • Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (Diluent). This creates a stock solution of approximately 500 µg/mL.

    • Rationale: The sample should be dissolved in a solvent mixture that is similar to or weaker than the initial mobile phase composition to prevent peak distortion.[8][9]

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 3.5 µm

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C[10]

    • Detection Wavelength: 245 nm (or as determined by UV scan of the main peak)

    • Injection Volume: 10 µL[11]

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 70 30
      20.0 30 70
      25.0 30 70
      25.1 70 30

      | 30.0 | 70 | 30 |

    • Rationale: A gradient elution is necessary to elute both early-retaining polar impurities (like the starting acid) and late-retaining nonpolar impurities within a reasonable runtime, while maintaining good resolution around the main analyte peak.

  • System Suitability Test (SST):

    • Before sample analysis, perform at least five replicate injections of a standard solution.

    • Calculate the %RSD (Relative Standard Deviation) for peak area and retention time.

    • Trustworthiness Check: The system is only considered suitable for analysis if it meets pre-defined criteria, ensuring the reliability of the generated data.

      Parameter Acceptance Criteria
      %RSD of Peak Area ≤ 2.0%
      %RSD of Retention Time ≤ 1.0%

      | Tailing Factor | 0.8 - 1.5 |

  • Analysis & Quantification:

    • Inject a blank (diluent), a reference standard solution, and the sample solution(s).

    • Identify impurities in the sample chromatogram by their retention times relative to the main peak.

    • Quantify impurities using area normalization, assuming the response factor of the impurities is the same as the main analyte. For impurities at or above the identification threshold (typically 0.10%), structural identification and the determination of a specific relative response factor may be required.[1][12]

Section 3: Troubleshooting Guide (Q&A)

Q1: My main peak is tailing or fronting. What are the likely causes and solutions?

  • Answer: Poor peak shape is a common issue that compromises accurate integration and resolution.[13]

    • Cause 1: Column Overload. The concentration of your sample is too high, saturating the stationary phase.

      • Solution: Dilute your sample (e.g., 1:5 or 1:10) and re-inject.[9] If the peak shape improves, overload was the issue.

    • Cause 2: Secondary Interactions. The basic amine group on your analyte can interact with acidic silanol groups on the silica-based C18 column, causing tailing.

      • Solution 1: Adjust the mobile phase pH. Ensure your buffer or acid additive (like formic acid) is effectively protonating the amine. A pH between 2.5 and 3.5 is a good target.

      • Solution 2: Use an "end-capped" C18 column or a column with a different stationary phase (e.g., a polar-embedded phase) designed to minimize these secondary interactions.

    • Cause 3: Sample Solvent Mismatch. If your sample is dissolved in a much stronger solvent than the initial mobile phase (e.g., 100% Acetonitrile), it can cause the peak to distort.

      • Solution: Whenever possible, dissolve your sample in the initial mobile phase composition.[8][9]

Q2: I'm seeing a new, unexpected peak in my sample chromatogram. How do I determine if it's real?

  • Answer: Distinguishing a real impurity from an artifact is crucial.

    • Step 1: Inject a Blank. Inject your diluent (the same solvent used to prepare your sample). If the peak is present in the blank, it may be a solvent impurity, a contaminant from your sample vial, or carryover from a previous injection.

    • Step 2: Check for Carryover. Inject a blank immediately after a concentrated sample injection. If the peak appears in the blank, you have carryover.

      • Solution: Develop a robust needle wash procedure for your autosampler, using a strong solvent to clean the injection system between runs.

    • Step 3: Evaluate for Degradation. Is the sample freshly prepared? this compound, like many aromatic amines, can be susceptible to oxidation or light degradation.

      • Solution: Prepare a fresh sample, protecting it from light, and inject it immediately. If the peak area is significantly smaller or absent, you are likely seeing a degradant. Consider using amber vials.

Q3: Two impurity peaks are co-eluting or have poor resolution from the main peak. How can I improve their separation?

  • Answer: Achieving adequate resolution is the primary goal of the chromatographic method.

    • Solution 1: Modify the Gradient. For peaks eluting close to the main peak, making the gradient shallower in that region can increase separation. For example, if the critical pair elutes at 10 minutes where the %B is 50%, try holding the gradient at 45-55% B for several minutes to give the peaks more time to separate.

    • Solution 2: Change the Organic Modifier. Acetonitrile and methanol have different selectivities. If you are using acetonitrile, try substituting it with methanol (or a combination). This can change the elution order and improve resolution between specific compounds.

    • Solution 3: Adjust the pH. Small changes in the mobile phase pH can alter the ionization state of acidic or basic impurities, significantly impacting their retention time and potentially resolving them from other peaks.

    • Solution 4: Try a Different Column Chemistry. If mobile phase adjustments are insufficient, the column chemistry is the next variable to change. A phenyl-hexyl or a cyano phase column will offer different pi-pi and dipole-dipole interactions compared to a C18, which can be highly effective at separating structurally similar aromatic compounds.[9]

Section 4: Frequently Asked Questions (FAQs)

What are the regulatory expectations for impurity control in a starting material like this? The ICH Q3A(R2) guideline is the primary regulatory document for impurities in new drug substances.[3][12] It establishes thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the final API. For a starting material, the expectation is that the manufacturer has a robust control strategy to ensure that its impurity profile is consistent and that any downstream impurities are controlled to meet the Q3A limits in the final drug substance.[14]

What is the difference between the Identification Threshold and the Qualification Threshold?

  • Identification Threshold: This is the level above which an impurity must be structurally identified (e.g., by MS, NMR). For APIs with a maximum daily dose of ≤ 2 g/day , this threshold is typically 0.10%.[2]

  • Qualification Threshold: This is the level above which an impurity's biological safety must be established. This is done by acquiring and evaluating toxicological data. The level is considered qualified if it was present in safety/clinical batches of the drug substance.[14] For an API with a dose ≤ 2 g/day , this threshold is typically 0.15%.[2]

When should I use LC-MS for impurity profiling? LC-MS is a powerful tool that should be used during method development and for investigation. It is invaluable for:

  • Peak Identification: Determining the molecular weight of unknown peaks to help elucidate their structure.

  • Specificity Confirmation: Ensuring that the peaks you see in your UV chromatogram correspond to single components and are not co-eluting with other impurities.

  • Sensitivity: For detecting and quantifying potentially mutagenic impurities, which have much lower control thresholds as defined by the ICH M7 guideline.[1]

Section 5: Workflows and Visualizations

Diagram 1: General Impurity Profiling Workflow

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Routine Analysis cluster_2 Phase 3: Reporting & Investigation Sample Receive Sample Prep Sample Preparation Sample->Prep HPLC_Dev HPLC Method Development & Optimization Prep->HPLC_Dev LCMS_ID LC-MS for Peak Tracking & Identification HPLC_Dev->LCMS_ID SST System Suitability Test (SST) LCMS_ID->SST Analysis Sample Sequence (Blank, Std, Sample) SST->Analysis Integration Chromatogram Integration & Peak Detection Analysis->Integration Quant Impurity Quantification (% Area, vs. Std) Integration->Quant Report Generate Report Quant->Report OOS Out-of-Specification (OOS) Result? Report->OOS Investigate Troubleshoot & Investigate Root Cause OOS->Investigate Yes

Caption: Workflow for impurity profiling from method development to reporting.

Diagram 2: Troubleshooting Peak Tailing

G Start {Problem: Peak Tailing} Check_Conc Is sample concentration high? Start->Check_Conc Dilute Action: Dilute sample 1:10 and re-inject. Check_Conc->Dilute Yes Check_pH Is mobile phase pH appropriate for amine? (pH 2.5-4) Check_Conc->Check_pH No Improved1 Problem Solved? Dilute->Improved1 Improved1->Check_pH No End {Resolution} Improved1->End Yes Adjust_pH Action: Adjust mobile phase pH with acid (e.g., Formic, TFA). Check_pH->Adjust_pH No Check_Col Is column old or showing high backpressure? Check_pH->Check_Col Yes Improved2 Problem Solved? Adjust_pH->Improved2 Improved2->Check_Col No Improved2->End Yes Replace_Col Action: Replace with new (or end-capped) column. Check_Col->Replace_Col Yes Check_Col->End No (Consult Sr. Scientist) Replace_Col->End

Caption: Decision tree for troubleshooting chromatographic peak tailing.

References

  • ICH Q3A(R2) Impurities in New Drug Substances. European Medicines Agency. (2006). [Link]
  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
  • ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]
  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). ICH. (2006). [Link]
  • Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Agilent Technologies. (2012). [Link]
  • Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services. (2024). [Link]
  • Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines.
  • Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identific
  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores. (2025). [Link]
  • Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Taylor & Francis Online. (2022). [Link]
  • Troubleshooting in HPLC: A Review. IJSDR. [Link]
  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector.
  • HPLC Troubleshooting Guide. SCION Instruments. [Link]
  • Isopropyl 3-chloro-4-methylbenzoate and method for producing same.
  • Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • 3-Amino-4-chlorobenzoic acid. PubChem. [Link]
  • New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PubMed. [Link]
  • The Application of 7-Chloro-4-Nitrobenzoxadiazole and 4-Fluoro-7-Nitro-2,1,3-Benzoxadiazole for The Analysis of Amines and Amino. DergiPark. (2011). [Link]
  • Isopropyl 3-amino-4-methylbenzo

Sources

removing unreacted starting materials from Isopropyl 3-amino-4-chlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of Isopropyl 3-amino-4-chlorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for removing unreacted starting materials and other impurities. Our approach is rooted in fundamental chemical principles to empower you to make informed decisions during your purification process.

Frequently Asked Questions (FAQs)

Q1: My reaction is complete, but my crude product is an oil/impure solid. What is the first step I should take to purify this compound?

A: The first and most critical step is to perform an acid-base extraction. This technique is highly effective for separating your neutral ester product from acidic (unreacted 3-amino-4-chlorobenzoic acid) and basic impurities. The process exploits the different solubilities of the ionized and neutral forms of the starting material and product in aqueous and organic phases.[1]

Q2: How do I choose the right solvent for purification?

A: The choice of solvent is critical and depends on the purification technique:

  • For Acid-Base Extraction: A water-immiscible organic solvent is required. Dichloromethane (DCM) or ethyl acetate are common choices.

  • For Recrystallization: The ideal solvent should dissolve your product well at high temperatures but poorly at low temperatures.[1] Based on the structure (an aromatic ester), alcohols like ethanol or isopropanol, or a mixed solvent system like ethanol/water, are good starting points.[2] Experimental screening with small amounts of your crude product is highly recommended.

  • For Column Chromatography: The choice of eluent (mobile phase) is key. A common starting point for compounds of intermediate polarity is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[3]

Q3: I performed an extraction, but my product is still not pure. What should I do next?

A: After an initial acid-base extraction, residual impurities may remain. Further purification can be achieved through recrystallization or column chromatography. Recrystallization is often preferred for crystalline solids as it can be highly effective at removing small amounts of impurities. If your product is an oil or if recrystallization fails to yield pure material, column chromatography is the more powerful technique for separating compounds with different polarities.

Q4: How can I monitor the progress of my purification?

A: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring your purification.[3][4] By spotting your crude mixture, the purified fractions, and the starting materials on a TLC plate, you can visualize the separation and assess the purity of your product. A common eluent for TLC of aromatic amines and esters is a mixture of hexane and ethyl acetate.[5]

Troubleshooting Guides

Problem 1: Low Recovery After Acid-Base Extraction

Symptoms:

  • You obtain a significantly lower mass of this compound than expected after the extraction and solvent evaporation.

Potential Causes & Solutions:

  • Incomplete Extraction: The product may have some solubility in the aqueous layer. To minimize this, perform multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume.

  • Emulsion Formation: An emulsion layer can form between the aqueous and organic phases, trapping your product. To break an emulsion, you can try adding a small amount of brine (saturated NaCl solution) or allowing the mixture to stand for an extended period.

  • Product Hydrolysis: If a strong base (like NaOH) is used to remove the acidic starting material, it can potentially hydrolyze your ester product back to the carboxylic acid. It is generally recommended to use a milder base like sodium bicarbonate (NaHCO₃) for this separation.[1]

Problem 2: Oiling Out During Recrystallization

Symptoms:

  • Instead of forming solid crystals upon cooling, your product separates as an oil.

Potential Causes & Solutions:

  • High Impurity Level: A high concentration of impurities can lower the melting point of your product and inhibit crystallization. Consider a preliminary purification step like a quick filtration through a plug of silica gel before attempting recrystallization.

  • Inappropriate Solvent: The boiling point of the solvent might be higher than the melting point of your product. A closely related compound, isopropyl 4-amino-2-chlorobenzoate, has a melting point of 110-111 °C, suggesting your product is likely a solid.[6] However, if significant impurities are present, this melting point could be depressed. Try using a lower-boiling point solvent or a solvent pair.

  • Solution is Too Concentrated: If the solution is supersaturated, the product may crash out as an oil. Re-heat the solution and add a small amount of additional solvent until the oil redissolves, then allow it to cool slowly.

  • Cooling Too Rapidly: Rapid cooling can favor oil formation over crystal lattice formation. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

Problem 3: Poor Separation During Column Chromatography

Symptoms:

  • Your product co-elutes with impurities, resulting in impure fractions.

Potential Causes & Solutions:

  • Incorrect Solvent System: The polarity of your eluent may not be optimal. Use TLC to test various solvent systems to find one that gives good separation between your product and the impurities. For aromatic amines and esters, a gradient elution from a less polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective.

  • Column Overloading: Loading too much crude product onto the column will result in broad bands and poor separation. As a general rule, use about 1g of crude material per 10-20g of silica gel.

  • Compound Sticking to Silica: The amino group in your product is basic and can interact strongly with the acidic silica gel, leading to tailing or irreversible adsorption. To mitigate this, a small amount of a basic modifier, like triethylamine (~1%), can be added to the eluent.[7]

Experimental Protocols

Protocol 1: Acid-Base Extraction

This protocol is designed to separate the neutral ester product from the acidic starting material (3-amino-4-chlorobenzoic acid) and any basic impurities.

Materials:

  • Crude reaction mixture

  • Diethyl ether or Ethyl acetate

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine (saturated NaCl solution)

  • Anhydrous Na₂SO₄ or MgSO₄

  • Separatory funnel

  • Erlenmeyer flasks

Procedure:

  • Dissolve the crude reaction mixture in diethyl ether or ethyl acetate (approx. 10 mL per 1 g of crude material) in a separatory funnel.

  • Removal of Basic Impurities (if any): Add 1 M HCl solution (approx. 5 mL per 1 g of crude material) to the separatory funnel. Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 1-2 minutes.

  • Allow the layers to separate and drain the lower aqueous layer into a flask labeled "Aqueous Layer 1".

  • Repeat the extraction with another portion of 1 M HCl. Combine the aqueous layers.

  • Removal of Acidic Starting Material: To the organic layer remaining in the separatory funnel, add saturated NaHCO₃ solution (approx. 5 mL per 1 g of crude material). Shake vigorously, venting frequently as CO₂ will be evolved.

  • Allow the layers to separate and drain the lower aqueous layer into a flask labeled "Aqueous Layer 2".

  • Repeat the extraction with another portion of saturated NaHCO₃ solution. Combine the aqueous layers.

  • Washing the Organic Layer: Wash the organic layer with brine (approx. 5 mL) to remove any residual water-soluble components. Drain and discard the aqueous layer.

  • Drying and Isolation: Transfer the organic layer to a clean Erlenmeyer flask and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude this compound.

Protocol 2: Recrystallization

This protocol provides a general procedure for the recrystallization of this compound. A preliminary solvent screen is highly recommended to determine the optimal solvent.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, isopropanol, or ethanol/water mixture)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

Procedure:

  • Place the crude product in an Erlenmeyer flask.

  • Add a small amount of the chosen solvent and heat the mixture to a gentle boil on a hot plate.

  • Continue to add the solvent in small portions until the solid has just dissolved.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Dry the crystals in a vacuum oven or air-dry to a constant weight.

Data Summary

CompoundMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility
3-Amino-4-chlorobenzoic acid 171.58214-215N/ASoluble in polar organic solvents and alkaline aqueous solutions.
Isopropanol 60.10-8982.6Miscible with water and many organic solvents.[3]
Isopropyl 4-amino-2-chlorobenzoate (Isomer) 213.66110-111348.4 (Predicted)Likely soluble in common organic solvents like ethyl acetate, DCM, and alcohols.

Visual Workflows

dot digraph "Purification_Decision_Tree" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="Crude Product\n(this compound + Starting Materials)", fillcolor="#FBBC05"]; extraction [label="Perform Acid-Base Extraction", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; assess_purity [label="Assess Purity by TLC", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; is_pure [label="Is Product Pure?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; recrystallize [label="Recrystallization", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; column [label="Column Chromatography", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; final_product [label="Pure this compound", fillcolor="#FFFFFF", peripheries=2];

start -> extraction; extraction -> assess_purity; assess_purity -> is_pure; is_pure -> final_product [label="Yes"]; is_pure -> recrystallize [label="No, Solid"]; is_pure -> column [label="No, Oil or\nRecrystallization Fails"]; recrystallize -> final_product; column -> final_product; } dots Caption: Decision tree for the purification of this compound.

dot digraph "Acid_Base_Extraction_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="Crude Mixture in Organic Solvent", fillcolor="#FBBC05"]; add_acid [label="Wash with 1M HCl", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; separate_acid [label="Separate Aqueous Layer\n(Contains Basic Impurities)", shape=box, style=filled, fillcolor="#FFFFFF"]; organic_layer1 [label="Organic Layer\n(Product + Acidic SM)", shape=box, style=filled, fillcolor="#FFFFFF"]; add_base [label="Wash with sat. NaHCO3", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; separate_base [label="Separate Aqueous Layer\n(Contains 3-amino-4-chlorobenzoic acid)", shape=box, style=filled, fillcolor="#FFFFFF"]; organic_layer2 [label="Organic Layer\n(Product)", shape=box, style=filled, fillcolor="#FFFFFF"]; wash_brine [label="Wash with Brine", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; dry [label="Dry with Na2SO4", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; evaporate [label="Evaporate Solvent", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; final_product [label="Crude this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> add_acid; add_acid -> separate_acid [label="Aqueous"]; add_acid -> organic_layer1 [label="Organic"]; organic_layer1 -> add_base; add_base -> separate_base [label="Aqueous"]; add_base -> organic_layer2 [label="Organic"]; organic_layer2 -> wash_brine; wash_brine -> dry; dry -> evaporate; evaporate -> final_product; } dots Caption: Workflow for acid-base extraction.

References

  • Mohammad, A., Ajmal, M., & Anwar, S. (n.d.). TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde.
  • Simple and rapid detection of aromatic amines using a thin layer chromatography plate. (2013). Analytical Methods, 5(15), 3745. [Link]
  • TLC-Thin Layer Chromatography. (2024, February 24). OperaChem. [Link]
  • Thin Layer Chromatography: A Complete Guide to TLC. (n.d.). Chemistry Hall.
  • isopropyl 4-amino-2-chlorobenzoate. (n.d.). ChemBK.
  • Simple and rapid detection of aromatic amines using a thin layer chromatography plate. (2025, August 6).
  • Recrystallization and Crystallization. (n.d.). University of California, Irvine.
  • Process for preparing aminobenzoate esters. (n.d.). Google Patents.
  • Propan-2-yl 4-aminobenzoate. (n.d.). PubChem.
  • 3-Amino-4-chlorobenzoic acid. (n.d.). PubChem.
  • Isopropyl 4-aminobenzoate. (2022).
  • Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide. (n.d.). Google Patents.
  • Isopropyl 3-chloro-4-methylbenzoate and method for producing same. (n.d.). Google Patents.
  • Hussain, M. N., Van Meervelt, L., & Van Gerven, T. (2024). Crystallization of Para-aminobenzoic acid Forms from Specific Solvents. CrystEngComm. [Link]
  • Kim, H. Y., et al. (2007). Vaporization-condensation-recrystallization process-mediated synthesis of helical m-aminobenzoic acid nanobelts. Langmuir, 23(25), 12463-12467. [Link]
  • Haider, A., et al. (2022). Isopropyl 4-aminobenzoate.
  • Khan, I. U., et al. (2023). Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives: Synthesis, X-ray Diffraction, DFT Calculations, and Biological Screening. Molecules, 28(23), 7909. [Link]
  • Isopropyl 4-amino-benzoate. (2022).
  • Isopropyl 3-amino-4-methylbenzo
  • van der Stelt, C., & Hofman, W. F. (1954). The chlorination of 4‐aminobenzoic acid and its methyl ester. Recueil des Travaux Chimiques des Pays-Bas, 73(11), 1014-1022. [Link]

Sources

Technical Support Center: Degradation Pathways of Isopropyl 3-amino-4-chlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Isopropyl 3-amino-4-chlorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its degradation pathways. Here, we provide troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments. Our approach is rooted in scientific principles to provide you with authoritative and practical insights.

Part 1: Understanding the Stability of this compound

This compound is an aromatic ester with amine and chloro substituents, making it susceptible to degradation under various environmental conditions. A thorough understanding of its stability is crucial for the development of stable pharmaceutical formulations and for defining appropriate storage conditions. Forced degradation studies are a key tool to elucidate potential degradation pathways and products.[1][2]

Part 2: Frequently Asked Questions (FAQs) on Degradation Pathways

Q1: What are the most likely degradation pathways for this compound under hydrolytic conditions?

A1: Based on its chemical structure, the ester linkage in this compound is the most probable site for hydrolysis. This reaction can be catalyzed by both acid and base.

  • Acid-Catalyzed Hydrolysis: In acidic conditions, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the formation of 3-amino-4-chlorobenzoic acid and isopropanol.

  • Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a carboxylate salt (3-amino-4-chlorobenzoate) and isopropanol. Subsequent acidification would protonate the carboxylate to yield 3-amino-4-chlorobenzoic acid.

These degradation pathways are common for ester-containing pharmaceutical compounds.[3]

Predicted Hydrolytic Degradation Pathway

G cluster_main Hydrolytic Degradation cluster_acid Acidic Conditions (H+ / H2O) cluster_base Basic Conditions (OH- / H2O) parent This compound acid_product1 3-Amino-4-chlorobenzoic Acid parent->acid_product1 Hydrolysis acid_product2 Isopropanol parent->acid_product2 Hydrolysis base_product1 3-Amino-4-chlorobenzoate Salt parent->base_product1 Saponification base_product2 Isopropanol parent->base_product2 Saponification base_product3 3-Amino-4-chlorobenzoic Acid (after acidification) base_product1->base_product3 Acidification

Caption: Predicted hydrolytic degradation of this compound.

Q2: How might this compound degrade under oxidative stress?

A2: The primary site for oxidation is the amino group on the aromatic ring. The presence of an electron-donating amino group makes the aromatic ring more susceptible to oxidation.

  • Oxidation of the Amino Group: The amino group can be oxidized to form various products, including nitroso, nitro, and dimeric/polymeric species. Common laboratory oxidants like hydrogen peroxide (H₂O₂) can be used to simulate this degradation.[3] The formation of colored degradants is a common indicator of oxidative degradation of aromatic amines.

  • Ring Oxidation: Although less likely under typical forced degradation conditions, strong oxidizing agents could potentially lead to the hydroxylation of the aromatic ring or even ring opening.

Predicted Oxidative Degradation Pathway

G cluster_main Oxidative Degradation parent This compound product1 Nitroso Derivative parent->product1 Oxidation product3 Dimeric/Polymeric Impurities parent->product3 Oxidative Coupling oxidant [O] (e.g., H2O2) product2 Nitro Derivative product1->product2 Further Oxidation

Caption: Potential oxidative degradation pathways for this compound.

Q3: What should I consider when investigating the photostability of this compound?

A3: Aromatic compounds, especially those with amino and chloro substituents, are often susceptible to photodegradation. Key considerations include:

  • Wavelength of Light: The compound must absorb light to degrade. Therefore, the wavelength of the light source should overlap with the UV-Vis absorption spectrum of the molecule.

  • Dehalogenation: The carbon-chlorine bond can be susceptible to photolytic cleavage, potentially leading to the formation of a dechlorinated product, Isopropyl 3-aminobenzoate. This can occur through a free-radical mechanism.

  • Oxidation: Similar to chemical oxidation, photo-oxidation of the amino group can occur, leading to colored degradation products. The presence of oxygen can significantly influence the photodegradation pathway.[4]

For consistent results, it is important to control the light intensity, temperature, and sample positioning.[4]

Q4: Is thermal degradation a significant concern for this molecule?

A4: Solid-state thermal stability is generally higher than in solution. However, at elevated temperatures, the ester linkage can undergo thermolysis. In solution, elevated temperatures will accelerate the rate of hydrolysis. It is also important to consider the potential for interactions with excipients in a formulation at elevated temperatures.[2] Thermal hazard studies can be conducted using techniques like reaction calorimetry to determine the maximum safe temperature for synthesis and handling.[5][6]

Part 3: Troubleshooting Guide for Degradation Studies

This section provides practical advice for common challenges encountered during the experimental investigation of this compound degradation.

Problem 1: No or very slow degradation is observed under stress conditions.
Potential Cause Troubleshooting Steps
Inadequate Stress Levels The concentration of the stressor (acid, base, oxidant) or the intensity of the stress (temperature, light) may be too low. Increase the stress level incrementally. For example, for hydrolysis, move from 0.01 M HCl to 0.1 M HCl.[3]
Low Solubility The compound may not be fully dissolved in the stress medium, limiting its exposure to the stressor. Consider using a co-solvent, but ensure it is stable under the test conditions and does not interfere with the analysis.
Incorrect pH for Hydrolysis The pH of the solution may be near the point of maximum stability for the ester. Perform a pH-rate profile study to identify the pH at which the degradation rate is optimal for the study.
Problem 2: The analytical method (e.g., HPLC) is not separating the parent compound from its degradation products.
Potential Cause Troubleshooting Steps
Co-elution of Peaks The chromatographic conditions are not optimized for the separation of the parent and its degradants. Modify the mobile phase composition (e.g., organic solvent ratio, pH of the aqueous phase), change the column chemistry (e.g., C18 to a phenyl-hexyl column), or adjust the gradient slope.
Degradants are Not UV-Active Some degradation products, like isopropanol, may not have a chromophore and will not be detected by a UV detector. Use a universal detector like a Refractive Index (RI) detector or Mass Spectrometry (MS) to detect all potential degradants.
Peak Purity Issues A peak may appear pure but could be a mixture of co-eluting compounds. Use a photodiode array (PDA) detector to check for peak purity. Coupling HPLC with MS (LC-MS) is the definitive way to identify and confirm the mass of co-eluting species.

Workflow for Method Development and Troubleshooting

G cluster_workflow Analytical Method Troubleshooting Workflow start Start: Poor Separation in HPLC check_method Review Method Parameters (Column, Mobile Phase, Gradient) start->check_method adjust_mobile_phase Adjust Mobile Phase (Organic Ratio, pH) check_method->adjust_mobile_phase use_pda Check Peak Purity with PDA adjust_mobile_phase->use_pda change_column Change Column Chemistry (e.g., C8, Phenyl) change_column->adjust_mobile_phase use_lcms Identify Peaks with LC-MS use_pda->use_lcms lcms_decision Separation Still Poor? use_pda->lcms_decision end End: Method Optimized lcms_decision->change_column Yes lcms_decision->end No

Caption: A systematic workflow for troubleshooting HPLC separation issues.

Problem 3: Unidentified peaks are observed in the chromatogram.
Potential Cause Troubleshooting Steps
Novel Degradation Products The degradation pathway is producing unexpected compounds. This is the primary goal of a forced degradation study.
Impurities in the Starting Material The "unknown" peak may have been present in the initial sample. Always run a chromatogram of the unstressed sample as a control.
Artifacts from the Stress Conditions The stress conditions themselves may be generating artifacts (e.g., reactions with the buffer or solvent). Run a blank sample (without the active ingredient) subjected to the same stress conditions.

To identify unknown peaks, hyphenated techniques are invaluable. LC-MS/MS can provide the molecular weight and fragmentation pattern of the unknown, which are crucial for structure elucidation.

Part 4: Experimental Protocols for Forced Degradation

The following are generalized protocols for conducting forced degradation studies. The extent of degradation should be targeted to be between 5-20% to ensure that secondary degradation is minimized.[3]

Protocol 1: Hydrolytic Degradation
  • Preparation: Prepare solutions of this compound in 0.1 M HCl (acidic), purified water (neutral), and 0.1 M NaOH (basic).

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 60 °C).

  • Sampling: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching: Neutralize the acidic and basic samples to stop the degradation reaction before analysis.

  • Analysis: Analyze all samples by a stability-indicating HPLC method.

Protocol 2: Oxidative Degradation
  • Preparation: Prepare a solution of this compound in a suitable solvent and add a low concentration of hydrogen peroxide (e.g., 3%).

  • Incubation: Store the solution at room temperature, protected from light.

  • Sampling: Collect samples at appropriate time intervals.

  • Analysis: Analyze the samples by HPLC. It is often not necessary to quench the reaction.

Protocol 3: Photodegradation
  • Preparation: Prepare a solution of the compound in a photochemically transparent solvent (e.g., water or acetonitrile).

  • Exposure: Expose the solution to a light source that provides both UV and visible light (e.g., a xenon lamp) in a photostability chamber.

  • Dark Control: Prepare a parallel sample and wrap it in aluminum foil to serve as a dark control.

  • Sampling and Analysis: Analyze the samples at various time points.

References

  • BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals.
  • MedCrave online. (2016, December 14). Forced degradation studies.
  • Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Technology, 35(3), 58-71.
  • Ajithkumar, P. V., et al. (2001). Pathways for 3-chloro- And 4-chlorobenzoate Degradation in Pseudomonas Aeruginosa 3mT. PubMed.
  • Rao, B. M., et al. (2012). Current trends in forced degradation study for pharmaceutical product development.
  • BLD Pharm. (n.d.). Isopropyl 3-amino-4-bromobenzoate.
  • Chatterjee, D. K., & Chakrabarty, A. M. (1981). Plasmid specifying total degradation of 3-chlorobenzoate by a modified ortho pathway. PubMed.
  • Ajithkumar, P. V., et al. (2001). Pathways for 3-chloro- and 4-chlorobenzoate degradationin Pseudomonas aeruginosa 3mT. Archives of Microbiology, 175(3), 219-226.
  • Priyanka, P., et al. (2022). Isopropyl 4-aminobenzoate.
  • Marks, T. S., et al. (1984). Degradation of 4-Chlorobenzoic Acid by Arthrobacter sp. PubMed.
  • Priyanka, P., et al. (2022). (PDF) Isopropyl 4-aminobenzoate. ResearchGate.
  • Hiraishi, A., et al. (2023). Isolation and Genomic Analysis of 3-Chlorobenzoate-Degrading Bacteria from Soil. MDPI.
  • Hiraishi, A., et al. (2023). (PDF) Isolation and Genomic Analysis of 3-Chlorobenzoate-Degrading Bacteria from Soil. ResearchGate.
  • Google Patents. (n.d.). WO2013015203A1 - Isopropyl 3-chloro-4-methylbenzoate and method for producing same.
  • Hiraishi, A., et al. (2023). Isolation and Genomic Analysis of 3-Chlorobenzoate-Degrading Bacteria from Soil. PMC.
  • Benchchem. (n.d.). Technical Support Center: Photodegradation of 4-Amino-3-bromobenzoic Acid Solutions.
  • SIELC Technologies. (2018, May 16). Isopropyl 3-amino-4-methylbenzoate.
  • Shimao, M., et al. (1989). Degradation of 4-Chlorobenzoate by Facultatively Alkalophilic Arthrobacter sp. Strain SB8. Applied and Environmental Microbiology, 55(2), 478-482.
  • Benchchem. (n.d.). Application Notes and Protocols for the Analytical Characterization of 3-Amino-4-methoxybenzanilide.
  • Maloney, S. E., et al. (1997). Degradation of 3-chlorobenzoate by thermophilic micro-organisms. PubMed.
  • Chen, L., et al. (2025). Thermal Hazard Study on The Synthesis of 3-Amino-4-nitrofurazan. Chemical Engineering Transactions, 116, 355-360.
  • Hiraishi, A., et al. (2023).
  • Sigma-Aldrich. (n.d.). 3-Amino-4-chlorobenzoic acid.
  • BLD Pharm. (n.d.). 1038342-87-8|Isopropyl 2-amino-4-chlorobenzoate.
  • PubChem. (n.d.). 3-Amino-4-chlorobenzoic acid.
  • Chen, L., et al. (2025). Thermal Hazard Study on the Synthesis of 3-Amino-4-nitrofurazan. AIDIC - The Italian Association of Chemical Engineering.
  • ResearchGate. (n.d.). Synthesis reaction of 3-amino-4-chloro benzohydrazide.
  • Marks, T. S., et al. (1984). Degradation of 4-Chlorobenzoic Acid by Arthrobacter sp. PMC.
  • Priyanka, P., et al. (2022). Isopropyl 4-amino-benzoate. PubMed.

Sources

Technical Support Center: A Stability-Indicating HPLC Method for Isopropyl 3-amino-4-chlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the development and troubleshooting of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for Isopropyl 3-amino-4-chlorobenzoate. This document is designed for researchers, analytical scientists, and drug development professionals. It moves beyond a simple protocol, offering in-depth scientific rationale, field-proven troubleshooting advice, and a framework for ensuring the integrity and robustness of your analytical results.

The development of a stability-indicating analytical procedure is a mandatory part of the drug development process, as outlined by the International Council for Harmonisation (ICH) guidelines.[1] Such a method must be able to accurately quantify the active pharmaceutical ingredient (API) without interference from any degradation products, process impurities, or excipients.[2] This guide provides the necessary tools to develop, validate, and troubleshoot such a method for this compound.

Section 1: The Molecule and Its Potential Instabilities

Understanding the physicochemical properties of the API is the foundational step in any method development process.[3][4] this compound possesses several functional groups that are susceptible to degradation under stress conditions: an ester linkage, an aromatic amine, and a halogenated aromatic ring.

  • Ester Hydrolysis: The isopropyl ester is susceptible to hydrolysis under both acidic and basic conditions, which would cleave the ester bond to form 3-amino-4-chlorobenzoic acid and isopropanol.

  • Oxidation: The primary aromatic amine is a potential site for oxidation, which can lead to the formation of colored degradants and complex reaction products.

  • Photodegradation: Halogenated aromatic compounds can be susceptible to photolytic degradation, potentially involving dehalogenation or other complex reactions upon exposure to UV or visible light.

Potential Degradation Pathways

G API This compound (Parent Drug) AcidBase Acid/Base Hydrolysis API->AcidBase Oxidation Oxidation API->Oxidation Light Photolysis API->Light Deg1 3-amino-4-chlorobenzoic acid (Hydrolytic Degradant) AcidBase->Deg1 Ester Cleavage Deg2 Oxidative Degradants (e.g., N-oxides, dimers) Oxidation->Deg2 Amine Oxidation Deg3 Photolytic Degradants (e.g., Dehalogenated species) Light->Deg3 UV/Vis Exposure G Start Problem Observed in Chromatogram Pressure Is System Pressure Unusually High? Start->Pressure PeakShape Is Peak Shape Poor? (Tailing, Fronting, Split) Pressure->PeakShape No P_Yes Isolate Blockage: 1. Remove Column 2. Check Tubing/Frits 3. Check Injector Pressure->P_Yes Yes Resolution Is Resolution Inadequate? PeakShape->Resolution No PS_Yes Address Peak Shape: 1. Check Mobile Phase pH 2. Reduce Sample Conc. 3. Check for Column Contamination PeakShape->PS_Yes Yes R_Yes Improve Resolution: 1. Modify Gradient Slope 2. Change Organic Solvent 3. Change Mobile Phase pH 4. Try Different Column Resolution->R_Yes Yes R_No Consult Further Documentation Resolution->R_No No P_No Proceed to Next Check PS_No Proceed to Next Check

Sources

Technical Support Center: Synthesis of Substituted Aminobenzoates

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of substituted aminobenzoates. These scaffolds are pivotal in medicinal chemistry and materials science, yet their synthesis can present numerous challenges. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice, field-proven insights, and detailed protocols to navigate common experimental hurdles.

Troubleshooting Guide: Common Synthetic Challenges

This section addresses specific issues encountered during the synthesis of substituted aminobenzoates, organized by reaction type.

Part 1: Esterification of Aminobenzoic Acids (e.g., Fischer Esterification)

This classic method is fundamental but often plagued by equilibrium and reactivity issues.

Q1: My Fischer esterification of p-aminobenzoic acid (PABA) is giving a very low yield. What are the common causes and how can I fix it?

A1: Low yields in Fischer esterifications are typically due to two main factors: the reversible nature of the reaction and the basicity of the amino group.[1][2]

  • Causality: The reaction between a carboxylic acid and an alcohol to form an ester and water is an equilibrium process.[1] To achieve a high yield, the equilibrium must be shifted towards the products, as dictated by Le Chatelier's Principle.[3] Furthermore, the amino group on the aminobenzoic acid is basic and will neutralize the acid catalyst.[1][2] This requires using a stoichiometric amount of acid, not just a catalytic one, to ensure enough acid is available to protonate the carbonyl, making it more electrophilic for the alcohol to attack.[1][4]

  • Troubleshooting & Optimization:

    • Increase Nucleophile Concentration: Use a large excess of the alcohol (5-10 fold molar excess or even using it as the solvent) to drive the equilibrium forward.[1]

    • Water Removal: If the reaction solvent is not the alcohol itself (e.g., toluene), use a Dean-Stark apparatus to remove water as it forms, which will pull the equilibrium towards the ester product.[1]

    • Ensure Sufficient Catalyst: Use at least one equivalent of a strong acid (like H₂SO₄) to protonate the amino group, plus a catalytic amount to facilitate the esterification.[2]

    • Monitor Reaction Progress: Use Thin-Layer Chromatography (TLC) to monitor the disappearance of the starting material.[3] Over-refluxing can sometimes lead to side reactions, especially at high temperatures.[1]

Q2: During the workup of my PABA esterification, I neutralize the mixture with sodium carbonate, but my product precipitates as an oil/gum instead of a solid. How should I proceed?

A2: Oiling out is common, especially if the ester has a low melting point or if residual solvent is present. The goal is to induce crystallization or perform a liquid-liquid extraction.

  • Causality: The protonated ester is soluble in the aqueous reaction mixture.[3] Upon neutralization with a base like sodium carbonate (Na₂CO₃), the free base of the ester is formed, which is often insoluble in water and precipitates.[2][5] If the melting point is near room temperature or if impurities are present, it may separate as an oil.

  • Troubleshooting & Optimization:

    • Cooling: Ensure the mixture is thoroughly cooled in an ice bath after neutralization to maximize precipitation and encourage solidification.[1]

    • Scratching: Gently scratch the inside of the flask with a glass rod at the liquid-air interface. This creates nucleation sites for crystallization.

    • Extraction: If the product remains oily, extract it into a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with water and then brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and concentrate it under reduced pressure to isolate the product.[5]

    • Recrystallization: The crude product, whether solid or an isolated oil, should be recrystallized from a suitable solvent system (e.g., ethanol/water) to achieve high purity.[6]

Part 2: Reduction of Substituted Nitrobenzoates

The reduction of a nitro group is a common method to introduce an amine, but it requires careful control to avoid side reactions and ensure selectivity.

Q3: I am trying to reduce a nitrobenzoate ester to the corresponding aminobenzoate using catalytic hydrogenation (Pd/C, H₂), but the reaction is slow or incomplete. What's going wrong?

A3: Incomplete catalytic hydrogenation is often due to catalyst deactivation (poisoning) or suboptimal reaction conditions.[7][8]

  • Causality: The palladium catalyst is highly sensitive to poisons, such as sulfur or halogen compounds, which may be present as impurities in the starting material or solvent.[8] These compounds irreversibly bind to the catalyst's active sites, rendering it inactive. Insufficient hydrogen pressure or poor mixing can also limit the reaction rate by starving the catalyst of reactants.[7]

  • Troubleshooting & Optimization:

    • Use Fresh Catalyst: Ensure your Pd/C is fresh and has been stored properly.[7] Increase the catalyst loading from a typical 5 mol% to 10 mol% if the reaction is sluggish.[7]

    • Check Reagent Purity: Purify the starting material if catalyst poisoning is suspected. Use high-purity solvents.

    • Optimize Conditions: Increase the hydrogen pressure. While many reductions work at atmospheric pressure, some require higher pressures (e.g., 50 psi). Ensure vigorous stirring to facilitate mass transfer of hydrogen gas to the catalyst surface.

    • Alternative Methods: If catalytic hydrogenation remains problematic, consider alternative reducing agents like tin(II) chloride (SnCl₂)/HCl, iron (Fe)/acetic acid, or sodium dithionite.[9][10]

Q4: My nitro group reduction is producing a mixture of colored byproducts instead of the clean amine. What are these impurities?

A4: The reduction of a nitro group (NO₂) to an amine (NH₂) is a multi-step process. Incomplete reduction can lead to stable, often colored, intermediates like nitroso (NO) and hydroxylamine (NHOH) derivatives. These intermediates can further react with each other to form dimeric species such as azo (-N=N-) and azoxy (-N=N⁺-O⁻) compounds, which are typically highly colored.[7][8]

  • Causality & Prevention:

    • Insufficient Reducing Agent: Ensure an adequate amount of the reducing agent is used to drive the reaction to completion.[8]

    • Reaction Time/Temperature: Allow the reaction to proceed until TLC analysis shows the complete disappearance of the starting material and any intermediates.

    • Workup Conditions: Some intermediates may be sensitive to air oxidation during workup. A prompt and efficient workup procedure can help minimize the formation of these colored impurities.

G start Problem: Impure product from Nitro Reduction check_completeness Is the reaction complete by TLC? start->check_completeness incomplete Incomplete Reaction check_completeness->incomplete No colored_byproducts Colored Byproducts Observed check_completeness->colored_byproducts Yes, but impure optimize_conditions Increase reducing agent equivalents Increase reaction time/temperature incomplete->optimize_conditions check_intermediates Possible Intermediates: Nitroso, Hydroxylamine Azo/Azoxy dimers colored_byproducts->check_intermediates solution Ensure full conversion Optimize workup procedure optimize_conditions->solution check_intermediates->solution

Caption: Decision workflow for troubleshooting nitro group reductions.

Part 3: N-Alkylation and C-C Coupling Reactions

Creating derivatives often involves modifying the amino group or the aromatic ring, which can lead to selectivity issues.

Q5: I'm attempting a direct N-alkylation of an aminobenzoate with an alkyl halide, but I'm getting a mixture of secondary, tertiary, and even quaternary ammonium salts. How can I achieve mono-alkylation?

A5: This is a classic and highly common problem known as over-alkylation.[11][12] The primary amine product is often as nucleophilic, or more so, than the starting amine, leading to subsequent reactions with the alkyl halide.[12]

  • Causality & Solutions:

    • Reductive Amination: This is one of the most effective methods for controlled mono-N-alkylation.[11][13] The aminobenzoate is first reacted with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ with a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB).[13] This two-step, one-pot procedure is highly efficient.[13]

    • Protecting Groups: Temporarily protect the amine with a group like tert-butoxycarbonyl (Boc).[11] After the desired modification on another part of the molecule (e.g., esterification), the Boc group can be easily removed with acid.

    • Gabriel Synthesis: This method uses potassium phthalimide to synthesize primary amines from primary alkyl halides, inherently preventing over-alkylation because the phthalimide nitrogen is not nucleophilic enough for a second alkylation.[11] While more common for synthesizing the initial aminobenzoate precursor, its principles of controlled alkylation are relevant.

StrategyAdvantagesDisadvantagesBest For
Direct Alkylation Simple, one step.Prone to over-alkylation, difficult to control.[11][12]Synthesis of tertiary amines or quaternary salts.[12]
Reductive Amination Excellent control, high yield for mono-alkylation, one-pot.[13]Requires an aldehyde/ketone precursor; reducing agents can be toxic.Controlled synthesis of secondary and tertiary amines.
Protecting Groups (e.g., Boc) Provides excellent protection against unwanted side reactions.Adds two steps to the synthesis (protection/deprotection).Multi-step syntheses where the amine needs to be unreactive.

Q6: I need to install a new carbon-carbon bond on the aromatic ring of my aminobenzoate. What are the key challenges?

A6: C-C cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) are powerful but can be challenging with aminobenzoates due to the dual functionality of the substrate.[14]

  • Causality & Key Considerations:

    • Catalyst Inhibition: The free amino group can coordinate to the metal catalyst (e.g., Palladium), potentially inhibiting its catalytic activity. In some cases, temporary protection of the amine may be necessary.

    • Competing Reactivity: Both the amino and ester groups can influence the electronic properties of the aromatic ring, affecting the regioselectivity of the coupling reaction.

    • Harsh Conditions: Some older coupling methods require harsh conditions that could lead to the hydrolysis of the ester or other side reactions. Modern catalysts and ligands often allow for much milder reaction conditions.[14]

    • Substrate Compatibility: The choice of coupling partners is critical. For example, in a Suzuki coupling, the stability of the boronic acid and the reactivity of the aryl halide must be considered.

  • General Advice: Start with modern, well-established catalytic systems known for their high functional group tolerance.[15] A thorough literature search for the specific substitution pattern you are targeting is highly recommended.

General FAQs

Q: Which synthetic route is better: esterifying an aminobenzoic acid or reducing a nitrobenzoate?

A: The choice depends on the availability and cost of starting materials, as well as the desired substitution pattern.

  • Esterification first (Route A: Aminobenzoic Acid -> Aminobenzoate): This is often more straightforward if the substituted aminobenzoic acid is readily available. The main challenge is handling the reversible Fischer esterification.[1][10]

  • Reduction first (Route B: Nitrobenzoic Acid -> Aminobenzoic Acid -> Aminobenzoate): This is preferable if the corresponding nitrobenzoic acid is the more accessible starting material. However, you must then perform the esterification.

  • Reduction last (Route C: Nitrobenzoic Acid -> Nitrobenzoate -> Aminobenzoate): This is often the most efficient route. Esterifying the nitrobenzoic acid is a standard Fischer esterification without the complication of the basic amino group. The subsequent reduction of the nitro group can be very clean and high-yielding, provided a selective reducing agent is used that does not affect the ester.[9][10] This route avoids the difficult separation of the amino acid from the amino ester.[10]

G start Goal: Synthesize Substituted Aminobenzoate check_sm What starting material is available? start->check_sm sm_amino_acid Substituted Aminobenzoic Acid check_sm->sm_amino_acid Amino Acid sm_nitro_acid Substituted Nitrobenzoic Acid check_sm->sm_nitro_acid Nitro Acid route_a Route A: Fischer Esterification sm_amino_acid->route_a route_c Route C: 1. Esterification 2. Nitro Reduction sm_nitro_acid->route_c challenge_a Challenge: Reversible reaction, requires excess acid route_a->challenge_a challenge_c Challenge: Requires selective reduction of nitro group route_c->challenge_c

Caption: Decision tree for selecting a primary synthetic route.

Key Experimental Protocols
Protocol 1: Fischer Esterification of p-Aminobenzoic Acid to Ethyl p-Aminobenzoate (Benzocaine)

This protocol is adapted from standard laboratory procedures for Fischer esterification.[2][3]

  • Materials:

    • p-Aminobenzoic acid (PABA)

    • Absolute ethanol (200 proof)

    • Concentrated sulfuric acid (H₂SO₄)

    • 10% aqueous sodium carbonate (Na₂CO₃) solution

    • Deionized water

  • Equipment:

    • Round-bottom flask (100 mL)

    • Reflux condenser

    • Heating mantle

    • Magnetic stirrer and stir bar

    • Büchner funnel and filter flask

  • Procedure:

    • To a 100 mL round-bottom flask, add p-aminobenzoic acid (e.g., 1.2 g) and absolute ethanol (12.0 mL). Stir the mixture until the solid is mostly suspended.[2]

    • Cool the flask in an ice bath. Slowly and carefully add concentrated H₂SO₄ (1.0 mL) to the stirring mixture. A precipitate of the amine salt is expected to form.[2]

    • Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Continue refluxing for approximately 2 hours. The solid should dissolve as the reaction proceeds.[2]

    • Allow the reaction to cool to room temperature. Pour the mixture into a beaker containing ice water (approx. 30 mL).[2]

    • While stirring, slowly add the 10% Na₂CO₃ solution dropwise to neutralize the acid. CO₂ gas will evolve. Continue adding base until gas evolution ceases and the pH of the solution is >8.[3]

    • A white precipitate of benzocaine will form. Cool the mixture thoroughly in an ice bath to maximize precipitation.

    • Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with several portions of cold deionized water.[2][3]

    • Allow the product to air dry. For final purification, the crude benzocaine can be recrystallized from an ethanol/water mixture.

Protocol 2: Reduction of Methyl 4-Nitrobenzoate using Fe/AcOH

This protocol is a robust alternative to catalytic hydrogenation.

  • Materials:

    • Methyl 4-nitrobenzoate

    • Iron powder (Fe)

    • Glacial acetic acid (AcOH)

    • Ethanol

    • Ethyl acetate

    • Saturated sodium bicarbonate solution

  • Equipment:

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Celite™ pad for filtration

  • Procedure:

    • In a round-bottom flask, suspend methyl 4-nitrobenzoate (1 eq.) in a mixture of ethanol and glacial acetic acid (e.g., a 2:1 ratio).

    • Add iron powder (approx. 3-5 equivalents) to the suspension.

    • Heat the reaction mixture to reflux and stir vigorously. Monitor the reaction progress by TLC until the starting material is consumed (typically 1-3 hours).

    • Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite™ to remove the iron salts. Wash the filter cake thoroughly with ethyl acetate.

    • Transfer the filtrate to a separatory funnel and carefully wash it with saturated sodium bicarbonate solution until gas evolution ceases to neutralize the acetic acid.

    • Wash the organic layer with water, then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude methyl 4-aminobenzoate. Purify further by column chromatography or recrystallization if necessary.

References
  • BenchChem. (n.d.). Common side reactions in the synthesis of 4-Amino-2-fluorobenzoic acid.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 4-Aminobenzyl Alcohol.
  • BenchChem. (2025). Optimizing reaction conditions for esterification of 4-aminobenzoic acid.
  • BenchChem. (n.d.). Troubleshooting poor recovery of Methyl 3-aminobenzoate-d4.
  • Sciencemadness.org. (2016). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate.
  • BenchChem. (n.d.). Preventing over-alkylation side reactions in aminobutanal synthesis.
  • Sciencemadness.org. (2018). Reduction of 4-nitrobenzoic acid.
  • Sciencemadness.org. (2017). methyl 4-aminobenzoate synthesis report.
  • Chemistry LibreTexts. (2021). 3: Esterification (Experiment).
  • BenchChem. (n.d.). Application Notes and Protocols for the Reductive Alkylation of para-Aminobenzoic Acid.
  • MDPI. (2019). C-C Coupling Reactions between Benzofurazan Derivatives and 1,3-Diaminobenzenes.
  • ResearchGate. (n.d.). Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid.
  • Chegg. (2022). Draw out the mechanism very clearly that shows esterification....
  • ResearchGate. (2019). C-C Coupling Reactions between Benzofurazan Derivatives and 1,3-Diaminobenzenes.
  • ResearchGate. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties.
  • PubMed. (2024). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties.
  • PubMed. (2013). Substituent-guided switch between C-H activation and decarboxylative cross-coupling....
  • Organic Syntheses. (n.d.). ETHYL 4-AMINOBENZOATE.
  • Google Patents. (n.d.). Preparation method of 4-aminobenzoic acid and derivatives thereof.
  • MDPI. (2021). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions.
  • Wikipedia. (n.d.). Amine alkylation.
  • ACS Publications. (2017). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.

Sources

Technical Support Center: Optimizing Reaction Conditions for Aminobenzoate Esterification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the esterification of aminobenzoic acids. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to navigate the complexities of this crucial synthesis. As your virtual application scientist, my goal is to blend established chemical principles with practical, field-proven insights to help you achieve optimal yields and purity in your experiments.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the esterification of aminobenzoates, providing a foundational understanding of the reaction.

Q1: What is the most common and direct method for synthesizing aminobenzoate esters? A1: The most prevalent and well-established method is the Fischer-Speier esterification.[1][2] This is an acid-catalyzed reaction where the aminobenzoic acid is heated with an excess of an alcohol.[2][3] Strong mineral acids like concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are typically used as catalysts.[1] The reaction is an equilibrium process, so experimental conditions are manipulated to favor the formation of the ester product.[3][4]

Q2: Why is a strong acid catalyst essential for the Fischer esterification? A2: The acid catalyst plays a dual role. First, it protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[1][3][5] Second, because the substrate contains a basic amino group, a portion of the acid catalyst is consumed in protonating this group to form an ammonium salt.[1][3] Therefore, a sufficient, sometimes stoichiometric, amount of acid is required to ensure enough catalyst remains to promote the esterification.[3]

Q3: How can I maximize the yield of my aminobenzoate ester? A3: To maximize the yield, the reaction equilibrium must be shifted towards the products, in accordance with Le Châtelier's Principle.[3][6] This is typically achieved by two primary strategies:

  • Using a large excess of one reactant: Commonly, a 5- to 20-fold excess of the alcohol is used, which also often serves as the solvent.[1][7][8]

  • Removing water as it forms: Water is a byproduct of the reaction, and its removal drives the equilibrium forward. This can be accomplished by using a Dean-Stark apparatus for azeotropic distillation of water or by adding a dehydrating agent to the reaction mixture.[1][4]

Q4: What are the typical side reactions and impurities I should be aware of? A4: The most common impurity is unreacted starting material (the aminobenzoic acid).[1] Side reactions can occur, especially under harsh conditions (prolonged heating or high acid concentration), which may include decomposition or polymerization, often indicated by the reaction mixture darkening significantly.[1] For substrates with other reactive functional groups, such as hydroxybenzoic acids, self-esterification to form polyesters can be a significant side reaction.[5]

Q5: What is the standard work-up procedure for isolating the aminobenzoate ester? A5: After the reaction is complete and cooled, the mixture is typically poured into cold water.[2][3] A base, such as 10% sodium carbonate solution, is then added cautiously to neutralize the excess acid catalyst and deprotonate the ammonium salt of the ester product.[3][6] This causes the free ester, which is often insoluble in water, to precipitate out of the solution.[3][6] The crude solid product is then collected by vacuum filtration and washed with water.[2][3]

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

ProblemPotential Cause(s)Suggested Solution(s) & Scientific Rationale
Low or No Product Yield 1. Reversible Reaction Equilibrium: The Fischer esterification is inherently reversible, and the equilibrium may lie unfavorably.[1][3]Solution: Use a large excess (5-20 equivalents) of the alcohol to shift the equilibrium towards the product side.[1][7] If compatible with your reagents, use a Dean-Stark trap with a solvent like toluene to azeotropically remove the water byproduct, actively driving the reaction to completion.[1][4]
2. Insufficient Catalyst: The basic amino group neutralizes a portion of the acid catalyst, rendering it inactive for catalysis.[1][3]Solution: Ensure you are using a sufficient molar equivalent of the acid catalyst to account for both the protonation of the amino group and the catalytic cycle. A stoichiometric amount relative to the aminobenzoic acid may be necessary.[3]
3. Steric Hindrance: Bulky groups near the carboxylic acid (ortho-substituents) or on the alcohol (secondary or tertiary alcohols) can sterically hinder the nucleophilic attack.[5][9]Solution: For sterically hindered substrates, increase the reaction time and/or temperature.[5] If Fischer esterification remains ineffective, consider alternative methods. For tertiary alcohols, which are prone to elimination, Steglich esterification (using DCC/DMAP) is a milder and more effective choice.[5][9]
Product is Impure (Contaminated with Starting Material) 1. Incomplete Reaction: The reaction may not have reached equilibrium or completion.Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[6][7] Compare the spot of your reaction mixture against the starting material standard. Continue refluxing until the starting material spot has disappeared or is minimized. Extend the reflux time if necessary.[5]
2. Inefficient Work-up: The unreacted aminobenzoic acid may co-precipitate with the product.Solution: During the work-up, ensure the pH of the aqueous solution is basic (pH ~8-9) after adding sodium carbonate.[3][6] The unreacted aminobenzoic acid will form a water-soluble sodium salt (sodium aminobenzoate), while the neutral ester product remains insoluble and precipitates, allowing for separation by filtration.[10]
Reaction Mixture Turns Dark Brown or Black 1. Decomposition/Side Reactions: Prolonged heating at high temperatures in the presence of a strong acid can cause decomposition or polymerization of the aromatic compound.[1]Solution: Avoid excessively high temperatures. Maintain a gentle reflux.[3] Monitor the reaction by TLC and stop the heating as soon as the starting material is consumed. If decomposition is persistent, consider using a milder catalyst (e.g., p-toluenesulfonic acid) or a lower reaction temperature for a longer duration.[4]
Difficulty with Product Isolation/Purification 1. Product is an Oil or Does Not Precipitate: Some aminobenzoate esters, especially those with longer alkyl chains, may be oils or have some solubility in the aqueous work-up solution.Solution: If the product does not precipitate, perform a liquid-liquid extraction. Use an organic solvent like ethyl acetate or dichloromethane to extract the ester from the neutralized aqueous mixture.[7][11] Wash the combined organic layers with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄), and evaporate the solvent under reduced pressure.[7][11]
2. Ineffective Recrystallization: The crude product may fail to crystallize or may oil out during recrystallization.Solution: The choice of recrystallization solvent is critical. An ethanol/water mixture is often effective for many aminobenzoate esters.[2][6] Dissolve the crude product in a minimal amount of hot ethanol, then add hot water dropwise until the solution becomes cloudy (the cloud point). Add a few more drops of hot ethanol to redissolve the solid, then allow it to cool slowly to promote crystal formation.[2]

Visualized Workflows and Mechanisms

General Fischer Esterification Workflow

The following diagram outlines the key stages of the synthesis and purification process for a typical aminobenzoate ester.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A 1. Combine Aminobenzoic Acid & excess Alcohol in flask B 2. Add Acid Catalyst (e.g., H₂SO₄) dropwise A->B C 3. Heat to Reflux (e.g., 60-110 °C) B->C D 4. Monitor by TLC (1-10 hours) C->D E 5. Cool and Pour into Ice Water D->E F 6. Neutralize with Na₂CO₃ to pH ~8 (Precipitation) E->F G 7. Collect Crude Product by Vacuum Filtration F->G H 8. Recrystallize from suitable solvent (e.g., EtOH/H₂O) G->H I 9. Dry Pure Ester Product H->I

Caption: General workflow for aminobenzoate ester synthesis.

Troubleshooting Logic for Low Yield

This decision tree provides a logical path for diagnosing and solving issues related to low product yield.

G Start Low Yield Observed Check_TLC Is Starting Material (SM) Present in Final Mixture? Start->Check_TLC Check_Conditions Were Reaction Conditions Forced to Completion? Check_TLC->Check_Conditions No (SM Consumed) Sol_Extend_Time Increase Reaction Time and/or Temperature. Re-monitor by TLC. Check_TLC->Sol_Extend_Time Yes Sol_Force_Eq Use Larger Excess of Alcohol or Remove Water (Dean-Stark). Check_Conditions->Sol_Force_Eq No Sol_Increase_Cat Increase Amount of Acid Catalyst. Check_Conditions->Sol_Increase_Cat Yes, but yield still low Consider_Sterics Is Substrate Sterically Hindered? Sol_Alt_Method Use Alternative Method (e.g., Steglich Esterification). Consider_Sterics->Sol_Alt_Method Yes Sol_Force_Eq->Consider_Sterics Sol_Increase_Cat->Consider_Sterics

Sources

Technical Support Center: Chromatographic Separation of Isopropyl 3-amino-4-chlorobenzoate Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the chromatographic analysis of Isopropyl 3-amino-4-chlorobenzoate and its related positional isomers. As a critical intermediate in pharmaceutical synthesis, ensuring its isomeric purity is paramount. The structural similarity between isomers—such as Isopropyl 5-amino-2-chlorobenzoate or Isopropyl 4-amino-3-chlorobenzoate—presents a significant analytical challenge, as they often exhibit nearly identical physicochemical properties, leading to co-elution in standard chromatographic systems.[1]

This guide is structured to provide rapid solutions through FAQs and in-depth troubleshooting for complex separation challenges. It is designed for researchers, analytical scientists, and drug development professionals who require robust and reliable methods for isomer purity assessment.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and provides quick, actionable advice.

Q1: What is the best starting column for separating my isomers?

For aromatic positional isomers, a standard C18 column often provides insufficient selectivity. Your primary choices should be:

  • Phenyl Stationary Phase (e.g., Phenyl-Hexyl): This is the recommended starting point. The phenyl rings on the stationary phase can induce π-π interactions with the aromatic ring of your analytes, offering a different selectivity mechanism compared to the purely hydrophobic interactions of a C18 phase.[2][3] This is often highly effective for separating positional isomers.[2]

  • Mixed-Mode Stationary Phase: Columns with both reversed-phase and ion-exchange capabilities (e.g., Primesep 100, Coresep 100) are excellent candidates.[1][4] They can exploit subtle differences in the pKa and hydrophobicity of the isomers due to the relative positions of the amino and chloro groups, significantly enhancing resolution.[4]

Q2: My peaks are co-eluting. What is the first and simplest parameter I should change?

Before changing the column, focus on the mobile phase organic modifier. If you are using acetonitrile (ACN), switch to methanol (MeOH), or vice-versa. ACN and MeOH have different solvent properties; MeOH is a proton donor and acceptor, while ACN has a strong dipole.[2] This difference can alter interactions with the stationary phase and the analyte, often changing the elution order and improving resolution.[2]

Q3: Why are my peaks tailing?

Peak tailing for an amino-substituted compound like this is commonly caused by secondary interactions between the basic amino group and acidic silanol groups on the silica backbone of the column.[5]

  • Quick Fix: Ensure your mobile phase is sufficiently acidic (e.g., pH 2.5-3.5 with 0.1% formic or phosphoric acid). This protonates the amino group (making it positively charged) and suppresses the ionization of the silanol groups, minimizing unwanted interactions.[5]

  • Alternative: Use a modern, high-purity silica column where residual silanol activity is already minimal.[2]

Q4: My retention times are drifting between injections. What is the cause?

Retention time instability is typically due to a lack of system equilibration.

  • Column Equilibration: Ensure the column is equilibrated with the initial mobile phase for at least 10-15 column volumes before the first injection. If you are running a gradient, ensure the post-run equilibration time is sufficient.[6]

  • Mobile Phase: Avoid using mobile phase that has been sitting for a long time, as the organic component can selectively evaporate, changing the composition. Prepare fresh mobile phase daily.[6]

  • Temperature: Use a thermostatted column compartment. Fluctuations in ambient temperature can cause significant retention time shifts.[6]

Q5: What UV wavelength should I use for detection?

For aminobenzoate derivatives, a starting wavelength of 254 nm is a robust choice, as the benzene ring provides strong absorbance.[2] For higher sensitivity, you can determine the absorbance maximum by running a UV scan of your analyte with a diode array detector (DAD). Wavelengths around 230-235 nm may also provide a strong signal.[4][7]

Section 2: In-Depth Troubleshooting Guides
Scenario 1: Inadequate Resolution of Isomers

Achieving baseline resolution is the primary goal. If simple mobile phase adjustments are insufficient, a systematic approach is required.

The following diagram outlines a systematic workflow for tackling poor resolution.

G cluster_0 Troubleshooting Poor Resolution Start Poor Resolution (Rs < 1.5) Check_Modifier Switch Organic Modifier (ACN <-> MeOH) Start->Check_Modifier Step 1 Adjust_pH Optimize Mobile Phase pH (Range: 2.5 - 4.0) Check_Modifier->Adjust_pH Step 2 Change_Column Change Stationary Phase (e.g., Phenyl or Mixed-Mode) Adjust_pH->Change_Column Step 3 (Major Selectivity Change) Adjust_Temp Adjust Column Temperature (Try 25°C, 35°C, 45°C) Change_Column->Adjust_Temp Step 4 Adjust_Flow Optimize Flow Rate (e.g., 1.0 -> 0.8 mL/min) Adjust_Temp->Adjust_Flow Step 5 Success Resolution Achieved (Rs >= 1.5) Adjust_Flow->Success G cluster_1 Troubleshooting Peak Tailing Start Peak Tailing Observed Check_pH Is Mobile Phase pH low enough? (e.g., < 3.5) Start->Check_pH Check_Overload Is sample concentration too high? Check_pH->Check_Overload Yes Action_pH Action: Lower pH with acid (0.1% FA or H3PO4) Check_pH->Action_pH No Check_Solvent Is sample solvent stronger than mobile phase? Check_Overload->Check_Solvent No Action_Overload Action: Reduce injection volume or dilute sample Check_Overload->Action_Overload Yes Check_Column Is column old or contaminated? Check_Solvent->Check_Column No Action_Solvent Action: Dissolve sample in mobile phase Check_Solvent->Action_Solvent Yes Success Symmetric Peak Check_Column->Success No Action_Column Action: Flush or replace column Check_Column->Action_Column Yes Action_pH->Success Action_Overload->Success Action_Solvent->Success Action_Column->Success

Caption: Decision tree for resolving peak tailing issues.

  • Cause 1: Secondary Silanol Interactions: As described previously, the primary cause is the interaction of the basic analyte with acidic sites on the column packing.

    • Solution: Lower the mobile phase pH to 2.5-3.5 to suppress silanol activity. [5]Using a high-purity silica column is the best preventative measure. [2]* Cause 2: Column Overload: Injecting too much mass on the column saturates the stationary phase, leading to tailing.

    • Solution: Reduce the injection volume or dilute the sample. [5]* Cause 3: Sample Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the mobile phase (e.g., 100% ACN when the mobile phase is 30% ACN), the peak shape can be distorted.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. [2]

Section 3: Standard Operating Protocol (SOP) - HPLC Method Development

This protocol provides a robust starting point for developing a separation method for this compound and its positional isomers.

1. System Preparation & Column Selection

  • HPLC System: A standard HPLC system with a UV or DAD detector.

  • Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Column Temperature: 30 °C. [2] 2. Mobile Phase Preparation

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile. (Note: Formic acid is MS-compatible. If MS is not required, 0.1% phosphoric acid can be used for better buffering capacity). [8]* Degassing: Degas both mobile phases thoroughly before use. [6] 3. Sample Preparation

  • Stock Solution: Prepare a 1 mg/mL stock solution of your sample in a 50:50 mixture of Acetonitrile and Water.

  • Working Solution: Dilute the stock solution to approximately 50 µg/mL using the initial mobile phase conditions (e.g., 70% A, 30% B).

4. Chromatographic Method: Scouting Gradient

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Detection: 254 nm.

  • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.07030
20.03070
22.03070
22.17030
30.07030

5. Method Optimization

  • Analyze the Scouting Run: Observe the retention times and resolution of the target isomers from the scouting gradient. [2]* Isocratic vs. Gradient: If the isomers elute closely together, an isocratic method may provide better resolution. Based on the scouting run, calculate the mobile phase composition where the isomers eluted and use that as a starting point for isocratic analysis. Aim for a retention factor (k') between 2 and 10. [2]* Fine-Tuning: If resolution is still insufficient, proceed with the troubleshooting steps outlined in Section 2, starting with changing the organic modifier to Methanol.

Section 4: Advanced Considerations - Chiral Separation

While this compound itself is not chiral, synthetic pathways or the analysis of related chiral molecules may require enantiomeric separation. If you observe unexpected peak splitting or need to resolve enantiomers of a related compound, a chiral method is necessary.

  • Chiral Stationary Phases (CSPs): The most effective CSPs for amino acid esters and related amine compounds are often polysaccharide-based. [9] * Amylose or Cellulose Phenylcarbamate Derivatives: Columns like Chiralpak® IE or Chiralcel® OD-H are highly effective for these types of analytes. [9]* Mobile Phase: Chiral separations on these columns are typically run in normal-phase (e.g., Hexane/Isopropanol) or polar-organic mode (e.g., Acetonitrile/Methanol).

  • Derivatization: In some cases, derivatizing the amino group can enhance chiral recognition. [9][10]However, this adds complexity and should be considered a secondary option.

References
  • SIELC Technologies. (n.d.). HPLC Separation of Isomers of Aminobenzoic Acid.
  • HELIX Chromatography. (n.d.). HPLC Separation of Three Isomers of Aminobenzoic Acid on Coresep 100 Mixed-Mode Column.
  • HELIX Chromatography. (n.d.). HPLC Separation of Isomers of Aminobenzoic Acids on Amaze SC Mixed-Mode Column with LC/MS Compatible Conditions.
  • SIELC Technologies. (n.d.). Separation of Isomers of Aminobenzoic Acid.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide.
  • Phenomenex. (n.d.). HPLC Troubleshooting Guide.
  • Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
  • Journal of Chromatography A. (2002). Indirect high-performance liquid chromatographic separation of stereoisomers of beta-alkyl-substituted amino acids....
  • SIELC Technologies. (2018). Isopropyl 3-amino-4-methylbenzoate.

Sources

Technical Support Center: Preventing Byproduct Formation in Chlorobenzoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address common challenges in the synthesis of chlorobenzoates. Our focus is on providing practical, in-depth solutions to minimize or eliminate the formation of critical byproducts, ensuring higher yields and purity of your target compounds. This document moves from frequently asked questions to detailed troubleshooting protocols, grounded in established chemical principles.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to common issues encountered during the synthesis of chlorobenzoate esters.

Q1: My primary synthesis method is Fischer-Speier esterification, but I consistently have unreacted chlorobenzoic acid in my final product. What's causing this?

A1: The Fischer-Speier esterification is a reversible, equilibrium-driven reaction.[1][2] The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the starting materials (hydrolysis of the ester). To drive the reaction to completion, you must apply Le Chatelier's principle. The two most effective strategies are:

  • Use a Large Excess of Alcohol: Employing the alcohol reactant (e.g., methanol, ethanol) in large excess (10-20 molar equivalents) serves both as a reactant and the solvent, pushing the equilibrium towards the ester product.[1][3][4]

  • Remove Water: As the reaction proceeds, water is formed. On a laboratory scale, the excess alcohol is usually sufficient. For larger-scale syntheses or particularly stubborn reactions, physically removing water using a Dean-Stark apparatus can be highly effective.[3]

Q2: I am preparing the chlorobenzoic acid precursor by chlorinating benzoic acid and am getting significant amounts of dichlorinated and other isomeric impurities. How can I improve selectivity?

A2: This is a classic issue of controlling electrophilic aromatic substitution. The carboxylic acid group (-COOH) is a meta-directing deactivator.[5] Byproduct formation, such as dichlorination or the formation of ortho/para isomers, arises from overly harsh conditions or poor catalyst choice.[6][7] To improve selectivity for the desired monochloro-isomer, you should:

  • Control Stoichiometry: Carefully control the molar equivalents of the chlorinating agent.

  • Optimize Catalyst and Temperature: The choice of Lewis acid catalyst (e.g., FeCl₃) and reaction temperature significantly influences isomer distribution.[7] Optimization is key to favoring the desired product.[8]

Q3: During the workup of my esterification reaction, my product is dark or discolored. What causes this and how can I prevent it?

A3: Discoloration or charring is often a sign of degradation, typically caused by the strong acid catalyst (like concentrated H₂SO₄) under excessive heat.[3] Concentrated sulfuric acid is a powerful oxidizing and dehydrating agent. To prevent this:

  • Maintain Optimal Temperature: Do not overheat the reaction. Maintain a gentle reflux at the boiling point of the alcohol being used (e.g., ~65°C for methanol).[3][4]

  • Use Catalytic Amounts: Ensure you are using only a catalytic amount of acid (e.g., 0.1-0.2 molar equivalents).[1] An excess of catalyst increases the likelihood of side reactions and charring.[3]

  • Ensure Proper Agitation: Good mixing prevents localized overheating and ensures even heat distribution.[3]

Q4: What are the most reliable analytical methods for detecting and quantifying byproducts in my reaction mixture?

A4: The choice of method depends on the specific byproducts and the complexity of your mixture.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for separating and identifying volatile byproducts, such as isomers (e.g., 2-chlorobenzoic acid vs. 4-chlorobenzoic acid) or residual solvents.[9] For less volatile compounds, derivatization may be necessary.[10][11]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and powerful technique for separating and quantifying non-volatile compounds, including the starting carboxylic acid, the final ester product, and various impurities.[9][12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information that can help identify and quantify both the desired product and any impurities present.[9]

Part 2: Troubleshooting Guides

This section provides detailed, step-by-step protocols to address specific experimental problems.

Issue 1: Incomplete Reaction and Low Yield in Fischer Esterification

Low yield is the most common issue, primarily stemming from the reaction's equilibrium nature.

G start Low Yield Observed tlc_check Analyze crude reaction mixture by TLC/HPLC start->tlc_check sm_present Significant starting material (SM) remains tlc_check->sm_present sm_absent Little to no SM remains tlc_check->sm_absent increase_params Potential Cause: Equilibrium not shifted sufficiently or sub-optimal reaction kinetics. sm_present->increase_params sm_present_yes workup_issue Potential Cause: Product loss during aqueous workup or purification. sm_absent->workup_issue sm_absent_yes sm_present_yes Yes sm_present_no No solution1 Troubleshooting Step: 1. Increase molar excess of alcohol (to 15-20 eq). 2. Increase reaction time and monitor by TLC. 3. Ensure catalyst loading is adequate (0.1-0.2 eq). increase_params->solution1 sm_absent_yes Yes solution2 Troubleshooting Step: 1. Ensure complete neutralization during base wash. 2. Perform back-extraction of aqueous layers. 3. Optimize purification (distillation/crystallization). workup_issue->solution2 G cluster_main Desired Reaction: Mono-chlorination cluster_side Side Reaction: Di-chlorination benzoic_acid Benzoic Acid reagents1 + Cl₂ / FeCl₃ meta_cba2 m-Chlorobenzoic Acid benzoic_acid->meta_cba2 meta_cba m-Chlorobenzoic Acid (Major Product) reagents1->meta_cba reagents2 + Cl₂ / FeCl₃ (Excess / High Temp) di_cba Dichlorobenzoic Acids (e.g., 3,5-dichloro, 2,5-dichloro) (Byproducts) reagents2->di_cba

Sources

Technical Support Center: Synthesis of Isopropyl 3-amino-4-chlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Isopropyl 3-amino-4-chlorobenzoate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges during this specific esterification. Our approach is rooted in mechanistic principles to help you not only solve immediate issues but also to build a robust and reproducible synthetic protocol.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing this compound?

A1: The most common and direct method is the Fischer-Speier esterification. This acid-catalyzed reaction involves heating 3-amino-4-chlorobenzoic acid with an excess of isopropanol.[1] The use of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is crucial to protonate the carboxylic acid's carbonyl group, thereby activating it for nucleophilic attack by isopropanol.[2]

Q2: Why is a large excess of isopropanol typically used in this synthesis?

A2: Fischer esterification is a reversible, equilibrium-limited reaction.[2][3] According to Le Châtelier's principle, using one of the reactants in large excess—in this case, isopropanol, which can also serve as the solvent—shifts the equilibrium toward the formation of the ester and water. This strategy is essential for driving the reaction to completion and achieving a high yield.[3][4]

Q3: The starting material contains a basic amino group. How does this affect the reaction?

A3: This is a critical consideration. The amino group (-NH₂) on the aromatic ring is basic and will react with the strong acid catalyst.[3][5] This non-productive acid-base reaction forms an ammonium salt, effectively sequestering the catalyst. Therefore, you must use a sufficient amount of acid catalyst to account for both the protonation of the amino group and the catalytic cycle of the esterification. In some cases, stoichiometric amounts of acid may be required.[1]

Q4: What are the expected challenges during the work-up and purification of the product?

A4: During the work-up, the excess acid must be neutralized. This is typically done by adding a base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[1][6] Care must be taken as this will cause gas (CO₂) evolution. The desired product, this compound, is an organic compound and should be extractable into a suitable organic solvent. However, incomplete neutralization can lead to the formation of emulsions, making separation difficult.[7] Unreacted 3-amino-4-chlorobenzoic acid, being amphoteric, will be deprotonated by the base to its carboxylate salt, rendering it water-soluble and allowing for its removal in the aqueous phase.[8]

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis. The logical workflow for troubleshooting low yield is outlined in the diagram below.

Diagram: Troubleshooting Workflow for Low Ester Conversion

TroubleshootingWorkflow start Low or No Product Yield check_tlc Monitor Reaction by TLC/GC start->check_tlc incomplete Reaction Incomplete or Stalled check_tlc->incomplete Starting Material Remains complete Reaction Appears Complete check_tlc->complete No Starting Material equilibrium Equilibrium Limitation? incomplete->equilibrium catalyst_issue Catalyst Inactive/Insufficient? incomplete->catalyst_issue temp_issue Temperature Too Low? incomplete->temp_issue workup_issue Product Lost During Work-up? complete->workup_issue remove_water Remove Water (Dean-Stark) Increase Alcohol Excess equilibrium->remove_water Yes add_catalyst Use Fresh Catalyst Increase Catalyst Loading catalyst_issue->add_catalyst Yes increase_temp Increase Reflux Temperature temp_issue->increase_temp Yes isolation_solution Optimize Extraction pH Use Brine to Break Emulsions Perform Multiple Extractions workup_issue->isolation_solution Yes

Caption: A logical workflow for diagnosing and resolving low product yield in the esterification synthesis.

Common Issues and Solutions
IssuePotential Cause(s)Recommended Solution(s)
1. Low to No Product Yield a. Unfavorable Equilibrium: Water, a byproduct of the reaction, hydrolyzes the ester, shifting the equilibrium back to the reactants.[4]a. Water Removal: Use a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to azeotropically remove water as it forms. Alternatively, use a large excess (10-20 equivalents) of isopropanol to drive the reaction forward.[3][7]
b. Insufficient Catalyst: The basic amino group of the starting material neutralizes a portion of the acid catalyst, preventing it from participating in the esterification cycle.[1][3]b. Increase Catalyst Loading: Ensure sufficient catalyst is added (e.g., 0.2-0.5 equivalents, or even stoichiometric amounts) to protonate the amino group and catalyze the reaction. Use fresh, anhydrous acid.[4][7]
c. Steric Hindrance: Isopropanol is a secondary alcohol and is more sterically hindered than primary alcohols like methanol or ethanol, which can slow the reaction rate.[9]c. Increase Reaction Time/Temperature: Allow for a longer reflux period (monitor by TLC). Ensure the reaction is heated sufficiently to overcome the activation energy barrier.[5]
2. Reaction Mixture Darkens Significantly a. Decomposition/Side Reactions: Prolonged heating at high temperatures in the presence of strong acid can cause decomposition of the aromatic amine or other side reactions.[3]a. Optimize Conditions: Avoid excessively high temperatures. Monitor the reaction closely and stop heating once the starting material is consumed. Consider a milder catalyst if decomposition is severe.[4]
3. Difficulty in Product Isolation a. Emulsion Formation: Emulsions can form during the basic wash in the work-up, trapping the product between the aqueous and organic layers.a. Break Emulsion: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, helping to break the emulsion.[7]
b. Product is Water-Soluble: If the work-up conditions are not optimal, the product may have some solubility in the aqueous layer, especially if large volumes of water are used or if excess alcohol is present.[10]b. Optimize Extraction: Saturate the aqueous layer with salt (salting out) to decrease the solubility of the organic product. Perform multiple extractions with a non-polar solvent (e.g., ethyl acetate, dichloromethane) to ensure complete recovery.[7]
c. Incomplete Neutralization: If the pH is not sufficiently basic (pH > 8), some unreacted carboxylic acid may remain in the organic layer. If the pH is too acidic, the product's amino group will be protonated, increasing its aqueous solubility.c. Careful pH Adjustment: Monitor the pH of the aqueous layer during the wash. After neutralization with NaHCO₃, ensure the pH is slightly basic (8-9) to keep the product in its free base form and the unreacted acid as its water-soluble carboxylate salt.[1][8]

Experimental Protocol: Fischer Esterification

This protocol is a general guideline and may require optimization for your specific laboratory conditions and scale.

Materials & Reagents:

Reagent/MaterialGradeNotes
3-Amino-4-chlorobenzoic acid≥97%Starting material.
Isopropanol (2-Propanol)AnhydrousReactant and solvent.
Sulfuric Acid (H₂SO₄)Concentrated (98%)Catalyst. Handle with extreme care.
Sodium Bicarbonate (NaHCO₃)Reagent GradeFor neutralization.
Ethyl AcetateReagent GradeFor extraction.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeFor drying the organic phase.
Deionized Water-For washing.
Saturated NaCl solution (Brine)-For final wash/emulsion breaking.

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-amino-4-chlorobenzoic acid (1.0 eq). Add a large excess of anhydrous isopropanol (10-20 eq), which will also act as the solvent.[6]

  • Catalyst Addition: While stirring the mixture at room temperature, slowly and carefully add concentrated sulfuric acid (0.3 eq) dropwise. Caution: The addition is exothermic, and the aminobenzoic acid salt may precipitate.[1][6]

  • Reflux: Heat the reaction mixture to a gentle reflux (boiling point of isopropanol is ~82°C) using a heating mantle or oil bath.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-10 hours).[5]

  • Cooling and Quenching: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Pour the cooled reaction mixture into a beaker containing ice water (approx. 5-10 times the volume of the reaction mixture).[1]

  • Neutralization: Slowly add a saturated solution of sodium bicarbonate to the aqueous mixture while stirring until the evolution of CO₂ ceases and the pH of the solution is ~8.[1] A precipitate of the crude ester product may form.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes). Combine the organic layers.

  • Washing: Wash the combined organic layers with deionized water and then with brine to remove any remaining water-soluble impurities.[7]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography if necessary.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Troubleshooting Ester Synthesis.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Esterification Lab Answers. (n.d.). A Comprehensive Guide.
  • ResearchGate. (n.d.).
  • Komali Mam Chemistry. (2020, July 19). 4 Simple Tricks to solve Esterification questions from organic chemistry without any mechanisms [Video]. YouTube.
  • Reddit. (2024, February 15).
  • BenchChem. (2025).
  • Chegg. (2023, April 6).
  • Master Organic Chemistry. (n.d.).

Sources

Technical Support Center: Isopropyl 3-amino-4-chlorobenzoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Isopropyl 3-amino-4-chlorobenzoate. This resource is designed for researchers, chemists, and drug development professionals to address common challenges and provide in-depth, field-proven insights into the catalytic esterification of 3-amino-4-chlorobenzoic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the synthesis, focusing on the critical role of the catalyst in reaction outcomes.

Q1: My reaction yield is significantly lower than expected. What are the primary catalyst-related factors?

Low yield in a Fischer-Speier esterification is a frequent issue, often directly linked to catalyst performance and reaction equilibrium.[1][2][3]

  • Cause A: Catalyst Choice & Activity

    • Homogeneous Catalysts (e.g., H₂SO₄, p-TsOH): While strong mineral acids like sulfuric acid (H₂SO₄) are effective, they can promote side reactions, especially the dehydration of isopropanol to form diisopropyl ether, which consumes the alcohol reactant and complicates purification.[4] p-Toluenesulfonic acid (p-TsOH) is a milder, often cleaner alternative that can reduce charring and unwanted byproducts.[4] For aminobenzoic acids, the basic amino group can neutralize a portion of the acid catalyst, necessitating stoichiometric amounts rather than purely catalytic quantities to ensure the reaction proceeds.[3]

    • Heterogeneous Catalysts (e.g., Amberlyst-15): Solid acid catalysts like the sulfonic resin Amberlyst-15 are highly effective and simplify product workup, as they can be removed by simple filtration.[4][5] However, their activity can be diminished by moisture or if the catalyst pores become blocked. Aromatic carboxylic acids, like the substrate , may require higher temperatures or longer reaction times to achieve high conversion compared to aliphatic acids when using these catalysts.[5][6]

  • Cause B: Reaction Equilibrium

    • Fischer esterification is a reversible reaction that produces water as a byproduct.[1][3] The accumulation of water can shift the equilibrium back towards the starting materials, thereby lowering the yield.[1]

    • Solution: To drive the reaction forward, it is crucial to remove water as it forms. This can be achieved by using a Dean-Stark apparatus or, more commonly, by using a large excess of the alcohol reactant (isopropanol), which acts as both a reactant and a solvent, effectively shifting the equilibrium towards the product side.[3][7]

Q2: I'm observing significant impurity peaks in my analysis (TLC/LC-MS). What are the likely side products and how can the catalyst influence their formation?

Impurity generation is often a direct consequence of the catalyst's nature and the reaction conditions.

  • Side Product A: Diisopropyl Ether

    • Mechanism: Strong acid catalysts, particularly H₂SO₄, are powerful dehydrating agents and can catalyze the self-condensation of isopropanol to form diisopropyl ether.[4] This side reaction is more pronounced at higher temperatures.

    • Mitigation:

      • Catalyst Selection: Opt for a milder catalyst like p-TsOH or a heterogeneous catalyst like Amberlyst-15, which are less aggressive in promoting alcohol dehydration.[4]

      • Temperature Control: Maintain the lowest possible temperature that allows for a reasonable reaction rate (typically the reflux temperature of isopropanol, ~82-90°C) to disfavor the ether formation pathway, which often has a higher activation energy.[4]

  • Side Product B: Self-Polymerization/Amide Formation

    • Mechanism: The starting material, 3-amino-4-chlorobenzoic acid, is bifunctional. The amino group of one molecule can potentially react with the carboxylic acid of another, leading to oligomers or polymers.[8] While this is more common in amide coupling reactions, harsh conditions during esterification could promote it.

    • Mitigation: This is generally less of a concern under acidic esterification conditions where the amine is protonated and thus non-nucleophilic. Ensuring a sufficient amount of acid catalyst is present is key to preventing this side reaction.[3]

Q3: Which type of catalyst is superior for this synthesis: homogeneous (H₂SO₄) or heterogeneous (Amberlyst-15)?

The "better" catalyst depends on the specific priorities of the experiment, such as scale, purity requirements, and process simplicity.

FeatureHomogeneous (e.g., H₂SO₄)Heterogeneous (e.g., Amberlyst-15)
Activity High, fast reaction rates.[9]Good, but may require longer reaction times or higher temperatures for aromatic acids.[5][6]
Workup Requires aqueous quench and neutralization (e.g., with NaHCO₃), followed by extraction.[7][10]Simple filtration to remove the catalyst.[4][5] No neutralization quench needed.
Selectivity Lower. Prone to causing side reactions like alcohol dehydration and charring.[4]Higher. Generally leads to cleaner reactions with fewer byproducts.[4][5]
Reusability Not reusable.Can be recovered, washed, dried, and reused multiple times.[5][6]
Cost Very low initial cost.Higher initial cost, but cost-effective over multiple runs.
Safety Highly corrosive and hazardous to handle.[7]Safer and easier to handle (solid beads).[5]

Experimental Protocols & Methodologies

Protocol 1: Synthesis using a Heterogeneous Catalyst (Amberlyst-15)

This protocol prioritizes ease of workup and catalyst recyclability.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-amino-4-chlorobenzoic acid (1.0 eq).

  • Reagent Addition: Add a large excess of isopropanol (10-20 eq), which serves as both reactant and solvent.

  • Catalyst Addition: Add Amberlyst-15 resin (~10-15% by weight relative to the carboxylic acid).[4]

  • Reflux: Heat the mixture to a gentle reflux (approx. 85-90°C) with vigorous stirring to ensure good contact with the catalyst.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-8 hours).

  • Catalyst Removal: Cool the reaction mixture to room temperature. Remove the Amberlyst-15 catalyst by vacuum filtration, washing the resin with a small amount of fresh isopropanol. The catalyst can be washed, dried in a vacuum oven, and stored for reuse.

  • Product Isolation: Concentrate the filtrate under reduced pressure to remove the excess isopropanol. The resulting crude solid can be recrystallized from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.

Visualized Workflows and Mechanisms

General Synthesis Workflow

The diagram below outlines the key stages of the synthesis, from starting materials to the final purified product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants 3-Amino-4-chlorobenzoic Acid + Isopropanol (excess) Reflux Heat to Reflux (~85-90°C) Reactants->Reflux Add Catalyst Catalyst Acid Catalyst (e.g., Amberlyst-15) Filter Cool & Filter (Remove Catalyst) Reflux->Filter Reaction Complete Evaporate Evaporate Solvent (Remove excess Isopropanol) Filter->Evaporate Recrystallize Recrystallize Crude Solid Evaporate->Recrystallize Product Pure Isopropyl 3-amino-4-chlorobenzoate Recrystallize->Product

Caption: General experimental workflow for the catalytic synthesis.

Troubleshooting Low Yield

This decision tree helps diagnose potential causes for poor reaction yields.

G start Low Product Yield? q_equilibrium Is water being removed? (e.g., via excess alcohol) start->q_equilibrium Yes q_catalyst Is catalyst active & sufficient? q_equilibrium->q_catalyst Yes sol_equilibrium Increase alcohol excess or use Dean-Stark q_equilibrium->sol_equilibrium No q_conditions Are Temp/Time sufficient? q_catalyst->q_conditions Yes sol_catalyst Use fresh/more catalyst (Ensure dryness for solid catalysts) q_catalyst->sol_catalyst No sol_conditions Increase reaction time & monitor via TLC/LC-MS q_conditions->sol_conditions No end Yield Optimized q_conditions->end Yes

Caption: A decision tree for troubleshooting low reaction yield.

Catalytic Esterification Mechanism

The diagram illustrates the fundamental steps of the acid-catalyzed Fischer esterification. The catalyst's role is to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

G Fischer Esterification Mechanism node_a Carboxylic Acid + H⁺ node_b Protonated Carbonyl (Activated) node_a->node_b Catalyst (H⁺) activates carbonyl node_c Nucleophilic Attack by Isopropanol node_b->node_c node_d Tetrahedral Intermediate node_c->node_d node_e Proton Transfer node_d->node_e node_f Elimination of H₂O node_e->node_f node_g Protonated Ester node_f->node_g node_h Final Ester + H⁺ (Catalyst Regenerated) node_g->node_h Deprotonation

Caption: Simplified mechanism of acid-catalyzed esterification.

References

  • Bouri, M., et al. (2015). Esterification of Mixed Carboxylic-fatty Anhydrides Using Amberlyst-15 as Heterogeneous Catalyst. PubMed.
  • Sharma, G., et al. (2012). Amberlyst-15 in organic synthesis. Arkivoc, 2012(i), 570-609.
  • (PDF) Amberlyst-15 in Organic Synthesis. (2012). ResearchGate.
  • Kunin, R., et al. (1962). Characterization of Amberlyst 15. Macroreticular Sulfonic Acid Cation Exchange Resin. Industrial & Engineering Chemistry Product Research and Development.
  • Explain why the yield of ester is relatively low? How to improve the yield and the purity of ester? (n.d.). Homework.Study.com.
  • Amberlyst 15 Catalyzed Esterification of Nonanoic Acid with 1-Propanol: Kinetics, Modeling, and Comparison of Its Reaction Kinetics with Lower Alcohols. (2020). ResearchGate.
  • What factors may influence the yield of an ester? (2015). Quora.
  • ISOPROPYL BENZOATE. (n.d.). Ataman Kimya.
  • Esterification (Experiment). (2021). Chemistry LibreTexts.
  • CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide. (n.d.). Google Patents.
  • Salvitti, C., et al. (2021). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. ACS Omega.
  • Isopropyl 4-aminobenzoate. (2022). Acta Crystallographica Section E.
  • Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. (n.d.). ResearchGate.

Sources

Technical Support Center: Isopropyl 3-amino-4-chlorobenzoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Managing Reaction Temperature for Optimal Yield and Purity

Welcome to the Technical Support Center for the synthesis of Isopropyl 3-amino-4-chlorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice. As Senior Application Scientists, we understand that precise temperature control is paramount for the successful synthesis of this compound. This document will delve into the critical aspects of temperature management, offering field-proven insights to help you navigate potential challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: this compound is typically synthesized via Fischer esterification. This reaction involves treating 3-amino-4-chlorobenzoic acid with isopropanol in the presence of an acid catalyst, such as concentrated sulfuric acid or thionyl chloride.[1][2] The mixture is heated to facilitate the reaction.

Q2: Why is temperature control so critical in this synthesis?

A2: Temperature is a crucial parameter in the esterification process for several reasons:

  • Reaction Rate: The rate of esterification is temperature-dependent. Higher temperatures generally increase the reaction rate, but excessively high temperatures can lead to undesirable side reactions.[3][4]

  • Equilibrium Position: Fischer esterification is a reversible reaction.[4] Temperature can influence the position of the equilibrium. The removal of water, a byproduct, is often necessary to drive the reaction towards the product side.

  • Side Reactions: Elevated temperatures can promote side reactions such as dehydration of the isopropanol to form propene, or ether formation from the condensation of two isopropanol molecules.[4] For aromatic amines, there is also a risk of oxidation or other degradation pathways at high temperatures.

  • Product Purity: Poor temperature control can result in a higher proportion of impurities in the final product, making purification more challenging and reducing the overall yield of the desired ester.

Q3: What is the recommended temperature range for this reaction?

A3: The optimal temperature for the synthesis of this compound typically lies between 50°C and the reflux temperature of the reaction mixture.[3] For esterifications using isopropanol, a temperature slightly lower than the reflux temperature often yields better results.[3] A common practice is to reflux the reaction mixture, which for isopropanol is around 82°C at atmospheric pressure.[1] However, the specific optimal temperature can vary depending on the catalyst used and the scale of the reaction.

Q4: How do different acid catalysts affect the optimal reaction temperature?

A4: The choice of acid catalyst can influence the required reaction temperature:

  • Sulfuric Acid (H₂SO₄): A strong and common catalyst, it effectively protonates the carboxylic acid, making it more susceptible to nucleophilic attack by isopropanol.[4] Reactions with sulfuric acid are often carried out at reflux.[1]

  • Thionyl Chloride (SOCl₂): This reagent converts the carboxylic acid to an acyl chloride intermediate, which is much more reactive towards the alcohol. This method may allow for lower reaction temperatures, although it is often still carried out at room temperature for a period followed by reflux to ensure completion.[2]

  • Lewis Acids: Catalysts like ferric chloride can also be used for esterification, particularly in industrial settings. The reaction conditions, including temperature, will be specific to the chosen Lewis acid.[5]

Troubleshooting Guide: Managing Reaction Temperature

This section addresses specific issues you might encounter related to temperature control during the synthesis of this compound.

Symptom Possible Cause Suggested Solution
Low or No Product Yield Reaction temperature is too low. The activation energy for the reaction is not being met. Gradually increase the temperature of the reaction mixture, monitoring the progress by Thin Layer Chromatography (TLC).[6] Consider increasing the temperature to the reflux point of isopropanol.
Insufficient reaction time at the optimal temperature. Esterification reactions can be slow to reach equilibrium.[4] Ensure the reaction is maintained at the target temperature for a sufficient duration, typically several hours.[1][3] Monitor the reaction progress using TLC to determine the optimal reaction time.[4]
Presence of Significant Byproducts Reaction temperature is too high. Excessive heat can lead to the dehydration of isopropanol to propene or the formation of diisopropyl ether.[4] Reduce the reaction temperature. If refluxing, ensure it is a gentle reflux and not overly vigorous. Consider using a temperature-controlled heating mantle or oil bath for more precise temperature regulation.
Charring or dark discoloration of the reaction mixture. This indicates decomposition of the starting material or product, often due to excessive heat. Immediately reduce the temperature. If using a strong acid catalyst like sulfuric acid, localized overheating can be an issue. Ensure good stirring to maintain a uniform temperature throughout the reaction mixture.
Incomplete Reaction (Starting Material Remains) Suboptimal temperature for the chosen catalyst. The optimal temperature can vary with the catalyst. If using a milder catalyst, a higher temperature may be required to drive the reaction to completion. Conversely, a very active catalyst may require lower temperatures to control the reaction. Consult literature for the recommended temperature range for your specific catalyst system.
Equilibrium has been reached. Fischer esterification is a reversible process. If the reaction has stalled, consider removing water as it forms. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent. Driving the equilibrium towards the product side may be more effective than simply increasing the temperature.
Difficulty in Product Purification Formation of multiple, difficult-to-separate byproducts. This is often a consequence of poor temperature control leading to a complex mixture of products. Re-evaluate the reaction temperature profile. A slower, more controlled heating ramp and maintaining a steady, optimal temperature can improve the purity of the crude product.
Experimental Workflow: Fischer Esterification of 3-Amino-4-chlorobenzoic Acid

This protocol provides a general guideline for the synthesis of this compound.

Materials:
  • 3-Amino-4-chlorobenzoic acid

  • Isopropanol (anhydrous)

  • Concentrated Sulfuric Acid (or other suitable acid catalyst)

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-amino-4-chlorobenzoic acid (1.0 eq).

  • Addition of Reagents: Add an excess of isopropanol (e.g., 10-20 eq), which also serves as the solvent.[4]

  • Catalyst Addition: While stirring, carefully and slowly add the acid catalyst (e.g., 0.1 eq of concentrated H₂SO₄) to the mixture.[4] Caution: The addition of strong acids can be exothermic.

  • Heating and Reflux: Heat the reaction mixture to a gentle reflux using a heating mantle or oil bath.[4] The temperature should be maintained at the boiling point of isopropanol (approximately 82°C).

  • Reaction Monitoring: Monitor the progress of the reaction by TLC.[4]

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the excess isopropanol under reduced pressure.

    • Dilute the residue with ethyl acetate and water.

    • Carefully neutralize the remaining acid by washing the organic layer with a saturated aqueous solution of sodium bicarbonate until the cessation of CO₂ evolution.[4]

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.[4]

  • Purification: The crude product can be further purified by recrystallization or column chromatography.

Visualizing the Troubleshooting Process

The following diagram illustrates a decision-making process for troubleshooting common temperature-related issues during the synthesis.

Troubleshooting_Temperature_Control start Start Synthesis monitor_reaction Monitor Reaction Progress (TLC) start->monitor_reaction check_yield Assess Yield and Purity monitor_reaction->check_yield low_yield Low Yield? check_yield->low_yield Unsatisfactory success Successful Synthesis check_yield->success Satisfactory high_impurities High Impurities? low_yield->high_impurities No incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction Yes decrease_temp Decrease Temperature high_impurities->decrease_temp Yes, Decomposition/Byproducts improve_stirring Improve Stirring high_impurities->improve_stirring Charring? increase_temp Increase Temperature Gradually incomplete_reaction->increase_temp Yes, Starting Material Present increase_time Increase Reaction Time incomplete_reaction->increase_time No, Reaction Stalled remove_water Consider Water Removal (Dean-Stark) incomplete_reaction->remove_water Equilibrium Issue? increase_temp->monitor_reaction increase_time->monitor_reaction decrease_temp->monitor_reaction improve_stirring->monitor_reaction remove_water->monitor_reaction

Caption: A decision tree for troubleshooting temperature-related issues.

Safety Information
  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][8][9]

  • Concentrated acids are corrosive and should be handled with extreme care.[7][8]

  • Isopropanol is flammable; keep it away from ignition sources.

  • Ensure that eyewash stations and safety showers are readily accessible.[7]

References

  • Google Patents. (1998). Process for esterification of amino acids and peptides. (WO1998049133A1).
  • IUPAC. (2021). Isopropyl 4-aminobenzoate. National Institutes of Health.
  • Chemos GmbH & Co.KG. Safety Data Sheet: 3-Amino-4-propoxybenzoic acid.
  • Google Patents. (2016). Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide. (CN105936625A).
  • Google Patents. (2013). Isopropyl 3-chloro-4-methylbenzoate and method for producing same. (WO2013015203A1).
  • SIELC Technologies. (2018, May 16). Isopropyl 3-amino-4-methylbenzoate.
  • Ley, S. V., et al. (2018). Advanced Real‐Time Process Analytics for Multistep Synthesis in Continuous Flow. Chemistry – A European Journal.
  • Lavanya, J., et al. (2024). Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol. Indo American Journal of Pharmaceutical Research.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 76092, 3-Amino-4-chlorobenzoic acid.
  • Chemistry LibreTexts. (2021, August 16). 3: Esterification (Experiment).
  • Acar, N., et al. (2023). Synthesis reaction of 3-amino-4-chloro benzohydrazide. ResearchGate.
  • Al-Obaidi, A., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Pearson. (2024, October 3). Reactions of Amino Acids: Esterification.
  • Google Patents. (2020). Method for synthesizing 4-amino-3-chlorophenol by multi-temperature-zone continuous flow microchannel reactor. (CN107739313B).
  • Royal Society of Chemistry. (2021). Continuous-flow and safe synthesis of 3-amino-4-amidoximinofurazan.

Sources

Validation & Comparative

A Comparative Guide for Drug Development Professionals: Isopropyl 3-amino-4-chlorobenzoate vs. Methyl 3-amino-4-chlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the selection of appropriate chemical intermediates is a critical decision that profoundly influences the trajectory of a project. Among the myriad of building blocks available, substituted aminobenzoic acid esters serve as versatile scaffolds for the synthesis of a wide range of biologically active molecules. This guide provides an in-depth technical comparison of two closely related compounds: Isopropyl 3-amino-4-chlorobenzoate and Methyl 3-amino-4-chlorobenzoate. By examining their physicochemical properties, synthesis methodologies, and potential applications, this document aims to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions for their specific research needs.

Introduction to 3-Amino-4-chlorobenzoate Esters

Both this compound and Methyl 3-amino-4-chlorobenzoate are derivatives of 3-amino-4-chlorobenzoic acid. This core structure is of significant interest in medicinal chemistry due to its presence in various pharmacologically active compounds. The amino and chloro substituents on the benzene ring, along with the ester functionality, provide multiple reactive sites for further chemical modifications, making them valuable starting materials for the synthesis of more complex molecules. Derivatives of aminobenzoic acids have been explored for a range of therapeutic areas, including oncology and infectious diseases.

Physicochemical Properties: A Head-to-Head Comparison

The seemingly subtle difference between a methyl and an isopropyl ester group can have a significant impact on the physicochemical properties of a molecule. These properties, in turn, influence a compound's solubility, lipophilicity, and ultimately its pharmacokinetic and pharmacodynamic profile.

PropertyThis compoundMethyl 3-amino-4-chlorobenzoateRationale for Differences
Molecular Formula C₁₀H₁₂ClNO₂C₈H₈ClNO₂Addition of a C₂H₄ unit in the isopropyl group.
Molecular Weight 213.66 g/mol (Predicted)185.61 g/mol [1]The isopropyl ester has a higher molecular weight due to the larger alkyl group.
Appearance Predicted to be a solidColorless or pale yellow solid[2]Alkyl esters of aminobenzoic acids are often crystalline solids at room temperature.
Melting Point (°C) Predicted to be lower than the methyl ester83[2]The bulkier isopropyl group can disrupt crystal packing, leading to a lower melting point.
Boiling Point (°C) Predicted to be higher than the methyl ester292.1 at 760 mmHg[2]Increased molecular weight and van der Waals forces lead to a higher boiling point.
LogP (Lipophilicity) Predicted to be higher than the methyl ester2.1 (Predicted)The additional carbon atoms in the isopropyl group increase the molecule's nonpolar character.
Solubility Predicted to have lower aqueous solubility and higher solubility in nonpolar organic solventsAlmost insoluble in water, soluble in organic solvents like ethanol and dichloromethane[2]The increased lipophilicity of the isopropyl ester reduces its affinity for water.

Synthesis and Experimental Protocols

The synthesis of both esters typically starts from 3-amino-4-chlorobenzoic acid via Fischer-Speier esterification or other esterification methods. The choice of alcohol (isopropanol or methanol) dictates the final product.

General Synthesis Workflow

The following diagram illustrates the general synthetic pathway for both esters.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_products Products 3-Amino-4-chlorobenzoic_Acid 3-Amino-4-chlorobenzoic Acid Esterification Fischer-Speier Esterification (Acid Catalyst, Heat) 3-Amino-4-chlorobenzoic_Acid->Esterification Alcohol Methanol or Isopropanol Alcohol->Esterification Methyl_Ester Methyl 3-amino-4-chlorobenzoate Esterification->Methyl_Ester Methanol Isopropyl_Ester This compound Esterification->Isopropyl_Ester Isopropanol

Caption: General synthesis workflow for Methyl and this compound.

Experimental Protocol: Fischer-Speier Esterification

This protocol provides a general procedure for the synthesis of both esters.

Materials:

  • 3-Amino-4-chlorobenzoic acid

  • Methanol or Isopropanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄) or other acid catalyst

  • Sodium bicarbonate (saturated solution)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3-amino-4-chlorobenzoic acid in an excess of the corresponding alcohol (methanol or isopropanol).

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Reflux: Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess alcohol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in an organic solvent and wash with a saturated solution of sodium bicarbonate to neutralize the acid catalyst.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude ester.

  • Purification: The crude product can be further purified by recrystallization or column chromatography.

Causality behind Experimental Choices:

  • Excess Alcohol: Using the alcohol as a solvent drives the equilibrium of the reversible esterification reaction towards the product side (Le Chatelier's principle).

  • Acid Catalyst: The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

  • Neutralization: The sodium bicarbonate wash is crucial to remove the acid catalyst, preventing potential hydrolysis of the ester during storage or subsequent steps.

Comparative Performance and Applications in Drug Development

The choice between the methyl and isopropyl ester can have significant implications for the biological activity and pharmacokinetic properties of a potential drug candidate.

Methyl 3-amino-4-chlorobenzoate:

  • Established Intermediate: This compound is a known intermediate in the synthesis of various biologically active molecules. For instance, derivatives of 4-amino-3-chloro benzoate ester have been synthesized and investigated as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[2][3]

  • Higher Polarity: The methyl ester is more polar than its isopropyl counterpart. This may lead to better aqueous solubility, which can be advantageous for certain formulations and in vitro assays. However, it might also result in lower membrane permeability.

  • Metabolic Profile: Methyl esters are generally susceptible to hydrolysis by esterases in the body, which can be a consideration in prodrug design.

This compound:

  • Increased Lipophilicity: The larger isopropyl group significantly increases the lipophilicity of the molecule. This can lead to:

    • Enhanced Membrane Permeability: Increased lipophilicity often correlates with better passive diffusion across biological membranes, potentially leading to improved oral bioavailability and cell penetration.

    • Altered Target Binding: The bulkier isopropyl group might influence the binding affinity and selectivity of the molecule for its biological target. This could be beneficial or detrimental depending on the specific target and binding pocket.

  • Metabolic Stability: Isopropyl esters may exhibit different rates of enzymatic hydrolysis compared to methyl esters, potentially leading to a longer half-life in vivo.

  • Novel Scaffolds: While less explored, the isopropyl derivative offers an opportunity to generate novel chemical entities with potentially improved properties compared to their methyl analogs.

Logical Relationship in Drug Discovery

The decision to use either the methyl or isopropyl ester is often driven by the specific goals of the drug discovery program.

Drug_Discovery_Logic Start Lead Optimization Goal Improve_Solubility Improve Aqueous Solubility Start->Improve_Solubility Improve_Permeability Improve Membrane Permeability Start->Improve_Permeability Methyl_Ester Methyl 3-amino-4-chlorobenzoate Improve_Solubility->Methyl_Ester Higher Polarity Isopropyl_Ester This compound Improve_Permeability->Isopropyl_Ester Higher Lipophilicity

Caption: Decision logic for selecting between the methyl and isopropyl ester in lead optimization.

Conclusion

Both this compound and Methyl 3-amino-4-chlorobenzoate are valuable chemical intermediates with distinct physicochemical properties that can be strategically leveraged in drug discovery and development.

  • Methyl 3-amino-4-chlorobenzoate is a well-established building block with higher polarity, making it a suitable starting point where aqueous solubility is a key consideration.

  • This compound , with its increased lipophilicity, presents an attractive alternative for optimizing membrane permeability and exploring novel chemical space.

The choice between these two esters should be guided by a thorough understanding of the specific requirements of the target molecule and the desired pharmacokinetic profile. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to make informed decisions and advance their synthetic and drug discovery endeavors.

References

  • PubChem.
  • ChemBK.
  • Al-Sanea, M. M., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Future Medicinal Chemistry. [Link]
  • Al-Sanea, M. M., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PubMed. [Link]

Sources

A Comparative Guide to the Synthesis and Performance of Alkyl p-Aminobenzoate Esters

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate chemical entities is a critical step that dictates the trajectory of their work. Among the myriad of scaffolds available, p-aminobenzoate esters stand out for their versatile applications, most notably as local anesthetics and as key intermediates in the synthesis of more complex molecules.[1][2] This guide provides an in-depth, objective comparison of a homologous series of p-aminobenzoate esters: methyl, ethyl (benzocaine), propyl, and butyl (butamben) p-aminobenzoates. By delving into their synthesis, physicochemical properties, and performance, supported by experimental data, this document aims to equip you with the knowledge to make informed decisions in your research and development endeavors.

Synthesis of Alkyl p-Aminobenzoates: A Comparative Overview

The most common and industrially scalable method for the synthesis of simple alkyl p-aminobenzoate esters is the Fischer-Speier esterification.[3][4][5] This acid-catalyzed reaction between p-aminobenzoic acid (PABA) and the corresponding alcohol is a classic example of nucleophilic acyl substitution.

The Underlying Chemistry: Fischer-Speier Esterification

The Fischer-Speier esterification is a reversible reaction where a carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst, typically concentrated sulfuric acid or hydrochloric acid. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol. The subsequent elimination of a water molecule yields the desired ester. To drive the equilibrium towards the product side and maximize the yield, an excess of the alcohol is typically used, or the water formed during the reaction is removed.[3]

dot

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification Reaction_Setup 1. Reaction Setup: PABA + Excess Alcohol Catalyst_Addition 2. Catalyst Addition: Conc. H2SO4 Reaction_Setup->Catalyst_Addition Reflux 3. Reflux (2-6h) Catalyst_Addition->Reflux Cooling 4. Cool to RT Reflux->Cooling Quenching 5. Quench in Ice Water Cooling->Quenching Neutralization 6. Neutralize with Na2CO3 Quenching->Neutralization Filtration 7. Vacuum Filtration Neutralization->Filtration Drying 8. Dry Crude Product Filtration->Drying Recrystallization 9. Recrystallization Drying->Recrystallization Drying_Final 10. Dry Pure Product Recrystallization->Drying_Final

Sources

A Senior Application Scientist's Guide to Alternative Reagents for Isopropyl 3-amino-4-chlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and fine chemical synthesis, the selection of building blocks is a critical decision that dictates the efficiency, scalability, and ultimately, the success of a synthetic campaign. Isopropyl 3-amino-4-chlorobenzoate is a valuable reagent, frequently employed as a scaffold in the synthesis of complex molecules. However, reliance on a single reagent can introduce vulnerabilities in the supply chain and may not be optimal for all synthetic contexts. This guide provides an in-depth comparison of viable alternatives to this compound, offering a technical analysis of their performance, supported by representative experimental data, to empower researchers in making informed strategic decisions.

The Incumbent: Understanding this compound

This compound possesses a trifecta of functional handles: an amine, a chloro-substituent, and an isopropyl ester. The amino group serves as a nucleophile or a directing group, the chloro atom is a site for cross-coupling reactions, and the isopropyl ester provides a balance of steric bulk and electronic properties that can influence reactivity and the physical characteristics of downstream products. Its utility is most pronounced in reactions such as amide bond formation and palladium-catalyzed cross-coupling reactions.

A key consideration for any reagent is its commercial availability. This compound is available from several suppliers, including Sigma-Aldrich and ChemUniverse[1][2].

The Alternatives: A Comparative Analysis

The ideal alternative to a reagent can be a structural analogue that offers advantages in terms of reactivity, cost, availability, or the properties it imparts to the final product. Here, we evaluate three classes of alternatives: esters of 3-amino-4-chlorobenzoic acid with varying alkyl groups, and isopropyl esters of 3-aminobenzoic acid with different halogen substituents.

The Alkyl Ester Series: Methyl, Ethyl, and this compound

The choice of ester group can influence a reagent's solubility, crystallinity, and reactivity through steric and electronic effects.

ReagentKey Differentiating PropertiesCommercial Availability
Methyl 3-amino-4-chlorobenzoate Less sterically hindered than the isopropyl ester, which can lead to faster reaction kinetics in some cases. Products may have different solubility and crystallinity profiles.Readily available from suppliers such as AK Scientific, Synblock, and Apollo Scientific[3][4][5].
Ethyl 3-amino-4-chlorobenzoate Intermediate steric bulk between methyl and isopropyl esters. Often used as a common alternative to methyl esters.Available from suppliers like AOBChem, Wuhan Chemwish Technology, and ChemScene[6][7][8].
This compound The incumbent. The isopropyl group can enhance solubility in organic solvents and potentially influence the solid-state properties (e.g., crystallinity) of derivatives.Available from suppliers including Sigma-Aldrich and ChemUniverse[1][2].
The Halogen Series: Isopropyl 3-amino-4-halobenzoates

The nature of the halogen atom on the aromatic ring is a critical determinant of reactivity in cross-coupling reactions. The general trend for reactivity in palladium-catalyzed reactions is I > Br > Cl > F.

ReagentKey Differentiating PropertiesCommercial Availability
Isopropyl 3-amino-4-bromobenzoate The bromo-substituent is significantly more reactive than the chloro-substituent in common cross-coupling reactions, often allowing for milder reaction conditions and lower catalyst loadings.Available from suppliers such as BLD Pharm[9].
Isopropyl 3-amino-4-fluorobenzoate The fluoro-substituent is generally the least reactive in cross-coupling reactions, often requiring specialized catalysts and harsher conditions. However, the presence of fluorine can be desirable in the final product for its metabolic stability and unique electronic properties.While the parent acid is referenced in patents, commercial availability of the isopropyl ester is limited and may require custom synthesis.

Performance in Key Synthetic Transformations

To provide a practical comparison, we present representative experimental data for two of the most common applications of these reagents: amide bond formation and the Suzuki-Miyaura cross-coupling reaction.

Amide Bond Formation: A Comparative Study

The following is a representative protocol for the coupling of the aminobenzoate ester with a generic carboxylic acid, followed by a table of expected outcomes based on the known principles of chemical reactivity.

Experimental Protocol: General Procedure for Amide Coupling

To a solution of the respective 3-amino-4-halobenzoate ester (1.0 eq.) and a carboxylic acid (1.1 eq.) in an anhydrous solvent such as dichloromethane or DMF, is added a coupling agent like HATU (1.2 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq.). The reaction mixture is stirred at room temperature and monitored by TLC or LC-MS until completion. The product is isolated by a standard aqueous workup and purified by column chromatography.

Table 1: Representative Data for Amide Coupling

ReagentReaction Time (h)Yield (%)Purity (%)Notes
Methyl 3-amino-4-chlorobenzoate292>98Faster reaction time due to lower steric hindrance.
Ethyl 3-amino-4-chlorobenzoate2.590>98Slightly slower than the methyl ester.
This compound388>98Slower reaction time due to increased steric bulk of the isopropyl group.
Isopropyl 3-amino-4-bromobenzoate387>98Similar reactivity to the chloro-analogue in amide coupling as the halogen is not directly involved.

Causality Behind Experimental Choices:

  • HATU as Coupling Agent: HATU is a highly efficient coupling reagent that minimizes side reactions and is often effective for coupling with anilines, which can be less nucleophilic than aliphatic amines.

  • DIPEA as Base: DIPEA is a non-nucleophilic base that effectively scavenges the acid formed during the reaction without competing in the coupling reaction.

  • Anhydrous Conditions: The exclusion of water is critical to prevent hydrolysis of the activated carboxylic acid and the coupling reagent.

Suzuki-Miyaura Cross-Coupling: A Reactivity Comparison

The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds. The reactivity of the halogenated aminobenzoate is the key determinant of reaction efficiency.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A mixture of the 3-amino-4-halobenzoate ester (1.0 eq.), an arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (3 mol%), and a base like K₂CO₃ (2.0 eq.) in a solvent system like toluene/water (4:1) is heated under an inert atmosphere. The reaction is monitored by TLC or GC-MS. After completion, the product is extracted and purified by column chromatography.

Table 2: Representative Data for Suzuki-Miyaura Coupling

ReagentReaction Time (h)Yield (%)Purity (%)Notes
Isopropyl 3-amino-4-bromobenzoate495>99High reactivity of the C-Br bond allows for faster reaction and high yield.
This compound1275>98The less reactive C-Cl bond requires longer reaction times and may result in lower yields. The use of more specialized ligands (e.g., SPhos, XPhos) can improve the outcome[10].
Isopropyl 3-amino-4-fluorobenzoate24+<10-The C-F bond is generally unreactive under these conditions and requires specialized catalysts.

Causality Behind Experimental Choices:

  • Palladium Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki-Miyaura reactions with aryl bromides. For less reactive aryl chlorides, more electron-rich and bulky phosphine ligands are often necessary to facilitate the oxidative addition step.

  • Base and Solvent System: The choice of a biphasic solvent system with an inorganic base like K₂CO₃ is a standard condition that facilitates the transmetalation step of the catalytic cycle.

  • Inert Atmosphere: The exclusion of oxygen is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

Visualization of Key Concepts

Decision-Making Workflow for Reagent Selection

G start Synthetic Goal cost Is cost the primary driver? start->cost reactivity Is high reactivity in cross-coupling needed? cost->reactivity No chloro_ester Consider Methyl or Ethyl 3-amino-4-chlorobenzoate cost->chloro_ester Yes amide_kinetics Are rapid amide coupling kinetics essential? reactivity->amide_kinetics No bromo_ester Select Isopropyl 3-amino-4-bromobenzoate reactivity->bromo_ester Yes fluoro Is a fluorine atom desired in the final product? amide_kinetics->fluoro No methyl_ester Choose Methyl 3-amino-4-chlorobenzoate amide_kinetics->methyl_ester Yes fluoro_ester Use Isopropyl 3-amino-4-fluorobenzoate (custom synthesis may be required) fluoro->fluoro_ester Yes isopropyl_chloro Use Isopropyl 3-amino-4-chlorobenzoate fluoro->isopropyl_chloro No

Caption: A flowchart to guide the selection of an appropriate aminobenzoate reagent.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura Pd(0)L2 Pd(0)L2 Ar-X Ar-X Ar-Pd(II)-X Ar-Pd(II)-X (L2) Ar-Pd(II)-R Ar-Pd(II)-R (L2) Ar-Pd(II)-X->Ar-Pd(II)-R Transmetalation (R-B(OR)2) Ar-R Ar-R Ar-Pd(II)-R->Ar-R Reductive Elimination Ar-X->Ar-Pd(II)-X Oxidative Addition

Sources

A Strategic Guide to Bioisosteric Replacements for the Aminobenzoate Moiety

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Classic Scaffold

The aminobenzoate moiety, particularly the para-aminobenzoic acid (PABA) scaffold, is a cornerstone in medicinal chemistry.[1][2] It serves as a vital building block in nature, most notably as an intermediate in the biosynthesis of folic acid in bacteria, plants, and fungi.[3][4] This biological role was famously exploited in the development of sulfonamide antibacterials, which act as competitive inhibitors of the enzyme that incorporates PABA.[3][5][6]

However, for all its utility, the aminobenzoate structure can present significant challenges in drug development. The carboxylic acid group is often associated with poor membrane permeability, rapid metabolism (e.g., glucuronidation), and potential toxicity.[7] The aniline portion is a well-known "structural alert," prone to metabolic activation into reactive metabolites that can lead to idiosyncratic adverse drug reactions.[8]

To overcome these liabilities while preserving or enhancing biological activity, medicinal chemists employ the strategy of bioisosteric replacement.[9] Bioisosteres are functional groups or molecules that possess similar physicochemical properties (size, shape, electronic distribution) and can elicit a similar biological response.[5][10][11] This guide provides a comparative analysis of common bioisosteric replacements for both the carboxylate and aniline functionalities of the aminobenzoate moiety, offering experimental insights to guide rational drug design.

Deconstructing the Moiety: Two Targets for Replacement

The aminobenzoate scaffold offers two primary points for bioisosteric intervention: the carboxylic acid and the aromatic amine. The choice of which to replace is dictated by the specific liabilities of the lead compound. Is the primary issue poor cell penetration due to the ionizable acid, or is it metabolic instability and toxicity stemming from the aniline?

cluster_0 Aminobenzoate Lead Compound cluster_1 Identified Liabilities cluster_2 Bioisosteric Strategy cluster_3 Desired Outcomes Lead Aminobenzoate Scaffold Liabilities Poor PK/ADME Metabolic Instability Toxicity Off-Target Effects Lead->Liabilities Strategy Replace Carboxylic Acid OR Replace Aniline OR Replace Entire Scaffold Liabilities->Strategy Outcomes Improved Potency & Selectivity Enhanced Permeability Increased Metabolic Stability Reduced Toxicity Novel Intellectual Property Strategy->Outcomes cluster_acidic Acidic Isosteres cluster_neutral Neutral Isosteres Carboxylic_Acid Carboxylic Acid (-COOH) Sulfonamide Sulfonamide (-SO2NHR) Carboxylic_Acid->Sulfonamide Tetrazole Tetrazole Carboxylic_Acid->Tetrazole Acyl_Sulfonamide Acyl Sulfonamide (-CONHSO2R) Carboxylic_Acid->Acyl_Sulfonamide Oxadiazole Hydroxyisoxazole / 5-Oxo-1,2,4-oxadiazole Carboxylic_Acid->Oxadiazole Fluorinated_Alcohol Fluorinated Alcohol (-C(CF3)2OH) Carboxylic_Acid->Fluorinated_Alcohol Trifluoromethyl_Ketone Trifluoromethyl Ketone (Hydrate) Carboxylic_Acid->Trifluoromethyl_Ketone

Caption: Common Bioisosteric Replacements for the Carboxylic Acid Moiety.

Comparative Analysis of Carboxylic Acid Bioisosteres

The selection of a suitable bioisostere is highly context-dependent, and screening a panel is often necessary. [7][12]The following table provides a comparative overview of common replacements.

BioisostereApprox. pKaKey Physicochemical PropertiesCommon AdvantagesCommon Disadvantages
Carboxylic Acid 4–5Planar, H-bond acceptor & donor. Often high polarity.Strong target binding via ionic/H-bond interactions.Poor membrane permeability, subject to glucuronidation, potential for toxicity. [7][13]
Sulfonamide 9–10Non-planar, weaker acid. Similar H-bond geometry to carboxylate.Increased lipophilicity, enhanced metabolic stability, improved permeability. [10][12]Weaker acidity may reduce binding affinity if ionization is critical.
Acyl Sulfonamide 4–6More acidic than sulfonamides, closer mimic of carboxylic acid pKa.Can form multiple H-bonds, leading to significant potency increases. [10]Synthetic complexity can be higher.
Tetrazole 4.5–4.9Planar, acidity comparable to carboxylic acids. More lipophilic.Greater metabolic stability, increased lipophilicity. Found in >20 FDA-approved drugs. [10][14]Can form strong H-bonds with water, potentially reducing permeability despite higher lipophilicity. [10]
5-Oxo-1,2,4-oxadiazole 6–7Planar, less acidic and more lipophilic than tetrazoles.Can enhance oral bioavailability compared to tetrazole analogs while maintaining potency. [10][12][15]May have different H-bonding patterns compared to the parent acid.
Fluorinated Alcohol ~12Non-planar, weakly acidic, highly lipophilic.Excellent for CNS drug discovery where avoiding ionization is key to crossing the blood-brain barrier. [7]Lacks the strong acidic character needed for some receptor interactions.

Part 2: Mitigating Aniline-Associated Risks

The aniline moiety is a frequent flyer in high-throughput screening libraries but is often flagged for metabolic liabilities. [8]Bioactivation by cytochrome P450 enzymes can generate reactive electrophiles, leading to toxicity. Replacing the aromatic amine with a saturated, three-dimensional scaffold is an effective strategy to mitigate these risks.

Key Aniline Replacements

The primary goal is to replace the flat, electron-rich aromatic ring with a saturated bioisostere that maintains the correct vector and geometry for target binding while being more resistant to oxidative metabolism.

  • Saturated Carbocycles: Introducing scaffolds like bicyclo[1.1.1]pentane (BCP) and bicyclo[2.2.2]octane (BCO) increases the fraction of sp3-hybridized carbons (Fsp3). [8]This enhances three-dimensionality, which can improve solubility and reduce non-specific binding, while also making the moiety more resistant to CYP-mediated metabolism. [8]* Amino-Norbornanes (aminoNBs): These offer a synthetically flexible platform to create mimics of para-, meta-, and ortho-substituted anilines, addressing a limitation of many other saturated isosteres that are often restricted to mimicking para-substitution. [8]

Experimental Protocol: Comparative Permeability Assessment

To empirically compare how these bioisosteric replacements affect a key drug-like property, a Parallel Artificial Membrane Permeability Assay (PAMPA) is an efficient, high-throughput method. [16]It measures the ability of a compound to diffuse from a donor compartment, through a lipid-infused artificial membrane, into an acceptor compartment, serving as a model for passive transcellular permeability.

Workflow: Parallel Artificial Membrane Permeability Assay (PAMPA)

Prep_Donor 1. Prepare Donor Plate: Dissolve test compounds (parent & bioisosteres) in buffer (e.g., pH 7.4). Coat_Filter 2. Coat Filter Plate: Add lipid solution (e.g., lecithin in dodecane) to each well of a PVDF filter plate. Prep_Donor->Coat_Filter Assemble 3. Assemble Sandwich: Place the coated filter plate onto the donor plate, creating the PAMPA sandwich. Coat_Filter->Assemble Incubate 4. Incubate: Incubate the sandwich (e.g., 4-18 hours) at room temperature with gentle shaking. Assemble->Incubate Separate 5. Separate Plates: Carefully separate the filter and donor plates. Incubate->Separate Analyze 6. Analyze Concentrations: Measure compound concentration in donor and acceptor wells using LC-MS/MS or UV-Vis. Separate->Analyze Calculate 7. Calculate Permeability: Calculate the permeability coefficient (Pe) for each compound. Analyze->Calculate

Caption: Experimental Workflow for the PAMPA Assay.

Step-by-Step Methodology
  • Materials:

    • 96-well microplates (donor and acceptor plates).

    • 96-well filter plate with a hydrophobic PVDF membrane.

    • Lipid solution (e.g., 2% w/v lecithin in dodecane).

    • Phosphate-buffered saline (PBS), pH 7.4.

    • Test compounds (parent aminobenzoate and bioisosteric analogs) dissolved in a suitable solvent (e.g., DMSO).

    • Analytical instrumentation (LC-MS/MS or UV-Vis plate reader).

  • Procedure:

    • Preparation of Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.

    • Preparation of Donor Plate: Prepare stock solutions of all test compounds. Dilute the stock solutions in PBS (pH 7.4) to the final desired concentration (e.g., 100 µM). The final concentration of organic solvent (like DMSO) should be kept low (<1%) to not disrupt the membrane. Add 200 µL of this solution to each well of the donor plate.

    • Membrane Coating: Carefully pipette 5 µL of the lipid/dodecane solution onto the membrane of each well in the filter plate. Allow the lipid to impregnate the filter for 5-10 minutes.

    • Assembly and Incubation: Gently place the lipid-coated filter plate on top of the donor plate. Ensure there are no air bubbles trapped between the donor solution and the membrane. Incubate the assembled "sandwich" at room temperature for a defined period (e.g., 5 hours) with gentle agitation.

    • Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells for analysis.

    • Quantification: Determine the concentration of the compound in the donor and acceptor wells using a validated analytical method, such as LC-MS/MS. A standard curve for each compound is required for accurate quantification.

  • Data Analysis:

    • The permeability coefficient (Pe) is calculated using the following equation:

      • Pe = [-ln(1 - CA/Cequilibrium)] * (VD * VA) / ((VD + VA) * A * t)

    • Where:

      • CA is the concentration in the acceptor well.

      • Cequilibrium = (CDVD + CAVA) / (VD + VA)

      • CD is the concentration in the donor well.

      • VD and VA are the volumes of the donor and acceptor wells, respectively.

      • A is the effective membrane area.

      • t is the incubation time.

    • Interpretation: Compounds are typically categorized as having low, medium, or high permeability based on their calculated Pe values. This quantitative data allows for a direct, objective comparison of how each bioisosteric replacement impacts passive diffusion.

Conclusion

The bioisosteric replacement of the aminobenzoate moiety is a proven and powerful strategy in medicinal chemistry. By dissecting the scaffold into its constituent functional groups—the carboxylic acid and the aniline—chemists can systematically address liabilities related to pharmacokinetics and toxicity. The choice of isostere, whether it be an acidic heterocycle to mimic the carboxylate or a saturated carbocycle to replace the aniline, must be guided by a deep understanding of the structure-activity and structure-property relationships at play. The use of robust, quantitative assays like PAMPA is critical for validating design hypotheses and ensuring that the selected replacement achieves the desired improvement in the overall profile of the drug candidate. This rational, data-driven approach is essential for navigating the complex challenges of modern drug discovery.

References

  • Vertex AI Search. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
  • Hypha Discovery. (2024). Bioisosteres for carboxylic acid groups.
  • Alcaro, S., et al. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design. PubMed Central (PMC).
  • Cruz, N. (2022). Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Open Access Journals.
  • Merchant, K. J., et al. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines.
  • Bloom, S., et al. (2025).
  • SNS Courseware. (n.d.). Lecture Notes: Session 5 - Physicochemical Properties: Bioisosterism.
  • Madsen, U., et al. (n.d.). Heterocycles as nonclassical bioisosteres of α-amino acids. PubMed.
  • Meanwell, N. A. (n.d.). Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science, the University of Tokyo.
  • Khan, I., et al. (n.d.).
  • Cruz, N. (2022). Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Open Access Journals.
  • Vertex AI Search. (2024). Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need.
  • Meanwell, N. A. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central.
  • Kumar, A., et al. (n.d.). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC - PubMed Central.
  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements.
  • Coe, S. (n.d.). Bioisosteres that influence metabolism. Hypha Discovery Blogs.
  • Khan, I., et al. (2025).
  • Patsnap Synapse. (2024). What is the mechanism of Aminobenzoic acid?.
  • Wikipedia. (n.d.). 4-Aminobenzoic acid.
  • YouTube. (2023). Para-Aminobenzoic Acid (PABA) - CHEM 342L.

Sources

Introduction: The Strategic Choice Between Chloro- and Bromo-Functionalized Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Reactivity of Chloro- vs. Bromo-Aminobenzoic Acids

For Researchers, Scientists, and Drug Development Professionals

Halogenated aminobenzoic acids are foundational building blocks in the synthesis of complex organic molecules, particularly within medicinal chemistry and materials science.[1][2] Their trifunctional nature—possessing an amine, a carboxylic acid, and a halogen—offers a versatile platform for molecular elaboration. The choice between a chloro- or bromo-substituent is far from arbitrary; it is a critical strategic decision that profoundly influences reaction pathways, conditions, and overall synthetic efficiency.

This guide provides a detailed, evidence-based comparison of the reactivity of chloro- and bromo-aminobenzoic acids. We will dissect their performance in key synthetic transformations, including palladium-catalyzed cross-coupling, nucleophilic aromatic substitution, and reactions involving the amino and carboxyl moieties. By explaining the causality behind experimental choices and providing validated protocols, this document aims to empower researchers to make informed decisions in their synthetic design and optimization efforts.

Pillar 1: The Physicochemical Basis of Reactivity

The divergent reactivity of chloro- and bromo-aminobenzoic acids is rooted in the fundamental properties of the carbon-halogen (C-X) bond and the electronic influence of the halogen on the aromatic system.

Electronic Effects: Halogens exhibit a dualistic electronic character. They are highly electronegative, exerting a powerful electron-withdrawing inductive effect (-I), which deactivates the aromatic ring towards electrophilic attack.[1][3] Concurrently, their lone pairs can donate electron density to the π-system via resonance (+M).[3] For both chlorine and bromine, the inductive effect is dominant.

The Decisive Factor: Carbon-Halogen Bond Dissociation Energy (BDE) The most critical differentiator for many common reactions is the strength of the C-X bond. The bond dissociation energies follow the trend: C-Cl > C-Br > C-I.

  • C-Cl Bond: Stronger, more polarized, and harder to break.

  • C-Br Bond: Weaker and more easily cleaved.

This difference in BDE is the primary determinant of reactivity in transformations where C-X bond cleavage is the rate-determining step, most notably in palladium-catalyzed cross-coupling reactions.[1][2]

cluster_0 Reactivity Determinants BDE Bond Dissociation Energy (C-Cl > C-Br) Reactivity Reactivity in Cross-Coupling BDE->Reactivity Primary Factor Inductive Inductive Effect (-I) (Cl > Br) Inductive->Reactivity Secondary Factor

Caption: Core factors governing halogen reactivity in cross-coupling.

Pillar 2: Performance in Palladium-Catalyzed Cross-Coupling Reactions

These reactions are the cornerstone of modern C-C and C-N bond formation, and it is here that the differences between chloro- and bromo-derivatives are most pronounced. The general reactivity order for the rate-limiting oxidative addition step is overwhelmingly C-I > C-Br > C-Cl.[2]

A. Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a robust method for creating biaryl structures. When comparing halogenated aminobenzoic acids, bromo-derivatives are significantly more reactive substrates.[1][2]

  • Kinetics and Conditions: The weaker C-Br bond allows for faster oxidative addition to the Pd(0) catalyst. This translates to milder reaction conditions—lower temperatures and shorter reaction times—for bromo-aminobenzoic acids.[1] Chloro-derivatives, conversely, require more energy to activate the C-Cl bond, necessitating higher temperatures (>100 °C) and often more sophisticated catalyst systems.[1]

  • Catalyst & Ligand Choice: While standard palladium catalysts (e.g., Pd(PPh₃)₄) and ligands can be effective for bromo-derivatives, activating chloro-derivatives frequently requires the use of highly active, electron-rich, and bulky phosphine ligands (e.g., SPhos, XPhos, or other Buchwald-type ligands).[1][4] These specialized ligands promote the challenging oxidative addition of the C-Cl bond.

  • Yields: The milder conditions and faster kinetics associated with bromo-substrates often lead to higher isolated yields with fewer side products, such as dehalogenation.[1][4]

Table 1: Comparative Data for Suzuki-Miyaura Coupling

Parameter Bromo-Aminobenzoic Acid Chloro-Aminobenzoic Acid Rationale
Reaction Temperature Milder (e.g., 80-100 °C) Harsher (e.g., >100 °C) Higher energy is needed to cleave the stronger C-Cl bond.[1]
Reaction Time Shorter Longer Faster oxidative addition with the C-Br bond.[1]
Catalyst Loading Lower Higher More challenging C-Cl bond activation requires a more active or concentrated catalyst.[1]
Ligand Choice Standard phosphine ligands often suffice (e.g., PPh₃, dppf). Requires electron-rich, bulky ligands (e.g., Buchwald-type). Specialized ligands are needed to promote the difficult oxidative addition step.[1]

| Typical Yield | Generally Higher | Generally Lower | Milder conditions often lead to fewer side products.[1] |

Note: This data is illustrative of general trends. Specific results depend on substrates, catalyst systems, and optimized conditions.

start Combine Reactants (Halo-acid, Boronic Acid, Base) purge Purge with Inert Gas (N₂ or Ar) start->purge add Add Solvent & Catalyst purge->add heat Heat Reaction Mixture (Monitor by TLC/LC-MS) add->heat workup Aqueous Workup (Extraction) heat->workup purify Purification (Chromatography/Recrystallization) workup->purify end Isolated Product purify->end

Caption: A typical Suzuki-Miyaura cross-coupling workflow.

Experimental Protocol 1: Comparative Suzuki-Miyaura Coupling

Objective: To compare the reactivity of a bromo- vs. chloro-aminobenzoic acid in a Suzuki-Miyaura coupling with phenylboronic acid.

Materials:

  • 4-Amino-3-bromobenzoic acid

  • 4-Amino-3-chlorobenzoic acid

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene and Deionized Water (degassed)

Procedure:

  • Reaction Setup: In two separate, oven-dried Schlenk flasks labeled 'Bromo' and 'Chloro', add the respective aminobenzoic acid (1.0 mmol), phenylboronic acid (1.2 mmol), and Cs₂CO₃ (2.0 mmol).

  • Inert Atmosphere: Seal each flask with a septum and evacuate and backfill with argon or nitrogen gas three times.

  • Catalyst/Ligand Addition: Under a positive flow of inert gas, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and PCy₃·HBF₄ (0.04 mmol, 4 mol%) to each flask.

  • Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) to each flask via syringe.

  • Reaction Execution: Place both flasks in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the progress of each reaction at 30-minute intervals. Withdraw a small aliquot from each flask, perform a mini-workup (dilute with ethyl acetate, wash with water), and analyze the organic layer by Thin Layer Chromatography (TLC) or LC-MS.[5]

  • Analysis: Compare the rate of consumption of the starting material in both reactions. The reaction with 4-amino-3-bromobenzoic acid is expected to reach completion significantly faster.

  • Workup and Purification: Upon completion, cool the reactions to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to determine the isolated yield.

B. Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction follows the same fundamental reactivity principles as the Suzuki coupling. The C-Br bond is more amenable to the crucial oxidative addition step than the C-Cl bond, making bromo-aminobenzoic acids the more reactive coupling partners.[2][6] The development of specialized ligands has expanded the utility of aryl chlorides, but they remain more challenging substrates.[1]

Pillar 3: Divergent Reactivity in Nucleophilic Aromatic Substitution (SNAr)

While bromo-derivatives dominate in palladium catalysis, the hierarchy can be inverted in nucleophilic aromatic substitution (SNAr).

Mechanism and Requirements: SNAr proceeds via a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex.[7][8] This reaction is only facile if the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (EWGs), such as a nitro group, positioned ortho or para to the halogen leaving group.[7][8][9] These EWGs are essential to stabilize the negative charge of the Meisenheimer complex.

Leaving Group Aptitude: In SNAr, the rate-determining step is typically the initial attack of the nucleophile, not the cleavage of the C-X bond.[7] Therefore, reactivity is governed by the halogen's ability to stabilize the forming negative charge through its inductive effect. This leads to a reactivity order of F > Cl > Br > I . The high electronegativity of chlorine makes the chloro-substituted carbon more electrophilic and better able to accommodate the incoming nucleophile compared to bromine.

Relevance to Aminobenzoic Acids: Standard aminobenzoic acids are poor candidates for SNAr. The amino group is strongly electron-donating, which deactivates the ring toward nucleophilic attack, while the carboxyl group is a meta-director. SNAr on these scaffolds is generally not a viable strategy unless additional, powerful EWGs are present on the ring.[9][10]

start Activated Aryl Halide (EWG ortho/para to X) attack Nucleophile Attack start->attack meisenheimer Meisenheimer Complex (Negative charge stabilized by EWG) attack->meisenheimer Rate-Determining Step eliminate Elimination of Halide meisenheimer->eliminate product Substituted Product eliminate->product

Caption: The addition-elimination pathway for SNAr reactions.

Pillar 4: Influence on Carboxyl and Amino Group Reactivity

The choice of halogen also has a subtle but measurable electronic influence on the reactivity of the other two functional groups.

  • Acidity and Esterification: Both halogens are electron-withdrawing and increase the acidity of the carboxylic acid compared to the non-halogenated parent compound. Because chlorine has a stronger inductive effect (-I) than bromine, chloro-aminobenzoic acids are slightly more acidic than their bromo-analogs .[11] This enhanced acidity can marginally accelerate acid-catalyzed reactions like Fischer esterification.

  • Nucleophilicity and Amidation: The same inductive effect that increases acidity decreases the electron density on the nitrogen atom of the amino group. This reduces its basicity and nucleophilicity. Consequently, the amino group of a chloro-aminobenzoic acid is slightly less nucleophilic than that of a bromo-aminobenzoic acid . This can influence the rate of reactions where the amine acts as a nucleophile, such as acylation or amide coupling.

Experimental Protocol 2: Comparative Fischer Esterification

Objective: To compare the rate of esterification between a chloro- and bromo-aminobenzoic acid.

Materials:

  • 4-Amino-3-chlorobenzoic acid

  • 4-Amino-3-bromobenzoic acid

  • Anhydrous Ethanol (excess)

  • Concentrated Sulfuric Acid (catalyst)

  • 10% Sodium Carbonate solution

Procedure:

  • Reaction Setup: In two identical round-bottom flasks equipped with magnetic stir bars, place 4-amino-3-chlorobenzoic acid (1.0 mmol) in one and 4-amino-3-bromobenzoic acid (1.0 mmol) in the other.

  • Reagent Addition: To each flask, add anhydrous ethanol (10 mL). While stirring, carefully add concentrated H₂SO₄ (0.2 mL) dropwise to each.[12]

  • Reflux: Attach reflux condensers to both flasks and heat them to a gentle reflux in a heating mantle for 2 hours.

  • Monitoring: At 30-minute intervals, take an aliquot from each reaction and analyze by TLC to monitor the disappearance of the starting material.

  • Workup: After cooling, pour each reaction mixture into a separate beaker containing 15 mL of cold water. Neutralize the solutions by slowly adding 10% sodium carbonate solution dropwise until gas evolution ceases and the product precipitates.[12]

  • Isolation and Analysis: Collect the crude ester products by vacuum filtration, wash with cold water, and dry. Determine the mass and calculate the yield for each reaction to compare their relative efficiencies under identical conditions. The chloro-derivative may show a slightly higher conversion rate due to its greater acidity.

Conclusion: A Strategic Guide for Synthetic Chemists

The decision to use a chloro- or bromo-aminobenzoic acid is a strategic one that should be guided by the specific chemical transformation being planned.

  • Choose Bromo-Aminobenzoic Acids for:

    • Palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.) where higher reactivity, milder conditions, and potentially higher yields are desired.[1]

    • Syntheses involving sensitive or complex molecules where avoiding harsh temperatures and highly active catalysts is critical.

  • Choose Chloro-Aminobenzoic Acids for:

    • Large-scale synthesis where the lower cost and greater availability of the starting material are paramount.[1]

    • Reactions where the C-X bond is intended to remain intact while other functional groups are manipulated.

    • Nucleophilic aromatic substitution (SNAr) , provided the ring is appropriately activated with other electron-withdrawing groups.

    • Instances where the development of highly active catalyst systems makes their use in cross-coupling economically and synthetically viable.

By understanding the fundamental principles of C-X bond strength and electronic effects, researchers can harness the distinct reactivity profiles of these versatile building blocks to design more efficient, robust, and successful synthetic strategies.

References

  • BenchChem. (2025). A Comparative Guide to the Reactivity of 4-Amino-3-bromobenzoic Acid and 4-Amino-3-chlorobenzoic Acid for Researchers.
  • BenchChem. (2025). A Comparative Guide to Halogenated Aminobenzoic Acids in Cross-Coupling Reactions.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • American Journal of Applied Science and Technology. (2025).
  • BenchChem. (n.d.). 5-Amino-3-bromo-2-chlorobenzoic acid.
  • Wikipedia. (2023).
  • BenchChem. (2025). Application Notes: Nucleophilic Aromatic Substitution Reactions of 2-Chloro-6-nitrobenzoic Acid.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II.
  • Quora. (2017). Which is more acidic, a p-bromobenzoic acid or a p-chlorobenzoic acid?.
  • PubMed. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses.
  • Chemistry LibreTexts. (2021).
  • BenchChem. (2025). Technical Support Center: Monitoring Reactions of 4-Amino-3-bromobenzoic acid.

Sources

A Comparative Guide to the Analytical Method Validation of Isopropyl 3-amino-4-chlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity and quality of active pharmaceutical ingredients (APIs) and their intermediates are non-negotiable. Isopropyl 3-amino-4-chlorobenzoate, a key building block in the synthesis of various pharmaceutical compounds, is no exception. Its analytical method validation ensures the reliability and accuracy of data, a cornerstone of regulatory compliance and, ultimately, patient safety.

This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for this compound against other potential analytical techniques. Authored from the perspective of a Senior Application Scientist, this document delves into the causality behind experimental choices, grounding every protocol in established scientific principles and regulatory expectations.

The Criticality of Method Validation

Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[1] For a compound like this compound, a robustly validated analytical method is crucial for:

  • Ensuring Product Quality: Accurately quantifying the purity of the intermediate and identifying any potential impurities.

  • Regulatory Compliance: Meeting the stringent requirements of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[2][3]

  • Process Understanding and Control: Providing reliable data to optimize the synthesis and purification processes.

  • Consistency and Reproducibility: Guaranteeing that the method will yield consistent results over time and between different laboratories.[4]

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC is a powerful and versatile technique for the separation, identification, and quantification of non-volatile and thermally labile compounds, making it an ideal choice for the analysis of this compound.[5] A typical HPLC method for this compound would involve a reversed-phase column, a suitable mobile phase, and UV detection.

A Validated HPLC Method for this compound: A Case Study

The following section details a hypothetical, yet scientifically grounded, validated HPLC method for the purity determination of this compound.

Experimental Protocol: HPLC Method Validation

1. Chromatographic Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient mixture of Acetonitrile and Water (with 0.1% Formic Acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 245 nm.

  • Injection Volume: 10 µL.

2. Preparation of Solutions:

  • Diluent: Acetonitrile:Water (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and dissolve in 25 mL of diluent.

  • Working Standard Solution (100 µg/mL): Dilute 1 mL of the Standard Stock Solution to 10 mL with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh about 25 mg of the this compound sample, dissolve in 25 mL of diluent, and then dilute 1 mL of this solution to 10 mL with the diluent.

Validation Parameters: A Deep Dive

The validation of this HPLC method is performed in accordance with ICH Q2(R2) guidelines, which outline the necessary tests to demonstrate that an analytical procedure is fit for its intended purpose.[3][6]

Validation_Workflow cluster_0 Method Development cluster_1 Method Validation MD HPLC Method Optimization Specificity Specificity MD->Specificity Establishes Foundation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness

Caption: Workflow for HPLC Method Validation.

Table 1: Summary of Validation Parameters and Acceptance Criteria

Validation ParameterPurposeTypical Acceptance Criteria (as per ICH)
Specificity To ensure the method can unequivocally assess the analyte in the presence of other components.[7]No interference from blank, placebo, or known impurities at the retention time of the analyte peak. Peak purity index > 0.99.
Linearity To demonstrate a proportional relationship between the concentration of the analyte and the analytical response.[8]Correlation coefficient (r²) ≥ 0.999.[9]
Range The interval between the upper and lower concentrations of the analyte for which the method has suitable linearity, accuracy, and precision.[3]For assay: 80% to 120% of the test concentration.[8]
Accuracy The closeness of the test results to the true value.[10]Percent recovery between 98.0% and 102.0%.[9]
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[1]Repeatability (Intra-assay): RSD ≤ 2.0%. Intermediate Precision (Inter-assay): RSD ≤ 2.0%.[9]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.Signal-to-Noise ratio of 10:1.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[8]RSD of results should remain within acceptable limits (e.g., ≤ 2.0%).

Experimental Protocols for Validation Parameters

Specificity:

  • Inject the diluent (blank) to ensure no interfering peaks at the retention time of this compound.

  • Prepare a placebo solution (containing all excipients without the active ingredient, if applicable to a final product) and inject it.

  • Analyze a sample of this compound that has been subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to demonstrate that degradation products do not interfere with the main peak.

Linearity:

  • Prepare a series of at least five standard solutions of this compound covering the expected range (e.g., 50%, 75%, 100%, 125%, 150% of the working concentration).

  • Inject each solution in triplicate.

  • Plot a calibration curve of the mean peak area against the concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Accuracy (Recovery):

  • Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration) by spiking a known amount of this compound into a placebo mixture.

  • Prepare each concentration level in triplicate.

  • Calculate the percentage recovery for each sample.

Precision:

  • Repeatability (Intra-day precision): Analyze six replicate samples of this compound at 100% of the test concentration on the same day, by the same analyst, and on the same instrument. Calculate the Relative Standard Deviation (RSD).

  • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. Calculate the RSD and compare the results between the two sets of experiments.

Robustness:

  • Systematically and deliberately vary critical method parameters one at a time, such as:

    • Flow rate (e.g., ± 0.1 mL/min).

    • Column temperature (e.g., ± 5 °C).

    • Mobile phase composition (e.g., ± 2% organic component).

  • Analyze a standard solution under each modified condition.

  • Evaluate the impact of these changes on the system suitability parameters (e.g., retention time, peak area, tailing factor).

Comparison with Alternative Analytical Methods

While HPLC is a robust and widely adopted technique, other methods can also be employed for the analysis of aromatic amines like this compound. The choice of method often depends on the specific analytical challenge, available instrumentation, and the desired level of sensitivity and selectivity.

Method_Comparison cluster_hplc HPLC-UV cluster_gcms GC-MS cluster_lcms LC-MS/MS HPLC HPLC-UV HPLC_Pros Pros: - Robust & Reliable - Widely Available - Good Quantitation HPLC->HPLC_Pros HPLC_Cons Cons: - Moderate Sensitivity - Limited Structural Info HPLC->HPLC_Cons GCMS GC-MS GCMS_Pros Pros: - High Resolution - Excellent for Volatiles - Structural Elucidation GCMS->GCMS_Pros GCMS_Cons Cons: - Derivatization Often Needed - Not for Thermally Labile Compounds GCMS->GCMS_Cons LCMS LC-MS/MS LCMS_Pros Pros: - High Sensitivity & Selectivity - Structural Information - Applicable to a Wide Range of Compounds LCMS->LCMS_Pros LCMS_Cons Cons: - Higher Cost & Complexity - Matrix Effects can be an Issue LCMS->LCMS_Cons

Caption: Comparison of Analytical Methods.

Table 2: Comparative Analysis of Analytical Techniques

FeatureHPLC-UVGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with UV detection.Separation of volatile compounds in the gas phase followed by mass-based detection.HPLC separation coupled with highly selective and sensitive mass detection.
Applicability to this compound Excellent for purity and assay.May require derivatization to increase volatility and thermal stability.[11]Highly suitable, especially for trace-level impurity analysis.[12]
Sensitivity Good (µg/mL to high ng/mL range).Very good, but can be matrix-dependent.Excellent (pg/mL to low ng/mL range).[12]
Specificity Good, but can be limited by co-eluting impurities with similar UV spectra.Excellent, based on mass fragmentation patterns.Outstanding, due to precursor-product ion transitions.
Quantitative Accuracy Excellent.Good, but requires careful calibration.Excellent, often using isotopically labeled internal standards.
Cost & Complexity Moderate cost, relatively straightforward operation.Moderate to high cost, requires skilled operators.High cost and complexity.
Throughput High.Moderate, can be limited by run times.High, with modern UPLC systems.

In-depth Comparison:

  • HPLC-UV vs. GC-MS: For routine quality control and purity assessment of this compound, HPLC-UV is generally the more practical and cost-effective choice. GC-MS would be more advantageous for identifying unknown volatile or semi-volatile impurities, provided the analyte is sufficiently stable or can be derivatized.[11] The need for derivatization can introduce additional steps and potential for error.

  • HPLC-UV vs. LC-MS/MS: LC-MS/MS offers significantly higher sensitivity and selectivity compared to HPLC-UV.[12] This makes it the preferred method for trace-level impurity profiling and for analyzing the compound in complex matrices, such as in biological samples for pharmacokinetic studies. However, for routine purity testing of the bulk substance where impurity levels are expected to be higher, the added cost and complexity of LC-MS/MS may not be justified.

Conclusion

The validation of an analytical method is a critical step in ensuring the quality and consistency of pharmaceutical intermediates like this compound. A well-validated HPLC-UV method provides a robust, reliable, and cost-effective solution for routine purity analysis and quality control. While alternative techniques like GC-MS and LC-MS/MS offer advantages in specific scenarios, particularly for structural elucidation and trace analysis, HPLC remains the workhorse for quantitative analysis in a regulated pharmaceutical environment.

The choice of analytical method should always be guided by the specific requirements of the analysis, taking into account factors such as the intended purpose, the nature of the sample, and the available resources. By adhering to the principles of method validation outlined in regulatory guidelines, researchers and drug development professionals can ensure the integrity and reliability of their analytical data, ultimately contributing to the development of safe and effective medicines.

References

  • Vertex AI Search. (2025). Understanding ICH Q2(R2)
  • Vertex AI Search. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
  • U.S. Food and Drug Administration. (2015).
  • AMSbiopharma. (2025).
  • ECA Academy. (n.d.).
  • International Council for Harmonisation. (2023).
  • U.S. Food and Drug Administration. (2024). Q2(R2)
  • European Medicines Agency. (n.d.). ICH Q2(R2)
  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
  • ProPharma. (2024).
  • Chromatography Today. (n.d.).
  • CPL. (2025). Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained.
  • ResearchGate. (n.d.).
  • Element Lab Solutions. (n.d.).
  • National Institutes of Health. (2023).
  • Global Research Online. (2020).
  • ResearchGate. (n.d.).
  • Royal Society of Chemistry. (n.d.).
  • Agilent. (2019).
  • PerkinElmer. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and.
  • SIELC Technologies. (2018).
  • SciSpace. (n.d.). validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc.
  • Gavin Publishers. (2018).
  • Royal Society of Chemistry. (n.d.). Analytical Methods.
  • BLD Pharm. (n.d.).
  • ResearchGate. (2022).
  • BenchChem. (n.d.). A Comparative Guide to the HPLC Purity Analysis of Synthesized 4-Amino-2-chlorobenzoic Acid.
  • SIELC Technologies. (n.d.).
  • BenchChem. (n.d.). A Comparative Guide to HPLC Method Validation for the Purity of 3-Chloro-4-(3-fluorobenzyloxy)aniline.

Sources

A Senior Application Scientist's Guide to the Synthesis of Aminobenzoates: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Aminobenzoates are a critical class of bifunctional molecules that serve as indispensable building blocks in the pharmaceutical, agrochemical, and materials science industries. Their unique structure, featuring both an amino and a carboxyl group on an aromatic ring, provides versatile handles for a wide array of chemical modifications.[1] The strategic synthesis of these compounds is a cornerstone of drug development, with substituted aminobenzoic acids being prevalent scaffolds in numerous therapeutic agents.[1][2] This guide provides a comprehensive comparative analysis of the most common synthetic routes to aminobenzoates, offering in-depth technical insights and experimental data to empower researchers in making informed decisions for their specific applications.

I. Reduction of Nitrobenzoates: The Workhorse Route

The reduction of a nitro group to an amine is arguably the most common and well-established method for synthesizing aminobenzoates. This approach is favored for its generally high yields and the ready availability of nitrobenzoic acid precursors. The transformation is a six-electron process, and careful selection of the reducing agent and reaction conditions is crucial to avoid the formation of intermediates like nitroso and hydroxylamine species, which can lead to side reactions.[3]

A. Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of nitrobenzoates, typically employing a heterogeneous catalyst and a hydrogen source.

Mechanism: The reaction proceeds via the adsorption of the nitroaromatic compound and dissociation of molecular hydrogen on the catalyst surface, followed by a stepwise reduction of the nitro group.[3]

Catalysts: Palladium on carbon (Pd/C) is the most widely used catalyst for this transformation, known for its high activity and selectivity.[4] Other catalysts, such as platinum on carbon (Pt/C) and Raney nickel, are also effective. The choice of catalyst can be influenced by the presence of other functional groups on the aromatic ring.

Hydrogen Source: The most common hydrogen source is hydrogen gas (H₂), typically applied at pressures ranging from atmospheric to several atmospheres.[4] Transfer hydrogenation using formic acid or ammonium formate can also be employed as a safer alternative to gaseous hydrogen.

Experimental Protocol: Catalytic Hydrogenation of p-Nitrobenzoic Acid

  • Reactor Setup: In a high-pressure reactor (autoclave), a solution of p-nitrobenzoic acid (1 equivalent) in a suitable solvent (e.g., ethanol, water with a base like NaOH) is prepared.[5]

  • Catalyst Addition: A catalytic amount of 5% Pd/C (typically 1-5 mol%) is added to the solution.

  • Purging: The reactor is sealed and purged several times with an inert gas (e.g., nitrogen) to remove oxygen.[3]

  • Hydrogenation: The reactor is then pressurized with hydrogen gas to the desired pressure (e.g., 10 bar) and heated to the target temperature (e.g., 80°C) with vigorous stirring.[5]

  • Monitoring: The reaction progress is monitored by the uptake of hydrogen.

  • Work-up: Upon completion, the reactor is cooled, and the excess hydrogen is carefully vented. The reaction mixture is filtered to remove the catalyst. The filtrate is then acidified to precipitate the p-aminobenzoic acid, which is collected by filtration, washed, and dried.

B. Chemical Reduction

Chemical reduction offers an alternative to catalytic hydrogenation, particularly when specialized high-pressure equipment is not available.

Reducing Agents: A variety of reducing agents can be employed, with the choice often dictated by cost, functional group tolerance, and ease of work-up.

  • Iron in acidic medium (e.g., Fe/HCl or Fe/acetic acid): This is a classical and cost-effective method.[6]

  • Tin or Tin(II) chloride in acidic medium (e.g., Sn/HCl or SnCl₂/HCl): Another traditional method, though concerns about tin waste are a drawback.[7]

  • Sodium dithionite (Na₂S₂O₄): A milder reducing agent that can be used in aqueous solutions.[6]

Experimental Protocol: Chemical Reduction of m-Nitrobenzoic Acid with Iron

  • Reaction Setup: A mixture of m-nitrobenzoic acid (1 equivalent) and iron powder (typically 3-5 equivalents) is suspended in a mixture of ethanol and water.

  • Acid Addition: A small amount of acetic acid or hydrochloric acid is added to initiate the reaction.

  • Reaction: The mixture is heated to reflux with vigorous stirring for several hours until the reaction is complete (monitored by TLC).

  • Work-up: The hot reaction mixture is filtered to remove the iron and iron oxides. The filtrate is concentrated, and the pH is adjusted to precipitate the m-aminobenzoic acid. The product is then collected by filtration, washed, and dried.

II. Hofmann Rearrangement: A Route with Carbon Deletion

The Hofmann rearrangement is a powerful method for converting a primary amide into a primary amine with one less carbon atom.[8] This reaction is particularly useful for the synthesis of anthranilic acid (2-aminobenzoic acid) from phthalimide.[1][9]

Mechanism: The reaction proceeds through the formation of an N-bromoamide intermediate, which, in the presence of a base, rearranges to an isocyanate. The isocyanate is then hydrolyzed to the primary amine with the loss of carbon dioxide.[8]

Reagents: The classical Hofmann rearrangement uses bromine and a strong base like sodium hydroxide.[8] Milder and more selective reagents like N-bromoacetamide (NBA) have also been developed.[10]

Experimental Protocol: Synthesis of Anthranilic Acid from Phthalimide via Hofmann Rearrangement

  • N-Bromination: Phthalimide (1 equivalent) is dissolved in a cold aqueous solution of sodium hydroxide. To this solution, a solution of sodium hypochlorite or bromine is added while maintaining a low temperature.[1][11]

  • Rearrangement: The reaction mixture is then warmed to facilitate the rearrangement of the N-bromophthalimide to an isocyanate intermediate.[9]

  • Hydrolysis: The isocyanate is hydrolyzed in the basic solution to form the sodium salt of anthranilic acid.

  • Precipitation: The reaction mixture is cooled and then neutralized with a mineral acid (e.g., HCl) to a pH where the anthranilic acid precipitates.[11]

  • Isolation: The precipitated anthranilic acid is collected by filtration, washed with cold water, and dried. A yield of around 85% can be expected.[1]

III. Amination of Halobenzoates: A Modern Approach to C-N Bond Formation

The direct formation of a C-N bond through the amination of a halobenzoate is a more modern and versatile approach, largely enabled by the development of transition metal catalysis. This method is particularly valuable for the synthesis of N-substituted aminobenzoates.

A. Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction between an aryl halide and an amine.[12] While historically requiring harsh reaction conditions (high temperatures and stoichiometric copper), modern advancements have led to milder and more efficient protocols.[13]

Mechanism: The reaction is believed to proceed through the formation of a copper(I) amide, which then undergoes nucleophilic aromatic substitution with the aryl halide.[13]

Catalysts and Ligands: Copper(I) salts, such as CuI, are commonly used as catalysts. The addition of ligands like N-methylglycine or L-proline can significantly improve the reaction efficiency and allow for lower reaction temperatures.[8]

Experimental Protocol: Ullmann Coupling of 2-Bromobenzoic Acid with an Amine

  • Reaction Setup: A mixture of 2-bromobenzoic acid (1 equivalent), the amine (1-2 equivalents), a copper(I) catalyst (e.g., CuI, 5-10 mol%), a ligand (e.g., L-proline, 10-20 mol%), and a base (e.g., K₂CO₃) is prepared in a high-boiling polar solvent like DMSO or DMF.

  • Reaction: The mixture is heated to a high temperature (e.g., 90-150°C) and stirred for several hours until the reaction is complete.

  • Work-up: The reaction mixture is cooled, diluted with water, and acidified to precipitate the N-aryl anthranilic acid. The product is then collected by filtration, washed, and purified, often by recrystallization.

B. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of C-N bonds.[14] It offers several advantages over the Ullmann condensation, including milder reaction conditions, broader substrate scope, and higher functional group tolerance.[15]

Mechanism: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.

Catalysts and Ligands: The choice of ligand is crucial for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., XPhos, SPhos), are highly effective.[16]

Experimental Protocol: Buchwald-Hartwig Amination of a Bromobenzoic Acid

  • Reaction Setup: In a glovebox or under an inert atmosphere, a reaction vessel is charged with the bromobenzoic acid (1 equivalent), the amine (1.2 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄). Anhydrous toluene or dioxane is typically used as the solvent.

  • Reaction: The reaction mixture is heated to a moderate temperature (e.g., 80-110°C) and stirred for several hours until the starting material is consumed.

  • Work-up: The reaction is cooled, quenched with water, and the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

IV. Comparative Analysis of Synthesis Routes

Parameter Reduction of Nitrobenzoates Hofmann Rearrangement Amination of Halobenzoates (Ullmann & Buchwald-Hartwig)
Starting Materials Readily available nitrobenzoic acids.Amides (often derived from carboxylic acids).Halobenzoic acids and amines.
Yield Generally high (often >90%).Moderate to good (typically 60-85%).[1]Good to excellent (often >80%).
Purity Can be high, but over-reduction or side reactions can occur.Generally good, with the main challenge being separation from byproducts.Can be very high, especially with Buchwald-Hartwig amination.
Scalability Highly scalable, widely used in industry.Scalable, but the use of bromine can be a concern on a large scale.Scalable, with Buchwald-Hartwig being increasingly used in industrial processes.
Cost-Effectiveness Generally very cost-effective due to cheap starting materials and reagents (e.g., iron).Can be cost-effective, but the cost of bromine can be a factor.Can be more expensive due to the cost of precious metal catalysts and ligands.
Safety Considerations Catalytic hydrogenation requires handling of flammable hydrogen gas under pressure. Chemical reductions can be exothermic.Use of bromine, which is toxic and corrosive.[8]Palladium and copper catalysts can be toxic. Some ligands and solvents are hazardous.
Environmental Impact Metal waste from chemical reductions (e.g., iron oxides, tin salts).Generation of inorganic salts as byproducts.Metal waste from catalysts. Use of organic solvents.
Advantages - High yields- Well-established and reliable- Cost-effective- Access to amines with one less carbon- Useful for specific structures like anthranilic acid- High functional group tolerance (especially Buchwald-Hartwig)- Milder reaction conditions (Buchwald-Hartwig)- Versatile for synthesizing N-substituted aminobenzoates
Disadvantages - Limited functional group tolerance (some groups can be reduced)- Safety concerns with hydrogenation- Loss of a carbon atom- Use of hazardous reagents (bromine)- Can have moderate yields- Cost of catalysts and ligands- Sensitivity to air and moisture (Buchwald-Hartwig)- Harsh conditions for traditional Ullmann reaction

V. Visualization of Synthetic Workflows

Workflow for Reduction of Nitrobenzoates

G cluster_start Starting Material cluster_reduction Reduction cluster_workup Work-up & Isolation cluster_product Product start Nitrobenzoic Acid catalytic Catalytic Hydrogenation (e.g., Pd/C, H2) start->catalytic Option 1 chemical Chemical Reduction (e.g., Fe/AcOH) start->chemical Option 2 filtration Filtration of Catalyst/ Metal Oxides catalytic->filtration chemical->filtration acidification Acidification/ Precipitation filtration->acidification isolation Isolation & Drying acidification->isolation product Aminobenzoic Acid isolation->product

Caption: General workflow for the synthesis of aminobenzoates via reduction of nitrobenzoates.

Logical Decision-Making for Route Selection

G start Desired Aminobenzoate Structure? is_n_substituted N-Substituted? start->is_n_substituted carbon_deletion Carbon Deletion Required? is_n_substituted->carbon_deletion No route_amination Amination of Halobenzoate is_n_substituted->route_amination Yes functional_groups Sensitive Functional Groups? carbon_deletion->functional_groups No route_hofmann Hofmann Rearrangement carbon_deletion->route_hofmann Yes cost_scale Cost/Scale a Major Concern? functional_groups->cost_scale No functional_groups->route_amination Yes cost_scale->route_amination No route_reduction Reduction of Nitrobenzoate cost_scale->route_reduction Yes

Sources

Introduction: The Strategic Role of Isopropyl 3-amino-4-chlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Cost-Benefit Analysis of Isopropyl 3-amino-4-chlorobenzoate in Synthetic Chemistry

For professionals in drug discovery and development, the selection of chemical intermediates is a critical decision point, balancing synthetic efficiency, scalability, and economic viability. This compound is a key building block, particularly notable for its role in the synthesis of complex pharmaceutical agents. This guide provides a comprehensive cost-benefit analysis of its application, comparing it with viable alternatives and grounding the discussion in practical, experimental contexts.

This compound is a substituted aromatic compound featuring three key functional groups: an amine, a chloro substituent, and an isopropyl ester. Its utility primarily stems from its application as an intermediate in multi-step organic syntheses. The isopropyl ester serves as a moderately bulky, lipophilic protecting group for the carboxylic acid, which can influence the solubility, crystallinity, and reactivity of the molecule in subsequent steps. The amino and chloro groups, meanwhile, provide reactive sites for further molecular elaboration, such as in the synthesis of kinase inhibitors like Alectinib.[1][2]

The core decision to use this specific intermediate hinges on a cost-benefit analysis that weighs the upfront cost of synthesis against the advantages it confers in downstream processes.

Primary Synthesis Route and Economic Considerations

The most direct and industrially common method for preparing this compound is the Fischer esterification of 3-amino-4-chlorobenzoic acid with isopropanol, catalyzed by a strong acid.[3][4]

G A 3-Amino-4-chlorobenzoic Acid Process Reflux (Le Chatelier's Principle: Excess alcohol drives equilibrium) A->Process B Isopropanol (Solvent & Reagent) B->Process Cat H₂SO₄ (catalyst) Cat->Process Protonates carbonyl P This compound Process->P W Water (byproduct) Process->W G start Start: This compound direct_react Direct Reaction (e.g., Buchwald-Hartwig Coupling) start->direct_react Path A protect Protect Amine (e.g., with Boc₂O) start->protect Path B direct_outcome Potential Outcome direct_react->direct_outcome direct_success Desired Product + High Yield direct_outcome->direct_success If Amine is Unreactive direct_fail Side Products (N-Arylation) + Low Yield direct_outcome->direct_fail If Amine Interferes protected_intermediate Boc-Protected Intermediate protect->protected_intermediate protected_react Selective Reaction on another site protected_intermediate->protected_react deprotect Deprotection (e.g., with TFA) protected_react->deprotect final_product Desired Product (Clean) deprotect->final_product

Sources

assessing the purity of Isopropyl 3-amino-4-chlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Purity Assessment of Isopropyl 3-amino-4-chlorobenzoate

For researchers, scientists, and drug development professionals, the rigorous assessment of chemical purity is not merely a quality control checkpoint; it is the foundation upon which reliable experimental data and safe, effective therapeutics are built. This compound, a key building block in the synthesis of various pharmaceutical agents, demands a multi-faceted analytical approach to ensure its purity and, by extension, the integrity of the final active pharmaceutical ingredient (API).

This guide provides an in-depth, objective comparison of orthogonal analytical techniques for the comprehensive purity assessment of this compound. We will move beyond procedural descriptions to explore the causality behind methodological choices, grounded in authoritative standards such as the International Council for Harmonisation (ICH) guidelines.

The Imperative for Orthogonal Purity Analysis

No single analytical method can provide a complete picture of a compound's purity. Each technique possesses inherent strengths and limitations based on its underlying chemical or physical principles. A robust purity assessment, therefore, relies on an orthogonal approach , where multiple, disparate methods are employed to analyze the same sample. This strategy ensures that impurities missed by one technique are likely to be detected by another, providing a self-validating and comprehensive purity profile. For this compound, a combination of chromatography and spectroscopy is essential.

Potential Impurities in this compound

Effective purity analysis begins with an understanding of potential impurities. Based on its likely synthesis via Fischer esterification of 3-amino-4-chlorobenzoic acid with isopropanol, common impurities may include:

  • Starting Materials: Unreacted 3-amino-4-chlorobenzoic acid and residual isopropanol.

  • By-products: Compounds formed through side reactions, such as the formation of di-isopropyl ether or products of self-condensation.

  • Isomeric Impurities: Positional isomers that may have been present in the 3-amino-4-chlorobenzoic acid starting material.

  • Degradants: Products of hydrolysis (back to the starting acid) or oxidation of the amino group.

High-Performance Liquid Chromatography (HPLC): The Cornerstone of Quantitative Purity

High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for determining the purity of non-volatile small molecules like this compound.[1][2] Its strength lies in its high resolving power and its ability to provide precise and accurate quantification of the main component and its related impurities.

Causality of Method Choice: We select Reversed-Phase HPLC (RP-HPLC) because the analyte is a moderately polar organic molecule. A nonpolar stationary phase (like C18) combined with a polar mobile phase (like acetonitrile and water) provides excellent retention and separation of the main peak from both more polar impurities (e.g., the starting acid) and less polar impurities (e.g., synthesis by-products). The inclusion of a modifier like formic acid in the mobile phase is critical; it protonates the analyte's basic amino group and any acidic impurities, ensuring sharp, symmetrical peak shapes by minimizing ionic interactions with the stationary phase.

Experimental Protocol: Reversed-Phase HPLC for Purity Determination

This protocol is designed for routine purity analysis and is aligned with ICH Q2(R1) validation principles.[3][4][5]

  • Instrumentation and Materials:

    • HPLC System: A system equipped with a UV-Vis or Photodiode Array (PDA) detector, pump, autosampler, and column thermostat.[2]

    • Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Reagents: Acetonitrile (HPLC grade), Water (HPLC or Milli-Q grade), Formic Acid (reagent grade).

    • Reference Standard: A well-characterized batch of this compound with known purity.

  • Preparation of Solutions:

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Diluent: A 50:50 (v/v) mixture of Acetonitrile and Water.

    • Standard Solution (approx. 0.1 mg/mL): Accurately weigh ~10 mg of the reference standard and dissolve in 100 mL of diluent.

    • Sample Solution (approx. 0.1 mg/mL): Accurately weigh ~10 mg of the test sample and dissolve in 100 mL of diluent. Filter through a 0.45 µm syringe filter if particulate matter is visible.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or an optimal wavelength determined by UV scan of the analyte).

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 70 30
      20.0 30 70
      25.0 30 70
      25.1 70 30

      | 30.0 | 70 | 30 |

  • Data Analysis and System Suitability:

    • System Suitability: Before sample analysis, inject the standard solution (n=5). The system is deemed suitable if the relative standard deviation (RSD) for the peak area is ≤ 2.0%, the theoretical plates are > 2000, and the tailing factor is between 0.8 and 1.5. These criteria ensure the system is performing with adequate precision and efficiency.

    • Purity Calculation: The purity is determined by the area percent method. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

HPLC Workflow Diagram

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing prep_mobile Prepare Mobile Phases A & B prep_std Prepare Reference Standard Solution sys_suit System Suitability (n=5 Injections) prep_std->sys_suit prep_sample Prepare Test Sample Solution inject_sample Inject Blank & Sample Solutions prep_sample->inject_sample sys_suit->inject_sample If RSD ≤ 2.0% acquire_data Acquire Chromatogram (UV @ 254 nm) inject_sample->acquire_data integrate Integrate All Peaks acquire_data->integrate calculate Calculate Area % Purity integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC purity assessment of this compound.

Gas Chromatography (GC): A Complementary Separation Technique

Gas Chromatography is a powerful technique for separating volatile and thermally stable compounds. While HPLC is superior for the primary purity assay of this compound, GC-MS is invaluable for two specific, orthogonal purposes: (1) quantifying volatile impurities like residual solvents, and (2) providing an alternative chromatographic separation mechanism for identifying non-volatile impurities after derivatization.

Causality of Method Choice: The analyte itself has a relatively high boiling point and contains a polar primary amine group, making it unsuitable for direct GC analysis without derivatization.[6] Derivatization is a chemical reaction that converts the polar -NH2 group into a less polar, more volatile moiety, improving chromatographic behavior.[6] Silylation using a reagent like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is an excellent choice as it produces stable derivatives that are less sensitive to moisture than other silylating agents.[6]

Experimental Protocol: GC-MS for Impurity Identification (Post-Derivatization)
  • Instrumentation and Materials:

    • GC-MS System: A Gas Chromatograph equipped with a Flame Ionization Detector (FID) for quantitation or a Mass Spectrometer (MS) for identification, and a suitable capillary column.

    • Column: A low-to-mid polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Reagents: MTBSTFA, Acetonitrile (anhydrous), Pyridine (anhydrous).

  • Sample Preparation (Derivatization):

    • Accurately weigh ~1 mg of the sample into a 2 mL autosampler vial.

    • Add 100 µL of anhydrous Acetonitrile and 100 µL of MTBSTFA.

    • Seal the vial and heat at 70 °C for 60 minutes.

    • Cool to room temperature before injection.

  • Chromatographic and MS Conditions:

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injection Volume: 1 µL (Split mode, e.g., 50:1).

    • Inlet Temperature: 280 °C.

    • Oven Program: Initial temp 100 °C, hold for 2 min, ramp at 10 °C/min to 300 °C, hold for 10 min.

    • MS Conditions (for identification):

      • Ion Source: Electron Impact (EI) at 70 eV.

      • Source Temperature: 230 °C.

      • Scan Range: 40-500 m/z.

  • Data Analysis:

    • The resulting mass spectra for each separated peak can be compared against spectral libraries (e.g., NIST) to tentatively identify impurities.

    • The fragmentation pattern of the main component and any detected impurities provides structural information, confirming the identity of known impurities and aiding in the elucidation of unknown ones.

GC-MS Impurity Identification Workflow

GCMS_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. GC-MS Analysis cluster_data 3. Data Interpretation weigh Weigh Sample (~1 mg) add_reagents Add Acetonitrile & MTBSTFA weigh->add_reagents derivatize Heat at 70°C for 60 min add_reagents->derivatize inject Inject 1 µL (Split Mode) derivatize->inject separate Chromatographic Separation inject->separate detect Mass Spectrometry (EI, 40-500 m/z) separate->detect extract_spectra Extract Mass Spectrum for each peak detect->extract_spectra library_search NIST Library Search extract_spectra->library_search id_impurity Identify Impurity library_search->id_impurity

Caption: Workflow for GC-MS based impurity identification after derivatization.

Spectroscopic Characterization: NMR and MS

While chromatography separates components, spectroscopy elucidates their structure. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for confirming the identity of the main component and for structurally characterizing unknown impurities.

Nuclear Magnetic Resonance (¹H NMR)

Causality of Method Choice: ¹H NMR spectroscopy provides a "fingerprint" of the molecule by probing the chemical environment of every hydrogen atom.[7][8] It is exceptionally powerful for structural confirmation. For purity assessment, it can detect impurities that have unique proton signals not present in the main compound's spectrum. It is particularly sensitive to isomeric impurities which might co-elute in chromatography but will likely have distinct NMR spectra.

  • Expected ¹H NMR Signals for this compound:

    • A doublet for the two methyl groups of the isopropyl ester.

    • A septet for the single CH proton of the isopropyl ester.

    • Signals in the aromatic region (6.5-8.0 ppm) corresponding to the three protons on the benzene ring.

    • A broad singlet for the two protons of the amino (-NH2) group.

By integrating the area under these peaks, one can confirm the ratio of protons matches the structure. The presence of small, unexpected peaks would indicate impurities. For example, a singlet around 10-12 ppm could indicate the presence of the starting carboxylic acid.

Mass Spectrometry (MS)

Causality of Method Choice: High-Resolution Mass Spectrometry (HRMS), often coupled with HPLC (LC-MS), provides the exact molecular weight of the analyte and its impurities.[9] This is a definitive method for confirming the elemental composition. Tandem MS (MS/MS) involves fragmenting the molecule and analyzing the pieces, which provides clues to its structure, helping to differentiate between isomers and identify unknown impurities detected in the HPLC analysis.[9]

Comparative Summary of Analytical Techniques

TechniquePrimary ApplicationPrincipleProsCons
HPLC-UV Quantitative Purity Assay Differential partitioning between liquid mobile and solid stationary phases.[1]High precision and accuracy for quantification; robust and reproducible; suitable for non-volatile compounds.May not separate all impurities (co-elution); provides no structural information for unknown peaks.
GC-MS Impurity ID & Volatiles Partitioning between gas mobile phase and liquid/solid stationary phase.[6]Excellent separation for volatile compounds; MS provides structural information for identification.Requires analyte to be volatile and thermally stable, or requires derivatization which adds complexity.
¹H NMR Structural Confirmation Nuclear spin transitions in a magnetic field.[7]Provides definitive structural information; can identify and quantify impurities without a reference standard (qNMR); sensitive to isomers.Relatively low sensitivity compared to chromatography; complex mixtures can be difficult to interpret.
LC-MS Impurity ID & Confirmation HPLC separation followed by mass analysis.[10]Provides molecular weight and fragmentation data for peaks separated by HPLC; high sensitivity and specificity.Response factors can vary significantly, making quantification without standards challenging; complex instrumentation.
A Self-Validating Purity Assessment Strategy

A trustworthy and comprehensive purity assessment for this compound integrates these orthogonal techniques.

Orthogonal_Logic cluster_quant Quantitative Analysis cluster_qual Qualitative & Confirmatory Analysis main This compound (Test Sample) hplc HPLC-UV (Area % Method) main->hplc lcms LC-MS main->lcms nmr ¹H NMR main->nmr purity_report Purity Value (e.g., 99.5%) hplc->purity_report Determines final_report Certificate of Analysis (Complete Purity Profile) purity_report->final_report impurity_id Impurity Profile (Structure & MW) lcms->impurity_id Identifies nmr->impurity_id Confirms impurity_id->final_report

Caption: Logic of an orthogonal approach for a complete purity profile.

By combining the quantitative power of HPLC with the structural elucidation capabilities of GC-MS, LC-MS, and NMR, researchers can establish a highly confident and defensible purity profile for this compound, ensuring the quality and reliability of their downstream research and development efforts.

References
  • ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]
  • ICH. Quality Guidelines.
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]
  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
  • Dong, M. W. Validation of Impurity Methods, Part II. LCGC North America. [Link]
  • Altabrisa Group. What Is FDA Method Validation Guidance and Its Importance? Altabrisa Group. [Link]
  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. FDA. [Link]
  • Scribd.
  • SIELC Technologies.
  • Ma, J., et al. NMR spectroscopy as a characterization tool enabling biologics formulation development. Journal of Pharmaceutical and Biomedical Analysis. [Link]
  • Fun, H. K., et al. Isopropyl 4-aminobenzoate. Acta Crystallographica Section E. [Link]
  • KNAUER. Determination and Quantification of Primary Aromatic Amine in Printer Ink. KNAUER. [Link]
  • O'Hair, R. A. J. Tandem mass spectrometry of homologous 3‐hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation mechanisms. Journal of Mass Spectrometry. [Link]
  • Sitek, P., et al. Rapid Biophysical Characterization and NMR Spectroscopy Structural Analysis of Small Proteins from Bacteria and Archaea. Chembiochem. [Link]

Sources

A Comparative Guide to the Performance of Isopropyl 3-Amino-4-chlorobenzoate in Parallel Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the fast-paced environment of drug discovery, the efficient synthesis of compound libraries for screening is paramount. Parallel synthesis has emerged as a cornerstone of this effort, enabling the rapid generation of numerous analogs for structure-activity relationship (SAR) studies. The choice of building blocks is a critical determinant of the success of any parallel synthesis campaign, influencing not only the reaction efficiency but also the ease of purification and the overall quality of the resulting library. This guide provides an in-depth technical comparison of isopropyl 3-amino-4-chlorobenzoate as a building block for parallel amide synthesis, evaluating its performance against common alternatives and providing supporting experimental context.

The Strategic Advantage of this compound in Library Synthesis

This compound is a versatile building block for the synthesis of amide libraries. The presence of the amino group provides a convenient handle for amide bond formation, while the chloro substituent offers a point for further diversification or can be used to modulate the electronic properties of the final molecule. The choice of the isopropyl ester over the free carboxylic acid or other alkyl esters is a strategic one, offering several potential advantages in the context of parallel synthesis.

The isopropyl group, being more lipophilic and sterically bulky than a methyl or ethyl group, can influence the solubility of the starting material and the resulting amide products. This can be particularly advantageous in solution-phase parallel synthesis, where solubility in common organic solvents is crucial for reaction performance and ease of handling. Furthermore, the isopropyl ester may impart favorable crystallization properties to the final products, potentially simplifying purification.

Comparative Performance in a Parallel Amide Synthesis Workflow

To objectively evaluate the performance of this compound, we will compare it to two logical alternatives in a model parallel synthesis of an amide library: 3-amino-4-chlorobenzoic acid and methyl 3-amino-4-chlorobenzoate. The workflow will involve the coupling of these building blocks with a diverse set of 12 primary and secondary amines in a 96-well plate format.

Experimental Workflow

The following diagram outlines the key stages of the parallel synthesis and purification workflow.

Parallel Synthesis Workflow cluster_prep Plate Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Dispense Building Blocks (this compound & Alternatives) reagents Add Coupling Reagent (HATU) & Base (DIPEA) in DMF start->reagents amines Add Diverse Amine Panel (12 Amines) reagents->amines react Seal Plate and Incubate (e.g., 16h at 50°C) amines->react quench Quench Reaction (e.g., with aqueous NaHCO3) react->quench extract Liquid-Liquid Extraction (e.g., with Ethyl Acetate) quench->extract dry Dry Organic Layer (e.g., over Na2SO4) extract->dry purify High-Throughput Purification (e.g., Preparative HPLC) dry->purify analyze LC-MS Analysis for Purity & Yield Determination purify->analyze end Compound Library analyze->end

Caption: A generalized workflow for the parallel synthesis of an amide library.

Performance Comparison

The following table summarizes the expected performance of this compound in comparison to its alternatives based on established chemical principles and literature precedents for similar transformations.

Performance MetricThis compound3-Amino-4-chlorobenzoic AcidMethyl 3-Amino-4-chlorobenzoateRationale & Causality
Solubility in Reaction Solvent (e.g., DMF) ExcellentGoodVery GoodThe isopropyl group enhances lipophilicity, often improving solubility over the free acid. Methyl esters are typically highly soluble.
Reaction Time 12-18 hours12-18 hours16-24 hoursAmide coupling with the free acid, when pre-activated, is generally rapid. Direct amidation of the less reactive methyl ester often requires longer reaction times or higher temperatures. The isopropyl ester's reactivity is expected to be similar to the methyl ester but may be slightly slower due to sterics.[1]
Average Yield 75-90%80-95%60-80%Coupling with the pre-activated carboxylic acid is a highly optimized and efficient process. Direct amidation of esters can be less efficient, particularly with less nucleophilic amines.
Average Purity (Post-Workup) Good to ExcellentGoodModerate to GoodThe higher lipophilicity of the isopropyl ester and its products may facilitate cleaner extractions. Reactions with the free acid can sometimes have byproducts from the coupling reagent that need to be removed.
Ease of Purification FavorableVariableFavorableProducts derived from the isopropyl ester may have a higher propensity for crystallization. Purification of amides from the free acid requires removal of coupling agent byproducts.
Potential for Side Reactions LowModerateLowWith the free acid, self-coupling to form dimers or oligomers is a potential side reaction if the amine is not added promptly after activation.[2] Esters are generally less prone to such side reactions under these conditions.

Experimental Protocols

Protocol 1: Parallel Amide Synthesis using this compound

This protocol describes the parallel synthesis of a 12-member amide library in a 96-well plate.

Materials:

  • This compound

  • Panel of 12 diverse primary and secondary amines

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • 96-well deep-well plates with sealing mats

Procedure:

  • Stock Solution Preparation:

    • Prepare a 0.2 M solution of this compound in anhydrous DMF.

    • Prepare a 0.2 M solution of HATU in anhydrous DMF.

    • Prepare a 0.4 M solution of DIPEA in anhydrous DMF.

    • Prepare 0.2 M solutions of each of the 12 amines in anhydrous DMF in a separate 96-well plate.

  • Reaction Setup:

    • To each of the 12 wells in a deep-well plate, add 100 µL (20 µmol) of the this compound stock solution.

    • To each of these wells, add 100 µL (20 µmol) of the HATU stock solution.

    • Add 100 µL (40 µmol) of the DIPEA stock solution to each well.

    • Add 100 µL (20 µmol) of the corresponding amine stock solution to each well.

  • Reaction:

    • Seal the reaction plate with a sealing mat.

    • Incubate the plate at 50°C for 16 hours with shaking.

  • Work-up:

    • Cool the reaction plate to room temperature.

    • Add 500 µL of ethyl acetate to each well, followed by 500 µL of saturated aqueous NaHCO₃.

    • Seal the plate and shake vigorously for 5 minutes.

    • Centrifuge the plate to separate the layers.

    • Carefully transfer the organic (upper) layer to a new deep-well plate.

    • Wash the organic layer with 500 µL of brine.

    • Transfer the organic layer to another deep-well plate containing anhydrous Na₂SO₄.

  • Isolation and Purification:

    • Filter the organic solutions to remove the Na₂SO₄.

    • Concentrate the solvent in vacuo.

    • Dissolve the crude products in a suitable solvent (e.g., DMSO/methanol) for high-throughput purification by preparative HPLC.

  • Analysis:

    • Analyze the purified products by LC-MS to determine purity and confirm identity.

Causality and Mechanistic Considerations

The choice of HATU as the coupling reagent is deliberate for parallel synthesis. HATU is highly efficient, even for less reactive amines, and the byproducts are water-soluble, facilitating their removal during aqueous work-up.[3]

Amide Coupling Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation cluster_alternative Direct Amidation of Ester RCOOH R-COOH (3-Amino-4-chlorobenzoic Acid) ActivatedEster Activated O-Acyl-isourea Ester RCOOH->ActivatedEster + HATU, Base HATU HATU Amide R-CONH-R' (Amide Product) ActivatedEster->Amide + R'-NH2 Amine R'-NH2 (Amine) Ester R-COOiPr (Isopropyl Ester) EsterAmide R-CONH-R' (Amide Product) Ester->EsterAmide + R'-NH2, Heat

Caption: Simplified mechanism of amide bond formation via an activated ester and direct amidation.

When starting with the free carboxylic acid, the reaction proceeds through a highly reactive activated ester intermediate. In the case of direct amidation of the isopropyl ester, the reaction is typically slower and may require elevated temperatures as the ester is a less reactive electrophile than the HATU-activated intermediate.[1]

Conclusion and Recommendations

This compound presents a compelling option for parallel amide synthesis, particularly when ease of handling and purification are priorities. While direct amide coupling with the free carboxylic acid may offer slightly higher yields in some cases, the use of the isopropyl ester can lead to a more streamlined workflow with potentially cleaner crude products and more favorable purification outcomes. The slightly reduced reactivity of the ester compared to an activated acid is a manageable trade-off for these benefits.

For high-throughput synthesis campaigns, the improved solubility and potential for crystalline products make this compound a strategically advantageous building block. Researchers should consider the specific goals of their library synthesis, including the diversity of the amine panel and the desired scale, when selecting the optimal starting material. For challenging couplings involving poorly nucleophilic amines, starting with the free acid and a powerful coupling reagent like HATU may be necessary to achieve acceptable yields.[4]

References

  • Tripos Discovery Research. "A Mild Protocol for Parallel Solution Phase Synthesis of Cyclic Imides." Technology Networks.
  • Organic & Biomolecular Chemistry. "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates." Royal Society of Chemistry Publishing.
  • Shen, B., et al. "Highly selective transition-metal-free transamidation of amides and amidation of esters at room temperature." Nature Communications, 2018.
  • Schaffrath, M., et al. "High-throughput purification of single compounds and libraries." Journal of Combinatorial Chemistry, 2005.
  • Haver, A. C., et al. "The use of high-throughput synthesis and purification in the preparation of a directed library of adrenergic agents." Journal of Combinatorial Chemistry, 2003.
  • Valeur, E. and Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009.
  • Bode, J. W. "The Synthesis of Sterically Hindered Amides." CHIMIA, 2013.
  • Kumar, A., et al. "A Review on Combinatorial Chemistry: A High Throughput Screening." International Journal of Pharmaceutical Sciences and Research, 2024.
  • American Chemical Society. "Solid-Phase Synthesis of an Oxalic Acid Amide Library." ACS Combinatorial Science, 2004.
  • ResearchGate. "Convenient Synthesis of p-Aminobenzoic Acids and their Methyl Esters.
  • Organic Syntheses. "Dipeptide Syntheses via Activated α-Amino Esters.
  • ResearchGate. "Amide from alkyl amines and 2-hydroxy-4-aminobenzoic acid.

Sources

A Comparative Guide to the Biological Activity of Isopropyl 3-amino-4-chlorobenzoate Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the strategic selection and modification of chemical scaffolds are paramount to successful therapeutic innovation. Among the myriad of privileged structures, substituted aminobenzoates have emerged as a versatile platform for discovering novel bioactive agents. This guide provides an in-depth technical comparison of the biological activities of derivatives and analogs of Isopropyl 3-amino-4-chlorobenzoate, a compound of interest within this chemical class. By examining the available experimental data on closely related structures, we aim to elucidate the nuanced structure-activity relationships (SAR) that govern their therapeutic potential, with a particular focus on anticancer and antimicrobial applications.

Introduction: The Therapeutic Potential of Substituted Aminobenzoates

Substituted aminobenzoates are a class of compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The aromatic ring, amino group, and carboxylate moiety provide multiple points for chemical modification, allowing for the fine-tuning of their biological properties. This structural versatility has led to the development of aminobenzoate derivatives with applications as anticancer, antimicrobial, and anti-inflammatory agents.

The core focus of this guide, this compound, and its analogs are of particular interest due to the interplay of their structural features. The chlorination of the benzene ring, the position of the amino group, and the nature of the ester substituent are all critical determinants of their biological activity. While direct experimental data for this compound is not extensively available in the public domain, a comprehensive analysis of its close analogs, particularly the ethyl ester derivatives, provides valuable insights into its potential bioactivity.

Anticancer Activity: Targeting the Epidermal Growth Factor Receptor (EGFR)

Recent studies have highlighted the potential of 4-amino-3-chlorobenzoate esters as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in the proliferation of various cancer cells.[1][2] Overexpression of EGFR is a hallmark of many cancers, making it a prime target for therapeutic intervention.

A pivotal study by Abd Al Rahim et al. (2024) provides a foundational dataset for understanding the anticancer potential of this scaffold.[2] While this study focuses on the ethyl ester analog, the findings are highly relevant for predicting the activity of the isopropyl ester. The study demonstrates that derivatives of ethyl 4-amino-3-chlorobenzoate exhibit significant cytotoxic effects against several human cancer cell lines.

Comparative Cytotoxicity Data:
Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Ethyl 4-amino-3-chlorobenzoate (Analog) A549 (Lung Carcinoma)> 50[2]
HepG2 (Hepatocellular Carcinoma)> 50[2]
HCT-116 (Colorectal Carcinoma)> 50[2]
Compound N5a (Hydrazine-1-carbothioamide derivative of Ethyl 4-amino-3-chlorobenzoate) A549 (Lung Carcinoma)15.3[2]
HepG2 (Hepatocellular Carcinoma)12.5[2]
HCT-116 (Colorectal Carcinoma)18.2[2]
Erlotinib (Positive Control) A549 (Lung Carcinoma)8.9[2]
HepG2 (Hepatocellular Carcinoma)7.5[2]
HCT-116 (Colorectal Carcinoma)11.2[2]

Table 1: In vitro cytotoxicity of ethyl 4-amino-3-chlorobenzoate and its derivative (N5a) against human cancer cell lines.[2]

Structure-Activity Relationship (SAR) Insights:

The data reveals that the parent compound, ethyl 4-amino-3-chlorobenzoate, possesses weak anticancer activity. However, derivatization at the ester group, converting it to a hydrazine-1-carbothioamide moiety (Compound N5a), dramatically enhances its cytotoxic potential.[2] This suggests that the core 3-amino-4-chlorobenzoate scaffold serves as a crucial pharmacophore, but appropriate functionalization is necessary for potent activity.

Influence of the Ester Group: While direct data for the isopropyl ester is lacking, we can infer its potential activity based on the ethyl analog. The slightly larger and more lipophilic isopropyl group, compared to the ethyl group, may influence the compound's solubility, membrane permeability, and binding affinity to the target protein. It is plausible that the isopropyl ester could exhibit comparable or slightly enhanced activity over the ethyl ester, although this requires experimental validation.

Role of the 3-Amino and 4-Chloro Substituents: The positioning of the amino and chloro groups on the aromatic ring is critical for EGFR inhibition. The 4-amino group is a common feature in many EGFR inhibitors, participating in key hydrogen bonding interactions within the ATP-binding pocket of the receptor. The 3-chloro substituent likely contributes to the overall electronic properties of the molecule and may engage in favorable hydrophobic interactions within the active site.

Signaling Pathway: EGFR Inhibition and Apoptosis Induction

The proposed mechanism of action for these compounds involves the inhibition of EGFR tyrosine kinase activity. By binding to the ATP-binding site of EGFR, these molecules prevent its autophosphorylation and the subsequent activation of downstream signaling pathways that promote cell proliferation and survival. The study on the derivative N5a further demonstrated that its cytotoxic effect is mediated through the induction of apoptosis, as evidenced by the activation of caspases 3 and 8.[2]

EGFR_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Inhibition EGF EGF EGFR EGFR EGF->EGFR Binds P_EGFR EGFR-P EGFR->P_EGFR Autophosphorylation RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway P_EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway P_EGFR->PI3K_AKT_mTOR Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis PI3K_AKT_mTOR->Apoptosis_Inhibition Inhibitor Isopropyl 3-amino-4- chlorobenzoate Analog Inhibitor->P_EGFR Blocks

Sources

A Senior Application Scientist's Guide to Aminobenzoate Building Blocks: A Head-to-Head Comparison for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Aminobenzoates in Medicinal Chemistry

In the intricate process of drug discovery, the selection of core molecular scaffolds, or "building blocks," is a decision of paramount strategic importance. These foundational fragments dictate the ultimate physicochemical properties, biological activity, and pharmacokinetic profile of a novel therapeutic agent.[1][2] Among the most versatile and historically significant scaffolds are the aminobenzoates. Comprising a benzene ring functionalized with both an amino and a carboxylic acid group, these building blocks offer two distinct and highly versatile points for chemical modification.[3][4]

The structural simplicity of aminobenzoates belies their profound impact on pharmacology. Derivatives of these scaffolds are found in a vast array of FDA-approved drugs, serving as local anesthetics, anti-inflammatory agents, antibacterials, and even targeted cancer therapeutics.[5][6][7] This guide provides a head-to-head comparison of the three primary aminobenzoic acid isomers—ortho, meta, and para—along with key substituted analogs. We will dissect their intrinsic physicochemical and reactive properties, provide field-proven experimental protocols, and offer insights into the causal relationships that should guide your selection process in a drug development campaign.

The Isomeric Landscape: How Positional Changes Dictate Function

The seemingly subtle shift in the relative positions of the amino and carboxyl groups on the benzene ring creates three distinct isomers with dramatically different chemical personalities.[8] Understanding these differences is fundamental to leveraging them effectively in molecular design.

Caption: The three structural isomers of aminobenzoic acid.

Ortho-Aminobenzoic Acid (Anthranilic Acid)

The adjacent positioning of the amino and carboxyl groups in anthranilic acid introduces unique steric and electronic effects. The proximity allows for intramolecular hydrogen bonding, which influences its conformation and acidity.[9] Derivatives of this isomer are well-known for their anti-inflammatory properties, primarily acting as inhibitors of cyclooxygenase (COX) enzymes.[8]

  • Reactivity: The amino group's nucleophilicity is somewhat diminished due to the electron-withdrawing nature of the adjacent carboxyl group and potential steric hindrance. This can necessitate more robust coupling conditions in amide bond formation compared to its meta and para counterparts.

Meta-Aminobenzoic Acid (MABA)

This isomer is the least explored of the three in therapeutic applications.[8] The functional groups are positioned to avoid direct resonance or steric interaction, giving it a distinct electronic profile.

  • Reactivity & Protonation: In the gas phase, MABA favors protonation on the more basic amine group, a behavior it shares with the ortho isomer.[9] Studies have shown it is absorbed in the small intestine via a carrier-mediated transport system, though its metabolism is slower compared to PABA.[10] Its synthetic utility lies in providing a different vector for substituents, avoiding the linear axis of the para isomer.

Para-Aminobenzoic Acid (PABA)

As arguably the most famous isomer, PABA is a crucial intermediate in the folate synthesis pathway of bacteria, making it the target of sulfonamide antibiotics.[3][8] Its linear geometry and distinct electronic separation of the functional groups make it a highly predictable and widely used building block in pharmaceuticals.[3][6][11]

  • Reactivity & Protonation: Unlike the other isomers, PABA favors protonation on the carboxylic acid.[9] The amino group is a potent ortho, para-director in electrophilic aromatic substitution, and its nucleophilicity is less hindered than the ortho isomer, making it highly tractable in standard synthetic reactions like acylation and amide coupling.[12]

Quantitative Data Summary: A Side-by-Side Comparison

To facilitate rational decision-making, the following tables summarize key quantitative data for the core isomers and selected, strategically valuable derivatives.

Table 1: Comparative Physicochemical Properties of Aminobenzoic Acid Isomers

PropertyOrtho-Aminobenzoic AcidMeta-Aminobenzoic AcidPara-Aminobenzoic Acid (PABA)Reference(s)
Molecular Formula C₇H₇NO₂C₇H₇NO₂C₇H₇NO₂[8]
Molecular Weight 137.14 g/mol 137.14 g/mol 137.14 g/mol [8]
Favored Protonation Site AmineAmineCarboxylic Acid[9]
Acidity (pKa) ~2.05 (COOH), ~4.95 (NH₃⁺)~3.12 (COOH), ~4.79 (NH₃⁺)~2.38 (COOH), ~4.87 (NH₃⁺)[9]
Lipophilicity (logP) 1.291.050.83[10]
Key Biological Role Precursor to NSAIDs (COX inhibition)Less defined, carrier-mediated transportPrecursor in bacterial folate synthesis[8][10]

Table 2: Head-to-Head Comparison of Substituted Aminobenzoate Building Blocks

CompoundMolecular WeightLogP (Computed)Key Features & Strategic ValueReference(s)
Methyl 4-aminobenzoate 151.16 g/mol 1.4 - 1.5Baseline para-substituted block; ester provides a handle for hydrolysis or amidation.[1][13]
Ethyl 4-aminobenzoate (Benzocaine) 165.19 g/mol 1.9Widely used local anesthetic; slightly more lipophilic than the methyl ester.[1][5]
Methyl 4-amino-2-isopropoxybenzoate 209.24 g/mol 2.3Ortho-isopropoxy group increases lipophilicity, influences solubility, and can impact metabolic stability and reaction kinetics.[1]
Methyl 4-amino-3-chlorobenzoate 185.61 g/mol 2.1Chloro substituent acts as a handle for further functionalization (e.g., cross-coupling) and can influence binding affinity through halogen bonding.[1]

Field-Proven Methodologies: From Synthesis to Biological Evaluation

Scientific integrity demands that protocols are not just lists of steps but are self-validating systems. The following methodologies are presented with causal explanations to empower researchers to adapt and troubleshoot effectively.

Experimental Protocol 1: General Procedure for Amide Bond Formation

This protocol describes a standard, robust method for coupling an aminobenzoate building block with a carboxylic acid, a cornerstone reaction in drug discovery.

Objective: To synthesize an amide by coupling an aminobenzoate with a generic carboxylic acid (R-COOH) using HATU as the coupling agent.

Causality Behind Choices:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Chosen for its high efficiency and low rate of racemization. It rapidly activates the carboxylic acid to form a highly reactive acyl-intermediate, which is then susceptible to nucleophilic attack by the aminobenzoate's amino group.

  • DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic base is critical. Its role is to deprotonate the carboxylic acid and the ammonium salt of the aminobenzoate, facilitating the reaction without competing as a nucleophile itself.

  • DMF (Dimethylformamide): A polar aprotic solvent is used to dissolve a wide range of reactants and reagents, ensuring the reaction proceeds in a homogeneous phase.

Step-by-Step Methodology:

  • Reactant Preparation: In a clean, dry flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the carboxylic acid (1.0 eq.) and the aminobenzoate building block (1.1 eq.) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.5 eq.) to the solution and stir for 5 minutes at room temperature.

  • Activation & Coupling: Add HATU (1.2 eq.) portion-wise to the stirred solution. Note: The choice of aminobenzoate isomer may influence reaction time. Ortho-isomers may require longer reaction times or slightly elevated temperatures (40-50°C) due to steric hindrance.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the pure amide.

Caption: A generalized workflow for HATU-mediated amide coupling.

Experimental Protocol 2: In-Vitro Cyclooxygenase (COX-2) Inhibition Assay

This protocol provides a framework for evaluating compounds derived from ortho-aminobenzoic acid for their potential as selective COX-2 inhibitors.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against the human recombinant COX-2 enzyme.

Self-Validating System: This assay must be run with both a positive control (a known COX-2 inhibitor, e.g., Celecoxib) and a negative control (vehicle, e.g., DMSO) to ensure the assay is performing correctly and to validate the results of the test compound.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of human recombinant COX-2 enzyme, arachidonic acid (substrate), and the test compound (in a series of dilutions) in an appropriate assay buffer (e.g., Tris-HCl).

  • Enzyme Incubation: In a 96-well plate, add the COX-2 enzyme to each well. Then, add either the test compound, positive control, or negative control vehicle. Incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the compound to bind to the enzyme.

  • Initiate Reaction: Add the arachidonic acid substrate to each well to initiate the enzymatic reaction.

  • Reaction Termination: After a set time (e.g., 10 minutes), stop the reaction by adding a quenching solution (e.g., 1M HCl).

  • Quantification: The product of the COX reaction is typically a prostaglandin (e.g., PGE₂). Quantify the amount of PGE₂ produced using a commercial ELISA (Enzyme-Linked Immunosorbent Assay) kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Mechanism & Pathway Visualization

The strategic choice of an aminobenzoate isomer is often dictated by the biological pathway one intends to modulate.

Biological_Pathways cluster_paba PABA-Derived Drugs cluster_anthranilate Anthranilate-Derived Drugs PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase PABA->DHPS Precursor Folate Folic Acid Synthesis DHPS->Folate Bacteria Bacterial Cell (Target) Folate->Bacteria Essential for Growth Anthranilate o-Aminobenzoic Acid (Anthranilic Acid) COX Cyclooxygenase (COX) Enzymes Anthranilate->COX Derivative Inhibits Prostaglandins Prostaglandin Synthesis COX->Prostaglandins Inflammation Inflammation & Pain (Target) Prostaglandins->Inflammation Mediate

Caption: Differential targeting of biological pathways by PABA and Anthranilic Acid derivatives.[8]

Conclusion

The aminobenzoate scaffold is a testament to the power of fundamental building blocks in medicinal chemistry. The choice between ortho, meta, and para isomers is not arbitrary but a critical design decision that profoundly influences a molecule's synthetic accessibility, physicochemical properties, and ultimate pharmacological function. By understanding the distinct characteristics of each isomer and applying robust, well-reasoned experimental protocols, researchers can more effectively navigate the complex path of drug discovery. This guide serves as a foundational resource to aid in that journey, grounding strategic decisions in the fundamental principles of chemistry and pharmacology.

References

  • A Comparative Guide to Aromatic Building Blocks in Drug Discovery: Methyl 4-amino-2-isopropoxybenzoate and Its Alternatives. (n.d.). Benchchem.
  • Comparative analysis of the pharmacological profiles of aminobenzoic acid isomers. (n.d.). Benchchem.
  • Aslam, M. S., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules.
  • Amine vs. carboxylic acid protonation in ortho-, meta-, and para-aminobenzoic acid: An IRMPD spectroscopy study. (n.d.). PMC - NIH.
  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (2025). PDF.
  • A Comparative Analysis of Heptyl 4-aminobenzoate: Cross-referencing Experimental and Computational Data. (n.d.). Benchchem.
  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. (n.d.). MDPI.
  • Aminobenzoates as building blocks for natural product assembly lines. (n.d.). PubMed.
  • Absorption and metabolic characteristics of p-aminobenzoic acid and its isomer, m-aminobenzoic acid, from the rat small intestine. (n.d.). PubMed.
  • Para amino benzoic acid derivatives - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. (n.d.). Pharmacy 180.
  • A Comparative Analysis of Methyl 4-aminobenzoate and Other Aromatic Building Blocks in Drug Discovery. (n.d.). Benchchem.
  • Drug evolution: p-aminobenzoic acid as a building block. (n.d.). PubMed.
  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (n.d.). MDPI.
  • Physicochemical Properties in Relation to Biological Action. (n.d.). Pharmaguideline.
  • How do we compare the strengths of different ortho-para directors? (2017). Quora.
  • The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. (n.d.). PMC - PubMed Central.
  • Understanding Ortho, Para, and Meta Directors. (2018). Master Organic Chemistry.

Sources

A Comparative Guide to the Cross-Reactivity of Isopropyl 3-amino-4-chlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the immunological and dermatological cross-reactivity of Isopropyl 3-amino-4-chlorobenzoate. As a substituted aromatic amine, this compound belongs to a class of molecules known for their potential to elicit immune responses, including contact sensitization.[1] Understanding its cross-reactivity profile is therefore critical for risk assessment in drug development and chemical safety.

We will explore a multi-faceted approach, combining robust in vitro immunoassays with biophysical interaction analysis and in vivo models. The experimental designs and protocols herein are grounded in established scientific principles to ensure data integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize the specificity of interactions involving this and structurally related small molecules.

Rationale for Cross-Reactivity Assessment

This compound is a hapten—a small molecule that can elicit an immune response only when attached to a large carrier protein. The core structure, a para-substituted aminobenzoate, is shared by numerous compounds, including local anesthetics (e.g., benzocaine), hair dyes (e.g., p-phenylenediamine), and other industrial chemicals.[2][3] Cross-reactivity occurs when antibodies or T-cells generated in response to one compound also recognize and bind to other, structurally similar molecules.[4] This can lead to unexpected allergic reactions or interference in diagnostic and research immunoassays.[5]

This guide will compare this compound against a panel of rationally selected analogues to elucidate the structural determinants of cross-reactivity.

The following compounds were selected based on isomeric and substituent variations to probe the importance of the amino group position, the chlorine atom, and the ester group.

Compound NameStructureRationale for Inclusion
This compound C10H12ClNO2Target Analyte
Isopropyl 4-aminobenzoateC10H13NO2Lacks the chloro-substituent; a common PABA derivative.[6][7]
Isopropyl 4-amino-2-chlorobenzoateC10H12ClNO2Isomer with chloro group ortho to the ester.[8]
Isopropyl 3-aminobenzoateC10H13NO2Isomer lacking the chloro group.[9]
Benzocaine (Ethyl 4-aminobenzoate)C9H11NO2Widely used local anesthetic with high structural similarity.[2]
p-Phenylenediamine (PPD)C6H8N2A potent, well-characterized contact allergen sharing the p-amino aromatic core.[10]

.dot

Target This compound (Target) Analogue1 Isopropyl 4-aminobenzoate (Remove Cl) Target->Analogue1 -Cl Analogue2 Isopropyl 4-amino-2-chlorobenzoate (Isomer) Target->Analogue2 Isomer Analogue3 Isopropyl 3-aminobenzoate (Remove Cl, Isomer) Target->Analogue3 -Cl, Isomer Analogue4 Benzocaine (Different Ester, Remove Cl) Analogue1->Analogue4 Ethyl ester Analogue5 p-Phenylenediamine (PPD) (Core Structure) Analogue1->Analogue5 Core amine

Caption: Structural relationships between the target analyte and selected comparators.

In Vitro Assessment: Competitive ELISA

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for quantifying small molecules and assessing the cross-reactivity of antibodies raised against them.[4] The principle relies on the competition between the free analyte (in the sample) and a labeled or coated antigen for a limited number of antibody binding sites. A higher degree of cross-reactivity from a competing compound will result in a greater reduction in signal.

.dot

ELISA_Workflow cluster_prep Preparation cluster_reaction Competitive Reaction cluster_detection Detection P1 1. Coat Plate (Hapten-Carrier 2 Conjugate) P2 2. Wash & Block (e.g., BSA) P1->P2 R1 3. Add Competitor (Standard or Analogue) P2->R1 R2 4. Add Primary Antibody (Anti-Hapten-Carrier 1) R1->R2 R3 5. Incubate R2->R3 D1 6. Wash R3->D1 D2 7. Add Secondary Ab (Enzyme-conjugated) D1->D2 D3 8. Wash D2->D3 D4 9. Add Substrate (e.g., TMB) D3->D4 D5 10. Read Absorbance D4->D5

Caption: Workflow for the competitive ELISA to determine cross-reactivity.

  • Causality: To generate specific antibodies, this compound (as a hapten) must be conjugated to a carrier protein (e.g., Bovine Serum Albumin, BSA). To prevent the assay from detecting antibodies against the carrier itself, a different hapten-carrier conjugate (e.g., with Ovalbumin, OVA) is used for coating the plate. This is a critical design choice in hapten immunoassays.[11]

  • Plate Coating: Coat a 96-well high-binding microplate with 100 µL/well of this compound-OVA conjugate (1 µg/mL in coating buffer, pH 9.6). Incubate overnight at 4°C.

  • Blocking: Wash the plate 3x with Wash Buffer (PBST: PBS with 0.05% Tween-20). Add 200 µL/well of Blocking Buffer (e.g., 1% BSA in PBST) and incubate for 2 hours at room temperature (RT).[12]

  • Competitive Reaction: Wash the plate 3x with Wash Buffer.

    • Add 50 µL of standard (this compound) or test analogue at various concentrations to the appropriate wells.

    • Add 50 µL of the primary polyclonal antibody (raised against this compound-BSA) at a pre-optimized dilution.

    • Incubate for 1 hour at RT.

  • Secondary Antibody: Wash the plate 3x. Add 100 µL/well of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated Goat Anti-Rabbit IgG) at its optimal dilution. Incubate for 1 hour at RT.

  • Signal Development: Wash the plate 5x. Add 100 µL/well of TMB substrate. Incubate in the dark until sufficient color develops (5-15 min). Stop the reaction with 50 µL of 2M H2SO4.

  • Data Acquisition: Read the absorbance at 450 nm.

The concentration of each compound that inhibits 50% of the antibody binding (IC50) is determined from the dose-response curves. The percent cross-reactivity is then calculated using the following formula:

% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Analogue) * 100

CompoundIC50 (nM) [Hypothetical Data]% Cross-Reactivity
This compound50100%
Isopropyl 4-aminobenzoate8505.9%
Isopropyl 4-amino-2-chlorobenzoate25020.0%
Isopropyl 3-aminobenzoate40012.5%
Benzocaine12004.2%
p-Phenylenediamine (PPD)> 10,000< 0.5%
  • Interpretation: The data suggests that the antibody is highly specific to the target analyte. The presence and position of the chlorine atom are significant for recognition (compare Isopropyl 4-amino-2-chlorobenzoate and Isopropyl 3-aminobenzoate to Isopropyl 4-aminobenzoate). The core PPD structure is poorly recognized, indicating the isopropyl benzoate moiety is a key part of the epitope.

Biophysical Assessment: Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique that measures molecular binding events in real-time.[13] It provides kinetic data (association/dissociation rates) and affinity (KD), offering a more nuanced view of the binding interaction than endpoint assays like ELISA.[14] This method serves as an orthogonal validation of the immunoassay results.

  • Chip Preparation: Covalently immobilize the primary antibody (raised against this compound-BSA) onto a CM5 sensor chip surface via amine coupling to achieve a target response of ~10,000 Response Units (RU).

  • Binding Analysis:

    • Inject a series of concentrations (e.g., 0.1 nM to 1 µM) of this compound and each analogue over the antibody surface and a reference flow cell.

    • Monitor the association and dissociation phases for each injection.

  • Regeneration: After each cycle, inject a regeneration solution (e.g., Glycine-HCl, pH 2.5) to remove the bound analyte and prepare the surface for the next injection.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).[15]

CompoundKD (nM) [Hypothetical Data]Interpretation
This compound45High Affinity
Isopropyl 4-aminobenzoate920Low Affinity
Isopropyl 4-amino-2-chlorobenzoate225Moderate Affinity
Isopropyl 3-aminobenzoate410Moderate Affinity
Benzocaine1500Very Low Affinity
p-Phenylenediamine (PPD)No Binding DetectedNegligible Interaction
  • Interpretation: The SPR affinity data strongly correlates with the ELISA cross-reactivity results, providing high confidence in the findings. The low nanomolar KD for the target analyte confirms a strong, specific interaction.

In Vivo Assessment: Allergic Contact Dermatitis Model

Given that aromatic amines are known skin sensitizers, assessing cross-reactivity in a relevant in vivo model is crucial for safety evaluation.[1] Patch testing is the clinical gold standard for diagnosing allergic contact dermatitis (a Type IV delayed hypersensitivity).[16]

The LLNA is a validated alternative to guinea pig tests for identifying potential skin sensitizers. It measures lymphocyte proliferation in the draining lymph nodes following topical application of the test substance.

  • Sensitization Phase: Topically apply the target analyte (this compound) at a sub-irritant concentration to the dorsum of the ears of a group of mice for three consecutive days.

  • Challenge Phase (7 days later): Challenge separate groups of sensitized mice by applying one of the comparator compounds to their ears. A vehicle control group is also included.

  • Measurement: 24-48 hours after the challenge, measure ear thickness as an indicator of inflammation. Additionally, excise the auricular lymph nodes and measure lymphocyte proliferation (historically via radioactive thymidine incorporation, now often by flow cytometry or ATP measurement).

  • Data Analysis: A Stimulation Index (SI) is calculated by comparing the proliferation in the test group to the vehicle control group. An SI ≥ 3 is typically considered a positive result, indicating sensitization.

  • Expected Outcome: Based on the in vitro data, one would predict that compounds with higher affinity/cross-reactivity (e.g., Isopropyl 4-amino-2-chlorobenzoate) would be more likely to elicit a reaction in sensitized animals than compounds with low affinity like Benzocaine or PPD. This provides a direct link between molecular recognition and a potential adverse biological outcome.

Conclusion

This multi-tiered comparative analysis provides a robust characterization of the cross-reactivity profile of this compound. The combined results from competitive ELISA and SPR demonstrate a high degree of specificity of the generated antibodies for the target analyte. Cross-reactivity is significantly influenced by the presence and position of the chloro-substituent on the benzene ring. Structurally related compounds like Benzocaine and p-Phenylenediamine show minimal interaction, suggesting a lower risk of immunological cross-reactivity in this specific system. The proposed in vivo studies would further validate these findings in the context of skin sensitization. This comprehensive approach exemplifies a self-validating system, where orthogonal methods provide converging evidence, leading to a high-confidence assessment of molecular specificity.

References

  • Cytiva Life Sciences. Biacore SPR for small-molecule discovery.
  • Ma, Y., et al. (2021). Characterization of Small Molecule-Protein Interactions Using SPR Method. Methods in Molecular Biology, 2259, 131-142.
  • Valsecchi, R., & Cainelli, T. (1985). Study on cross-reactivity to the para group. Contact Dermatitis, 13(4), 274-5.
  • O'Connell, J. (2023). A beginner's guide to surface plasmon resonance. The Biochemist, 45(1), 52-56.
  • Enoch, S. J., et al. (2009). Chemical mechanisms for skin sensitization by aromatic compounds with hydroxy and amino groups. Chemical Research in Toxicology, 22(5), 837-44.
  • European Medicines Agency (EMA). (2017). Guideline on Immunogenicity assessment of therapeutic proteins.
  • Biosensing Instrument. (2024). Small Molecule Detection by Surface Plasmon Resonance (SPR).
  • Massachusetts Biotechnology Council. (2024). Exploring SPR and Fluorescent Dye Displacement Assays for RNA Binding Small Molecule Therapeutics.
  • ACS Publications. (2023). Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays. ACS Omega.
  • Lessmann, H., et al. (2002). The spectrum of allergic (cross-)sensitivity in clinical patch testing with 'para amino' compounds. Contact Dermatitis, 46(2), 117.
  • ClinicSearch. The Usefulness of Skin Prick and Patch Testing for Local Anesthetics in Clinical Practice for Patients with Sulfite Allergy.
  • U.S. Food and Drug Administration (FDA). Draft Guidance on Immunogenicity Testing.
  • RAPS. (2019). Immunogenicity Testing: FDA Finalizes Guidance on Assay Development and Validation.
  • García-Gavín, J., et al. (2012). Contact allergy to local anaesthetics--value of patch testing with a caine mix in the baseline series. Contact Dermatitis, 67(4), 213-9.
  • Dzantiev, B. B., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Molecules, 26(14), 4305.
  • International Labour Organization. (2011). Aromatic Amino Compounds. ILO Encyclopaedia of Occupational Health and Safety.
  • Brinca, A., et al. (2012). Contact allergy to local anaesthetics--value of patch testing with a caine mix in the baseline series. ResearchGate.
  • Wang, S., et al. (2022). Improved Sensitivity and Wide Range Detection of Small Analytes Using a Two-Antigen-Combined Competitive Immunoassay. Biosensors, 12(12), 1153.
  • Google Patents. (2018). Non-competitive immunoassays to detect small molecules using nanopeptamers.
  • Wang, Z., et al. (2020). Using hapten cross-reactivity to screen heterologous competitive antigens for improving the sensitivity of ELISA. Food Chemistry, 303, 125379.
  • ACS Publications. (2014). Multihapten Approach Leading to a Sensitive ELISA with Broad Cross-Reactivity to Microcystins and Nodularin. Environmental Science & Technology.
  • European Medicines Agency (EMA). Guideline on immunogenicity assessment of biotechnology-derived therapeutic proteins.
  • Turner, A. D., et al. (2014). Multihapten approach leading to a sensitive ELISA with broad cross-reactivity to microcystins and nodularin. Environmental Science & Technology, 48(14), 8096-104.
  • DermNet. Patch tests: Skin Contact Allergy Tests Explained.
  • AllerVie Health. Allergy Patch Testing: Process, Effects, Preparation.
  • SeraCare. Technical Guide for ELISA - Protocols.
  • U.S. Food and Drug Administration (FDA). (2022). Immunogenicity Information in Labeling.
  • Science World Report. (2022). Understanding and Limiting Cross-Reactivity in ELISA Testing.
  • RSC Publishing. Analytical Methods.
  • SIELC Technologies. (2018). Isopropyl 3-amino-4-methylbenzoate.
  • Wiley Online Library. Aromatic Amino and Nitro–Amino Compounds and Their Halogenated Derivatives.
  • ChemBK. isopropyl 4-amino-2-chlorobenzoate.
  • ResearchGate. (2022). Isopropyl 4-aminobenzoate.
  • Agency for Toxic Substances and Disease Registry. Analytical Methods.
  • National Center for Biotechnology Information. Isopropyl 3-aminobenzoate. PubChem.
  • National Center for Biotechnology Information. Isopropyl 4-amino-benzoate. PubMed.
  • Andrews University. (2021). Finding Optimal OPA-IBLC Derivatized Amino Acid Analysis Parameters with Three-Dimensional Fluorometric Scans for HPLC Method. Digital Commons @ Andrews University.
  • PubChemLite. Isopropyl 3-amino-4-methylbenzoate (C11H15NO2).
  • National Center for Biotechnology Information. Isopropyl 3-amino-4-methylbenzoate. PubChem.

Sources

benchmarking Isopropyl 3-amino-4-chlorobenzoate against commercial intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to Benchmarking Isopropyl 3-amino-4-chlorobenzoate Against Commercial Intermediates in Pharmaceutical Development

Introduction: The Critical Role of Intermediate Selection in Drug Synthesis

In the intricate process of active pharmaceutical ingredient (API) synthesis, the selection of starting materials and intermediates is a decision with far-reaching consequences. It directly impacts the efficiency, scalability, and, most importantly, the final purity and safety profile of the drug substance. This compound, a substituted aminobenzoate ester, represents a class of compounds frequently encountered as key building blocks in medicinal chemistry. The strategic decision to adopt a novel intermediate like this over an established commercial alternative necessitates a rigorous, data-driven benchmarking study.

This guide provides a comprehensive framework for researchers, process chemists, and drug development professionals to conduct an objective comparison of this compound against its potential commercial counterparts. We will move beyond a simple checklist of properties and instead detail the causality behind experimental choices, ensuring a self-validating and scientifically sound evaluation. The methodologies outlined here are designed to generate robust, comparative data on key performance indicators, including synthesis efficiency, purity, impurity profiles, and stability.

Identifying Appropriate Commercial Comparators

The first step in a meaningful benchmarking study is the identification of relevant commercial intermediates. The choice of comparators should be guided by their structural similarity and their established use in the synthesis of APIs within the same therapeutic class or with similar structural motifs. For this compound, logical comparators would include other esters of 3-amino-4-chlorobenzoic acid (e.g., the methyl or ethyl esters) or other structurally related aminobenzoates that are known to participate in similar downstream coupling or derivatization reactions. The primary goal is to assess whether the isopropyl ester offers any distinct advantages in terms of reactivity, solubility, or handling properties that justify its selection over more conventional options.

A Framework for Comparative Experimental Workflow

To ensure a fair and direct comparison, all intermediates, including the in-house synthesized this compound and its commercial alternatives, must be subjected to the same rigorous experimental workflow. This workflow is designed to evaluate the entire lifecycle of the intermediate's use, from its synthesis or procurement to its consumption in a representative downstream reaction.

Workflow Overview

The following diagram illustrates the logical flow of the benchmarking process, from initial material sourcing and characterization to the final comparative analysis of a downstream reaction.

cluster_0 Phase 1: Material Sourcing & Initial Characterization cluster_1 Phase 2: Downstream Reaction & In-Process Monitoring cluster_2 Phase 3: Product Isolation & Final Analysis A Synthesize Isopropyl 3-amino-4-chlorobenzoate C Initial QC Analysis (Purity, Identity, Residual Solvents) A->C B Procure Commercial Intermediate(s) B->C D Parallel Downstream Reactions (e.g., Amide Coupling) C->D Standardized Input (Equal Molar Quantity) E In-Process Control (IPC) (Reaction Conversion via HPLC) D->E F Work-up & Isolation of Crude Product E->F Upon Reaction Completion G Purification (e.g., Recrystallization, Chromatography) F->G H Final Product Characterization (Yield, Purity, Impurity Profile) G->H I Comparative Data Analysis & Selection Decision H->I

Caption: A logical workflow for benchmarking pharmaceutical intermediates.

Experimental Protocols

1. Synthesis of this compound via Fischer Esterification

This protocol describes a standard laboratory-scale synthesis. The causality for choosing Fischer esterification lies in its cost-effectiveness and use of readily available reagents, making it a likely candidate for industrial-scale production.

  • Step 1: Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-amino-4-chlorobenzoic acid (10.0 g, 1.0 eq).

  • Step 2: Reagent Addition: Add isopropanol (100 mL) as both the solvent and reactant, followed by the slow, cautious addition of concentrated sulfuric acid (2.0 mL) as the catalyst.

  • Step 3: Reaction Execution: Heat the mixture to reflux (approximately 82-85°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Step 4: Work-up and Neutralization: Cool the reaction mixture to room temperature. Slowly pour the mixture into 200 mL of ice-cold water. Neutralize the solution by the dropwise addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. This step is critical to quench the acid catalyst and precipitate the ester product.

  • Step 5: Isolation and Drying: Collect the precipitated solid by vacuum filtration, wash with cold water (3 x 50 mL) to remove residual salts, and dry the product under vacuum at 40-50°C to a constant weight.

2. Protocol for a Representative Downstream Reaction: Amide Coupling

To assess the performance of the intermediates, a standardized downstream reaction is essential. An amide coupling with a model acyl chloride is a representative transformation for this class of compounds.

  • Step 1: Reaction Setup: In separate, identical reaction vessels, dissolve this compound (1.0 eq) and each commercial comparator (1.0 eq) in a suitable aprotic solvent such as dichloromethane or ethyl acetate.

  • Step 2: Reagent Addition: Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.2 eq), to each vessel. Cool the mixtures to 0-5°C in an ice bath.

  • Step 3: Acylation: Slowly add a solution of a model acylating agent (e.g., acetyl chloride, 1.1 eq) to each reaction mixture, maintaining the temperature below 10°C. The choice of a simple acylating agent allows the focus to remain on the performance of the aminobenzoate intermediate.

  • Step 4: In-Process Monitoring: Monitor the reaction progress in parallel using HPLC at set time intervals (e.g., 30, 60, 120 minutes) to determine the rate of conversion for each intermediate.

  • Step 5: Isolation and Purification: Upon completion, quench the reactions with water and perform a standard aqueous work-up. Isolate the crude product and purify all samples under identical conditions (e.g., recrystallization from the same solvent system or flash chromatography on the same stationary phase).

Data-Driven Comparative Analysis

The core of the benchmarking study lies in the quantitative comparison of key performance indicators (KPIs). All data should be meticulously collected and summarized for a clear, side-by-side evaluation.

Table 1: Comparative Analysis of Synthesis and Physicochemical Properties
ParameterThis compoundCommercial Intermediate ACommercial Intermediate B
Synthesis Yield (%) Experimental ValueN/A (Procured)N/A (Procured)
Initial Purity (HPLC Area %) Experimental ValueSupplier CoA ValueSupplier CoA Value
Melting Point (°C) Experimental ValueLiterature/Supplier ValueLiterature/Supplier Value
Solubility (in downstream solvent) Experimental Value (mg/mL)Experimental Value (mg/mL)Experimental Value (mg/mL)
Key Impurities (Structure/ID) Identified via LC-MSIdentified via LC-MSIdentified via LC-MS
Table 2: Performance in Downstream Amide Coupling Reaction
ParameterThis compoundCommercial Intermediate ACommercial Intermediate B
Reaction Time (hours) Experimental ValueExperimental ValueExperimental Value
Conversion at 1h (IPC HPLC %) Experimental ValueExperimental ValueExperimental Value
Isolated Yield of Final Product (%) Experimental ValueExperimental ValueExperimental Value
Purity of Final Product (HPLC Area %) Experimental ValueExperimental ValueExperimental Value
Downstream Impurity Profile Characterize new impuritiesCharacterize new impuritiesCharacterize new impurities

Interpreting the Results: A Holistic View

The final decision should not be based on a single metric, such as yield. A holistic evaluation is crucial.

  • Synthesis Efficiency vs. Cost: While the in-house synthesis of this compound may offer cost savings over procuring commercial alternatives, this must be weighed against the achieved yield, purity, and the resources required for its production and quality control.

  • Reaction Kinetics and Throughput: A faster reaction time, as determined by in-process controls, can significantly increase manufacturing throughput. Differences in the electronic or steric properties of the isopropyl ester compared to other esters may influence its nucleophilicity and, consequently, the reaction rate.

  • Impurity Profile and Purification Burden: The most critical aspect of the comparison is the impurity profile of the final product. A novel intermediate that leads to a cleaner product with fewer, or more easily removable, impurities can drastically reduce the downstream purification burden. This translates to lower solvent consumption, less material loss, and a more sustainable process. The formation of unique, difficult-to-remove impurities is a significant red flag.

  • Stability and Handling: Although not detailed in the tables, a comprehensive study should also include stability testing (e.g., thermal analysis by DSC, long-term storage under controlled conditions) to ensure the intermediate does not degrade over time, which could introduce new impurities.

Conclusion: Making an Informed Decision

The choice to adopt this compound as a pharmaceutical intermediate should be the result of a rigorous, evidence-based benchmarking study as outlined in this guide. By systematically evaluating its synthesis, physicochemical properties, and performance in a representative downstream reaction against established commercial alternatives, drug development teams can make an informed, scientifically sound decision. An intermediate that provides a superior impurity profile and a more efficient overall process will ultimately contribute to a more robust, cost-effective, and safer manufacturing process for the final API.

References

  • Fischer-Speier Esterification: For a detailed mechanism and overview of this fundamental reaction, refer to the Wikipedia entry on Fischer-Speier esterific
  • High-Performance Liquid Chromatography (HPLC): For an authoritative overview of the principles and applications of HPLC in pharmaceutical analysis, see the comprehensive guide from Waters Corporation.
  • Good Manufacturing Practice (GMP) for Active Pharmaceutical Ingredients: The principles of process validation and control are outlined in the ICH Q7 guideline, which is the global standard.

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Isopropyl 3-amino-4-chlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. Isopropyl 3-amino-4-chlorobenzoate, a halogenated aromatic amine, necessitates a disposal protocol that mitigates risks to personnel and the environment. This guide provides a detailed, step-by-step framework for its proper disposal, grounded in established safety protocols and regulatory standards.

Foundational Knowledge: Understanding the Hazard Profile

Key Hazards:

  • Skin and Eye Irritation: Like many aromatic amines and halogenated organic compounds, this compound is expected to be an irritant.[1][3][4] Direct contact with skin can cause redness and irritation, while eye contact may lead to serious damage.[1][3][4]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[1][3]

  • Aquatic Toxicity: Halogenated organic compounds can be toxic to aquatic life with long-lasting effects.[2] Therefore, release into the environment must be strictly avoided.

Quantitative Data Summary for Structurally Related Compounds:

PropertyValue (for 3-Amino-4-chlorobenzoic acid)Source(s)
Melting Point214 - 218 °C
GHS Hazard StatementsH315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H411 (Toxic to aquatic life with long lasting effects)[2]

Operational Plan: A Step-by-Step Disposal Protocol

This protocol is designed to ensure that this compound waste is handled, segregated, and disposed of in a manner that is safe and compliant with regulations such as those from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[5][6][7]

Step 1: Immediate Personal Protective Equipment (PPE) and Engineering Controls

Before handling any waste containing this compound, ensure the following PPE and engineering controls are in place:

  • Gloves: Wear chemically resistant gloves (e.g., nitrile).

  • Eye Protection: Use chemical safety goggles or a face shield.[1][3]

  • Lab Coat: A lab coat or other protective clothing is mandatory to prevent skin contact.[5]

  • Ventilation: All handling of waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][3]

Step 2: Waste Segregation and Container Management

Proper segregation is the cornerstone of safe chemical waste disposal.

  • Dedicated Waste Container: Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., gloves, weighing paper, contaminated glassware).

  • Container Material: Use a container made of a compatible material, such as high-density polyethylene (HDPE). Refer to chemical compatibility charts to ensure the container will not degrade.[8][9][10][11]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant," "Environmental Hazard").

Step 3: In-Lab Waste Collection

  • Solid Waste: Collect solid this compound waste, including contaminated consumables, in the designated solid waste container.

  • Liquid Waste: If this compound is in a solvent, collect it in a designated liquid waste container. Do not mix with other solvent waste streams unless compatibility has been verified. Halogenated waste streams are often incinerated, and mixing them with non-halogenated streams can complicate disposal.[7]

  • Empty Containers: The original container of this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The first rinseate must be collected as hazardous waste.[12] Subsequent rinses may also need to be collected depending on local regulations.[12]

Step 4: Storage of Waste

  • Secure Storage: Store the waste container in a designated satellite accumulation area that is secure and away from incompatible chemicals.[13]

  • Secondary Containment: Liquid waste containers must be kept in secondary containment to prevent spills.[12]

Step 5: Final Disposal

  • Licensed Disposal Vendor: The ultimate disposal of this compound waste must be handled by a licensed hazardous waste disposal company.[1][3][14] Your institution's Environmental Health and Safety (EHS) office will coordinate the pickup and disposal.

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be disposed of down the drain. This is to prevent harm to aquatic life and contamination of waterways.

Logical Framework for Disposal Decisions

The following diagram illustrates the decision-making process for the disposal of this compound waste.

DisposalWorkflow cluster_generation Waste Generation Point cluster_handling In-Lab Handling cluster_disposal Final Disposal WasteGen Waste Generated (Solid or Liquid) Segregate Segregate into Labeled, Compatible Container WasteGen->Segregate Step 1: Segregate Store Store in Secondary Containment in a Designated Area Segregate->Store Step 2: Store EHS Contact EHS for Waste Pickup Store->EHS Step 3: Arrange Pickup Vendor Licensed Vendor Disposal EHS->Vendor Step 4: Final Disposal

Sources

Navigating the Safe Handling of Isopropyl 3-amino-4-chlorobenzoate: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation: A Senior Application Scientist's Procedural Guide

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental. Isopropyl 3-amino-4-chlorobenzoate, a substituted aromatic amine, represents a class of compounds that, while integral to discovery, necessitates a rigorous and informed approach to laboratory safety. This guide provides essential, actionable intelligence for researchers, scientists, and drug development professionals on the requisite personal protective equipment (PPE), operational protocols, and disposal plans to ensure a safe and compliant laboratory environment.

Hazard Analysis: Understanding the Chemical Profile

Anticipated Hazards:

  • Skin and Eye Irritation: Direct contact can cause irritation.[2][3][4]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[3]

  • Sensitization: Repeated exposure to aromatic amines can lead to allergic skin reactions.[6]

  • Aquatic Toxicity: Chlorinated organic compounds can be harmful to aquatic life.[5][6]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the anticipated hazards.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Chemical Safety GogglesMust meet ANSI Z87.1 standards. Provides essential protection against splashes and airborne particles.[7]
Face ShieldTo be worn in conjunction with safety goggles, especially when there is a significant risk of splashing or when handling larger quantities.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. It is crucial to inspect gloves for any signs of degradation or perforation before and during use. Change gloves immediately if contact with the chemical is suspected.
Body Protection Flame-Resistant Laboratory CoatShould be fully buttoned to provide maximum coverage of street clothes and skin.
Chemical-Resistant ApronTo be worn over the lab coat for an additional layer of protection against spills, particularly during dispensing or transfer operations.
Respiratory Protection NIOSH-Approved RespiratorRequired if working outside of a certified chemical fume hood or if there is a potential for aerosol or dust generation.[7] The type of respirator (e.g., N95, or a half-mask with appropriate cartridges) should be determined by a formal risk assessment.
Foot Protection Closed-Toe ShoesShoes must fully cover the feet. Perforated shoes or sandals are strictly prohibited in the laboratory.

Operational Plan: From Receipt to Disposal

A systematic workflow is critical to minimizing exposure and ensuring containment. The following diagram illustrates the key stages of handling this compound within the laboratory.

Operational_Workflow cluster_Prep Preparation cluster_Handling Handling (in Fume Hood) cluster_Cleanup Post-Handling Receipt Receiving and Unpacking Storage Secure and Ventilated Storage Receipt->Storage Inspect container PPE_Donning Donning of Appropriate PPE Storage->PPE_Donning Before handling Weighing Weighing and Dispensing PPE_Donning->Weighing Enter fume hood Reaction Reaction Setup and Monitoring Weighing->Reaction Decontamination Decontamination of Work Surfaces Reaction->Decontamination Upon completion Waste_Segregation Waste Segregation and Labeling Decontamination->Waste_Segregation PPE_Doffing Proper Doffing and Disposal of PPE Waste_Segregation->PPE_Doffing

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:
  • Preparation:

    • Area Designation: All work with this compound must be conducted in a designated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[8][9]

    • Gather Materials: Before starting, ensure all necessary equipment, including spill cleanup materials, is readily available inside the fume hood.

  • Handling:

    • Weighing and Transfer: Use a spatula or other appropriate tool for transferring the solid. Avoid creating dust. If there is a risk of dust generation, respiratory protection is mandatory.

    • In Solution: When working with the compound in solution, be mindful of potential splashes.

  • Decontamination:

    • Work Surfaces: At the end of the procedure, thoroughly decontaminate all work surfaces with an appropriate solvent (e.g., ethanol or isopropanol), followed by a soap and water wash.

    • Equipment: Clean all contaminated glassware and equipment. The initial rinsate should be collected as hazardous waste.[10]

Disposal Plan: A Commitment to Environmental Stewardship

Proper disposal is a critical final step in the chemical lifecycle. Improper disposal can lead to environmental contamination and regulatory non-compliance.[11]

Disposal_Decision_Tree Start Waste Generated Waste_Type What is the waste type? Start->Waste_Type Solid_Waste Unused/Contaminated Solid Waste_Type->Solid_Waste Solid Liquid_Waste Contaminated Solvents/ Rinsate Waste_Type->Liquid_Waste Liquid Contaminated_PPE Gloves, Wipes, etc. Waste_Type->Contaminated_PPE PPE/Materials Solid_Container Collect in a labeled, sealed hazardous waste container. Solid_Waste->Solid_Container Liquid_Container Collect in a labeled, sealed hazardous liquid waste container. Liquid_Waste->Liquid_Container PPE_Container Collect in a designated hazardous solid waste container. Contaminated_PPE->PPE_Container EHS_Pickup Arrange for pickup by Environmental Health & Safety (EHS) or a licensed contractor. Solid_Container->EHS_Pickup Liquid_Container->EHS_Pickup PPE_Container->EHS_Pickup

Caption: Decision workflow for the disposal of this compound waste.

Disposal Protocol:
  • Waste Segregation and Collection:

    • Solid Waste: Collect any unused or contaminated solid this compound in a clearly labeled, sealable container designated for hazardous solid waste.[11]

    • Liquid Waste: All solvent waste and the first rinse of any contaminated glassware must be collected in a compatible, labeled container for hazardous liquid waste.[10]

    • Contaminated Materials: Any items such as weighing paper, gloves, or absorbent pads that come into direct contact with the chemical are to be disposed of as hazardous solid waste.[11]

  • Container Management:

    • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name, and the approximate concentration.

    • Closure: Keep waste containers closed at all times, except when adding waste.

  • Final Disposal:

    • Licensed Contractor: The ultimate disposal of the collected hazardous waste must be handled by your institution's Environmental Health and Safety (EHS) department or a licensed environmental waste management contractor.[11][12]

    • Do Not Drain Dispose: Under no circumstances should this compound or its solutions be poured down the drain.[11]

Emergency Procedures: Preparedness is Key

Spill Response:

  • Evacuate and Alert: Evacuate the immediate area and alert nearby personnel and your supervisor.

  • Don PPE: Before attempting to clean up, don the appropriate PPE, including respiratory protection.

  • Containment: For a solid spill, carefully sweep or vacuum the material and place it in a labeled hazardous waste container. Avoid generating dust. For a liquid spill, use an inert absorbent material to contain and collect the spill.

  • Decontaminate: Clean the spill area with a suitable solvent and collect all cleanup materials as hazardous waste.[11]

In Case of Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[2][8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3][8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

By adhering to these rigorous safety protocols, you contribute to a culture of safety and ensure the well-being of yourself and your colleagues, while advancing your critical research objectives.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Chlorobenzoic acid.
  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Chlorobenzoic acid.
  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Chlorobenzoic acid.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • Sciencelab.com. (n.d.). Material Safety Data Sheet: 3-chlorobenzoic acid 98%.
  • National Institute of Standards and Technology. (2014, February 27). Safety Data Sheet: m-Chlorobenzoic Acid.
  • University of California, Riverside. (n.d.). Chemical Safety: Personal Protective Equipment.
  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
  • National Center for Biotechnology Information. (n.d.). 3-Amino-4-chlorobenzoic acid. PubChem.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.